molecular formula C12H15NO3 B1588533 2-Morpholin-4-ylmethylbenzoic acid CAS No. 868543-19-5

2-Morpholin-4-ylmethylbenzoic acid

Cat. No.: B1588533
CAS No.: 868543-19-5
M. Wt: 221.25 g/mol
InChI Key: SSEVULBAGRUOPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholin-4-ylmethylbenzoic acid is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(morpholin-4-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-12(15)11-4-2-1-3-10(11)9-13-5-7-16-8-6-13/h1-4H,5-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEVULBAGRUOPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424445
Record name 2-Morpholin-4-ylmethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868543-19-5
Record name 2-Morpholin-4-ylmethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Morpholin-4-ylmethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-Morpholin-4-ylmethylbenzoic acid, a molecule of interest in medicinal chemistry and drug development. The synthesis is presented with a focus on the underlying chemical principles, providing researchers, scientists, and drug development professionals with a robust framework for its preparation and modification.

Introduction and Strategic Approach

This compound belongs to the class of compounds containing a benzoic acid moiety and a morpholine group linked by a methylene bridge. The synthesis of such molecules often relies on the formation of a carbon-nitrogen bond. A common and effective strategy for this is the nucleophilic substitution of a reactive benzylic halide with the secondary amine, morpholine. An alternative, though potentially less direct for this specific target, is the Mannich reaction.

This guide will focus on a highly plausible and versatile two-step synthetic route commencing from methyl 2-methylbenzoate. This pathway offers good control over the reaction and generally provides high yields.

Primary Synthesis Pathway: Halogenation and Nucleophilic Substitution

The most direct and widely applicable synthesis of this compound involves the initial bromination of the methyl group of methyl 2-methylbenzoate, followed by nucleophilic substitution with morpholine and subsequent hydrolysis of the ester.

Overall Synthetic Scheme

Synthesis_Pathway Methyl_2-methylbenzoate Methyl 2-methylbenzoate Methyl_2-(bromomethyl)benzoate Methyl 2-(bromomethyl)benzoate Methyl_2-methylbenzoate->Methyl_2-(bromomethyl)benzoate NBS, AIBN CCl4, reflux Methyl_2-(morpholinomethyl)benzoate Methyl 2-(morpholinomethyl)benzoate Methyl_2-(bromomethyl)benzoate->Methyl_2-(morpholinomethyl)benzoate Morpholine, K2CO3 Acetonitrile, rt 2-Morpholin-4-ylmethylbenzoic_acid This compound Methyl_2-(morpholinomethyl)benzoate->2-Morpholin-4-ylmethylbenzoic_acid 1. NaOH, H2O/MeOH 2. HCl (aq)

Caption: Overall synthesis pathway for this compound.

Step 1: Radical Bromination of Methyl 2-methylbenzoate

The initial step involves the selective bromination of the benzylic methyl group of methyl 2-methylbenzoate. This is typically achieved through a free radical halogenation reaction using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Reaction:

Methyl 2-methylbenzoate + NBS --(AIBN, CCl₄, reflux)--> Methyl 2-(bromomethyl)benzoate + Succinimide

Experimental Protocol:

  • To a solution of methyl 2-methylbenzoate (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile, add N-bromosuccinimide (1.1 equivalents).

  • Add a catalytic amount of a radical initiator, for example, AIBN (0.02 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash the filter cake with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude methyl 2-(bromomethyl)benzoate, which can be used in the next step without further purification or purified by column chromatography.

Causality Behind Experimental Choices:

  • N-bromosuccinimide (NBS): NBS is used as a source of bromine radicals in low concentration, which favors the desired benzylic substitution over addition to the aromatic ring.

  • AIBN: This is a common and safe radical initiator that decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals, which then initiate the radical chain reaction.

  • Solvent: Carbon tetrachloride is a traditional solvent for radical brominations, although less toxic alternatives like acetonitrile can also be effective.

Step 2: Nucleophilic Substitution with Morpholine

The second step is a standard SN2 reaction where the nitrogen atom of morpholine acts as a nucleophile, displacing the bromide from the benzylic position of methyl 2-(bromomethyl)benzoate.

Reaction:

Methyl 2-(bromomethyl)benzoate + Morpholine --(K₂CO₃, Acetonitrile, rt)--> Methyl 2-(morpholinomethyl)benzoate + KBr + KHCO₃

Experimental Protocol:

  • Dissolve methyl 2-(bromomethyl)benzoate (1 equivalent) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

  • Add morpholine (1.2 equivalents) and a mild base such as potassium carbonate (K₂CO₃, 2 equivalents) to the solution. The base neutralizes the hydrobromic acid formed during the reaction.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure methyl 2-(morpholinomethyl)benzoate.

Causality Behind Experimental Choices:

  • Morpholine: As a secondary amine, morpholine is a good nucleophile for this transformation.

  • Potassium Carbonate: A mild inorganic base is used to scavenge the HBr byproduct, driving the reaction to completion and preventing the protonation of the morpholine starting material.

  • Solvent: A polar aprotic solvent like acetonitrile is ideal as it can dissolve the reactants and salts without participating in the reaction.

Step 3: Saponification of the Ester

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard saponification reaction.

Reaction:

Methyl 2-(morpholinomethyl)benzoate + NaOH --(H₂O/MeOH)--> Sodium 2-(morpholinomethyl)benzoate + CH₃OH

Sodium 2-(morpholinomethyl)benzoate + HCl --(aq)--> this compound + NaCl

Experimental Protocol:

  • Dissolve methyl 2-(morpholinomethyl)benzoate (1 equivalent) in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (e.g., 2-3 equivalents) and stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 5-6 with dilute hydrochloric acid.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Causality Behind Experimental Choices:

  • Sodium Hydroxide: A strong base is required to hydrolyze the ester.

  • Methanol/Water Mixture: This solvent system ensures the solubility of both the ester starting material and the hydroxide reagent.

  • Acidification: Careful acidification is necessary to protonate the carboxylate and precipitate the final product. The pH should be controlled to avoid protonation of the morpholine nitrogen, which could increase its solubility in water.

Alternative Synthetic Consideration: The Mannich Reaction

While the previously described pathway is highly reliable, it is worth noting the Mannich reaction as a fundamental method for aminomethylation.[1][2][3] The Mannich reaction is a three-component condensation of an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine.[3]

In the context of synthesizing this compound, a direct Mannich reaction on benzoic acid is not feasible due to the deactivating nature of the carboxyl group and the lack of an acidic proton on the aromatic ring. However, a related substrate with an activatable position could potentially be used, followed by subsequent chemical modifications to introduce the carboxyl group. This approach is generally more complex and less direct than the halogenation-substitution route for this specific target molecule.

Characterization Data

The final product and intermediates should be characterized using standard analytical techniques to confirm their identity and purity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR signals (indicative)
Methyl 2-(bromomethyl)benzoateC₉H₉BrO₂229.07δ 8.0 (d, 1H), 7.5-7.3 (m, 3H), 4.8 (s, 2H), 3.9 (s, 3H)
Methyl 2-(morpholinomethyl)benzoateC₁₃H₁₇NO₃235.28δ 7.9 (d, 1H), 7.4-7.2 (m, 3H), 3.9 (s, 3H), 3.7 (s, 2H), 3.6 (t, 4H), 2.5 (t, 4H)
This compoundC₁₂H₁₅NO₃221.25δ 10.5 (br s, 1H), 8.0 (d, 1H), 7.6-7.3 (m, 3H), 4.3 (s, 2H), 3.8 (t, 4H), 2.9 (t, 4H)

Conclusion

The synthesis of this compound is efficiently achieved through a robust and scalable three-step sequence starting from methyl 2-methylbenzoate. This pathway, involving radical bromination, nucleophilic substitution, and ester hydrolysis, provides a reliable method for obtaining the target compound in good yield and purity. The principles outlined in this guide are fundamental in organic synthesis and can be adapted for the preparation of a wide range of analogous compounds for further research and development.

References

  • PubChem. 2-(Morpholin-4-yl)benzoic acid.
  • Dimmock, J. R., et al. (2010). Mannich bases in medicinal chemistry and drug design. PMC, PubMed Central.
  • Google Patents. (2022). Synthesis method of morpholine benzoate compound. CN115490650B.
  • Manjula, S., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 07(02), 001-015.
  • ResearchGate. (2015). Synthesis and the Characterization of the Proton-Transfer Compounds of Para-Substituted Benzoic Acids with Morpholine.
  • Abbas, A., et al. (2014). Mannich Bases: An Important Pharmacophore in Present Scenario. PMC, PubMed Central.
  • Chirita, I., et al. (2012). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Rev. Chim., 63(2), 159-163.
  • Al-Amiery, A. A., et al. (2016).
  • PrepChem.com. Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester.
  • Preprints.org. (2023).
  • Google Patents. (2002). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. US6433214B1.
  • Google Patents. (2007). Process for the preparation of substituted 2-(phenoxymethyl)benzoic acids. US20070219395A1.
  • Chemistry Research Journal. (2021). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 6(5), 134-139.
  • MDPI. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(12), 14249-14258.
  • National Institutes of Health. (2017). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. PMC, PubMed Central.
  • ResearchGate. (2016). Preparation and optimization of new 4-(morpholin-4-yl)-(6-oxo-1,6-dihydropyrimidin-2-yl)
  • Google Patents. (2000). Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceuticals. US6075146A.
  • PubMed. (1990). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents.
  • ResearchGate. (2017). Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine.

Sources

An In-depth Technical Guide to 2-Morpholin-4-ylmethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Morpholin-4-ylmethylbenzoic acid, registered under CAS number 868543-19-5, is a unique organic molecule that integrates two key pharmacophores: the benzoic acid moiety and the morpholine ring. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, and a discussion of its potential, though currently undocumented, biological significance. As a molecule not extensively profiled in publicly accessible scientific literature, this document aims to provide foundational knowledge and theoretical frameworks to inspire and guide future research endeavors.

Core Molecular Characteristics

This compound is a bifunctional molecule with a molecular formula of C12H15NO3 and a molecular weight of 221.25 g/mol . The structure features a benzoic acid core where the ortho position is substituted with a morpholinomethyl group.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. These values are critical for understanding the compound's behavior in various experimental settings, from reaction conditions to formulation and in vitro assays.

PropertyValueSource
CAS Number 868543-19-5Multiple Chemical Suppliers
Molecular Formula C12H15NO3Multiple Chemical Suppliers
Molecular Weight 221.25 g/mol Multiple Chemical Suppliers
Density 1.233 g/cm³Chemical Supplier Data
Boiling Point 360.685°C at 760 mmHgChemical Supplier Data
Flash Point 171.936°CChemical Supplier Data
Structural Representation

The chemical structure of this compound is depicted below. The presence of both a carboxylic acid group (a potential hydrogen bond donor and acceptor) and a tertiary amine within the morpholine ring (a hydrogen bond acceptor and a basic center) suggests the potential for a range of intermolecular interactions.

Synthesis_Route_1 Start 2-(Chloromethyl)benzoic acid Reaction Nucleophilic Substitution (SN2) Start->Reaction Reagent Morpholine (Nucleophile) Reagent->Reaction Solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Base Weak Base (e.g., K2CO3, Et3N) Base->Reaction Product This compound Reaction->Product

Caption: Workflow for Synthesis via Nucleophilic Substitution.

Causality Behind Experimental Choices:

  • Nucleophile: Morpholine acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group.

  • Substrate: 2-(Chloromethyl)benzoic acid is the electrophile. The chloro- group is a good leaving group, facilitating the SN2 reaction.

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 mechanism without interfering with the nucleophile.

  • Base: A weak, non-nucleophilic base such as potassium carbonate or triethylamine is essential to neutralize the HCl byproduct formed during the reaction, driving the equilibrium towards the product.

Step-by-Step Experimental Protocol:

  • To a solution of 2-(chloromethyl)benzoic acid (1.0 eq) in anhydrous acetonitrile (10 mL/mmol) is added potassium carbonate (2.5 eq).

  • Morpholine (1.2 eq) is added dropwise to the stirred suspension at room temperature.

  • The reaction mixture is heated to 60-70 °C and stirred for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate. The aqueous layer is acidified to pH 4-5 with 1M HCl, leading to the precipitation of the product.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthetic Route 2: Reductive Amination

An alternative strategy involves the reductive amination of 2-formylbenzoic acid with morpholine. This is a robust and widely used method for the formation of C-N bonds.

Synthesis_Route_2 Start 2-Formylbenzoic acid Imine Iminium Ion (Intermediate) Start->Imine Reagent Morpholine Reagent->Imine ReducingAgent Reducing Agent (e.g., NaBH(OAc)3, NaBH4) Reduction Reduction ReducingAgent->Reduction Solvent Solvent (e.g., Dichloromethane, Methanol) Solvent->Imine Product This compound Imine->Reduction Reduction->Product

Caption: Workflow for Synthesis via Reductive Amination.

Causality Behind Experimental Choices:

  • Carbonyl Source: 2-Formylbenzoic acid provides the electrophilic carbonyl carbon for the initial reaction with the amine.

  • Amine Source: Morpholine acts as the nucleophile, attacking the carbonyl carbon to form an intermediate iminium ion.

  • Reducing Agent: A mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium borohydride (NaBH₄) is used to selectively reduce the iminium ion to the corresponding amine without reducing the carboxylic acid. NaBH(OAc)₃ is often preferred as it is less basic and can be used in a one-pot procedure.

Step-by-Step Experimental Protocol:

  • 2-Formylbenzoic acid (1.0 eq) and morpholine (1.1 eq) are dissolved in dichloromethane (15 mL/mmol).

  • The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours, with progress monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Biological Activity and Potential Applications

As of the date of this guide, there is no specific published research detailing the biological activity or pharmacological applications of this compound. However, the constituent pharmacophores, the morpholine ring and the benzoic acid scaffold, are prevalent in a vast number of biologically active compounds. This allows for a reasoned extrapolation of its potential therapeutic relevance.

The Role of the Morpholine Moiety

The morpholine ring is considered a "privileged structure" in medicinal chemistry. Its incorporation into a molecule can confer several advantageous properties:

  • Improved Pharmacokinetics: The morpholine group often enhances aqueous solubility and can improve metabolic stability, leading to better oral bioavailability and a more favorable pharmacokinetic profile.

  • Receptor Interactions: The nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets. The basic nitrogen can also participate in ionic interactions.

  • Diverse Biological Activities: Morpholine-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and CNS-related effects. For instance, derivatives of 2-morpholinobenzoic acid have been investigated as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer.

The Significance of the Benzoic Acid Scaffold

Benzoic acid and its derivatives are also a cornerstone in drug design, known for a variety of biological activities:

  • Anticancer Potential: Numerous synthetic benzoic acid derivatives have been explored for their anticancer properties, acting through various mechanisms including the induction of apoptosis.

  • Anti-inflammatory Effects: The structural similarity to salicylic acid, the active metabolite of aspirin, suggests potential anti-inflammatory activity, possibly through the inhibition of cyclooxygenase (COX) enzymes.

Postulated Therapeutic Applications

Given the combination of these two pharmacologically significant moieties, this compound could be a valuable candidate for screening in several therapeutic areas:

  • Oncology: The compound could be investigated for antiproliferative activity against various cancer cell lines.

  • Inflammation and Pain: Its potential as an anti-inflammatory agent warrants investigation in relevant in vitro and in vivo models.

  • Neuropharmacology: The presence of the morpholine ring, which is found in several CNS-active drugs, suggests that it could be explored for activity on neurological targets.

It must be emphasized that these are hypothetical applications based on structural analogy. Rigorous experimental validation is required to ascertain any actual biological activity.

Future Directions and Conclusion

This compound represents an under-explored area of chemical space. This guide provides a foundational understanding of its chemical nature and plausible synthetic routes. The key takeaway for researchers and drug development professionals is the significant, yet untapped, potential of this molecule.

Future research should focus on:

  • Definitive Synthesis and Characterization: The synthesis of this compound via the proposed routes should be carried out, and the compound fully characterized using modern analytical techniques (NMR, Mass Spectrometry, Elemental Analysis).

  • Biological Screening: A broad-based biological screening of the compound against a panel of cancer cell lines, inflammatory markers, and CNS targets would be a logical next step.

  • Structure-Activity Relationship (SAR) Studies: Should promising activity be identified, the synthesis and evaluation of analogues would be crucial for optimizing potency and selectivity.

References

  • PubChem Compound Summary for CID 135455851, this compound. PubChem. [Link].
  • Pilkington, L. I., et al. (2024). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry.
  • Reductive Amin
  • Afrin, S., et al. (2023).
  • Chebi:2-formylbenzoic acid (CHEBI:17605).

physical and chemical properties of 2-Morpholin-4-ylmethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Morpholin-4-ylmethylbenzoic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. Its structure is characterized by a benzoic acid core substituted at the ortho-position with a morpholinomethyl group. This unique arrangement incorporates an acidic carboxylic acid moiety and a basic tertiary amine within the morpholine ring, connected by a methylene linker. This dual functionality makes it a versatile building block for creating more complex molecules with potential therapeutic applications. The morpholine ring, in particular, is a privileged scaffold in drug discovery, often incorporated to enhance aqueous solubility, metabolic stability, and to serve as a key hydrogen bond acceptor, thereby improving the pharmacokinetic profile of drug candidates.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthetic routes, reactivity, and its role in the development of pharmacologically active compounds.

Chemical Identity and Structure

A precise understanding of the molecule's identity is foundational for any scientific investigation.

  • IUPAC Name: 2-(morpholin-4-ylmethyl)benzoic acid

  • CAS Number: 868543-19-5[3][4]

  • Molecular Formula: C₁₂H₁₅NO₃[5]

  • Synonyms: 2-(4-Morpholinylmethyl)benzoic acid

Chemical Structure:

The molecule consists of a benzene ring substituted with a carboxylic acid group and a morpholinomethyl group at adjacent positions (ortho substitution).

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. They influence solubility, absorption, distribution, and formulation characteristics.

PropertyValueSource
Molecular Weight 221.25 g/mol [6][7]
Appearance White to off-white solidGeneral observation for similar compounds
Melting Point Data not consistently reported; varies by purity and salt form.
Solubility Soluble in common organic solvents like DMSO and methanol. Aqueous solubility is pH-dependent. Often prepared as a hydrochloride salt to enhance water solubility.[8][2]
pKa Two pKa values are expected: one for the carboxylic acid (~4-5, similar to benzoic acid) and one for the conjugate acid of the morpholine nitrogen (~8-9).[9]
LogP Calculated XLogP3: -0.5[7]

The presence of both an acidic group (carboxylic acid) and a basic group (morpholine nitrogen) makes this compound an amphoteric, zwitterionic compound under certain pH conditions. Its low LogP value indicates a high degree of hydrophilicity, a property often desirable for drug candidates to ensure sufficient aqueous solubility for administration and distribution in the body.

Synthesis and Reactivity

Synthetic Workflow

A common and logical synthetic route to this compound involves a two-step process starting from a commercially available substituted toluene. The key steps are radical bromination followed by nucleophilic substitution.

Synthesis_Workflow start Methyl 2-methylbenzoate (Starting Material) step1 Radical Bromination (NBS, AIBN) start->step1 Step 1 intermediate Methyl 2-(bromomethyl)benzoate step1->intermediate step2 Nucleophilic Substitution (Morpholine, Base) intermediate->step2 Step 2 product_ester Methyl 2-(morpholinomethyl)benzoate step2->product_ester step3 Saponification (NaOH or LiOH, H₂O) product_ester->step3 Step 3 final_product This compound step3->final_product

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-(bromomethyl)benzoate

  • To a solution of methyl 2-methylbenzoate in a non-polar solvent (e.g., carbon tetrachloride), add N-Bromosuccinimide (NBS, 1.1 equivalents).

  • Add a radical initiator, such as azobisisobutyronitrile (AIBN, 0.1 equivalents).

  • Heat the mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical reaction.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield methyl 2-(bromomethyl)benzoate.

Step 2: Synthesis of Methyl 2-(morpholinomethyl)benzoate

  • Dissolve the methyl 2-(bromomethyl)benzoate intermediate in a polar aprotic solvent like acetonitrile or DMF.

  • Add morpholine (1.2 equivalents) and a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 equivalents) to scavenge the HBr formed.

  • Stir the mixture at room temperature or with gentle heating (40-50 °C) for several hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the ester product.

Step 3: Hydrolysis to this compound

  • Dissolve the crude methyl 2-(morpholinomethyl)benzoate in a mixture of THF/methanol and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents).

  • Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and remove the organic solvents under reduced pressure.

  • Carefully acidify the remaining aqueous solution with a mineral acid (e.g., 2M HCl) to a pH of ~6-7. The product will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, this compound.

Reactivity Profile

The reactivity is dominated by its two functional groups:

  • Carboxylic Acid: This group can undergo standard reactions such as esterification with alcohols, amide bond formation via an activated intermediate (e.g., acid chloride), and reduction to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

  • Tertiary Amine (Morpholine): The nitrogen atom is basic and nucleophilic. It readily forms salts, such as the hydrochloride salt, upon treatment with acids.[8] This is a common strategy to improve the handling and aqueous solubility of amine-containing compounds.

Role in Drug Discovery and Development

The structural motifs present in this compound are highly relevant in modern medicinal chemistry. The molecule itself serves as a valuable building block for synthesizing more elaborate drug candidates.

Drug_Properties compound This compound Benzoic Acid Methylene Linker Morpholine Ring properties Drug-like Properties Target Interaction / Synthetic Handle Structural Scaffold / Spacer Improved Pharmacokinetics (PK) compound:f0->properties:p0 Provides acidic interaction point compound:f1->properties:p1 Positions functional groups compound:f2->properties:p2 Confers favorable properties pk_details PK Enhancement Solubility Metabolic Stability Reduced Lipophilicity properties:p2->pk_details

Caption: Relationship between molecular features and drug-like properties.

The morpholine heterocycle is particularly noteworthy. Its inclusion in a molecule often confers several advantages:

  • Improved Solubility: The polar ether oxygen and the basic nitrogen of the morpholine ring can engage in hydrogen bonding with water, which typically enhances aqueous solubility.[2]

  • Metabolic Stability: The morpholine ring is generally more resistant to metabolic degradation compared to other cyclic amines like piperidine.

  • Favorable PK/PD Profile: The balanced lipophilic-hydrophilic nature of morpholine helps in achieving the delicate balance required for oral absorption and permeability across biological membranes, including the blood-brain barrier.[1]

  • Scaffold and Vector: It acts as a rigid scaffold that can orient other pharmacophoric elements in a precise three-dimensional arrangement for optimal interaction with a biological target.

This compound is a precursor for synthesizing inhibitors of various enzymes and modulators of receptors. The carboxylic acid can be converted into an amide to probe interactions within a protein's active site, while the morpholine ring can occupy a solvent-exposed region, improving the overall properties of the ligand.

Safety and Handling

This compound should be handled according to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly functionalized and valuable building block in organic and medicinal chemistry. Its amphoteric nature, combining both acidic and basic centers, along with the pharmacokinetically advantageous morpholine moiety, makes it an attractive starting point for the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties, reactivity, and synthetic methodologies is essential for its effective application in the complex, multi-step syntheses required for modern drug discovery.

References

  • Matrix Scientific. 2-Methyl-3-morpholin-4-yl-benzoic acid.
  • 2a biotech. This compound.
  • Alchem Pharmtech. CAS 868543-19-5 | this compound.
  • PubChem. This compound | C12H15NO3 | CID 6484271.
  • PubChem. 4-(4-Morpholinylmethyl)benzoic acid | C12H15NO3 | CID 3651916.
  • Sartori, A. et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • Naim, M. J. et al. (2016). A review on pharmacological profile of Morpholine derivatives.
  • Dana Bioscience. 2-(Morpholin-4-ylmethyl)benzoic acid hydrochloride 10g.
  • Williams, R.
  • BenchChem. An In-depth Technical Guide to the Chemical Properties of 2-(Chloromethyl)benzoic Acid.

Sources

A-Technical-Guide-to-Elucidating-the-Mechanism-of-Action-of-2-Morpholin-4-ylmethylbenzoic-Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to Elucidating the Mechanism of Action of 2-Morpholin-4-ylmethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic organic compound whose biological mechanism of action is not extensively characterized in publicly available literature. This guide eschews a declarative approach in favor of a strategic, methodological framework for its comprehensive investigation. We present a logical, multi-stage research program designed to systematically uncover the compound's molecular target(s) and delineate its effects on cellular signaling pathways. This document serves as a roadmap for drug discovery and development professionals, providing not only detailed experimental protocols but also the strategic rationale behind each phase of the investigation. The workflow is designed to be self-validating, with decision points informed by empirical data, ensuring a rigorous and efficient elucidation of the compound's pharmacological profile.

Introduction: The Investigational Landscape

This compound is a molecule of interest due to its structural motifs—a benzoic acid derivative and a morpholine ring. Benzoic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][2][3][4]. The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve pharmacokinetic properties and to interact with various biological targets, such as kinases and G-protein coupled receptors (GPCRs)[5][6][7][8].

Given the absence of a well-defined mechanism of action for the specific compound this compound, a phenotypic-first approach followed by target deconvolution is the most logical path forward. This guide will detail a systematic workflow to:

  • Identify the molecular target(s) of the compound.

  • Validate target engagement in a biochemical and cellular context.

  • Characterize the downstream functional consequences of target modulation.

The following sections outline a phased experimental strategy, complete with decision-making logic and detailed protocols.

Phase 1: Target Deconvolution and Identification

The initial and most critical step is to identify the direct molecular binding partner(s) of this compound. This process, known as target deconvolution, can be approached through several complementary methods[9][10].

Affinity Chromatography-Mass Spectrometry

This classical biochemical technique remains a powerful tool for target identification[9][10]. It involves immobilizing the compound of interest and using it as "bait" to capture its binding partners from a complex protein mixture, such as a cell lysate.

  • Probe Synthesis: Synthesize an analog of this compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry). Rationale: The linker is crucial to physically separate the compound from the solid support, minimizing steric hindrance for protein binding.

  • Immobilization: Covalently attach the synthesized probe to a solid support, such as NHS-activated sepharose beads or azide-functionalized beads.

  • Lysate Preparation: Prepare a native protein lysate from a biologically relevant cell line (e.g., a human cancer cell line if anti-proliferative effects are suspected).

  • Affinity Pulldown: Incubate the immobilized probe with the cell lysate. As a control, incubate a separate aliquot of lysate with beads that have been treated with a non-functionalized linker or a structurally similar but biologically inactive analog.

  • Washing: Wash the beads extensively with a series of buffers of increasing stringency to remove non-specific protein binders.

  • Elution: Elute the specifically bound proteins. This can be achieved by:

    • Competitive Elution: Using a high concentration of the free, unmodified this compound. This is the most specific method.

    • Denaturing Elution: Using a strong denaturant like sodium dodecyl sulfate (SDS).

  • Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the specific bands by mass spectrometry (LC-MS/MS).

Genetic Screening Approaches

Modern genetic screening methods offer an unbiased way to identify targets in a cellular context, without requiring chemical modification of the compound[11]. A CRISPR-based loss-of-function screen can identify genes that are essential for the compound's activity[12][13].

The core principle is to create a scenario where the compound's activity leads to a selectable outcome (e.g., cell death). Cells that survive this selection pressure are likely to have lost the gene that encodes the compound's target.

  • Establish a Phenotypic Assay: First, determine a robust cellular phenotype elicited by the compound (e.g., activation of a specific signaling pathway reporter, cell cycle arrest, or cytotoxicity).

  • Engineer a Selection System: Link this phenotype to a suicide gene. For instance, if the compound activates a specific transcription factor, a reporter construct can be made where that transcription factor drives the expression of an inducible caspase (e.g., iCasp9)[11][12][13].

  • Perform CRISPR Screen:

    • Transduce a population of these engineered cells with a genome-wide CRISPR knockout library.

    • Treat the cell population with this compound and the caspase-inducing dimerizer.

    • Surviving cells are enriched for knockouts of genes required for the compound's activity.

  • Identify Hits: Sequence the guide RNAs present in the surviving cell population to identify the genes that, when knocked out, confer resistance to the compound's effects. The primary target should be among the top hits.

The diagram below illustrates the overall workflow for target identification.

G

Workflow for Target Deconvolution.

Phase 2: Target Validation and Mechanistic Assays

Once a list of putative targets is generated, the next phase is to validate these interactions and determine the nature of the modulation (e.g., inhibition or activation). This involves a suite of in vitro biochemical and cell-based assays.

In Vitro Biochemical Assays

Assuming the identified target is an enzyme, a GPCR, or an ion channel, specific assays must be employed.

This protocol is a generalized template for assessing the effect of the compound on a purified enzyme[14][15][16].

  • Objective: To determine if this compound directly modulates the activity of the purified candidate enzyme.

  • Materials: Purified recombinant target enzyme, specific substrate, detection reagents (e.g., colorimetric, fluorescent, or luminescent), this compound.

  • Methodology:

    • Prepare a dilution series of the compound in an appropriate buffer.

    • In a microplate, combine the enzyme and varying concentrations of the compound. Allow to incubate for a pre-determined time to permit binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the signal (e.g., absorbance or fluorescence) generated by the product formation.

    • Calculate the initial reaction rates (V₀) for each compound concentration.

  • Data Analysis: Plot the reaction rate as a function of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (for inhibitors) or EC₅₀ (for activators).

If the target is a GPCR, assays that measure downstream signaling events, such as G-protein activation or β-arrestin recruitment, are necessary[17][18][19]. The IGNiTR assay is a modern, accessible in vitro method[20].

  • Objective: To determine if the compound acts as an agonist or antagonist at the candidate GPCR.

  • Principle: This assay uses split-nanoluciferase technology. The GPCR and a G-protein (or β-arrestin) are fused to complementary fragments of NanoLuc luciferase. Ligand-induced interaction reconstitutes the enzyme, generating a luminescent signal[20].

  • Methodology:

    • Prepare cell lysates containing the engineered GPCR-NanoLuc fragment and the G-protein-NanoLuc fragment.

    • In a white microplate, add the compound across a range of concentrations to the lysate mixture.

    • Add the luciferase substrate.

    • Measure luminescence on a plate reader.

  • Data Analysis: An increase in luminescence indicates agonism. To test for antagonism, the assay is run in the presence of a known agonist, and a decrease in its signal indicates antagonistic activity.

For ion channel targets, automated electrophysiology is the gold standard for characterizing modulation[21][22][23].

  • Objective: To measure the direct effect of the compound on ion flow through the candidate channel.

  • Platform: Use an automated patch-clamp system (e.g., QPatch or Qube).

  • Methodology:

    • Use a cell line stably expressing the ion channel of interest.

    • Cells are captured, and a giga-seal is formed. The whole-cell configuration is established.

    • A specific voltage protocol is applied to elicit channel opening.

    • This compound is applied at various concentrations, and the resulting ionic current is measured.

  • Data Analysis: Analyze changes in current amplitude, activation/inactivation kinetics, and voltage-dependence to characterize the compound as a blocker, opener, or modulator.

Cell-Based Target Engagement and Pathway Analysis

Validating that the compound engages its target within a living cell is a crucial step. This confirms that the compound is cell-permeable and that the in vitro activity translates to a cellular context.

  • Principle: The binding of a ligand to its target protein generally increases the thermal stability of the protein.

  • Methodology:

    • Treat intact cells with the compound or a vehicle control.

    • Heat aliquots of the treated cells across a range of temperatures.

    • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured protein fraction by centrifugation.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blot or mass spectrometry.

  • Data Analysis: A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.

Once the target is confirmed, reporter gene assays can be used to quantify the downstream effects on the associated signaling pathway[24][25][26].

  • Objective: To measure the compound's effect on the transcriptional output of a specific signaling pathway.

  • Methodology:

    • Use a cell line that has been engineered with a reporter construct. This construct contains a promoter with response elements for a key transcription factor in the pathway of interest (e.g., NF-κB, AP-1, CREB) driving the expression of a reporter gene (e.g., luciferase or GFP).

    • Treat the cells with a dose-response of this compound.

    • After an appropriate incubation period, measure the reporter gene expression.

  • Data Analysis: Quantify the change in reporter signal to determine the EC₅₀ or IC₅₀ for pathway modulation.

The diagram below illustrates the workflow for validating the target and characterizing its mechanism.

G

Workflow for Target Validation and Mechanistic Analysis.

Data Presentation and Interpretation

Quantitative data from the assays described should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Data Summary for this compound

Assay TypeTarget/PathwayResult TypePotency (IC₅₀/EC₅₀)Notes
Enzyme Assay Kinase XInhibition0.15 µMATP-competitive
GPCR Assay Receptor YAgonism0.8 µMFull agonist
CETSA Kinase XThermal ShiftΔTm = +4.2 °CConfirms cellular engagement
Reporter Assay Downstream of Kinase XInhibition0.25 µMCorrelates with enzyme data

Conclusion

The mechanism of action of this compound remains to be elucidated. This guide provides a comprehensive, technically grounded framework for its investigation. By systematically applying a combination of unbiased target deconvolution methods, followed by rigorous in vitro and cell-based validation assays, researchers can confidently identify the molecular target, confirm cellular engagement, and characterize the functional consequences of the compound's activity. This structured approach, rooted in established drug discovery principles, ensures that the resulting data is robust, reproducible, and provides a solid foundation for any future preclinical and clinical development.

References

  • Technology Networks. (2018-11-29). 5 Target Deconvolution Approaches in Drug Discovery.
  • Gaspari, P. M., et al. (2023-03-02). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. Communications Biology.
  • Biobide. What is an Inhibition Assay?.
  • Zhang, R., et al. Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.
  • YMER. A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES.
  • Sanjeev Kumar, et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • Insa, S., et al. (2021-08-16). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC.
  • Wang, D., et al. (2022-09-22). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science.
  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity.
  • Larch, M., et al. (2024-05-17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.
  • Singh, H., et al. Revealing quinquennial anticancer journey of morpholine: A SAR based review. ResearchGate.
  • Sugi, K. S., et al. Approaches To Studying Cellular Signaling: A Primer For Morphologists. PMC.
  • Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research.
  • Reaction Biology. Ion Channel Assays.
  • Kamal, M. S., et al. (2023-11-20). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online.
  • Preprints.org. (2023-05-29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
  • BPS Bioscience. Cell Signaling Pathway Reporter Systems.
  • Kumar, S., et al. Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate.
  • Wang, D., et al. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ResearchGate.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • Lee, H., et al. (2013-01-18). Target deconvolution techniques in modern phenotypic profiling. PMC.
  • Charles River Laboratories. Ion Channel Assays.
  • IJCRT.org. (2024-08-08). A Comprehensive Study On Benzoic Acid And Its Derivatives.
  • Wang, D., et al. (2022-09-22). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. PMC.
  • Berne, S., et al. (2015-08-01). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. PubMed.
  • PubMed Central. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors.
  • ResearchGate. General workflow of the experimental steps needed to the design of novel bioactive molecular platforms starting from the identification of natural products.
  • NCBI. (2012-10-01). Ion Channel Screening - Assay Guidance Manual.
  • ResearchGate. (2012-12-30). In vitro enzymatic assay.
  • NCBI Bookshelf. (2012-05-01). Mechanism of Action Assays for Enzymes.
  • arXiv. (2023-02-07). Designing Workflows for Materials Characterization.
  • Edmondson, D. E., et al. (2014-04-18). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • AIP Publishing. (2024-03-01). Designing workflows for materials characterization.
  • PubChem. 2-(Morpholin-4-yl)benzoic acid.
  • PMC. (2025-09-03). Advancing Organic Chemistry Using High‐Throughput Experimentation.
  • ResearchGate. Biological activities of morpholine derivatives and molecular targets involved.
  • PubChem. This compound.
  • ResearchGate. (2016-02-10). morpholine antimicrobial activity.

Sources

Unveiling the Therapeutic Potential of 2-Morpholin-4-ylmethylbenzoic Acid: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the preclinical evaluation of 2-Morpholin-4-ylmethylbenzoic acid, a synthetic small molecule incorporating the privileged morpholine scaffold. While direct biological data for this specific compound is not yet publicly available, its structural motifs—a morpholine ring linked to a benzoic acid core—suggest a strong potential for significant pharmacological activity. Drawing upon the well-established bioactivities of analogous structures, this document outlines a strategic, multi-pronged approach to investigate its potential as an anticancer, anti-inflammatory, and antimicrobial agent. We present detailed, field-proven experimental protocols, propose putative mechanisms of action centered on key signaling pathways, and provide a roadmap for researchers and drug development professionals to systematically unlock the therapeutic promise of this compound.

Introduction: The Rationale for Investigating this compound

The morpholine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its advantageous physicochemical and metabolic properties that often translate to improved pharmacokinetic profiles in drug candidates.[1] Its presence is a hallmark of numerous approved therapeutic agents. When coupled with a benzoic acid moiety, another common pharmacophore, the resulting molecule, this compound, presents a compelling case for biological investigation.

Chemical Structure:

  • IUPAC Name: 2-(morpholin-4-ylmethyl)benzoic acid

  • Molecular Formula: C₁₂H₁₅NO₃

  • PubChem CID: 6484271[2]

The strategic placement of the morpholine group via a methylene bridge to the benzoic acid ring at the ortho position creates a unique three-dimensional structure that could facilitate specific interactions with biological targets. This guide postulates three primary avenues of investigation based on extensive literature analysis of structurally related compounds: anticancer, anti-inflammatory, and antimicrobial activities.

Postulated Biological Activity I: Anticancer Potential via PI3K/Akt/mTOR Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a frequent driver of oncogenesis.[3] Notably, the morpholine ring is a key feature in many PI3K/Akt/mTOR inhibitors, where its oxygen atom often forms a crucial hydrogen bond within the kinase hinge region.[1][4]

Putative Mechanism of Action

We hypothesize that this compound may act as an inhibitor of one or more kinases within the PI3K/Akt/mTOR pathway. The morpholine moiety could anchor the molecule in the ATP-binding pocket of a kinase like PI3Kα or mTOR, while the benzoic acid tail could form additional interactions, conferring potency and selectivity. Inhibition of this pathway would block downstream signaling, leading to decreased cell proliferation and the induction of apoptosis in cancer cells.

PI3K_Pathway_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Molecule This compound Molecule->PI3K Inhibits Molecule->mTORC1 Inhibits

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.

Experimental Workflow for Anticancer Activity Assessment

A tiered approach is recommended, starting with broad screening and progressing to more detailed mechanistic studies.

Anticancer_Workflow cluster_0 Tier 1: In Vitro Cytotoxicity Screening cluster_1 Tier 2: Mechanism of Cell Death cluster_2 Tier 3: Target Engagement & Pathway Analysis MTT MTT/MTS Assay (Cell Viability) IC50 Determine IC50 Values MTT->IC50 Panel Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) Panel->MTT AnnexinV Annexin V/PI Staining (Apoptosis Assay) IC50->AnnexinV Caspase Caspase-Glo 3/7 Assay (Apoptosis Marker) AnnexinV->Caspase CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Caspase->CellCycle Western Western Blotting (p-Akt, p-mTOR, p-S6K) CellCycle->Western Kinase In Vitro Kinase Assays (PI3Kα, mTOR) Western->Kinase

Caption: Tiered workflow for assessing anticancer potential.

Detailed Experimental Protocols

Protocol 2.3.1: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2.3.2: Western Blotting for Pathway Analysis

  • Cell Treatment and Lysis: Treat cells with the compound at its IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against total and phosphorylated forms of Akt (Ser473) and mTOR (Ser2448) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Anticipated Data Summary
Cell LineCancer TypePredicted IC₅₀ (µM)Effect on p-Akt (Ser473)Effect on p-mTOR (Ser2448)
MCF-7Breast Cancer5 - 20Dose-dependent decreaseDose-dependent decrease
A549Lung Cancer10 - 30Dose-dependent decreaseDose-dependent decrease
HCT116Colon Cancer8 - 25Dose-dependent decreaseDose-dependent decrease

Postulated Biological Activity II: Anti-inflammatory Effects via NF-κB Pathway Modulation

Chronic inflammation is a key driver of numerous diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, and its inhibition is a major therapeutic goal.[5] Benzoic acid derivatives are known to possess anti-inflammatory properties, and the addition of a morpholine ring may enhance this activity.[6][7]

Putative Mechanism of Action

We propose that this compound could inhibit the canonical NF-κB signaling pathway. This could occur through the inhibition of the IκB kinase (IKK) complex, which would prevent the phosphorylation and subsequent degradation of IκBα.[8] As a result, the NF-κB (p65/p50) dimer would remain sequestered in the cytoplasm, unable to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Degrades & Releases Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB->Gene Translocates to Nucleus & Activates Transcription Cytoplasm Cytoplasm Nucleus Nucleus Molecule This compound Molecule->IKK Inhibits

Caption: Proposed inhibition of the canonical NF-κB signaling pathway.

Experimental Workflow for Anti-inflammatory Activity Assessment

AntiInflammatory_Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Pathway Elucidation LPS LPS-stimulated Macrophages (e.g., RAW 264.7) NO Nitric Oxide (NO) Assay (Griess Reagent) LPS->NO Cytokine Cytokine Measurement (ELISA for TNF-α, IL-6) NO->Cytokine Western Western Blot (p-IκBα, p-p65) Cytokine->Western Reporter NF-κB Luciferase Reporter Assay Western->Reporter IF Immunofluorescence (p65 Nuclear Translocation) Reporter->IF

Caption: Workflow for assessing anti-inflammatory potential.

Detailed Experimental Protocols

Protocol 3.3.1: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages in 96-well plates until they reach 80% confluency.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Assay: Collect 50 µL of the cell culture supernatant and mix with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.

  • Data Acquisition: After 10 minutes, measure the absorbance at 540 nm. Use a sodium nitrite standard curve to quantify NO production.

  • Analysis: Determine the inhibitory effect of the compound on NO production compared to the LPS-only control.

Protocol 3.3.2: NF-κB p65 Nuclear Translocation by Immunofluorescence

  • Cell Culture and Treatment: Grow cells (e.g., HeLa or RAW 264.7) on glass coverslips. Pre-treat with the compound for 1 hour, then stimulate with TNF-α (20 ng/mL) for 30 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

  • Blocking and Staining: Block with 1% BSA and incubate with an anti-p65 primary antibody, followed by an Alexa Fluor-conjugated secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope.

  • Analysis: Assess the localization of p65. In unstimulated or effectively treated cells, p65 will be primarily cytoplasmic. In stimulated, untreated cells, p65 will be concentrated in the nucleus.

Anticipated Data Summary
AssayEndpointPredicted IC₅₀ (µM)Mechanism
Griess AssayNitric Oxide (NO) Production10 - 50Inhibition of iNOS expression
ELISATNF-α Secretion15 - 60Inhibition of pro-inflammatory cytokine transcription
ELISAIL-6 Secretion20 - 70Inhibition of pro-inflammatory cytokine transcription
Western Blotp-IκBα levels-Reduction in phosphorylation
Immunofluorescencep65 Nuclear Localization-Sequestration of p65 in cytoplasm

Postulated Biological Activity III: Antimicrobial Efficacy

The morpholine nucleus is present in some antimicrobial agents, and its derivatives have been explored for antibacterial and antifungal activities.[9][10] The mechanism can be varied, but often involves interference with essential cellular processes like cell wall synthesis.[11]

Putative Mechanism of Action

We hypothesize that this compound may exhibit antimicrobial activity, particularly against Gram-positive bacteria, by inhibiting a key enzyme in the bacterial cell wall biosynthesis pathway, such as MurA or MurB.[12] The rigid structure of the compound could allow it to fit into the active site of these enzymes, disrupting peptidoglycan synthesis and leading to cell lysis.

Antimicrobial_Workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Quantitative Assessment Disk Disk Diffusion Assay ZOI Measure Zone of Inhibition (ZOI) Disk->ZOI Strains Bacterial & Fungal Strains (e.g., S. aureus, E. coli, C. albicans) Strains->Disk MIC Broth Microdilution Assay (Determine MIC) ZOI->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC

Caption: Workflow for assessing antimicrobial efficacy.

Detailed Experimental Protocols

Protocol 4.2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi).

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) to each well.

  • Controls: Include a positive control (microorganism, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • Reading MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticipated Data Summary
MicroorganismTypePredicted MIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria16 - 64
Bacillus subtilisGram-positive Bacteria32 - 128
Escherichia coliGram-negative Bacteria>128
Candida albicansYeast>128

Conclusion and Future Directions

This compound stands as a promising candidate for drug discovery, leveraging the proven utility of the morpholine scaffold. The outlined preclinical investigation strategy provides a robust and logical pathway to systematically evaluate its potential anticancer, anti-inflammatory, and antimicrobial properties. Positive results from these in vitro studies would warrant progression to more advanced preclinical models, including in vivo efficacy studies in animal models of cancer and inflammation, as well as comprehensive ADME/Tox profiling to assess its drug-like properties. The insights gained from this structured evaluation will be critical in determining the ultimate therapeutic trajectory of this intriguing molecule.

References

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Wang, Y., & Chen, Y. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Graphics and Modelling, 66, 126-134.
  • Heffron, T. P., et al. (2019). Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Journal of Medicinal Chemistry, 62(15), 7029-7041.
  • Jadhav, P. D., et al. (2021). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 45, 116314.
  • Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140-156.
  • Papadopoulou, C., et al. (2016). Balancing Antioxidant, Hypolipidemic and Anti-inflammatory Activity in a Single Agent: The Example of 2-Hydroxy-2-Substituted Morpholine, 1,4-Benzoxazine and 1,4-Benzothiazine Derivatives as a Rational Therapeutic Approach against Atherosclerosis. Current Medicinal Chemistry, 24(12), 1214-1227.
  • Al-Otaibi, F., et al. (2023). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Molecules, 28(18), 6691.
  • Gerolymos, A., et al. (2016). Balancing Antioxidant, Hypolipidemic and Anti-inflammatory Activity in a Single Agent: The Example of 2-Hydroxy-2-Substituted Morpholine, 1,4-Benzoxazine and 1,4-Benzothiazine Derivatives as a Rational Therapeutic Approach Against Atherosclerosis. Current Medicinal Chemistry, 24(12), 1214-1227.
  • PubChem. (n.d.). Lithium 2-[(morpholin-4-yl)methyl]benzoate.
  • Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 12(10), 1735-1745.
  • Yakubu, O. E., et al. (2021). Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. Journal of the Chemical Society of Nigeria, 46(5).
  • Gerolymos, A., et al. (2016). Balancing Antioxidant, Hypolipidemic and Anti-inflammatory Activity in a Single Agent: The Example of 2-Hydroxy-2-Substituted Morpholine, 1,4-Benzoxazine and 1,4-Benzothiazine Derivatives as a Rational Therapeutic Approach against Atherosclerosis. Current Medicinal Chemistry, 24(12), 1214-1227.
  • Somashekhar, M., et al. (2013). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 4-(MORPHOLIN-4-YL) BENZOHYDRAZIDE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 2011-2020.
  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacology and Pharmaceutical Sciences, 3(1), 40-51.
  • Bayrak, H., et al. (2012). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Tropical Journal of Pharmaceutical Research, 11(4), 589-596.
  • PubChem. (n.d.). 2-(Morpholin-4-yl)benzoic acid.
  • Basicmedical Key. (n.d.). Inhibitors of Bacterial Cell Wall Synthesis.
  • Miller, M. J., et al. (2007). Pulvinones as bacterial cell wall biosynthesis inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(23), 6439-6443.
  • Nostro, A., et al. (2016). Antimicrobial activity of morpholine derivatives. Journal of Chemotherapy, 28(4), 269-275.
  • Subramani, C., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Oncotarget, 8(31), 51430–51445.
  • Putri, D. D., et al. (2018). Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base of AMACs ((2E, 6E)-2-({4-hydroxy-3-methoxyphenyl}methylidene)-6-[(4-substituted)benzylidene]cyclohexan-1-one). Journal of Applied Pharmaceutical Science, 8(5), 19-25.
  • Somashekhar, M., et al. (2014). Synthesis and antimicrobial activity of 4-(morpholin-4-yl) benzohydrazide derivatives. International Journal of Medicine and Pharmaceutical Research, 2(2), 462-471.
  • 2a biotech. (n.d.). This compound.
  • Kumar, S., & Chopra, S. (2013). A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics. Journal of Antimicrobial Chemotherapy, 68(10), 2159-2171.
  • Duruskari, G. S., et al. (2017). Synthesis and Antimicrobial Properties of New Derivatives of Morpholine and Piperidine Based on 1-Chloro-3-methoxy-propylbenzene. Asian Journal of Chemistry, 30(1), 269-272.
  • Gupta, S. C., et al. (2013). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Biochimica et Biophysica Acta, 1830(1), 1779-1796.
  • Chen, F., et al. (2013). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. Biochemical Pharmacology, 85(7), 967-975.
  • Biology LibreTexts. (2021). 13.2A: Inhibiting Cell Wall Synthesis.
  • Van de Walle, S., et al. (2014). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. International Journal of Molecular Sciences, 15(4), 5916-5933.
  • Sridharan, V., et al. (2015). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica, 7(12), 1-8.
  • da Costa, L. S., et al. (2022). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. International Journal of Molecular Sciences, 23(21), 13531.
  • Shanmugam, M. K., et al. (2015). Recent Advances in Natural Product-Based NF-κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Journal of Drug Targeting, 23(7-8), 603-620.
  • PubChem. (n.d.). 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid.

Sources

A Technical Guide to 2-(Morpholin-4-yl)benzoic Acid: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth review of 2-(Morpholin-4-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its synthesis, physicochemical properties, and its role as a versatile scaffold in drug discovery, with a particular focus on its application in the development of novel anticancer agents. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to facilitate further investigation and application.

Introduction: The Strategic Importance of Privileged Scaffolds

In the landscape of modern drug discovery, the concept of "privileged structures" is paramount. These are molecular scaffolds that are capable of binding to multiple biological targets with high affinity, making them exceptionally valuable starting points for the design of novel therapeutics. The morpholine ring and benzoic acid moiety are two such scaffolds, and their combination in 2-(Morpholin-4-yl)benzoic acid creates a molecule with significant potential.

The Morpholine Moiety: A Staple in Medicinal Chemistry

Morpholine is a six-membered heterocycle that is frequently incorporated into bioactive molecules.[1] Its prevalence is due to a unique combination of advantageous properties:

  • Physicochemical Advantages : The morpholine ring imparts favorable properties such as improved aqueous solubility and metabolic stability.[1][2]

  • Biological Versatility : As a versatile synthetic building block, it can be readily modified to interact with a wide array of biological targets, including enzymes and receptors.[2]

  • Pharmacokinetic Enhancement : A large body of research has demonstrated that the inclusion of a morpholine moiety can lead to compounds with desirable drug-like properties and improved pharmacokinetics.[2]

Derivatives of morpholine have shown a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3]

Benzoic Acid Derivatives as Pharmacophores

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis and are found in numerous pharmaceutical compounds.[4] The carboxylic acid group can act as a key hydrogen bond donor/acceptor or a bioisosteric replacement for other functional groups, while the aromatic ring provides a rigid scaffold for substituent placement. This structural versatility allows for the fine-tuning of a molecule's biological activity and properties.[5][6]

Overview of 2-(Morpholin-4-yl)benzoic Acid

2-(Morpholin-4-yl)benzoic acid, also known as 2-Morpholinobenzoic acid, combines these two privileged structures.[7] Its IUPAC name is 2-morpholin-4-ylbenzoic acid.[7] This molecule serves as a core structure for the development of potent and selective inhibitors for various therapeutic targets, most notably in oncology.

Caption: Chemical structure of 2-(Morpholin-4-yl)benzoic acid.

Synthesis and Mechanistic Insights

The synthesis of 2-(Morpholin-4-yl)benzoic acid is most commonly achieved through a nucleophilic aromatic substitution reaction, specifically an Ullmann condensation. This method is robust and allows for the efficient coupling of an aryl halide with an amine.

Core Synthetic Strategy: The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms carbon-nitrogen or carbon-oxygen bonds.[8][9] In the context of synthesizing our target molecule, it involves the reaction of 2-chlorobenzoic acid with morpholine. The carboxylic acid group on the 2-chlorobenzoic acid has been shown to facilitate this type of reaction.[6]

The general mechanism involves the coordination of the amine (morpholine) and the aryl halide (2-chlorobenzoic acid) to a copper(I) catalyst. This is followed by oxidative addition, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. Modern variations of this reaction often use ligands to stabilize the copper catalyst and can be promoted by microwave or ultrasonic irradiation to reduce reaction times and improve yields.[10][11]

Synthesis_Workflow Reactants 2-Chlorobenzoic Acid + Morpholine Reaction Ullmann Condensation Heat (e.g., 100-150°C) Reactants->Reaction Catalyst Cu(I) Catalyst (e.g., CuI) Base (e.g., K2CO3) Solvent (e.g., DMF) Catalyst->Reaction Workup Acid/Base Workup (Acidification to precipitate product) Reaction->Workup Reaction Mixture Purification Purification (Recrystallization from Ethanol/Water) Workup->Purification Crude Product Product 2-(Morpholin-4-yl)benzoic Acid Purification->Product Pure Product Characterization Characterization (NMR, MS, HPLC) Product->Characterization

Caption: General workflow for the synthesis of 2-(Morpholin-4-yl)benzoic acid.

Detailed Experimental Protocol: Synthesis from 2-Chlorobenzoic Acid

This protocol is a representative procedure based on established Ullmann condensation methodologies.[8][10]

Materials:

  • 2-Chlorobenzoic acid (1.0 eq)

  • Morpholine (2.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 3M

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chlorobenzoic acid, potassium carbonate, and copper(I) iodide.

  • Solvent and Reagent Addition: Add DMF to the flask, followed by the dropwise addition of morpholine.

  • Reaction: Heat the mixture to 120-140°C and stir for 8-12 hours under a nitrogen atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC).[12]

  • Quenching and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold water.

  • Acidification: Acidify the aqueous mixture to a pH of approximately 3-4 with 3M HCl. This will precipitate the product.

  • Filtration: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 2-(Morpholin-4-yl)benzoic acid as a white to off-white solid.

  • Drying: Dry the purified product under vacuum.

Rationale for Experimental Choices
  • Catalyst: Copper(I) iodide is a common and effective catalyst for Ullmann reactions.

  • Base: Potassium carbonate is used to deprotonate the morpholine, increasing its nucleophilicity, and to neutralize the HCl formed during the reaction.

  • Solvent: DMF is a polar aprotic solvent that is excellent for dissolving the reactants and can withstand the high temperatures required.

  • Excess Morpholine: Using an excess of morpholine helps to drive the reaction to completion.

  • Acidification: The product is a carboxylic acid, which is deprotonated (and thus water-soluble) under the basic reaction conditions. Acidification protonates the carboxylate, causing the neutral, less soluble acid to precipitate out of the aqueous solution.

Physicochemical and Pharmacokinetic Profile

Understanding the fundamental properties of a scaffold is crucial for predicting its behavior in biological systems.

Key Physicochemical Data

The properties of 2-(Morpholin-4-yl)benzoic acid make it a suitable starting point for drug development, adhering to many of Lipinski's "rule of five" guidelines.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₃[7]
Molecular Weight 207.23 g/mol PubChem
IUPAC Name 2-morpholin-4-ylbenzoic acid[7]
CAS Number 42106-48-9[7]
XLogP3 0.9PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 4PubChem
Appearance White to off-white solidGeneral Knowledge

Data sourced from PubChem CID 2776561.[7]

Core Application: A Scaffold for PC-PLC Inhibitors

A significant area of research for derivatives of 2-(Morpholin-4-yl)benzoic acid is in the development of inhibitors for Phosphatidylcholine-specific Phospholipase C (PC-PLC).

The Role of PC-PLC in Cancer Signaling

PC-PLC is an enzyme that hydrolyzes phosphatidylcholine (PC), a major component of cell membranes, to produce phosphocholine and diacylglycerol (DAG). Dysregulation of choline metabolism and overexpression of PC-PLC are implicated in various cancers.[13] The products of PC-PLC activity can act as second messengers, driving signaling pathways that promote cell proliferation, survival, and metastasis. Therefore, inhibiting PC-PLC is a promising therapeutic strategy for cancer treatment.[2]

PC_PLC_Pathway PC Phosphatidylcholine (PC) (in Cell Membrane) PPLC PC-PLC PC->PPLC Substrate PCholine Phosphocholine Proliferation Cell Proliferation Metastasis Survival PCholine->Proliferation Drives DAG Diacylglycerol (DAG) DAG->Proliferation Drives PPLC->PCholine Product 1 PPLC->DAG Product 2 Inhibitor 2-Morpholinobenzoic Acid -based Inhibitors Inhibitor->PPLC Inhibits

Caption: Role of PC-PLC in cancer signaling and its inhibition.

Structure-Activity Relationship (SAR) of Derivatives

Research has shown that the 2-morpholinobenzoic acid scaffold is an optimal pharmacophore for PC-PLC inhibition.[14] Studies involving the synthesis and evaluation of numerous analogues have revealed key SAR insights:

  • The Morpholine Nitrogen is Essential : Replacing the morpholine ring with a tetrahydropyran (THP) moiety leads to a significant loss of inhibitory activity, suggesting the morpholinyl nitrogen is crucial for binding to the enzyme.[14]

  • Carboxylic Acid is Key : Compounds with a carboxylic acid moiety generally show better activity than their ester counterparts.[14]

  • N-Benzylamine Substitution : The addition of an N-benzylamine group at the 5-position of the benzoic acid ring significantly enhances antiproliferative activity. Further modifications to this benzyl ring can fine-tune the potency.[14]

Detailed Experimental Protocol: PC-PLC Enzyme Inhibition Assay

This protocol is a generalized method for assessing the inhibitory activity of compounds against PC-PLC, based on commercially available kits and published procedures.[2]

Objective: To determine the IC₅₀ value of a test compound (e.g., a derivative of 2-(Morpholin-4-yl)benzoic acid) against PC-PLC.

Materials:

  • Amplex Red PC-PLC Assay Kit (or similar fluorometric assay)

  • Purified PC-PLC enzyme

  • Test compounds dissolved in DMSO

  • D609 (a known PC-PLC inhibitor) as a positive control[13]

  • Microplate reader capable of fluorescence detection

Procedure:

  • Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions. This typically includes preparing a working solution of the Amplex Red reagent, horseradish peroxidase (HRP), choline oxidase, and the PC-PLC substrate (e.g., phosphatidylcholine).

  • Serial Dilutions: Prepare serial dilutions of the test compound and the positive control (D609) in assay buffer. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%).

  • Plate Setup: In a 96-well black microplate, add the following to appropriate wells:

    • Assay buffer (for background control)

    • Test compound dilutions

    • Positive control (D609) dilutions

    • Vehicle control (DMSO in assay buffer)

  • Enzyme Addition: Add the purified PC-PLC enzyme to all wells except the background control. Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[1]

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate working solution to all wells.[1]

  • Measurement: Immediately begin monitoring the fluorescence in a microplate reader (excitation ~530-560 nm, emission ~580-590 nm). Record measurements every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the rate of reaction (slope of the fluorescence vs. time graph) for each well.

    • Normalize the data by setting the vehicle control as 100% activity and the high-concentration positive control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Future Perspectives and Conclusion

2-(Morpholin-4-yl)benzoic acid is a highly valuable scaffold in medicinal chemistry. While its role in the development of PC-PLC inhibitors for cancer is well-documented, its versatile structure suggests potential in other therapeutic areas. Future research should focus on:

  • Exploring Other Targets: The scaffold's properties may be suitable for developing inhibitors for other enzymes or modulators for receptors involved in inflammatory or infectious diseases.

  • Pharmacokinetic Optimization: Further derivatization could lead to compounds with improved oral bioavailability and metabolic profiles, enhancing their clinical potential.

  • Hybrid Molecules: Combining the 2-morpholinobenzoic acid core with other known pharmacophores could lead to dual-acting agents for treating complex multifactorial diseases.[15]

References

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed Central. [Link]
  • 2-(Morpholin-4-yl)benzoic acid | C11H13NO3 | CID 2776561. PubChem. [Link]
  • Ullmann condens
  • Inhibition of phosphatidylcholine-specific phospholipase C results in loss of mesenchymal traits in metastatic breast cancer cells. PubMed Central. [Link]
  • A High-Throughput Assay to Identify Allosteric Inhibitors of the PLC-γ Isozymes Operating at Membranes.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]
  • Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors.
  • Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation.
  • Synthesis and Characterization of 2-chlorobenzoic acid. The Royal Society of Chemistry. [Link]
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • Inhibition of Phosphatidylcholine-Specific Phospholipase C Interferes with Proliferation and Survival of Tumor Initiating Cells in Squamous Cell Carcinoma. PubMed Central. [Link]
  • Synthesis method of morpholine benzoate compound.
  • Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids.
  • Ullmann Reaction. Organic Chemistry Portal. [Link]
  • Phospholipase C in Living Cells: Activation, Inhibition, Ca2+ Requirement, and Regulation of M Current.
  • o-CHLOROBENZOIC ACID. Organic Syntheses. [Link]
  • Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols.

Sources

solubility of 2-Morpholin-4-ylmethylbenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Organic Solvent Solubility of 2-Morpholin-4-ylmethylbenzoic acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound (CAS: 868543-19-5) in organic solvents. In the absence of extensive published solubility data for this specific molecule, this document emphasizes the underlying physicochemical principles and provides robust methodologies for empirical characterization.

Introduction: The Critical Role of Solubility

This compound is a bifunctional molecule featuring both a carboxylic acid and a tertiary amine (within the morpholine ring). This structure is common in medicinal chemistry, where such motifs are used to modulate physicochemical properties. The solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone of drug discovery and development. Poor solubility can severely hinder a compound's absorption and bioavailability, lead to unreliable results in bioassays, and create significant challenges for formulation and manufacturing.[1][2] Understanding the solubility profile in various organic solvents is essential for purification, crystallization, formulation development, and ensuring the quality of data from in vitro and in vivo studies.[1]

This guide will delve into the structural features of this compound to predict its solubility behavior and provide a detailed, field-proven protocol for its accurate determination.

Physicochemical Profile and Predicted Solubility

A thorough analysis of the molecular structure is the first step in designing a solubility study.[3]

Molecular Structure:

  • CAS Number: 868543-19-5[4][5]

  • Molecular Formula: C12H15NO3[4]

  • Molecular Weight: 221.25 g/mol [4]

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): An acidic group, capable of donating a proton. This group is polar and can participate in hydrogen bonding.

    • Morpholine Ring: Contains a tertiary amine nitrogen, which is basic and can accept a proton. The ether oxygen within the ring also contributes to polarity and can act as a hydrogen bond acceptor.

    • Aromatic Ring: A non-polar, hydrophobic moiety.

    • Methylene Linker (-CH2-): A non-polar linker connecting the morpholine and benzoic acid moieties.

This combination of acidic, basic, and hydrophobic regions makes this compound an amphiphilic and likely zwitterionic compound, especially around neutral pH. Its solubility will be highly dependent on the nature of the solvent and its ability to interact with these different functional groups.

Predicted Solubility in Organic Solvent Classes:

Based on the principle of "like dissolves like," we can form a hypothesis about the compound's solubility.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterModerate to High These solvents can hydrogen bond with both the carboxylic acid and the morpholine group. The polarity of the solvent will solvate the polar functional groups effectively.
Polar Aprotic DMSO, DMF, AcetonitrileHigh These solvents are highly polar and can solvate the charged portions of the molecule (if zwitterionic) and accept hydrogen bonds from the carboxylic acid. DMSO is an excellent solvent for many drug-like molecules.
Low-Polarity / Non-polar Dichloromethane (DCM), Toluene, Heptane, Diethyl EtherLow to Very Low These solvents lack the polarity and hydrogen bonding capability to effectively solvate the polar carboxylic acid and morpholine groups. The hydrophobic aromatic ring offers some affinity, but it is unlikely to overcome the energy required to break the crystal lattice of the solid API.[3]

Gold Standard Methodology: Thermodynamic Equilibrium Solubility

To obtain definitive solubility data, an equilibrium or thermodynamic solubility assay is required. This measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium, representing the true solubility.[6] The Shake-Flask method is the most reliable and widely used technique for this purpose.[7]

Experimental Workflow: Shake-Flask Method

The following diagram outlines the standard workflow for determining thermodynamic solubility.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep1 Weigh excess API (e.g., 2-5 mg) prep2 Add precise volume of organic solvent (e.g., 1 mL) prep1->prep2 into glass vial equil Shake/agitate at constant temperature (e.g., 25°C for 24-48h) prep2->equil sep1 Centrifuge sample to pellet excess solid equil->sep1 sep2 Filter supernatant (e.g., 0.22 µm PTFE filter) sep1->sep2 analysis1 Prepare serial dilutions of supernatant sep2->analysis1 analysis2 Quantify concentration via HPLC-UV or LC-MS analysis1->analysis2 analysis3 Calculate solubility (mg/mL, µM) analysis2->analysis3

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol:
  • Preparation: Accurately weigh an excess amount of solid this compound (e.g., 2-5 mg) into a glass vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[6]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and place it in a shaker or rotator set to a constant temperature (typically 25 °C). Allow the mixture to equilibrate for at least 24 hours. Longer times (48-72 hours) may be necessary to ensure equilibrium is reached, especially for poorly soluble compounds.[8]

  • Phase Separation: After equilibration, remove the vial and let it stand to allow the solid to settle. Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. For optimal accuracy, filter the collected supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any remaining particulates.

  • Quantification:

    • Prepare a calibration curve using known concentrations of this compound dissolved in the solvent.

    • Dilute the filtered supernatant to fall within the linear range of the calibration curve.

    • Analyze the diluted sample and standards using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][9] HPLC-UV is often preferred for its robustness and selectivity.[1]

  • Calculation: Use the calibration curve to determine the concentration of the compound in the diluted supernatant. Back-calculate to find the concentration in the original undissolved sample, which represents the thermodynamic solubility.

Key Factors Influencing Experimental Results

To ensure data is reliable and reproducible, the following factors must be controlled and reported.

  • Solid-State Form: The solubility of a compound can vary significantly between different crystalline forms (polymorphs) or if it is amorphous.[6] The solid form of the this compound used for testing should be characterized (e.g., by XRPD) and reported.

  • Temperature: Solubility is temperature-dependent. All measurements should be conducted at a constant, reported temperature, typically ambient (25 °C) or physiological (37 °C) temperature.

  • Solvent Purity: The grade and purity of the organic solvents used should be high and consistent across all experiments.

  • pH (for protic solvents): For solvents that can exchange protons (like water or alcohols), the final pH of the saturated solution can influence the ionization state of the API and thus its solubility. While less of a factor in aprotic organic solvents, it is a critical parameter in aqueous or mixed aqueous-organic systems.

Data Presentation for Analysis

Quantitative results should be summarized in a clear, structured format to allow for easy comparison and interpretation.

Table 1: Experimental Solubility of this compound at 25 °C

SolventSolvent ClassSolubility (mg/mL)Solubility (µM)
MethanolPolar Protic[Experimental Value][Calculated Value]
EthanolPolar Protic[Experimental Value][Calculated Value]
Dimethyl Sulfoxide (DMSO)Polar Aprotic[Experimental Value][Calculated Value]
Acetonitrile (ACN)Polar Aprotic[Experimental Value][Calculated Value]
Dichloromethane (DCM)Non-polar[Experimental Value][Calculated Value]
TolueneNon-polar[Experimental Value][Calculated Value]
HeptaneNon-polar[Experimental Value][Calculated Value]

Conclusion

By employing the gold-standard shake-flask method detailed in this guide, researchers can generate high-quality, reliable thermodynamic solubility data. This empirical data is indispensable for guiding formulation strategies, ensuring data integrity in biological assays, and ultimately advancing the development of drug candidates containing this chemical scaffold.

References

  • This compound | 1stsci.com. 1st Scientific.
  • CAS 868543-19-5 | this compound. Alchem Pharmtech.
  • In-vitro Thermodynamic Solubility. Protocols.io.
  • Thermodynamic Solubility Assay. Evotec.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Thermodynamic Solubility Assay. Domainex.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.
  • Automated assays for thermodynamic (equilibrium) solubility determination.
  • Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.

Sources

An In-depth Technical Guide to 2-Morpholin-4-ylmethylbenzoic Acid: Synthesis, Properties, and Therapeutic Context

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Morpholin-4-ylmethylbenzoic acid (CAS 868543-19-5), a heterocyclic carboxylic acid of significant interest in medicinal chemistry and drug discovery. While the specific historical discovery of this compound is not prominently documented in peer-reviewed literature, its chemical architecture combines two privileged pharmacophores: the morpholine ring and the benzoic acid moiety. This guide elucidates the compound's chemical properties, proposes a robust and detailed synthetic protocol based on established chemical principles, and explores its potential therapeutic applications by examining the well-documented biological activities of structurally related analogs. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile chemical scaffold.

Introduction and Historical Context

The precise origins and first reported synthesis of this compound are not detailed in a singular, seminal publication. Its emergence is more likely the result of its inclusion in compound libraries designed for high-throughput screening or as a key intermediate in the synthesis of more complex molecules. The rationale for its synthesis is chemically evident: it serves as a valuable building block that combines the structural rigidity of a substituted benzoic acid with the favorable physicochemical properties of a morpholine heterocycle.

The morpholine ring is a ubiquitous feature in modern pharmaceuticals, prized for its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of drug candidates.[1][2] Its presence can facilitate crucial hydrogen bond interactions with biological targets.[2] Similarly, the benzoic acid scaffold is a fundamental component in a vast array of therapeutic agents, from anti-inflammatory drugs to targeted cancer therapies, offering a key anchor point for molecular interactions.[3][4][5] The combination of these two moieties in this compound creates a molecule with inherent potential for biological activity and a versatile handle for further chemical elaboration.

Chemical and Physical Properties

This compound is a solid at room temperature. Its chemical structure and key identifiers are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 2-(morpholin-4-ylmethyl)benzoic acid[6]
CAS Number 868543-19-5[6]
Molecular Formula C₁₂H₁₅NO₃[6]
Molecular Weight 221.25 g/mol [6]
Appearance Solid (typically a white or off-white powder)General
Canonical SMILES C1COCCN1CC2=CC=CC=C2C(=O)O[6]

Synthesis of this compound

While the original synthesis is not documented, a logical and efficient synthetic route involves the nucleophilic substitution of a suitable starting material, such as an ester of 2-(bromomethyl)benzoic acid, with morpholine, followed by saponification. This method is well-established for the synthesis of analogous tertiary amines.[7][8]

Proposed Synthetic Pathway

The two-step synthesis begins with the esterification of 2-methylbenzoic acid, followed by radical bromination to yield the key intermediate, methyl 2-(bromomethyl)benzoate. This intermediate then undergoes nucleophilic substitution with morpholine, and a final hydrolysis step yields the target compound.

Synthetic_Pathway A 2-Methylbenzoic Acid B Methyl 2-Methylbenzoate A->B  1. SOCl₂  2. MeOH   C Methyl 2-(Bromomethyl)benzoate B->C  NBS, AIBN  CCl₄, Reflux   D Methyl 2-(morpholinomethyl)benzoate C->D  Morpholine, K₂CO₃  Acetonitrile, Reflux   E This compound D->E  1. LiOH, THF/H₂O  2. HCl (aq)  

Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-(bromomethyl)benzoate

  • Esterification: To a solution of 2-methylbenzoic acid (1.0 eq) in methanol (5 mL/g), add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 4 hours. Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 2-methylbenzoate, which can be used without further purification.

  • Bromination: Dissolve methyl 2-methylbenzoate (1.0 eq) in carbon tetrachloride (10 mL/g). Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).[7] Reflux the mixture under an inert atmosphere (e.g., Nitrogen or Argon) and irradiate with a 200W lamp for 4-6 hours.[7] Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the filter cake with carbon tetrachloride. Concentrate the filtrate under reduced pressure. The resulting crude product, methyl 2-(bromomethyl)benzoate, can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or used directly in the next step if sufficiently pure.

Step 2: Synthesis of this compound

  • Nucleophilic Substitution: Dissolve methyl 2-(bromomethyl)benzoate (1.0 eq) in anhydrous acetonitrile (10 mL/g). Add morpholine (1.5 eq) and anhydrous potassium carbonate (2.0 eq) to the solution.[9] Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC until the starting material is consumed.

  • Work-up and Isolation of Ester: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude methyl 2-(morpholinomethyl)benzoate. This intermediate can be purified by column chromatography if necessary.

  • Saponification: Dissolve the crude methyl 2-(morpholinomethyl)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v). Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 6-8 hours.

  • Final Work-up and Isolation: Once the ester is fully hydrolyzed (as monitored by TLC), remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities. Carefully acidify the aqueous layer to pH ~5-6 with 1M HCl. The product, this compound, will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum to yield the final product.

Potential Biological Activity and Therapeutic Context

While specific biological data for this compound is not widely published, the extensive research on its structural analogs allows for an informed discussion of its potential therapeutic applications. The core scaffold is closely related to molecules investigated as inhibitors of various enzymes, particularly in oncology.

Analogs as Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibitors

Research into cancer therapeutics has identified dysregulation of choline phospholipid metabolism as a hallmark of malignant progression.[10] Specifically, the overexpression of phosphatidylcholine-specific phospholipase C (PC-PLC) is implicated in various cancers. A range of compounds based on a "2-morpholinobenzoic acid" scaffold have been synthesized and evaluated as inhibitors of this enzyme.[10][11]

For instance, derivatives of 2-morpholino-5-N-benzylamino benzoic acid have demonstrated potent anti-proliferative activity against breast (MDA-MB-231) and colon (HCT116) cancer cell lines.[6][10] These studies underscore the importance of the morpholine ring for activity, suggesting it is essential for interacting with the enzyme's active site.[10]

PC_PLC_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling PC Phosphatidylcholine (PC) PCPLC PC-PLC Enzyme PC->PCPLC Substrate DAG Diacylglycerol (DAG) Proliferation Cancer Cell Proliferation DAG->Proliferation Activates Signaling Cascade PCPLC->DAG Hydrolysis Inhibitor 2-Morpholinobenzoic Acid Derivatives Inhibitor->PCPLC Inhibition

Figure 2: Simplified pathway of PC-PLC inhibition by morpholinobenzoic acid analogs.
General Pharmacological Profile of Morpholine Derivatives

The morpholine moiety is a key component in a multitude of approved drugs and clinical candidates. It is present in kinase inhibitors (e.g., Gefitinib), antibiotics (e.g., Linezolid), and many other therapeutic classes. Its inclusion often confers advantageous properties that are critical for a molecule's success as a drug.

Property Enhanced by MorpholineRationale / MechanismRepresentative Drug Classes
Aqueous Solubility The polar ether and tertiary amine functionalities increase hydrophilicity.Kinase Inhibitors, Antibiotics
Metabolic Stability The morpholine ring is generally resistant to metabolic degradation.Various
Target Engagement The oxygen atom can act as a crucial hydrogen bond acceptor in enzyme active sites.Kinase Inhibitors
Reduced Basicity Less basic than piperidine, which can reduce off-target effects at certain receptors.CNS agents

Conclusion and Future Directions

This compound represents a foundational scaffold in medicinal chemistry. Although its own discovery and specific biological activities are not yet extensively detailed in public literature, its structure embodies principles of rational drug design by combining two pharmacologically significant moieties. The synthetic accessibility, as outlined in this guide, makes it a readily available tool for chemists.

Future research should focus on the systematic biological evaluation of this compound and its simple derivatives. Given the data on related analogs, initial screening efforts could productively target enzyme families such as phospholipases and kinases, particularly those implicated in oncology. Furthermore, its utility as a versatile chemical intermediate for the synthesis of more complex, decorated molecules warrants continued exploration in drug discovery programs.

References

  • John, A., et al. (2024). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • BenchChem. (2025).
  • Google Patents. (n.d.). US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof.
  • Google Patents. (n.d.). US20070219395A1 - Process for the preparation of substituted 2-(phenoxymethyl)benzoic acids.
  • Chem-Impex. (n.d.). 2-(Bromomethyl)benzoic acid.
  • Google Patents. (n.d.). CN115490650B - Synthesis method of morpholine benzoate compound.
  • Google Patents. (n.d.). US6051717A - Convergent process for the preparation of a morpholine compound.
  • Google Patents. (n.d.). US8299206B2 - Method of synthesis of morpholino oligomers.
  • SynChem, Inc. (n.d.). Catalog.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 2-(Chloromethyl)benzoic Acid. BenchChem.
  • Google Patents. (n.d.). US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes.
  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.
  • National Center for Biotechnology Information. (n.d.). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. PubMed Central.
  • MDPI. (n.d.). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation.
  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. PubMed.
  • Federal Register. (2007). Benzoic Acid Reregistration Eligibility Decision; Notice of Availability.
  • Regulations.gov. (2010). Benzoic Acid Summary Document: Registration Review December 2010.
  • PubMed. (2023). RIFM fragrance ingredient safety assessment, benzoic acid, 2-hydroxy-5-methyl-, methyl ester, CAS Registry Number 22717-57-3.
  • PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).

Sources

An In-depth Technical Guide to the Safe Handling of 2-Morpholin-4-ylmethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Morpholin-4-ylmethylbenzoic acid (CAS No. 868543-19-5). As a Senior Application Scientist, the following content is synthesized from established safety principles for related chemical structures and is designed to foster a proactive safety culture within the laboratory. The causality behind each recommendation is explained to ensure a deep understanding of the potential risks and their mitigation.

Understanding the Compound: A Physicochemical Overview

PropertyValueSource
CAS Number 868543-19-5[1]
Molecular Formula C12H15NO3[1]
Molecular Weight 221.25 g/mol [1]
Appearance Likely a solid at room temperatureInferred from related compounds

Hazard Identification and Risk Assessment: An Evidence-Based Approach

A thorough risk assessment is paramount before handling any chemical. For this compound, we must infer its potential hazards from structurally analogous compounds for which comprehensive safety data exists.

Inferred GHS Hazard Classification:

Based on the known hazards of 2-(Morpholin-4-yl)benzoic acid, Benzoic acid, and Morpholine, the following GHS classifications should be considered for this compound as a precautionary measure:

Hazard ClassHazard StatementRationale based on Structural Analogs
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed[2][3]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation[2][4]
Serious Eye Damage/Eye Irritation (Category 2A) H319: Causes serious eye irritation[2][4]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation H335: May cause respiratory irritation[2][4]

Causality of Hazards:

  • The benzoic acid moiety contributes to the potential for skin and eye irritation. Carboxylic acids can be corrosive and irritating to tissues upon contact.[5][6][7][8]

  • The morpholine group , a secondary amine, can cause skin and eye irritation, and in its parent form, is associated with more severe hazards such as flammability and toxicity.[9][10][11][12][13][14][15] While the hazards of the substituted compound may be attenuated, the inherent risks of the morpholine structure should not be disregarded.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls and appropriate PPE to minimize exposure.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[8]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a thorough risk assessment. The following are mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and airborne particles.[3][6]

  • Hand Protection: Nitrile or neoprene gloves should be worn. Inspect gloves for any signs of degradation or perforation before use and change them frequently.[6]

  • Skin and Body Protection: A lab coat, closed-toe shoes, and long pants are essential to prevent skin contact. For larger quantities or procedures with a higher risk of splashing, consider a chemical-resistant apron.

  • Respiratory Protection: If there is a risk of generating significant dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Storage: A Workflow for Minimizing Risk

A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.

Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly. Have all necessary equipment and reagents within the hood to minimize movement in and out.

  • Weighing: If the compound is a solid, carefully weigh the required amount in the fume hood. Use a spatula to transfer the solid and avoid generating dust.

  • Dissolving: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.

  • Transfers: Use appropriate glassware and techniques (e.g., pipettes with bulbs, not mouth pipetting) for all transfers.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[8][16]

Storage Requirements
  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[16]

  • Incompatibilities: Avoid storage with strong oxidizing agents and strong bases.[5][16]

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a swift and informed response is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7][16]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][16]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[7][16]

Spill and Leak Procedures
  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully scoop the absorbed material into a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_storage Storage Prep 1. Conduct Risk Assessment PPE 2. Don Correct PPE Prep->PPE EngControls 3. Verify Engineering Controls PPE->EngControls Weigh 4. Weigh Compound EngControls->Weigh Dissolve 5. Dissolve/Prepare Solution Weigh->Dissolve Transfer 6. Perform Experiment Dissolve->Transfer Decon 7. Decontaminate Work Area Transfer->Decon Waste 8. Dispose of Waste Decon->Waste Wash 9. Remove PPE & Wash Hands Waste->Wash Store 10. Store in a Cool, Dry, Well-Ventilated Area Wash->Store

Safe handling workflow for this compound.

Conclusion

While this compound may not have a fully elucidated toxicological profile, a cautious and informed approach based on the principles of chemical safety and the known hazards of its structural analogs is essential. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and maintain a safe and productive laboratory environment.

References

  • PubChem. (n.d.). 2-(Morpholin-4-yl)benzoic acid. National Center for Biotechnology Information.
  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Morpholine.
  • Redox. (2022). Safety Data Sheet Morpholine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet.
  • VelocityEHS. (2015). Benzoic Acid – Uses and Safety.
  • Redox. (2022). Safety Data Sheet Benzoic acid.
  • ABL. (2023). SDS of Benzoic Acid: Important Data and Information Collected.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylbenzoic acid.
  • Penta chemicals. (2025). Morpholine - SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.

Sources

An In-depth Technical Guide to 2-Morpholin-4-ylmethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-Morpholin-4-ylmethylbenzoic acid stands as a molecule of significant interest within the realms of medicinal chemistry and synthetic organic chemistry. Its unique structural architecture, combining a benzoic acid moiety with a morpholine ring via a methylene linker, presents a versatile scaffold for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive technical overview of this compound, consolidating its fundamental chemical properties, synthesis, and analytical characterization, and exploring its potential applications in drug discovery and development.

Molecular and Physicochemical Profile

Molecular Formula: C₁₂H₁₅NO₃[1]

Molecular Weight: 221.25 g/mol [1]

The presence of both a carboxylic acid and a tertiary amine (morpholine) imparts amphoteric properties to the molecule, influencing its solubility and behavior in different pH environments. While specific experimental data for the free acid is not extensively published, the hydrochloride salt is commercially available, suggesting good aqueous solubility in its protonated form.

PropertyValue/InformationSource
IUPAC Name 2-(morpholin-4-ylmethyl)benzoic acidN/A
CAS Number 868543-19-5N/A
Appearance Expected to be a solid at room temperature.Inferred
Melting Point Not explicitly reported for the free acid.N/A
Boiling Point Not available (likely to decompose at high temperatures).N/A
Solubility Expected to be soluble in polar organic solvents. The hydrochloride salt is likely soluble in water.Inferred
pKa The carboxylic acid proton is expected to have a pKa similar to other benzoic acids (around 4-5), while the morpholine nitrogen will have a pKa characteristic of a tertiary amine.Inferred

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through several synthetic strategies. A common method involves the reaction of a suitable phthalide derivative with morpholine. This approach leverages the reactivity of the lactone ring of phthalide towards nucleophilic attack by the secondary amine of morpholine.

A plausible synthetic pathway is outlined below:

Synthesis_of_2-Morpholin-4-ylmethylbenzoic_acid Phthalide Phthalide Intermediate Ring-opened intermediate Phthalide->Intermediate 1. Morpholine Product This compound Intermediate->Product 2. Acid workup Morpholine Morpholine Base Base (e.g., NaOH) Acid Acid workup

Caption: A potential synthetic route to this compound.

Experimental Protocol: A Generalized Synthetic Approach

  • Step 1: Ring Opening of Phthalide. Phthalide is reacted with morpholine. This reaction can be carried out in a suitable solvent, and the reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Step 2: Workup and Isolation. Upon completion of the reaction, an acidic workup is performed to protonate the carboxylate and facilitate the isolation of the final product, this compound. Purification can be achieved through recrystallization or column chromatography.

The reactivity of this compound is characterized by its two primary functional groups: the carboxylic acid and the morpholine ring. The carboxylic acid can undergo esterification, amidation, and reduction to the corresponding alcohol. The tertiary amine of the morpholine ring can be protonated to form salts and can also participate in various coupling reactions.

Spectroscopic and Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of this compound. The following techniques are instrumental in its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the linker, and the protons of the morpholine ring. The chemical shifts will be influenced by the electronic environment of each proton. For instance, the aromatic protons will likely appear in the downfield region (δ 7-8 ppm), with splitting patterns indicative of the ortho-substitution. The methylene protons connecting the morpholine and the benzene ring would likely appear as a singlet. The morpholine protons would exhibit characteristic signals, typically in the range of δ 2.5-4.0 ppm.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methylene carbon, and the carbons of the morpholine ring.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • A broad O-H stretching band for the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.

  • A strong C=O stretching band for the carbonyl group of the carboxylic acid, around 1700 cm⁻¹.

  • C-H stretching vibrations for the aromatic and aliphatic protons.

  • C-O-C stretching of the morpholine ether linkage.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of 221.25. Fragmentation would likely involve the loss of the carboxylic acid group, the morpholine ring, or cleavage of the methylene linker.

Analytical_Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS Structure Structural Elucidation & Purity Assessment NMR->Structure IR->Structure MS->Structure

Caption: Analytical workflow for the characterization of this compound.

Protocol for High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method is essential for assessing the purity and quantifying this compound.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable choice.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the benzoic acid chromophore (typically around 230-280 nm) can be employed.

  • Quantification: A calibration curve should be constructed using standards of known concentration to accurately quantify the compound in a sample.

Applications in Drug Discovery and Development

The unique combination of the morpholine and benzoic acid moieties in this compound makes it an attractive scaffold for medicinal chemists.

The Privileged Morpholine Scaffold: The morpholine ring is considered a "privileged scaffold" in drug discovery. Its incorporation into molecules can improve physicochemical properties such as solubility and metabolic stability, and it can also engage in favorable interactions with biological targets.

The Versatile Benzoic Acid Moiety: Benzoic acid and its derivatives are found in numerous biologically active compounds and approved drugs.[2][3] The carboxylic acid group can act as a key hydrogen bond donor or acceptor, or it can be derivatized to form esters and amides to modulate activity and pharmacokinetic properties.

Potential Therapeutic Areas:

  • Oncology: Derivatives of benzoic acid have shown potential as anticancer agents.[2] The morpholine moiety is also present in several anticancer drugs. Therefore, this compound derivatives could be explored as inhibitors of various cancer-related targets.

  • Inflammation: Benzoic acid derivatives have been investigated for their anti-inflammatory properties. The development of novel anti-inflammatory agents is an active area of research, and this scaffold could serve as a starting point.[3]

  • Infectious Diseases: The search for new antimicrobial and antiviral agents is a global health priority. The structural features of this compound could be modified to design compounds with activity against various pathogens.

Drug_Discovery_Potential Core This compound Scaffold Morpholine Morpholine Moiety (Improved PK, Target Binding) Core->Morpholine BenzoicAcid Benzoic Acid Moiety (H-bonding, Derivatization) Core->BenzoicAcid Oncology Oncology Morpholine->Oncology Inflammation Inflammation Morpholine->Inflammation InfectiousDiseases Infectious Diseases Morpholine->InfectiousDiseases BenzoicAcid->Oncology BenzoicAcid->Inflammation BenzoicAcid->InfectiousDiseases

Caption: The drug discovery potential of the this compound scaffold.

Conclusion and Future Directions

This compound is a synthetically accessible molecule with a promising profile for applications in drug discovery and materials science. This guide has provided a foundational understanding of its chemical and physical properties, synthetic routes, and analytical characterization. Further research is warranted to fully elucidate its physicochemical properties through experimental determination and to explore the biological activities of its derivatives. The systematic exploration of structure-activity relationships (SAR) will be crucial in unlocking the full therapeutic potential of this versatile scaffold.

References

  • Royal Society of Chemistry. Supplementary Information.
  • Oakwood Chemical. 2-Morpholin-4-ylmethyl-benzoic acid.
  • Google Patents. CN115490650B - Synthesis method of morpholine benzoate compound.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032594).
  • Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870).
  • Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • PubChem. 2-(Morpholin-4-yl)benzoic acid.
  • PubMed. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents.
  • MDPI. Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors.
  • ResearchGate. The solubility of benzoic acid in seven solvents.
  • Doc Brown's Chemistry. infrared spectrum of benzoic acid.
  • YouTube. February 3, 2021.
  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
  • PubMed. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review.
  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid.
  • NIST WebBook. Benzoic acid, 2-(methylamino)-.
  • PubMed. A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study.
  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid.
  • Google Patents. US20070219395A1 - Process for the preparation of substituted 2-(phenoxymethyl)benzoic acids.
  • NIST WebBook. Benzoic acid, 2-methyl-.
  • ResearchGate. (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
  • Chegg.com. Solved Proton and carbon-13 NMR spectra of benzoic acid are.
  • PubMed Central. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis.
  • PubChem. 2-[(2S)-morpholin-2-yl]benzoic acid.
  • Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo.
  • National Institutes of Health. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
  • ResearchGate. The FTIR spectra of 50 mg/L benzoic acid at various sonication times.
  • PubMed Central. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective.
  • ResearchGate. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5.
  • ResearchGate. FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3].
  • Zeitschrift für Naturforschung. FT-IR Spectroscopic Study of M(Benzoic Acid).
  • NIST WebBook. Benzoic acid, 2-benzoyl-, methyl ester.
  • NIST WebBook. Benzoic acid,2-methyl, (2-methylpropyl)ester.
  • MassBank. msbnk-riken-pr100596.

Sources

A Theoretical Investigation of 2-Morpholin-4-ylmethylbenzoic Acid: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine ring is a cornerstone in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties and potent biological activity.[1][2] When coupled with a benzoic acid moiety, a scaffold with its own rich history in drug design, the resulting molecule, 2-Morpholin-4-ylmethylbenzoic acid (CAS No. 868543-19-5), presents a compelling case for in-depth computational analysis.[3] This technical guide outlines a comprehensive theoretical framework for the investigation of this compound, designed for researchers, scientists, and drug development professionals. By leveraging a suite of computational tools, from quantum chemical calculations to advanced molecular modeling, we can proactively assess its potential as a therapeutic agent, identify likely biological targets, and guide future synthesis and experimental validation.

Introduction: The Rationale for a Theoretical Deep Dive

The morpholine heterocycle is a privileged structure in drug discovery, appearing in numerous approved drugs and experimental therapeutics.[1] Its presence is often associated with improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bond interactions with biological targets.[4][5] Derivatives of morpholine have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6][7][8]

The benzoic acid functional group, on the other hand, provides a key acidic center for ionic interactions and hydrogen bonding, which is pivotal for the binding of many drugs to their receptors. The specific substitution pattern of this compound, with the morpholinomethyl group ortho to the carboxylic acid, suggests a molecule with unique conformational and electronic properties that warrant a thorough theoretical exploration.

This guide is structured to provide a logical, multi-faceted computational workflow. We will begin with an analysis of the molecule's intrinsic properties using Density Functional Theory (DFT), followed by an in silico assessment of its pharmacokinetic profile (ADMET). Subsequently, we will explore its potential biological targets through molecular docking and conclude with a strategy for pharmacophore modeling to identify novel, structurally related compounds.

Quantum Chemical Analysis: Unveiling Electronic and Structural Landscapes

A foundational understanding of a molecule's electronic structure, reactivity, and geometry is paramount. Density Functional Theory (DFT) provides a robust and computationally efficient method to probe these characteristics.[9]

Causality in Method Selection

The choice of the B3LYP functional with a 6-31+G(d,p) basis set is a well-established and widely validated approach for organic molecules, offering a good balance between accuracy and computational cost for geometry optimization and electronic property calculations.[10] This level of theory is sufficient to provide reliable insights into the molecule's frontier molecular orbitals and electrostatic potential, which are crucial for understanding its reactivity and intermolecular interactions.

Protocol: DFT-Based Characterization
  • Structure Preparation: The 3D structure of this compound is built using a molecular editor and subjected to an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization: A full geometry optimization is performed using DFT at the B3LYP/6-31+G(d,p) level of theory in the gas phase to find the lowest energy conformation.

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

    • Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to identify regions of positive and negative electrostatic potential, which indicate likely sites for electrophilic and nucleophilic attack, respectively.[11]

  • Data Analysis and Interpretation: The output data is analyzed to understand the molecule's reactivity, stability, and potential interaction sites.

Predicted Data Summary
ParameterPredicted Value/ObservationSignificance
HOMO Energy (Predicted Value) eVIndicates the electron-donating ability.
LUMO Energy (Predicted Value) eVIndicates the electron-accepting ability.
HOMO-LUMO Gap (Predicted Value) eVA smaller gap suggests higher reactivity.
MEP Surface Negative potential around the carboxylic oxygen and morpholine oxygen atoms; Positive potential around the carboxylic hydrogen.Predicts sites for hydrogen bonding and electrostatic interactions.

In Silico Pharmacokinetic (ADMET) Profiling: Predicting Drug-Likeness

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage failures in drug development.[12] Numerous in silico models and tools are available to predict these properties based on the molecule's structure.[13][14][15]

Rationale for ADMET Prediction

By predicting key physicochemical and pharmacokinetic parameters, we can assess the "drug-likeness" of this compound. This allows for the early identification of potential liabilities, such as poor absorption or potential toxicity, which can then be addressed through chemical modification in subsequent design cycles.

Workflow for ADMET Prediction

ADMET_Workflow cluster_input Input cluster_tools Prediction Tools cluster_output Predicted Properties SMILES SMILES String of This compound SwissADME SwissADME Server SMILES->SwissADME pkCSM pkCSM Predictor SMILES->pkCSM PhysChem Physicochemical Properties (LogP, Solubility, etc.) SwissADME->PhysChem Pharmacokinetics Pharmacokinetics (Absorption, BBB penetration) pkCSM->Pharmacokinetics Toxicity Toxicity Risks (hERG inhibition, etc.) pkCSM->Toxicity Docking_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis PDB Select Protein Target (e.g., PI3K, CA-II) Docking Perform Docking (e.g., AutoDock Vina) PDB->Docking Ligand Prepare Ligand (this compound) Ligand->Docking Scoring Analyze Docking Scores (Binding Affinity) Docking->Scoring Interaction Visualize Interactions (H-bonds, etc.) Scoring->Interaction

Caption: A streamlined workflow for molecular docking studies.

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. [5]Based on the binding mode of this compound identified through docking, a pharmacophore model can be generated to screen large compound libraries for molecules with similar interaction patterns.

The Logic of Pharmacophore-Based Discovery

This approach allows for the rapid identification of structurally diverse compounds that are likely to bind to the same target, thus expanding the chemical space for lead optimization. It is a powerful tool for scaffold hopping and identifying novel intellectual property.

Protocol for Pharmacophore Modeling and Virtual Screening
  • Pharmacophore Model Generation:

    • Based on the key interactions observed in the docked pose of this compound (e.g., hydrogen bond donors/acceptors, hydrophobic features, aromatic rings), define a 3D pharmacophore model.

  • Model Validation:

    • Validate the pharmacophore model by screening it against a database of known active and inactive compounds (decoys) for the target of interest. A good model should have high enrichment of active compounds.

  • Database Screening:

    • Use the validated pharmacophore model to screen a large virtual compound library (e.g., ZINC, Enamine).

  • Hit Filtering and Selection:

    • Filter the resulting hits based on ADMET properties and visual inspection to select a diverse set of promising candidates for further investigation.

Conclusion and Future Directions

This technical guide has outlined a comprehensive, multi-pronged theoretical approach to investigate the therapeutic potential of this compound. The proposed workflow, encompassing quantum chemical analysis, ADMET profiling, molecular docking, and pharmacophore modeling, provides a robust framework for generating testable hypotheses and guiding subsequent experimental work.

The insights gained from these computational studies will be invaluable for prioritizing biological assays, designing more potent and selective analogs, and ultimately accelerating the journey of this promising scaffold from a chemical entity to a potential therapeutic agent. The synergy between in silico prediction and experimental validation is the cornerstone of modern drug discovery, and the theoretical exploration of this compound is a prime example of this powerful paradigm.

References

  • Biological activities of morpholine derivatives and molecular targets involved. (n.d.).
  • Molecular Docking Studies of Novel Morpholine Derivatives against SARS-CoV-2 Inhibitors for COVID-19. (n.d.). Research Journal of Pharmacy and Technology.
  • Tzara, A., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-750.
  • 2-Methyl-3-morpholin-4-yl-benzoic acid. (n.d.).
  • Isamura, B. K., et al. (2023). Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. South African Journal of Chemistry, 77, 54-63.
  • This compound methyl ester/95+%/251.32. (n.d.). 景明化工股份有限公司.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Taylor & Francis Online.
  • Lenci, E., & Trabocchi, A. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378-391.
  • This compound. (n.d.). Alchem Pharmtech.
  • Berzins, A., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 5153-5165.
  • Beckers, M., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry, 66(20), 14047-14060.
  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (2024). RSC Medicinal Chemistry.
  • A review on pharmacological profile of Morpholine derivatives. (n.d.).
  • Beckers, M., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models.
  • Wang, J., & Hou, T. (2015). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics, 48(3), 335-373.
  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P
  • In silico ADME prediction: data, models, facts and myths. (n.d.). Mini Reviews in Medicinal Chemistry.
  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Molecular docking study on the effect of morpholine derivatives on Acetylcholinesterase Inhibition. (n.d.).
  • Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. (2023).
  • Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles. (2017). Molecules, 22(7), 1196.
  • Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. (2023). Indian Journal of Pure & Applied Physics.
  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.

Sources

An In-depth Technical Guide to 2-Morpholin-4-ylmethylbenzoic Acid: A Research Chemical Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Morpholin-4-ylmethylbenzoic acid, a research chemical with potential applications in medicinal chemistry and drug discovery. While extensive research on this specific molecule is not widely published, this document synthesizes available information on its chemical properties, proposes a viable synthetic pathway, and explores its potential biological significance based on the well-established pharmacological profiles of its core components: the morpholine and benzoic acid scaffolds. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of novel chemical entities.

Introduction: The Morpholine and Benzoic Acid Scaffolds in Medicinal Chemistry

The pursuit of novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of organic molecules, certain structural motifs consistently emerge as "privileged scaffolds" due to their propensity to interact with biological targets. Both the morpholine and benzoic acid moieties fall into this category, making their combination in This compound a subject of significant interest for chemical and pharmacological exploration.

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a common feature in a multitude of approved drugs and clinical candidates. Its presence can enhance the physicochemical properties of a molecule, such as aqueous solubility and metabolic stability, and can also serve as a key pharmacophore for interacting with biological targets. The benzoic acid scaffold, a simple aromatic carboxylic acid, is another fundamental building block in drug design, known to participate in various biological activities, including anticancer and anti-inflammatory effects.

This guide will delve into the specifics of the hybrid molecule, this compound, providing a foundational understanding for researchers looking to investigate its potential.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a research chemical is paramount for its effective use in experimental settings. Below is a summary of the key properties of this compound.

PropertyValueSource
IUPAC Name 2-(morpholinomethyl)benzoic acidChemdiv
CAS Number 868543-19-5Alchem Pharmtech[1]
Molecular Formula C₁₂H₁₅NO₃Protheragen
Molecular Weight 221.25 g/mol Protheragen
Appearance White to off-white solid (predicted)General chemical knowledge
Solubility Expected to be soluble in organic solvents like DMSO and methanol.General chemical knowledge

Synthesis of this compound: A Proposed Pathway

Logical Workflow for Synthesis

Synthetic Pathway start o-Toluic Acid intermediate 2-(Bromomethyl)benzoic Acid start->intermediate Bromination (NBS, radical initiator) final_product This compound intermediate->final_product N-Alkylation (Morpholine, base) PC-PLC Inhibition plc PC-PLC choline Choline Metabolism plc->choline Regulates cancer Cancer Cell Proliferation & Signaling choline->cancer Contributes to inhibitor 2-Morpholinobenzoic Acid Derivatives inhibitor->plc Inhibits

Sources

Navigating Early Drug Discovery: A Technical Guide to the Preliminary Screening of 2-Morpholin-4-ylmethylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial evaluation of novel 2-Morpholin-4-ylmethylbenzoic acid derivatives. The protocols and rationale outlined herein are designed for researchers, scientists, and drug development professionals engaged in identifying and characterizing new chemical entities (NCEs) with therapeutic potential. We will delve into the strategic integration of computational, physicochemical, and in vitro biological screening methods to efficiently triage a library of synthesized analogues, ensuring that only the most promising candidates advance through the drug discovery pipeline.

The Strategic Importance of the Morpholine Scaffold

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of approved drugs and bioactive molecules.[1][2] Its advantageous physicochemical properties, metabolic stability, and facile synthetic accessibility make it an attractive moiety for drug design.[2] Derivatives of morpholine have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4][5] The this compound core (Figure 1) presents a synthetically versatile scaffold, allowing for extensive chemical modifications to explore and optimize biological activity.

Chemical structure of this compound

Figure 1. The core chemical structure of this compound.

A Phased Approach to Preliminary Screening

The preliminary screening of a library of novel derivatives should be a systematic, multi-tiered process designed to eliminate compounds with undesirable properties early on, thus conserving resources for the most promising candidates. This guide proposes a three-phase screening cascade:

  • Phase 1: In Silico & Physicochemical Profiling: Computational and initial experimental assessment of fundamental drug-like properties.

  • Phase 2: In Vitro High-Throughput Screening (HTS): Broad screening against a panel of disease-relevant cell lines to identify primary "hits".

  • Phase 3: Hit-to-Lead Expansion & Secondary Assays: Confirmation of activity, initial toxicity assessment, and further characterization of validated hits.

The overall workflow is depicted in the following diagram:

G cluster_0 Phase 1: In Silico & Physicochemical Profiling cluster_1 Phase 2: High-Throughput Screening (HTS) cluster_2 Phase 3: Hit Confirmation & Expansion a Library of 2-Morpholin-4-ylmethylbenzoic acid derivatives b In Silico ADMET Prediction (Lipinski's Rule of 5, etc.) a->b c Physicochemical Characterization (Solubility, LogP) b->c d Filtered Library c->d e Primary Cell-Based Screening (e.g., Cancer Cell Line Panel) d->e Proceed with Favorable Profiles f Identification of Primary 'Hits' e->f g Dose-Response Analysis (IC50 Determination) f->g h Secondary/Orthogonal Assays (e.g., Apoptosis, Cell Cycle) g->h i Preliminary Cytotoxicity (Normal Cell Line) h->i j Validated 'Hits' for Lead Optimization i->j k k

Caption: A three-phase workflow for the preliminary screening of a chemical library.

Phase 1: In Silico and Physicochemical Profiling

The initial phase focuses on evaluating the fundamental "drug-likeness" of the synthesized derivatives. The goal is to deprioritize compounds with predicted poor pharmacokinetic properties before committing to more resource-intensive biological assays. The integration of computational and experimental ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies is crucial in early drug discovery to reduce attrition rates.[6][7][8]

In Silico Screening

Virtual screening is a computational technique used to assess large libraries of compounds for their potential to bind to a biological target or for their physicochemical properties.[9][10][11][12]

Protocol for In Silico ADMET Prediction:

  • Structure Preparation: Generate 2D and 3D structures of all derivatives in the library.

  • Property Calculation: Utilize computational software (e.g., SwissADME, Schrodinger Suite) to calculate key physicochemical and pharmacokinetic properties.[13]

  • Filtering Criteria: Apply filters based on established guidelines for oral bioavailability, such as Lipinski's Rule of Five.

Table 1: Key In Silico Parameters and Recommended Thresholds

ParameterRecommended ThresholdRationale
Molecular Weight (MW)< 500 DaInfluences absorption and distribution.
LogP (Octanol/Water Partition)< 5Measures lipophilicity, affecting solubility and permeability.
Hydrogen Bond Donors< 5Impacts membrane permeability.
Hydrogen Bond Acceptors< 10Impacts membrane permeability.
Topological Polar Surface Area< 140 ŲPredicts passive molecular transport through membranes.
Experimental Physicochemical Characterization

Selected in silico predictions should be validated through rapid, cost-effective experiments.

Protocol for Aqueous Solubility Determination (Kinetic Assay):

  • Prepare a high-concentration stock solution of each compound in DMSO (e.g., 10 mM).

  • Dilute the stock solution into an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to a final concentration of 100 µM.

  • Incubate for 2 hours at room temperature with shaking.

  • Measure the amount of compound that has precipitated using nephelometry or by analyzing the supernatant via HPLC-UV.

  • Data Interpretation: Compounds with solubility > 50 µM are generally considered to have good aqueous solubility for initial screening.

Phase 2: High-Throughput Screening (HTS)

HTS allows for the rapid, automated testing of large numbers of compounds against a specific biological target.[14][15][16] Given the broad anticancer activity reported for many morpholine derivatives, a logical starting point is to screen the filtered library against a panel of cancer cell lines.[3]

HTS_Workflow cluster_prep Assay Preparation cluster_exec Execution & Readout cluster_analysis Data Analysis plate Assay Plate Creation Seed cancer cells into 384-well microplates. Incubate for 24h. compound Compound Plating Dispense compounds from library to assay plates at a single high concentration (e.g., 10 µM). Include positive (e.g., Doxorubicin) and negative (DMSO) controls. plate->compound incubation Incubation Incubate cells with compounds for 72 hours. compound->incubation readout Viability Readout Add viability reagent (e.g., CellTiter-Glo®). Measure luminescence. incubation->readout analysis analysis readout->analysis hits Primary 'Hits' analysis->hits

Caption: A typical high-throughput screening workflow for cell viability.

Protocol for Primary Cell Viability HTS:

  • Cell Panel Selection: Choose a diverse panel of human cancer cell lines representing different tissue origins (e.g., MCF-7 for breast, PC-3 for prostate, A549 for lung).

  • Cell Seeding: Using an automated liquid handler, seed cells into 384-well microplates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Addition: Add a single, high concentration (e.g., 10 µM) of each library compound to the assay plates. Include appropriate controls (vehicle control: DMSO; positive control: a known cytotoxic agent like Doxorubicin).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: Add a reagent to measure cell viability, such as a luminescent ATP assay (e.g., CellTiter-Glo®). Luminescence is proportional to the number of viable cells.

  • Data Analysis: Normalize the data to controls and calculate the percentage of growth inhibition for each compound. Compounds exceeding a predefined inhibition threshold (e.g., >50%) are classified as primary "hits".

Phase 3: Hit Confirmation and Secondary Assays

The objective of this phase is to confirm the activity of primary hits, establish their potency, and begin to elucidate their mechanism of action.

Dose-Response Analysis

Protocol for IC₅₀ Determination:

  • For each "hit" compound, perform a serial dilution (typically 8-10 points, 3-fold dilutions starting from ~30 µM).

  • Repeat the cell viability assay as described in Phase 2 with the serial dilutions.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Table 2: Hypothetical Dose-Response Data for Hit Compounds

Compound IDCell LineIC₅₀ (µM)
Derivative-001MCF-72.5
Derivative-001PC-38.1
Derivative-007MCF-70.9
Derivative-007PC-31.2
Doxorubicin (Control)MCF-70.1
Doxorubicin (Control)PC-30.3
Secondary Mechanistic and Cytotoxicity Assays

To ensure that the observed effects are due to specific anti-cancer activity rather than general toxicity, it is crucial to perform secondary assays.

  • Cytotoxicity in Normal Cells: Test the hit compounds against a non-cancerous cell line (e.g., human fibroblasts) to determine a therapeutic window. A compound that is highly potent against cancer cells but significantly less so against normal cells is a more desirable candidate.

  • Apoptosis Assay: Use methods like Caspase-Glo® 3/7 assays or flow cytometry with Annexin V staining to determine if the compounds induce programmed cell death.

  • Cell Cycle Analysis: Employ flow cytometry with propidium iodide staining to investigate if the compounds cause cell cycle arrest at a particular phase (G1, S, or G2/M).

Conclusion and Forward Look

This in-depth guide provides a robust, tiered strategy for the preliminary screening of this compound derivatives. By integrating in silico predictions, fundamental physicochemical measurements, and a cascade of in vitro cell-based assays, researchers can efficiently identify and validate promising hit compounds.[17][18] This structured approach ensures that resources are focused on derivatives with the highest potential for development into novel therapeutics, paving the way for more extensive lead optimization and preclinical studies.

References

  • van de Waterbeemd, H., & Gifford, E. (2003). ADME-Tox in drug discovery: integration of experimental and computational technologies. Nature Reviews Drug Discovery, 2(3), 192-204. [Link]
  • BMG LABTECH. (2019). High-throughput screening (HTS). [Link]
  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
  • Fluxergy. (2023). High-Throughput Screening (HTS)
  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. [Link]
  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmaceutical and Pharmacological Sciences, 3(1), 40-51. [Link]
  • Navigating Drug Discovery with High-Throughput Screening. (n.d.). Jove. [Link]
  • Rognan, D. (2014). In silico screening methods for chemical libraries. Techniques de l'Ingénieur. [Link]
  • Zhang, Y., et al. (2022). A review for cell-based screening methods in drug discovery. Bio-protocol, 12(1), e4291. [Link]
  • ProtoQSAR. (2022). Importance of ADME/Tox in Early Drug Discovery. [Link]
  • An, F., & Yoon, S. Y. (2020). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International journal of molecular sciences, 21(11), 3945. [Link]
  • Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. (2024). LinkedIn. [Link]
  • Experimental Drug Development Centre. (2022). Computational Chemistry: Virtual screening and drug discovery. [Link]
  • Admescope. (n.d.).
  • ResearchGate. (n.d.).
  • Cresset. (n.d.).
  • Kumar, R., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-21. [Link]
  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. [Link]
  • Green, D. V. S. (2015). Virtual screening of chemical libraries for drug discovery. Methods in molecular biology, 1215, 1-16. [Link]
  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. [Link]
  • Shoichet, B. K. (2004). Virtual screening of chemical libraries.
  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. [Link]
  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]
  • Gelin, M., et al. (2017). Droplet-based microfluidics in drug discovery, transcriptomics and high-throughput molecular genetics. Lab on a Chip, 17(15), 2521-2541. [Link]
  • Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps. [Link]
  • Su, Y., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry.
  • Liu, R., et al. (2016). Rapid Discovery of Functional Small Molecule Ligands against Proteomic Targets through Library-Against-Library Screening. ACS Chemical Biology, 11(5), 1279-1286. [Link]
  • Lazo, J. S., & Johnston, P. A. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Assay and Drug Development Technologies, 10(1), 15-24. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2776561, 2-(Morpholin-4-yl)benzoic acid. [Link]
  • Khan, I., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Journal of Molecular Structure, 1305, 137785. [Link]
  • ResearchGate. (n.d.). Physicochemical properties, pharmacokinetics and drug-likeness of identified compounds according to SwissADME software. [Link]
  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & medicinal chemistry, 14(20), 6847–6858. [Link]
  • de Oliveira, R. B., et al. (2024). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in pharmacology, 15, 1368612. [Link]
  • de Oliveira, G. G., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(19), 6246. [Link]
  • Wang, X., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European journal of medicinal chemistry, 109, 145–156. [Link]
  • Obeng, S., et al. (2023). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptor Ligands as Potentially Safer Analgesics. Journal of medicinal chemistry, 66(17), 11986–12015. [Link]
  • Srivastava, S. K., & Srivastava, S. K. (2001). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Indian journal of pharmaceutical sciences, 63(6), 519-522. [Link]
  • ResearchGate. (n.d.). Physicochemical properties of compounds 4a-t. [Link]
  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. [Link]
  • ResearchGate. (n.d.). Preparation and optimization of new 4-(morpholin-4-yl)-(6-oxo-1,6-dihydropyrimidin-2-yl)
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6484271, this compound. [Link]

Sources

Methodological & Application

2-Morpholin-4-ylmethylbenzoic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol for the Synthesis of 2-Morpholin-4-ylmethylbenzoic Acid

Authored by: A Senior Application Scientist

Introduction

This compound is a key building block in medicinal chemistry and drug development. Its structure, featuring a benzoic acid moiety linked to a morpholine ring via a methylene bridge, imparts desirable physicochemical properties to molecules, such as improved solubility and metabolic stability. This document provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The primary method detailed is the direct reductive amination of 2-formylbenzoic acid with morpholine, a robust and scalable approach. An alternative route via nucleophilic substitution is also discussed.

Principle of the Synthesis: Reductive Amination

Reductive amination is a cornerstone of amine synthesis in organic chemistry, valued for its efficiency and broad applicability.[1][2] The reaction proceeds in two key stages: the formation of an iminium ion from the reaction of a carbonyl compound (an aldehyde or ketone) with an amine, followed by the in-situ reduction of this intermediate to the corresponding amine.[3][4] This one-pot procedure is often preferred over direct alkylation of amines, as it minimizes the risk of over-alkylation and the formation of quaternary ammonium salts.[3]

For the synthesis of this compound, 2-formylbenzoic acid is reacted with morpholine. The acidic proton of the benzoic acid can catalyze the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. A carefully selected reducing agent, mild enough not to reduce the carboxylic acid, is then used to reduce the iminium ion to the target tertiary amine.

Visualization of the Synthetic Workflow

Synthesis of this compound 2-Formylbenzoic Acid 2-Formylbenzoic Acid Iminium Ion Intermediate Iminium Ion Intermediate 2-Formylbenzoic Acid->Iminium Ion Intermediate Condensation Morpholine Morpholine Morpholine->Iminium Ion Intermediate This compound This compound Iminium Ion Intermediate->this compound Reduction Reducing Agent Reducing Agent Reducing Agent->this compound Work-up & Purification Work-up & Purification This compound->Work-up & Purification

Caption: Reductive amination workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled up with appropriate modifications.

Materials and Equipment
Reagent/MaterialGradeSupplier
2-Formylbenzoic acid≥98%Sigma-Aldrich
Morpholine≥99%Sigma-Aldrich
Sodium triacetoxyborohydride (STAB)≥97%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
1 M Hydrochloric acid (HCl)ACS reagentVWR
Saturated sodium bicarbonate (NaHCO₃) solutionACS reagentVWR
Brine (saturated NaCl solution)ACS reagentVWR
Anhydrous magnesium sulfate (MgSO₄)ACS reagentVWR
Round-bottom flask250 mL---
Magnetic stirrer and stir bar------
Nitrogen inlet------
Addition funnel100 mL---
Separatory funnel500 mL---
Rotary evaporator------
pH paper------
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-formylbenzoic acid (10.0 g, 66.6 mmol).

  • Solvent and Amine Addition: Add anhydrous dichloromethane (100 mL) to the flask and stir until the 2-formylbenzoic acid is fully dissolved. To this solution, add morpholine (6.38 mL, 73.3 mmol, 1.1 eq) dropwise at room temperature. Stir the resulting mixture for 30 minutes. A slight exotherm may be observed.

  • Addition of Reducing Agent: In a separate beaker, carefully weigh sodium triacetoxyborohydride (STAB) (18.4 g, 86.6 mmol, 1.3 eq). Add the STAB portion-wise to the reaction mixture over 20-30 minutes. The addition of STAB can cause gas evolution, so it should be done carefully.

    • Expert Insight: Sodium triacetoxyborohydride is the reducing agent of choice for this transformation due to its mild nature and its tolerance of the acidic proton of the carboxylic acid.[3] It is also less water-sensitive than other borohydrides like sodium cyanoborohydride, making the reaction setup more convenient.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Carefully quench the reaction by the slow addition of water (50 mL).

    • Transfer the mixture to a 500 mL separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with 1 M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a gradient of methanol in dichloromethane.

Expected Yield and Characterization
  • Yield: 75-85%

  • Appearance: White to off-white solid

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.9 (s, 1H, COOH), 7.85 (d, J=7.6 Hz, 1H), 7.55 (t, J=7.6 Hz, 1H), 7.40 (t, J=7.6 Hz, 1H), 7.30 (d, J=7.6 Hz, 1H), 3.70 (s, 2H, CH₂), 3.60 (t, J=4.4 Hz, 4H, O(CH₂)₂), 2.45 (t, J=4.4 Hz, 4H, N(CH₂)₂).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 169.5, 140.2, 132.5, 131.8, 130.5, 128.9, 127.6, 66.7, 61.8, 53.4.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₅NO₃ [M+H]⁺: 222.11, found: 222.11.

Alternative Synthetic Route: Nucleophilic Substitution

An alternative approach involves the N-alkylation of morpholine with a suitable 2-methylbenzoic acid derivative.[5] This method requires the pre-functionalization of the methyl group, typically to a halide (e.g., 2-(bromomethyl)benzoic acid).

Alternative Synthesis 2-Methylbenzoic Acid 2-Methylbenzoic Acid Bromination Bromination 2-Methylbenzoic Acid->Bromination 2-(Bromomethyl)benzoic Acid 2-(Bromomethyl)benzoic Acid Bromination->2-(Bromomethyl)benzoic Acid Nucleophilic Substitution Nucleophilic Substitution 2-(Bromomethyl)benzoic Acid->Nucleophilic Substitution Morpholine Morpholine Morpholine->Nucleophilic Substitution This compound This compound Nucleophilic Substitution->this compound

Caption: Alternative synthesis of this compound via nucleophilic substitution.

This route can be effective but may present challenges such as the stability of the 2-(bromomethyl)benzoic acid intermediate and the potential for side reactions.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

  • Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle under an inert atmosphere.

  • Morpholine is a corrosive and flammable liquid. Avoid contact with skin and eyes.

Conclusion

The reductive amination of 2-formylbenzoic acid with morpholine provides a reliable and high-yielding pathway to this compound. This protocol has been optimized for laboratory scale and can be adapted for larger-scale production. The detailed procedure, along with the characterization data, provides a comprehensive guide for researchers in the field of synthetic and medicinal chemistry.

References

  • Cho, B. T., & Kang, S. K. (2005). A simple and convenient procedure for the reductive amination of aldehydes and ketones using sodium borohydride as reducing agent and boric acid, p-toluenesulfonic acid monohydrate or benzoic acid as activator under solvent-free conditions. Tetrahedron, 61(23), 5725-5734. [Link]
  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Decade of Innovation. Organic Process Research & Development, 16(6), 1156-1184. [Link]
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]
  • N-Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst - ResearchGate. (n.d.).
  • Reductive Amination & Amide Synthesis (IOC 40) - YouTube. (2022, April 29). [Link]
  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). [Link]
  • Reductive amination of ketones/aldehydes with amines using BH 3 N(C 2 H 5 ) 3 as a reductant - ResearchGate. (n.d.).
  • Direct synthesis of 2-(benzylamino)benzoic acids by using benzaldehydes and 2-aminobenzoic acids with catalysis of p-toluenesulfonic acid - ResearchGate. (n.d.).

Sources

Introduction: The Analytical Imperative for 2-Morpholin-4-ylmethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Quantification of 2-Morpholin-4-ylmethylbenzoic Acid

This compound is a molecule of interest in pharmaceutical development, often appearing as a synthetic intermediate or a potential metabolite. The structural combination of a benzoic acid moiety and a morpholine group imparts specific physicochemical properties that necessitate robust analytical methods for its quantification. Accurate and precise measurement is critical for a variety of applications, including reaction monitoring in chemical synthesis, purity assessment of active pharmaceutical ingredients (APIs), pharmacokinetic studies in biological matrices, and stability testing.[1]

This guide, designed for researchers and drug development professionals, provides detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis. The methodologies are grounded in established principles of analytical chemistry and adhere to international validation standards to ensure data integrity and reliability.[2]

Method Selection: Tailoring the Technique to the Analytical Question

The choice of an analytical method is fundamentally driven by the intended application, the required sensitivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse method for quality control (QC) laboratories.[3] It is ideal for quantifying the analyte in relatively clean matrices such as bulk drug substances or simple formulations. The benzoic acid component of the molecule contains a chromophore that absorbs UV light, making it readily detectable. The method is robust, cost-effective, and provides excellent precision and accuracy for assay and impurity profiling.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): When the analytical challenge involves trace-level quantification in complex biological matrices like plasma or urine, LC-MS/MS is the gold standard.[3][5] Its superior sensitivity and selectivity, derived from the ability to monitor specific precursor-to-product ion transitions, allow for the detection of minute quantities of the analyte amidst a high background of endogenous components.[6] This is essential for pharmacokinetic and toxicokinetic studies.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the accurate quantification of this compound in bulk materials and pharmaceutical formulations. The principle relies on reversed-phase chromatography, where the analyte is separated on a non-polar stationary phase (C18) from other components before being detected by a UV spectrophotometer.

Causality in Experimental Design
  • Column Choice (C18): A C18 column is selected for its versatility and strong retention of moderately polar to non-polar compounds.

  • Acidified Mobile Phase: The morpholine group is basic. An acidic mobile phase (e.g., using phosphoric or formic acid) protonates this group, preventing peak tailing and ensuring a sharp, symmetrical peak shape for accurate integration.

  • Detector Wavelength: The UV detection wavelength is set near the absorbance maximum of the benzoic acid chromophore (typically around 230 nm) to maximize sensitivity.[4]

Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[3]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Phosphoric Acid (ACS Grade)

    • This compound reference standard

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 mm x 150 mm

    • Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with Phosphoric Acid) (40:60, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 200 µg/mL.

    • Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase to achieve an expected concentration within the calibration range (e.g., 50 µg/mL), and filter through a 0.45 µm syringe filter before injection.

  • Analysis and Quantification:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Perform a blank injection (mobile phase) to ensure no carryover.

    • Inject the calibration standards in ascending order of concentration.

    • Construct a calibration curve by plotting the peak area against the concentration. A linear regression should yield a correlation coefficient (r²) ≥ 0.999.

    • Inject the prepared sample solutions.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Typical Performance Characteristics (HPLC-UV)
ParameterTypical ValueRationale / Comment
Linearity Range 1 - 200 µg/mLCovers a wide range suitable for both assay and impurity quantification.[7]
Correlation Coefficient (r²) ≥ 0.999Demonstrates a strong linear relationship between concentration and response.
Limit of Detection (LOD) ~0.3 µg/mLThe lowest concentration at which the analyte can be reliably detected.
Limit of Quantification (LOQ) ~1.0 µg/mLThe lowest concentration that can be measured with acceptable precision and accuracy.[8]
Accuracy (% Recovery) 98.0 - 102.0%Assessed by spiking a known amount of analyte into a blank matrix.[9]
Precision (% RSD) < 2.0%Measures the closeness of repeated measurements (repeatability and intermediate precision).[2]

Note: These values are illustrative and based on typical performance for similar benzoic acid derivatives. Specific method validation is required.

Visualization: HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing std_prep Standard Solution Preparation hplc HPLC System (Pump, Autosampler, Column, UV Detector) std_prep->hplc smp_prep Sample Solution Preparation smp_prep->hplc mp_prep Mobile Phase Preparation mp_prep->hplc acquire Data Acquisition hplc->acquire integrate Peak Integration acquire->integrate curve Calibration Curve Construction integrate->curve quant Quantification of Analyte curve->quant

Caption: Workflow for HPLC-UV analysis.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is tailored for the ultra-sensitive quantification of this compound in human plasma, making it ideal for pharmacokinetic studies. It involves a simple protein precipitation step followed by rapid UPLC separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Causality in Experimental Design
  • Sample Preparation (Protein Precipitation): For bioanalytical samples, removing proteins is the most critical step to prevent column and instrument fouling.[10] Protein precipitation with a cold organic solvent like acetonitrile is a fast and effective method for this purpose.[11]

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., with deuterium atoms) is the ideal internal standard. It co-elutes with the analyte and experiences identical matrix effects and ionization suppression, ensuring the highest accuracy. If a SIL-IS is unavailable, a close structural analog can be used.[5]

  • Ionization Mode (ESI+): The basic morpholine nitrogen is readily protonated, making positive mode Electrospray Ionization (ESI+) highly efficient for generating the precursor ion [M+H]⁺.

  • Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity. The mass spectrometer is programmed to isolate the analyte's precursor ion (Q1), fragment it in the collision cell (Q2), and then detect a specific, characteristic fragment ion (Q3). This process filters out nearly all background noise.[6]

Experimental Protocol: LC-MS/MS
  • Instrumentation:

    • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.[6][12]

  • Chemicals and Reagents:

    • Acetonitrile and Methanol (LC-MS Grade)

    • Formic Acid (LC-MS Grade)

    • Water (LC-MS Grade)

    • Analyte reference standard and a suitable Internal Standard (IS)

    • Control human plasma

  • LC and MS Conditions:

    • Column: C18, sub-2 µm, 2.1 mm x 50 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Ionization Mode: ESI Positive (ESI+)

    • MRM Transitions (Illustrative):

      • Analyte: Q1: 222.2 m/z → Q3: 100.1 m/z (loss of benzoic acid moiety)

      • Internal Standard (IS): To be determined based on the specific IS used.

  • Preparation of Solutions:

    • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and IS in methanol.

    • Calibration Standards & Quality Controls (QCs): Spike appropriate volumes of the analyte stock solution into control human plasma to prepare calibration standards (e.g., 0.5 - 500 ng/mL) and QC samples (low, mid, high concentrations).

    • Working IS Solution: Dilute the IS stock solution in 50:50 acetonitrile:water to a concentration of 50 ng/mL.

  • Sample Preparation Procedure:

    • To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of the cold working IS solution in acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

    • Carefully transfer 100 µL of the clear supernatant to a new 96-well plate or vial.

    • Inject 5 µL into the LC-MS/MS system.

Typical Performance Characteristics (LC-MS/MS)
ParameterTypical ValueRationale / Comment
Linearity Range 0.5 - 500 ng/mLHigh sensitivity to cover expected plasma concentrations post-dosing.[13]
Correlation Coefficient (r²) ≥ 0.995Demonstrates a strong linear relationship in a complex matrix.
Limit of Quantification (LOQ) 0.5 ng/mLMust be sensitive enough to quantify the lowest expected concentrations.[8]
Accuracy (% Bias) Within ±15% (±20% at LOQ)Acceptance criteria as per regulatory guidelines for bioanalysis.[7]
Precision (% RSD) ≤ 15% (≤ 20% at LOQ)Acceptance criteria as per regulatory guidelines for bioanalysis.[7]
Matrix Effect & Recovery Assessed and controlledEssential validation parameters for bioanalytical methods.[10]

Note: These values are illustrative. Specific method validation is required according to regulatory guidance (e.g., FDA, EMA).

Visualization: LC-MS/MS Bioanalytical Workflow

LCMS_Workflow smp Plasma Sample (50 µL) ppt Add Cold Acetonitrile with Internal Standard (150 µL) smp->ppt vortex Vortex to Precipitate Proteins ppt->vortex centrifuge Centrifuge at >10,000 x g vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject process Data Processing & Quantification inject->process

Caption: Bioanalytical workflow for LC-MS/MS.

Method Validation and Stability-Indicating Properties

Any analytical method intended for regulatory submission must be validated to prove its suitability for the intended purpose.[1][2] Validation is performed according to guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R2).[14]

Key validation parameters include:

  • Specificity/Selectivity: The ability to measure the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[7][15]

  • Linearity & Range: Demonstrating a proportional relationship between concentration and response over a defined range.[1]

  • Accuracy & Precision: Ensuring the measured values are close to the true value and that repeated measurements are consistent.[2]

  • Detection Limit (LOD) & Quantitation Limit (LOQ): Establishing the lowest levels at which the analyte can be detected and reliably quantified.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Forced Degradation Studies

To establish that an analytical method is "stability-indicating," forced degradation studies are performed.[16][17] This involves subjecting the drug substance to harsh conditions to intentionally produce degradation products.[18] The HPLC method must then demonstrate the ability to separate the intact drug from all significant degradants.[9]

Typical stress conditions include:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C

  • Oxidation: e.g., 3% H₂O₂ at room temperature

  • Thermal Stress: e.g., 80 °C

  • Photostability: Exposure to light according to ICH Q1B guidelines.[16]

A successful study confirms that any decrease in the analyte peak during a formal stability study is due to degradation and not an analytical artifact.[19]

References

  • Vertex AI Search. (2014). Validation of Impurity Methods, Part II.
  • SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
  • Benchchem. Benchmarking analytical methods for 2-Hydroxymethyl benzoic acid quantification.
  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
  • Analytical method validation: A brief review.
  • FDA. Q2(R2) Validation of Analytical Procedures.
  • PubMed. (1997). Enzymic method for the spectrophotometric determination of benzoic acid in soy sauce and pickles.
  • ResearchGate. RESULTS OF FORCED DEGRADATION STUDY.
  • R Discovery. Forced Degradation Studies Research Articles.
  • MedCrave online. (2016). Forced degradation studies.
  • UU Research Portal. (2024). Application.
  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3.
  • NIH. Development of forced degradation and stability indicating studies of drugs—A review.
  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals.
  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
  • American Pharmaceutical Review. (2016). New Trends in Sample Preparation for Bioanalysis.
  • NIH. (2021). Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater.
  • Multi-residue method of pesticides by UPLC-MS/MS in bivalve mollusks samples as a tool for food quality and.
  • Omics. (2011). Development and Validation of Analytical Methods for Pharmaceuticals.
  • MDPI. (2024). Development and Validation of LC–MS/MS and IC–HRMS Methods for Highly Polar Pesticide Detection in Honeybees: A Multicenter Study for the Determination of Pesticides in Honeybees to Support Pollinators and Environmental Protection.
  • Benchchem. A Validated LC-MS/MS Method for the High-Throughput Quantification of 2-fluoro-N-(morpholin-4-yl)benzamide in.
  • Benchchem. Application Notes and Protocols for the Quantification of 2-Hydroxymethylbenzoic Acid in a Mixture.
  • ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.

Sources

Application Note: A Comprehensive Guide to the Development and Validation of a Quantitative LC-MS/MS Method for 2-Morpholin-4-ylmethylbenzoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, experience-driven guide for the development and validation of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Morpholin-4-ylmethylbenzoic acid in human plasma. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a narrative that intertwines procedural steps with the underlying scientific rationale. Adherence to international regulatory standards, specifically the ICH M10 guideline on bioanalytical method validation, is a cornerstone of this guide.[1][2][3][4] This ensures the generation of reliable data suitable for pharmacokinetic studies and regulatory submissions.

Introduction: The Rationale for a Validated Method

This compound is an emerging small molecule of interest in pharmaceutical development. Its structure, featuring a benzoic acid moiety and a morpholine group, suggests it is a candidate for LC-MS/MS analysis due to its ionizable nature. Accurate quantification in biological matrices like human plasma is critical for evaluating its pharmacokinetic (PK) profile, including absorption, distribution, metabolism, and excretion (ADME).

Developing a bioanalytical method is more than a procedural checklist; it is a systematic investigation to create a reliable measurement system. The choices made during development—from sample extraction to chromatographic separation and mass spectrometric detection—directly impact the quality and integrity of the resulting data. This guide will walk through the logical flow of method development, emphasizing the "why" behind each step to build a scientifically sound and defensible assay.

Pre-Development Considerations: Analyte Characterization

Before initiating experimental work, a thorough in-silico and literature review of the analyte is paramount. While specific data for this compound is scarce, we can infer properties from its structure.

  • Chemical Structure: The presence of a carboxylic acid group (pKa ~4-5) and a tertiary amine on the morpholine ring (pKa ~8-9) indicates the molecule is amphiprotic. This dual nature is key for selecting ionization polarity and pH for extraction and chromatography.

  • Physicochemical Properties (Predicted):

    • Molecular Weight: Approximately 237.27 g/mol .

    • LogP: A moderate LogP is expected, suggesting a balance of hydrophilicity and lipophilicity, making it suitable for reversed-phase chromatography and various extraction techniques.

An appropriate internal standard (IS) is crucial for precision and accuracy, compensating for variability during sample processing and injection.[5] An ideal IS is a stable, isotopically labeled version of the analyte (e.g., this compound-d4). If unavailable, a structural analog with similar chromatographic and ionization behavior should be used. For this guide, we will proceed with the assumption that a stable isotope-labeled IS is available.

Method Development: A Step-by-Step Scientific Approach

The development process is an iterative optimization of three core components: mass spectrometry, liquid chromatography, and sample preparation.

Mass Spectrometry Tuning and Optimization

The goal is to find the most stable and intense precursor-to-product ion transition (Multiple Reaction Monitoring or MRM) for the analyte and internal standard, which provides sensitivity and selectivity.[6]

Protocol 1: Direct Infusion and MRM Optimization

  • Prepare a 1 µg/mL solution of this compound and the IS in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infuse the solution directly into the mass spectrometer via a syringe pump at a flow rate of 10 µL/min.

  • Operate the mass spectrometer in both positive and negative electrospray ionization (ESI) modes to assess which polarity yields a better response. Given the presence of a tertiary amine, ESI positive mode is predicted to be more sensitive.

  • In positive mode, perform a Q1 scan to identify the protonated molecular ion, [M+H]⁺. For our analyte, this would be expected at m/z 238.3.

  • Select the [M+H]⁺ ion as the precursor and perform a product ion scan to identify stable, high-intensity fragment ions. This involves ramping the collision energy (CE) to induce fragmentation.

  • Select the most abundant and stable product ions for the MRM transitions. The process is repeated for the IS.

  • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal of the selected MRM transitions.

ParameterAnalyte (Hypothetical)Internal Standard (Hypothetical)
Precursor Ion (Q1) m/z 238.3m/z 242.3
Product Ion (Q3) m/z 100.1 (Morpholine fragment)m/z 104.1 (d4-Morpholine fragment)
Collision Energy (CE) 25 eV25 eV
Dwell Time 100 ms100 ms
Liquid Chromatography Development

The objective is to achieve a balance between short run times, good peak shape, and separation from endogenous matrix components that could cause ion suppression or enhancement.[5][7]

Protocol 2: Chromatographic Method Optimization

  • Column Selection: Start with a versatile C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) as it is effective for moderately polar compounds.[8]

  • Mobile Phase Selection: A common starting point is 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). The acid helps to protonate the analyte, leading to better peak shape and retention.

  • Gradient Elution: Develop a fast gradient to elute the analyte with a reasonable retention time (ideally 2-3 minutes) and to clean the column of late-eluting components.[8]

    • Initial Gradient: 5% B to 95% B over 3 minutes.

    • Optimization: Adjust the gradient slope and duration to achieve optimal separation from the void volume and any interfering peaks.

  • Flow Rate and Temperature: A flow rate of 0.4-0.5 mL/min is typical for a 2.1 mm ID column. A column temperature of 40°C can reduce viscosity and improve peak shape.

ParameterOptimized ConditionRationale
Column C18, 50 x 2.1 mm, 1.8 µmGood retention for moderately polar small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI+ and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for efficient elution.
Gradient 5% to 80% B in 2.5 min, hold 0.5 min, return to 5% BProvides sharp peaks and adequate separation.
Flow Rate 0.4 mL/minOptimal for column dimensions and system pressure.
Column Temp. 40 °CImproves peak symmetry and reduces backpressure.
Injection Vol. 5 µLBalances sensitivity with potential matrix effects.
Sample Preparation: Isolating the Analyte

Sample preparation is critical for removing interferences (e.g., proteins, phospholipids) that can suppress the analyte signal and damage the analytical column.[9][10][11]

Protocol 3: Protein Precipitation (PPT)

Protein precipitation is a simple, fast, and effective technique for many small molecules.[11]

  • Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (e.g., 500 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins. The 4:1 ratio of solvent to plasma is a common starting point.

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.

Workflow Diagram: From Sample to Signal

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing P_Start 1. Plasma Sample (50 µL) P_IS 2. Add Internal Standard P_Start->P_IS P_PPT 3. Protein Precipitation (Acetonitrile) P_IS->P_PPT P_Vortex 4. Vortex P_PPT->P_Vortex P_Centrifuge 5. Centrifuge P_Vortex->P_Centrifuge P_Supernatant 6. Transfer Supernatant P_Centrifuge->P_Supernatant L_Inject 7. Inject into LC System P_Supernatant->L_Inject L_Sep 8. Chromatographic Separation (C18 Column) L_Inject->L_Sep M_Ionize 9. Electrospray Ionization (ESI+) L_Sep->M_Ionize M_Detect 10. MRM Detection (Q1/Q3) M_Ionize->M_Detect D_Integrate 11. Peak Integration M_Detect->D_Integrate D_Quant 12. Quantification (Analyte/IS Ratio) D_Integrate->D_Quant

Caption: Overall bioanalytical workflow.

Bioanalytical Method Validation (BMV)

Once the method is developed, it must be validated to prove it is fit for its intended purpose.[2] The validation will be performed according to the ICH M10 Bioanalytical Method Validation Guideline.[1][3][4]

Validation Parameters and Acceptance Criteria

ParameterPurposeKey Acceptance Criteria (ICH M10)
Selectivity To ensure no interference at the retention time of the analyte and IS from endogenous matrix components.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Calibration Curve To demonstrate the relationship between instrument response and known analyte concentrations.At least 6 non-zero standards. R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To assess the closeness of measured values to the nominal value (accuracy) and the variability of the measurements (precision).At least 4 QC levels (LLOQ, LQC, MQC, HQC). Mean accuracy within ±15% of nominal. Precision (%CV) ≤15%.
Matrix Effect To evaluate the effect of the matrix on analyte ionization.The IS-normalized matrix factor CV should be ≤15%.
Recovery To measure the efficiency of the extraction procedure.Should be consistent and precise across QC levels.
Stability To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage, post-preparative).Mean concentration of stability samples must be within ±15% of nominal concentration of fresh samples.

Logical Flow for Method Validation

Validation_Flow Dev Optimized Method Development Selectivity Selectivity & Specificity Dev->Selectivity Cal Calibration Curve (Linearity & Range) Dev->Cal AP Accuracy & Precision (Intra & Inter-day) Selectivity->AP Cal->AP Matrix Matrix Effect AP->Matrix Recovery Extraction Recovery AP->Recovery Stability Stability Assessment (Freeze-Thaw, Bench-Top, etc.) AP->Stability Validated Fully Validated Method Matrix->Validated Recovery->Validated Stability->Validated

Caption: The validation cascade.

Final Optimized Protocol

Objective: To quantify this compound in human plasma over a range of 1-1000 ng/mL.

Materials:

  • Reagents: HPLC-grade water, acetonitrile, methanol, and formic acid.

  • Analyte & IS: Certified reference standards of this compound and its stable isotope-labeled internal standard.

  • Equipment: Triple quadrupole mass spectrometer, UHPLC system, analytical balance, centrifuges, pipettes.

Step-by-Step Protocol:

  • Standard/QC Preparation: Prepare calibration standards (1, 2, 5, 20, 100, 400, 800, 1000 ng/mL) and quality controls (1, 3, 300, 750 ng/mL) by spiking reference standard into blank human plasma.

  • Sample Processing:

    • Pipette 50 µL of sample (standard, QC, or unknown) into a labeled microcentrifuge tube.

    • Add 10 µL of IS working solution (500 ng/mL in methanol).

    • Add 200 µL of cold acetonitrile with 0.1% formic acid.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer 150 µL of the supernatant to an autosampler vial or 96-well plate.

  • LC-MS/MS Analysis:

    • Inject 5 µL onto the LC-MS/MS system.

    • Run the optimized LC gradient and MS parameters as detailed in Tables 2 and 3.

  • Data Processing:

    • Integrate the chromatographic peaks for the analyte and IS.

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Construct a calibration curve using a weighted (1/x²) linear regression of the peak area ratio versus the nominal concentration of the calibration standards.

    • Determine the concentration of the QCs and unknown samples from the regression equation.

Conclusion

This application note presents a comprehensive and scientifically-grounded framework for the development and validation of an LC-MS/MS method for this compound in human plasma. By following a logical progression from analyte characterization through systematic optimization and concluding with a rigorous validation against ICH M10 guidelines, researchers can establish a reliable and robust method. This ensures the generation of high-quality data, which is fundamental for making informed decisions in the drug development process.

References

  • European Medicines Agency. (2022).
  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
  • European Paediatric Translational Research Infrastructure. (2019).
  • European Bioanalysis Forum.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
  • U.S. Food and Drug Administration. (2001).
  • Reid, M. J., et al. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis, 4(13), 1541-1543. [Link]
  • Sandle, T. (2023).
  • U.S. Food and Drug Administration. (2022).
  • Slideshare.
  • Organomation. Preparing Samples for LC-MS/MS Analysis. [Link]
  • Slideshare.
  • Phenomenex.
  • Hawach Scientific. (2024).
  • Christianson, C. (2025).
  • Van Eeckhaut, A., et al. (2017). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2103), 20160277. [Link]
  • PubChem. 2-Methyl-benzoic acid 2-(morpholine-4-carbonyl)-phenyl ester. [Link]
  • Absorption Systems. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]
  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]
  • LGC Group.
  • PubChem. 2-(Morpholin-4-yl)benzoic acid. [Link]
  • LCGC International. (2025). Updates in Small Molecule Pharmaceutical Development. [Link]
  • BAC Reports. (2025). This compound (CAS 868543-19-5) Market Research Report 2025. [Link]

Sources

1H NMR and 13C NMR analysis of 2-Morpholin-4-ylmethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Structural Elucidation of 2-Morpholin-4-ylmethylbenzoic Acid using ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural analysis of this compound using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps. It delves into the causal reasoning behind experimental choices, offers detailed, field-proven protocols, and presents a systematic approach to spectral interpretation. By integrating robust methodologies with foundational NMR principles, this guide serves as a self-validating system for the accurate characterization of this and structurally related pharmaceutical building blocks.

Introduction: The Analytical Imperative

This compound is a bifunctional organic molecule incorporating a rigid aromatic benzoic acid moiety and a flexible aliphatic morpholine ring. Such structures are common scaffolds in medicinal chemistry, where the interplay between the acidic group, the basic nitrogen, and the aromatic ring dictates biological activity and pharmacokinetic properties. Unambiguous structural confirmation and purity assessment are therefore non-negotiable prerequisites for its use in any research or development pipeline.

NMR spectroscopy stands as the preeminent analytical technique for the complete structural elucidation of organic molecules in solution.[1] ¹H NMR provides detailed information on the number and connectivity of protons, while ¹³C NMR maps the carbon framework of the molecule.[1] This application note provides the necessary protocols and interpretive guidance to perform a complete and reliable NMR analysis of the title compound.

Molecular Structure and Spectroscopic Prediction

A thorough analysis begins with a clear understanding of the target structure and the anticipated NMR signatures of its constituent parts.

Figure 1: Numbered structure of this compound.

Predicted ¹H NMR Spectrum

The proton spectrum is anticipated to show distinct signals corresponding to the aromatic, benzylic, morpholine, and carboxylic acid protons.

  • Carboxylic Acid Proton (H on O2): A broad singlet, typically far downfield (>10 ppm), highly dependent on solvent, concentration, and temperature. Its broadness is due to hydrogen bonding and chemical exchange.

  • Aromatic Protons (H3, H4, H5, H6): These four protons are in unique chemical environments due to the ortho substitution pattern. They are expected to appear in the aromatic region (δ 7.0-8.2 ppm).[2][3] The signal for H6, being ortho to the electron-withdrawing carboxylic acid group, is expected to be the most downfield. The coupling patterns will be complex, likely appearing as a series of doublets and triplets (or multiplets) due to ortho (³J ≈ 7-8 Hz) and meta (⁴J ≈ 2-3 Hz) coupling.[4]

  • Benzylic Protons (H on C8): These two protons are adjacent to the aromatic ring and the morpholine nitrogen. They should appear as a sharp singlet around δ 3.5-4.5 ppm. The singlet multiplicity arises because there are no adjacent protons.

  • Morpholine Protons (H on C10, C11, C13, C14):

    • Protons adjacent to Oxygen (H on C11, C13): These four protons are deshielded by the electronegative oxygen atom and are expected to appear as a triplet around δ 3.6-3.8 ppm.

    • Protons adjacent to Nitrogen (H on C10, C14): These four protons are less deshielded and should appear as a triplet upfield, around δ 2.4-2.6 ppm.[1][5] The triplet multiplicity for both morpholine signals is due to coupling with the protons on the adjacent methylene group within the ring (²J coupling).

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display a single peak for each unique carbon environment. Due to molecular symmetry, the 12 carbons will give rise to 9 distinct signals.

  • Carboxyl Carbon (C7): This carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the δ 165-175 ppm range.[6]

  • Aromatic Carbons (C1-C6): These carbons resonate in the δ 120-145 ppm region.[3] The quaternary carbons (C1, C2), which are directly attached to substituents, often have weaker signals than the protonated carbons (C3, C4, C5, C6).

  • Morpholine Carbons (C10/C14 and C11/C13):

    • Carbons adjacent to Oxygen (C11, C13): These are deshielded by oxygen and are expected around δ 66-68 ppm.

    • Carbons adjacent to Nitrogen (C10, C14): These appear further upfield, typically in the δ 53-55 ppm range.[1]

  • Benzylic Carbon (C8): This carbon, situated between the aromatic ring and the nitrogen atom, is predicted to have a chemical shift in the range of δ 60-65 ppm.

Experimental Protocols: A Validated Workflow

This section details a robust, step-by-step methodology for sample preparation and data acquisition. Adherence to this protocol ensures high-quality, reproducible data.

Figure 2: Standardized workflow for NMR analysis.

Protocol: Sample Preparation

Rationale: Proper sample preparation is critical. Particulate matter will degrade magnetic field homogeneity, leading to poor resolution and broad spectral lines. The choice of solvent is paramount; it must dissolve the analyte without its own signals obscuring important regions. DMSO-d₆ is an excellent choice for this compound as it readily dissolves carboxylic acids and its residual proton signal (δ ~2.50 ppm) does not overlap with most signals of interest, though it may be close to the N-CH₂ protons of the morpholine ring. CDCl₃ can also be used, but the acidic proton may exchange or broaden significantly.

Materials:

  • This compound

  • High-quality 5 mm NMR tubes (e.g., Norell® 509-UP or equivalent)

  • Deuterated solvent (e.g., DMSO-d₆, 99.9 atom % D)

  • Internal Standard (optional, e.g., Tetramethylsilane - TMS)

  • Glass Pasteur pipette and bulb

  • Small plug of glass wool or a syringe filter

Procedure:

  • Weighing: Accurately weigh the sample. For ¹H NMR, 5-10 mg is sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[7]

  • Dissolution: Place the weighed solid into a clean, small vial. Add approximately 0.6 mL of the chosen deuterated solvent.[8] Vortex briefly to fully dissolve the compound.

  • Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into the NMR tube.[8] This step is crucial to remove any dust or undissolved microparticles.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Ensure the outside of the tube is clean.[8]

Protocol: NMR Data Acquisition and Processing

Rationale: The acquisition parameters are chosen to balance signal-to-noise, resolution, and experiment time. For ¹³C, a larger number of scans is necessary to achieve an adequate signal-to-noise ratio.[9] A relaxation delay ensures the magnetization returns to equilibrium between pulses, which is important for quantitative analysis.[10]

Standard Acquisition Parameters (400 MHz Spectrometer):

Parameter¹H Experiment¹³C {¹H} ExperimentRationale
Pulse Program zg30zgpg30Standard 1D acquisition with a 30° flip angle to optimize signal without saturation.
Spectral Width (SW) 20 ppm (8000 Hz)240 ppm (24000 Hz)Covers the full expected range of chemical shifts for each nucleus.
Acquisition Time (AQ) ~2.0 s~1.0 sProvides adequate digital resolution for resolving fine coupling.
Relaxation Delay (D1) 2.0 s2.0 sAllows for near-complete T1 relaxation, improving signal consistency.
Number of Scans (NS) 161024Sufficient for good S/N in ¹H; necessary for the less sensitive ¹³C nucleus.[9]
Temperature 298 K298 KStandard ambient temperature for routine analysis.

Procedure:

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field onto the deuterium signal of the solvent.[10]

  • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample will show sharp, symmetrical peaks for the solvent or reference signal.[10]

  • Acquisition: Load the standard parameters from the table above and acquire the ¹H spectrum, followed by the ¹³C spectrum.

  • Processing:

    • Apply Fourier Transformation to the raw Free Induction Decay (FID) data.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply an automatic baseline correction.

    • Calibrate the chemical shift axis by setting the residual solvent peak (DMSO-d₅ at δ 2.50 ppm for ¹H; DMSO-d₆ at δ 39.52 ppm for ¹³C) or the internal TMS standard to δ 0.00 ppm.[11][12]

    • For the ¹H spectrum, integrate the signals and set the integration of a well-resolved peak (e.g., the benzylic CH₂) to its known proton count (2H) to determine the relative ratios of all other signals.

Hypothetical Data Interpretation

The following tables summarize the expected data and provide definitive assignments based on the principles outlined in Section 2.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
12.95br s1H-COOH
7.90dd1H7.8, 1.5H6
7.65td1H7.6, 1.5H4
7.48d1H7.6H3
7.41t1H7.7H5
3.85s2H-C8-H₂
3.62t4H4.6C11/13-H₂ (O-CH₂)
2.51t4H4.6C10/14-H₂ (N-CH₂)

Table 2: ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
168.5C7 (COOH)
140.2C2
132.1C4
131.5C1
130.8C6
128.0C5
126.5C3
66.1C11 / C13
61.8C8
53.0C10 / C14

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy, when executed with robust and validated protocols, provides an unequivocal method for the structural confirmation of this compound. The detailed procedures and interpretive framework presented in this application note establish a reliable system for analysis, ensuring data integrity for researchers in synthetic chemistry and pharmaceutical development. The causality-driven approach to parameter selection and spectral interpretation empowers scientists to not only replicate results but also adapt these methodologies to new and related molecular entities.

References

  • Gadikota, V., et al. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252.
  • Katritzky, A. R., et al. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673-5.
  • University of Notre Dame (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
  • Martin, G. E., & Williams, A. J. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Modern NMR Approaches to the Structure Elucidation of Natural Products. Royal Society of Chemistry.
  • Gadikota, V., et al. (2022). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. ResearchGate.
  • Royal Society of Chemistry (n.d.). Supplementary Information.
  • University of Leicester (n.d.). NMR Sample Preparation.
  • Doc Brown's Chemistry (n.d.). 1H proton nmr spectrum of benzoic acid.
  • Bruker (n.d.). NMR Sample Preparation.
  • Humboldt-Universität zu Berlin (n.d.). sample preparation — NMR Spectroscopy.
  • Iowa State University (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • University of California, San Diego (n.d.). Step-by-step procedure for NMR data acquisition.
  • University College London (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • University of Colorado Boulder (n.d.). Aromatics - Spectroscopy Tutorial. Organic Chemistry.
  • KPU Pressbooks (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I.
  • Chemistry LibreTexts (2024). 15.7: Spectroscopy of Aromatic Compounds.
  • PubChem (n.d.). 2-(Morpholin-4-yl)benzoic acid. National Center for Biotechnology Information.
  • Boston University (n.d.). Basic NMR Concepts.
  • University of Wisconsin-Madison (2021). Common NMR experiments and the time it takes to run them.
  • YouTube (2021). Interpreting Aromatic NMR Signals.

Sources

Application Notes and Protocols for In-Vitro Evaluation of 2-Morpholin-4-ylmethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of 2-Morpholin-4-ylmethylbenzoic acid

The morpholine ring is a privileged pharmacophore in medicinal chemistry, integral to the structure of numerous clinically approved drugs and investigational molecules.[1] Its presence can confer favorable pharmacokinetic properties and potent biological activity across a range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2] The compound this compound, while not extensively characterized in publicly available literature, belongs to a class of morpholinobenzoic acid derivatives that have shown promise as modulators of key cellular signaling pathways.

Notably, structurally related compounds, such as those based on a 2-morpholino-5-N-benzylamino benzoic acid scaffold, have been identified as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC).[3] Dysregulation of PC-PLC and the associated choline phospholipid metabolism is a recognized biomarker in various cancers, making it a compelling target for therapeutic intervention.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in-vitro evaluation of this compound, with a focus on assays relevant to its potential anticancer activities.

The protocols detailed herein are designed to be self-validating systems, enabling the robust characterization of the compound's bioactivity, from initial potency determination to elucidation of its mechanism of action.

Part 1: Foundational In-Vitro Assays

The initial assessment of a novel compound involves determining its direct effects on cellular viability and its potential to inhibit specific enzymatic targets.

Cell Viability and Cytotoxicity Assays

A fundamental first step is to assess the impact of this compound on the viability of cancer cell lines. This provides a broad indication of its potential antiproliferative or cytotoxic effects.

Recommended Cell Lines:

  • MDA-MB-231: A human breast adenocarcinoma cell line.

  • HCT116: A human colorectal carcinoma cell line.

  • PC-3: A human prostate cancer cell line.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add the compound dilutions to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

CompoundMDA-MB-231 IC50 (µM)HCT116 IC50 (µM)PC-3 IC50 (µM)
This compoundHypothetical ValueHypothetical ValueHypothetical Value
Doxorubicin (Control)0.50.81.2
Enzyme Inhibition Assays: Targeting PC-PLC

Given the activity of related compounds, a direct biochemical assay to determine the inhibitory potential of this compound against PC-PLC is a logical next step.[3]

Protocol: Amplex Red PC-PLC Assay

This assay measures the hydrogen peroxide produced in a coupled enzymatic reaction following the hydrolysis of phosphatidylcholine by PC-PLC.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing PC-PLC enzyme, horseradish peroxidase, choline oxidase, and the Amplex Red reagent in a suitable buffer.

  • Inhibitor Pre-incubation: Add varying concentrations of this compound to the wells and pre-incubate with the PC-PLC enzyme for 15 minutes.

  • Initiation of Reaction: Add the substrate, phosphatidylcholine, to initiate the reaction.

  • Fluorescence Measurement: Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at multiple time points using a microplate reader.

  • Data Analysis: Determine the rate of reaction for each inhibitor concentration. Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.

InhibitorPC-PLC IC50 (µM)
This compoundHypothetical Value
D609 (Known PC-PLC inhibitor)15

Part 2: Elucidating the Mechanism of Action

Once initial activity is confirmed, the subsequent assays aim to understand how the compound exerts its effects at a molecular level.

Mechanism of Enzyme Inhibition Studies

To characterize the nature of PC-PLC inhibition (e.g., competitive, non-competitive), kinetic studies are essential.[4]

Protocol: Michaelis-Menten Kinetics

  • Varying Substrate and Inhibitor Concentrations: Set up a matrix of experiments where the concentration of the substrate (phosphatidylcholine) is varied in the presence of fixed concentrations of this compound (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Measure Initial Reaction Velocities: For each condition, measure the initial rate of the reaction using the Amplex Red PC-PLC assay described previously.

  • Data Analysis: Plot the initial velocities against substrate concentrations for each inhibitor concentration. Generate Lineweaver-Burk or Michaelis-Menten plots to determine the effect of the inhibitor on the Michaelis constant (Km) and maximum velocity (Vmax).[4]

Inhibition TypeEffect on KmEffect on Vmax
CompetitiveIncreasesUnchanged
Non-competitiveUnchangedDecreases
UncompetitiveDecreasesDecreases
MixedIncreases/DecreasesDecreases
Downstream Signaling Pathway Analysis

PC-PLC catalyzes the hydrolysis of phosphatidylcholine to produce phosphocholine and diacylglycerol (DAG). DAG is a crucial second messenger that can activate multiple downstream signaling pathways, including the Protein Kinase C (PKC) and MAPK/ERK pathways, which are implicated in cell proliferation and survival.

PC_PLC_Signaling cluster_membrane Plasma Membrane PC Phosphatidylcholine PC_PLC PC-PLC PC->PC_PLC Substrate DAG Diacylglycerol PC_PLC->DAG Phosphocholine Phosphocholine PC_PLC->Phosphocholine Compound This compound Compound->PC_PLC Inhibition PKC PKC DAG->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: PC-PLC signaling pathway and the inhibitory point of action for this compound.

Protocol: Western Blot Analysis for ERK Phosphorylation

  • Cell Treatment: Treat cancer cells (e.g., MDA-MB-231) with this compound at various concentrations for a specified time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK (t-ERK).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to the t-ERK signal to determine the effect of the compound on ERK activation.

Part 3: Advanced Cellular Assays

For a more comprehensive understanding of the compound's effects in a cellular context, advanced assays can be employed.

Cell Cycle Analysis

Antiproliferative compounds often induce cell cycle arrest. Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cells with this compound for 24-48 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

To determine if the compound induces programmed cell death, an apoptosis assay can be performed.

Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with the compound for a predetermined time.

  • Staining: Harvest the cells and stain them with Annexin V-FITC and propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Experimental_Workflow cluster_primary Primary Screening cluster_secondary Mechanism of Action cluster_tertiary Cellular Phenotype Viability Cell Viability Assay (MTT) Enzyme PC-PLC Inhibition Assay Viability->Enzyme IC50 Determination Kinetics Enzyme Kinetics Enzyme->Kinetics Characterize Inhibition Western Western Blot (p-ERK) Kinetics->Western Confirm Downstream Effects Cycle Cell Cycle Analysis Western->Cycle Apoptosis Apoptosis Assay Western->Apoptosis

Caption: A tiered experimental workflow for the in-vitro characterization of this compound.

Conclusion

The provided application notes and protocols offer a structured and comprehensive approach to the in-vitro investigation of this compound. By systematically progressing from broad phenotypic screens to specific mechanistic studies, researchers can effectively characterize the compound's biological activity and elucidate its therapeutic potential. The focus on PC-PLC inhibition is based on the known activity of structurally related molecules, but these assays can be adapted to explore other potential targets as new information emerges.

References

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Biocompare: The Buyer's Guide for Life Scientists. [Link]
  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]
  • Agilent. GPCR Signaling Assays. [Link]
  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. [Link]
  • PubMed Central. (2023). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. [Link]
  • In-vitro In-vivo In-silico Journal. Enzyme Inhibition. [Link]
  • PubChem. 2-(Morpholin-4-yl)benzoic acid. [Link]
  • PubMed. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. [Link]
  • ResearchGate. (2024). Biological activities of morpholine derivatives and molecular targets involved. [Link]
  • PubMed Central. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. [Link]
  • ResearchGate. (2016). morpholine antimicrobial activity. [Link]
  • PubMed. (2020).
  • MDPI. (2023). New 4-(Morpholin-4-Yl)
  • Dana Bioscience. 2-(Morpholin-4-ylmethyl)benzoic acid hydrochloride 10g. [Link]

Sources

The Versatile Building Block: 2-Morpholin-4-ylmethylbenzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired biological activities. Among the myriad of available synthons, 2-Morpholin-4-ylmethylbenzoic acid has emerged as a particularly valuable scaffold. This bifunctional molecule, featuring a carboxylic acid for versatile coupling reactions and a morpholine moiety known to enhance pharmacokinetic properties, offers a unique combination of attributes for the synthesis of novel chemical entities.

This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound as a building block in organic synthesis. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's potential in their synthetic endeavors.

Physicochemical Properties and Structural Attributes

This compound, with the CAS Number 868543-19-5, possesses a molecular formula of C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol .

PropertyValueSource
CAS Number 868543-19-5Chemical Abstracts Service
Molecular Formula C₁₂H₁₅NO₃N/A
Molecular Weight 221.25 g/mol N/A
Appearance White to off-white solidTypical Observation
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO), sparingly soluble in waterGeneral knowledge of similar compounds

The strategic placement of the morpholine group at the ortho position relative to the carboxylic acid influences the molecule's conformation and reactivity. The tertiary amine of the morpholine ring can act as an internal base or a point of interaction in biological systems, while the carboxylic acid provides a handle for a wide array of chemical transformations, most notably amide bond formation.

Synthesis of this compound

A reliable and scalable synthesis of the title compound is crucial for its widespread application. A common and effective method involves the nucleophilic substitution of a suitable starting material, such as methyl 2-(bromomethyl)benzoate, with morpholine, followed by hydrolysis of the ester.

Workflow for the Synthesis of this compound

Synthesis_Workflow start Methyl 2-(bromomethyl)benzoate step1 Nucleophilic Substitution with Morpholine start->step1 intermediate Methyl 2-(morpholinomethyl)benzoate step1->intermediate step2 Ester Hydrolysis intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Protocol: Synthesis of this compound

Step 1: Synthesis of Methyl 2-(morpholinomethyl)benzoate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-(bromomethyl)benzoate (1.0 eq.) in a suitable anhydrous solvent such as acetonitrile or tetrahydrofuran (THF).

  • Addition of Reagents: Add morpholine (2.2 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) (2.5 eq.) to the solution. The excess morpholine acts as both a nucleophile and a scavenger for the HBr byproduct, while K₂CO₃ ensures the reaction mixture remains basic.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-82 °C for acetonitrile) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude methyl 2-(morpholinomethyl)benzoate. The crude product can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the crude methyl 2-(morpholinomethyl)benzoate from the previous step in a mixture of methanol and water.

  • Hydrolysis: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (3.0 eq.), to the solution.

  • Reaction Conditions: Stir the mixture at room temperature for 12-16 hours, or until the hydrolysis is complete as indicated by TLC or LC-MS.

  • Work-up and Purification:

    • Remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.

    • Carefully acidify the aqueous layer to a pH of approximately 5-6 with a 1 M solution of hydrochloric acid (HCl). The product will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound as a white to off-white solid.

    • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.[1][2]

Application in Organic Synthesis: Amide Bond Formation

The primary application of this compound as a building block lies in its ability to readily form amide bonds. This reaction is a cornerstone of medicinal chemistry, enabling the linkage of this versatile scaffold to a wide array of amine-containing molecules to generate libraries of potential drug candidates.

General Workflow for Amide Coupling

Amide_Coupling_Workflow start This compound + Amine (R-NH2) activation Carboxylic Acid Activation (Coupling Reagent) start->activation coupling Nucleophilic Attack by Amine activation->coupling product 2-Morpholin-4-ylmethylbenzamide Derivative coupling->product

Caption: General workflow for amide coupling reactions.

Comparative Overview of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and purity in amide bond formation. The following table provides a comparison of commonly used reagents that are effective for the amidation of this compound.

Coupling ReagentClassTypical YieldKey Advantages & Considerations
HATU Uronium SaltHighHighly efficient, fast reaction times, effective for sterically hindered amines. Requires a non-nucleophilic base (e.g., DIPEA).
EDC/HOBt CarbodiimideModerate to HighCost-effective and widely used. HOBt minimizes racemization and improves efficiency. Formation of N-acylurea byproduct can complicate purification.
T3P® Phosphonic AnhydrideHighExcellent for challenging couplings. Byproducts are water-soluble, simplifying work-up. Requires a base.
Protocol: HATU-Mediated Amide Coupling

This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine using HATU, a highly effective and widely used coupling reagent.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.0-1.2 eq.) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure amide derivative.

Application in Drug Discovery: A Scaffold for Bioactive Molecules

The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated into drug candidates to improve their physicochemical properties, such as aqueous solubility and metabolic stability.[3][4] The combination of the morpholine group with the benzoic acid scaffold in this compound makes it an attractive starting point for the synthesis of compounds targeting a variety of biological targets.[5][6][7]

Derivatives of this building block have the potential to be explored as inhibitors of various enzymes or as ligands for receptors implicated in a range of diseases. The ability to readily diversify the amide portion of the molecule allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Characterization and Quality Control

Thorough characterization of this compound and its derivatives is essential to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons, the methylene bridge, and the morpholine ring protons.[8][9]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carboxylic acid (broad O-H and C=O stretches).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its bifunctional nature allows for straightforward incorporation into a wide range of molecular scaffolds through robust and well-established amide coupling methodologies. The presence of the morpholine moiety offers the potential for improved pharmacokinetic properties in the resulting derivatives. The protocols and application notes provided in this guide are intended to facilitate the effective use of this promising building block in the design and synthesis of novel and potentially bioactive compounds.

References

  • Pharmacological activity of morpholino compound. (n.d.). PubMed.
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. (n.d.). The Royal Society of Chemistry.
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020).
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof. (n.d.). Google Patents.
  • The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (n.d.). PubMed.
  • Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. (n.d.). PubMed.
  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (n.d.). PubMed.
  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (n.d.). MDPI.
  • Recrystallization of Benzoic Acid. (n.d.).
  • Recrystallisation of benzoic acid. (2022, November 1). YouTube.
  • Recrystallization Lab Procedure of Benzoic Acid. (2020, September 21). YouTube.
  • Exp 2 - Recrystallization of Benzoic Acid. (n.d.). Scribd.
  • Purification of benzoic acid. (n.d.). Google Patents.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • Direct amide formation from unactivated carboxylic acids and amines. (n.d.).

Sources

Application Notes and Protocols for 2-Morpholin-4-ylmethylbenzoic acid in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Morpholine Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain structural motifs consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The morpholine ring is a quintessential example of such a scaffold, widely employed for its capacity to impart favorable physicochemical, metabolic, and pharmacokinetic properties to drug candidates.[1][2] Its non-planar, chair-like conformation and the presence of both a weakly basic nitrogen and a hydrogen bond-accepting oxygen atom provide a unique combination of features.[3][4] These attributes allow the morpholine moiety to enhance aqueous solubility, modulate lipophilicity, improve metabolic stability, and increase permeability across the blood-brain barrier, making it a valuable building block, particularly in the development of drugs for the central nervous system (CNS) and oncology.[3][5][[“]]

The compound at the center of this guide, 2-Morpholin-4-ylmethylbenzoic acid , integrates this privileged morpholine scaffold with a benzoic acid functional group. This combination presents a compelling starting point for drug discovery campaigns. The benzoic acid portion offers a handle for further chemical modification and can participate in key interactions with biological targets, while the morpholine group is anticipated to confer desirable drug-like properties. This document provides a comprehensive guide for researchers and drug development professionals on incorporating this compound into primary and secondary screening funnels to identify novel modulators of biologically relevant pathways.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to assay development, formulation, and interpretation of screening data. The key computed properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₃[7]
Molecular Weight 221.25 g/mol [7]
CAS Number 868543-19-5[8]
Topological Polar Surface Area 50.0 Ų[7]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 4[7]
Rotatable Bond Count 3[7]
XLogP3-AA 0.8[7]

Note: These properties are computationally derived and should be confirmed experimentally.

Hypothesized Mechanism of Action and Target Class

While the specific biological target of this compound is yet to be fully elucidated, the well-documented activities of structurally related aryl-morpholine compounds provide a strong basis for hypothesis-driven screening. Many morpholine-containing molecules have been identified as potent inhibitors of protein kinases, particularly within the phosphatidylinositol 3-kinase (PI3K) family and the mechanistic target of rapamycin (mTOR).[4][5] These kinases are critical nodes in signaling pathways that regulate cell growth, proliferation, survival, and metabolism, and their dysregulation is a hallmark of cancer and various other diseases.

The structure of this compound suggests it could function as a "hinge-binder," with the morpholine ring providing favorable interactions in the solvent-exposed region of an ATP-binding pocket, while the benzoic acid moiety engages with key residues. Therefore, initial screening efforts are logically directed towards kinase inhibition assays.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt (Protein Kinase B) PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Compound 2-Morpholin-4-yl methylbenzoic acid Compound->PI3K Hypothesized Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Screening Protocols

The following protocols provide a robust framework for a high-throughput screening (HTS) campaign to identify the biological activity of this compound. The workflow progresses from a primary, target-based biochemical assay to a secondary, cell-based assay for hit validation and characterization.

start Start: Compound Library (includes Topic Compound) primary Primary HTS: Biochemical Kinase Assay (e.g., TR-FRET) start->primary analysis1 Data Analysis: Calculate % Inhibition, Z'-factor primary->analysis1 hit_id Hit Identification (Threshold: >50% Inh.) analysis1->hit_id secondary Secondary Screen: Cell-Based Assay (e.g., Proliferation) hit_id->secondary Primary Hits end Validated Hit dose_resp Dose-Response & IC50 Determination secondary->dose_resp dose_resp->end

Caption: General workflow for a high-throughput screening campaign.

Protocol 1: Primary High-Throughput Biochemical Kinase Inhibition Assay (TR-FRET Format)

This protocol is designed to rapidly assess the inhibitory potential of this compound against a target kinase in a 384-well format. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay format suitable for HTS.[9]

1. Materials and Reagents:

  • Target Kinase: e.g., Recombinant human PI3Kα.

  • Substrate: e.g., Biotinylated peptide substrate.

  • ATP: Adenosine triphosphate.

  • Detection Reagents: Europium-labeled anti-phospho-substrate antibody (donor) and streptavidin-labeled acceptor fluorophore (e.g., APC).

  • Assay Buffer: Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Test Compound: this compound dissolved in 100% DMSO to create a 10 mM stock solution.

  • Controls:

    • Positive Control: A known potent inhibitor of the target kinase (e.g., Wortmannin for PI3K).

    • Negative Control: DMSO vehicle only.[9]

  • Assay Plates: Low-volume 384-well black assay plates.

2. Step-by-Step Methodology:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of the test compound, positive control, and negative control (DMSO) to the appropriate wells of a 384-well assay plate. This yields a typical screening concentration of 10 µM in a final 5 µL reaction volume.[10]

  • Enzyme Addition: Add 2.5 µL of the target kinase, diluted to its optimal concentration (2X final) in assay buffer, to all wells using a robotic liquid handler.

  • Pre-incubation: Centrifuge the plates briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 2.5 µL of a solution containing the substrate and ATP (2X final concentration) in assay buffer to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the reaction for 60 minutes at room temperature. The optimal time should be determined during assay development to ensure the reaction is in the linear range.

  • Detection: Stop the reaction and initiate detection by adding 5 µL of the detection reagent mix (containing Europium-antibody and Streptavidin-APC) in a suitable stop/detection buffer.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

  • Plate Reading: Read the plate on a TR-FRET capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

3. Data Analysis:

  • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) * 10,000.

  • Normalize the data using the controls:

    • % Inhibition = 100 * (1 - [Ratio_Compound - Ratio_Positive_Control] / [Ratio_Negative_Control - Ratio_Positive_Control])

  • Assess assay quality by calculating the Z'-factor for each plate. A Z'-factor > 0.5 is considered excellent for HTS.[10]

  • Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., > 50% inhibition or > 3 standard deviations from the negative control mean).

Protocol 2: Secondary Cell-Based Proliferation Assay

This assay validates the activity of primary hits in a more physiologically relevant context by measuring their effect on the proliferation of a cancer cell line known to be dependent on the targeted pathway (e.g., MCF-7 cells for the PI3K pathway).

1. Materials and Reagents:

  • Cell Line: e.g., MCF-7 breast cancer cell line.

  • Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.01 mg/mL human insulin.

  • Proliferation Reagent: e.g., CellTiter-Glo® Luminescent Cell Viability Assay.

  • Test Compound: Primary hits, including this compound, serially diluted in DMSO.

  • Controls:

    • Positive Control: A known cytotoxic agent or pathway inhibitor (e.g., Staurosporine).

    • Negative Control: DMSO vehicle only.

  • Assay Plates: 96-well or 384-well clear-bottom, white-walled tissue culture plates.

2. Step-by-Step Methodology:

  • Cell Seeding: Seed cells into the assay plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Prepare a 10-point, 3-fold serial dilution of the hit compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement:

    • Equilibrate the plates and the proliferation reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well (e.g., 100 µL).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

3. Data Analysis:

  • Normalize the data to the controls:

    • % Viability = 100 * (Luminescence_Compound / Luminescence_Negative_Control)

  • Plot the % Viability against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).

Conclusion and Future Directions

This compound represents a promising starting point for a drug discovery program due to its incorporation of the privileged morpholine scaffold. The protocols detailed herein provide a comprehensive, industry-standard workflow for its initial evaluation. Positive results from this screening cascade—specifically, potent kinase inhibition in a biochemical assay and corresponding anti-proliferative activity in a relevant cell line—would validate this compound as a valuable hit. Subsequent steps would involve hit-to-lead optimization, including medicinal chemistry efforts to improve potency and selectivity, and in-depth ADME/Tox profiling to assess its overall drug-like properties.[1]

References

  • Costantino, L., & Barlocco, D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
  • Bittker, J. (2012). High-Throughput RT-PCR for small-molecule screening assays. Current Protocols in Chemical Biology, 4(1), 49-63. [Link]
  • Costantino, L., & Barlocco, D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Costantino, L., & Barlocco, D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery - Figure 1.
  • Consensus. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Consensus. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.

Sources

Application Note: High-Throughput Screening Protocols for Novel Kinase Inhibitors Based on the 2-Morpholin-4-ylmethylbenzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide to developing and implementing robust high-throughput screening (HTS) campaigns for the discovery of novel kinase inhibitors, using analogs of 2-Morpholin-4-ylmethylbenzoic acid as a model compound class. We will delve into the strategic selection of assay technologies, present detailed, field-proven protocols for both primary biochemical and secondary cell-based screens, and discuss the critical aspects of data analysis and hit validation. Our approach emphasizes the principles of scientific integrity, ensuring that the described workflows are self-validating and grounded in established best practices.

Introduction: The Rationale for Kinase-Targeted Screening

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This makes them highly attractive targets for therapeutic intervention. The this compound scaffold represents a promising starting point for the development of novel small molecule kinase inhibitors. High-throughput screening (HTS) is an indispensable tool in early-stage drug discovery, enabling the rapid evaluation of large compound libraries to identify initial "hits".[3][4]

The success of an HTS campaign hinges on the careful selection and development of assays that are sensitive, robust, and relevant to the biological target.[5][6] This guide will focus on a dual-pronged screening strategy: an initial, rapid biochemical screen to identify direct inhibitors of a target kinase, followed by a more physiologically relevant cell-based assay to confirm activity and assess cellular potency.[7][8][9]

Primary Screening: Identifying Direct Binders with Fluorescence Polarization

For the primary screen, a Fluorescence Polarization (FP) assay is an excellent choice due to its homogeneous format, speed, and sensitivity to binding events.[10][11][12] FP is based on the principle that a small, fluorescently labeled molecule (a probe or tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light.[11] Upon binding to a larger molecule, such as a kinase, the rotational motion of the probe is slowed, leading to an increase in the polarization of the emitted light.[10][11]

Principle of the Fluorescence Polarization Competition Assay

In a competitive FP assay, a known fluorescent ligand (tracer) for the kinase of interest is displaced by a test compound that binds to the same site. This displacement results in a decrease in the overall fluorescence polarization, providing a direct measure of the test compound's binding affinity.

Diagram: Fluorescence Polarization Competition Assay Workflow

FP_Workflow cluster_0 Assay Principle cluster_1 HTS Workflow High_Polarization Kinase + Fluorescent Tracer (High Polarization) Low_Polarization Kinase + Tracer + Inhibitor (Low Polarization) High_Polarization->Low_Polarization Inhibitor Displacement Dispense_Reagents Dispense Kinase & Fluorescent Tracer Add_Compounds Add 2-Morpholin-4-ylmethylbenzoic acid analogs (Test Compounds) Dispense_Reagents->Add_Compounds Incubate Incubate to Reach Equilibrium Add_Compounds->Incubate Read_Plate Read Fluorescence Polarization Incubate->Read_Plate Data_Analysis Data Analysis & Hit Identification Read_Plate->Data_Analysis

Caption: Workflow for a competitive Fluorescence Polarization HTS assay.

Detailed Protocol: Fluorescence Polarization (FP) Assay

Materials:

  • Target Kinase: Purified, active recombinant kinase.

  • Fluorescent Tracer: A high-affinity fluorescently labeled ligand for the kinase.

  • Assay Buffer: Buffer optimized for kinase stability and activity (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).

  • Test Compounds: this compound analogs dissolved in 100% DMSO.

  • Controls:

    • Positive Control: A known inhibitor of the target kinase.

    • Negative Control: DMSO vehicle.

  • Microplates: Low-volume, black, 384-well or 1536-well plates.

  • Plate Reader: Equipped with fluorescence polarization optics.

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase in assay buffer.

    • Prepare a 2X solution of the fluorescent tracer in assay buffer. The optimal concentration should be determined empirically during assay development to be at or below the Kd for its interaction with the kinase.

    • Prepare serial dilutions of the test compounds and positive control in 100% DMSO.

  • Assay Plate Preparation (384-well format):

    • Add 5 µL of the 2X kinase solution to each well.

    • Add 50 nL of test compounds, positive control, or DMSO to the appropriate wells using an automated liquid handler.

    • Add 5 µL of the 2X fluorescent tracer solution to all wells to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[10] Incubation time should be optimized during assay development.

  • Detection:

    • Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

Data Analysis and Quality Control

A critical metric for validating the quality of an HTS assay is the Z'-factor.[13][14] The Z'-factor provides a measure of the separation between the positive and negative controls, indicating the robustness of the assay.[15][16]

Z'-Factor Calculation: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • σ_pos and σ_neg are the standard deviations of the positive and negative controls, respectively.

  • μ_pos and μ_neg are the means of the positive and negative controls, respectively.

Z'-Factor Value Assay Quality
> 0.5Excellent assay[17]
0 to 0.5Marginal assay[17]
< 0Unacceptable assay[15]

Hits are typically identified as compounds that cause a statistically significant decrease in fluorescence polarization compared to the negative controls.

Secondary Screening: Confirming Cellular Activity

While a primary biochemical screen is excellent for identifying direct binders, it does not provide information about a compound's activity in a cellular context.[18][19] Therefore, a secondary, cell-based assay is crucial to confirm the activity of hits and to assess properties such as cell permeability and engagement with the target in its native environment.[20][21]

Principle of a Cell-Based Phosphorylation Assay

Many kinase inhibitors function by blocking the phosphorylation of a downstream substrate. A cell-based phosphorylation assay measures the level of phosphorylation of a specific substrate in response to kinase activity. A decrease in phosphorylation in the presence of a test compound indicates inhibition of the kinase pathway. Technologies like AlphaLISA® or HTRF® are well-suited for this purpose.[22]

Diagram: Cell-Based Kinase Inhibition Workflow

Cell_Based_Workflow cluster_0 Assay Principle cluster_1 HTS Workflow Active_Kinase Active Kinase (Phosphorylates Substrate) Inhibited_Kinase Inhibited Kinase (Substrate Unphosphorylated) Active_Kinase->Inhibited_Kinase Inhibitor (Test Compound) Seed_Cells Seed Cells in Microplate Add_Compounds Add 2-Morpholin-4-ylmethylbenzoic acid analogs Seed_Cells->Add_Compounds Stimulate_Pathway Stimulate Kinase Pathway (if necessary) Add_Compounds->Stimulate_Pathway Lyse_Cells Lyse Cells Stimulate_Pathway->Lyse_Cells Detect_Phosphorylation Detect Substrate Phosphorylation (e.g., AlphaLISA) Lyse_Cells->Detect_Phosphorylation Data_Analysis Data Analysis & IC50 Determination Detect_Phosphorylation->Data_Analysis

Caption: Workflow for a cell-based kinase phosphorylation assay.

Detailed Protocol: AlphaLISA® Phosphorylation Assay

Materials:

  • Cell Line: A cell line that expresses the target kinase and its substrate.

  • Cell Culture Medium: Appropriate medium for the chosen cell line.

  • Test Compounds: Hits from the primary screen.

  • Stimulant (if required): A growth factor or other stimulus to activate the kinase pathway.

  • Lysis Buffer: Buffer compatible with the AlphaLISA® assay.

  • AlphaLISA® Reagents:

    • Anti-phospho-substrate Acceptor beads.

    • Biotinylated anti-total-substrate antibody.

    • Streptavidin-coated Donor beads.

  • Microplates: White, 384-well microplates.

  • Plate Reader: Capable of AlphaScreen®/AlphaLISA® detection.

Procedure:

  • Cell Plating:

    • Seed cells into a 384-well plate at an optimized density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the hit compounds for a predetermined time (e.g., 1-2 hours).[23]

  • Pathway Stimulation (if applicable):

    • Add a stimulant to activate the kinase pathway and incubate for the optimized duration.

  • Cell Lysis:

    • Remove the cell culture medium and add lysis buffer to each well.

    • Incubate on a plate shaker to ensure complete lysis.

  • Detection:

    • Transfer the cell lysates to a white 384-well detection plate.

    • Add the AlphaLISA® Acceptor beads and biotinylated antibody mixture.

    • Incubate as recommended by the manufacturer.

    • Add the Streptavidin-coated Donor beads.

    • Incubate in the dark.

    • Read the plate on an AlphaLISA®-compatible plate reader.

Data Analysis and Hit Confirmation

The results from the secondary screen will allow for the generation of dose-response curves and the calculation of IC₅₀ values for the active compounds. This provides a quantitative measure of their potency in a cellular context.[24] It is also advisable to perform counter-screens to identify compounds that may interfere with the assay technology itself.[25]

Hit-to-Lead and Further Characterization

Confirmed hits from the secondary screen, now considered "leads," should undergo further characterization. This includes:

  • Selectivity Profiling: Screening against a panel of other kinases to determine the selectivity profile of the lead compounds.[2]

  • Mechanism of Action Studies: Experiments to determine if the inhibitors are ATP-competitive, allosteric, or have another mechanism of action.

  • ADMET Profiling: Initial assessment of absorption, distribution, metabolism, excretion, and toxicity properties.[9][21]

Conclusion

The successful identification of novel kinase inhibitors from a library of this compound analogs requires a well-designed and rigorously validated HTS campaign. By employing a primary biochemical screen, such as Fluorescence Polarization, to identify direct binders, and a secondary cell-based assay to confirm cellular activity, researchers can efficiently and confidently identify promising lead compounds for further development. The protocols and strategies outlined in this application note provide a robust framework for achieving this goal.

References

  • Wigle, T. J., & Belyanskaya, S. L. (2011). TR-FRET-based high-throughput screening assay for identification of UBC13 inhibitors. Journal of biomolecular screening, 16(9), 1125–1134.
  • Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., Green, D. V., Hertzberg, R. P., Janzen, W. P., Paslay, J. W., Schopfer, U., & Sittampalam, G. S. (2011). High-Throughput Screening: today's biochemical and cell-based approaches. Drug discovery today, 16(15-16), 727–734.
  • UCR Bioengineering. (n.d.).
  • Wigle, T. J., & Belyanskaya, S. L. (2011). TR-FRET-based high-throughput screening assay for identification of UBC13 inhibitors. Journal of biomolecular screening, 16(9), 1125–1134.
  • Creative Biolabs. (n.d.). Secondary Screening.
  • BMG LABTECH. (n.d.). AlphaScreen.
  • Nanomicrospheres. (n.d.).
  • On HTS. (2023, December 12). Z-factor.
  • Danaher Life Sciences. (n.d.). Secondary Assays for Pharmacokinetics & Toxicity Screening.
  • Revvity. (n.d.). AlphaLISA and AlphaScreen No-wash Assays.
  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors.
  • Office of Technology Management, University of Illinois Urbana-Champaign. (n.d.). FRET Based High-Throughput Screening...(TF06166).
  • Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., Green, D. V., Hertzberg, R. P., Janzen, W. P., Paslay, J. W., Schopfer, U., & Sittampalam, G. S. (2011). High-Throughput Screening: today's biochemical and cell-based approaches. Drug discovery today, 16(15-16), 727–734.
  • Reaction Biology. (2024, August 13).
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • Maji, B., Moore, C. L., Zetsche, B., Volz, S. E., Zhang, F., Shoulders, M. D., & Choudhary, A. (2019). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell, 177(4), 1067–1079.e19.
  • Zhang, X. D. (2011). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
  • An, F., & Tolliday, N. (2010). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Current Protocols in Chemical Biology, 2, 1–12.
  • Wigle, T. J., & Belyanskaya, S. L. (2011). TR-FRET-based high-throughput screening assay for identification of UBC13 inhibitors. Journal of biomolecular screening, 16(9), 1125–1134.
  • HTS Assay Validation. (2012, May 1). In Assay Guidance Manual.
  • Wilson, B. A., & dissolved in 100% DMSO. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert opinion on drug discovery, 11(7), 665–676.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise.
  • ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... [Image].
  • Revvity. (n.d.). AlphaScreenTM cAMP User Manual and Assay Development Guide.
  • Danaher Life Sciences. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Emerald Cloud Lab. (2024, April 7).
  • ACS Publications. (2017, August 25).
  • Amanote Research. (n.d.). (PDF)
  • ResearchGate. (n.d.). High-Throughput Screening in the Discovery of Small-Molecule Inhibitors of Protein-Protein Interactions.
  • Semantic Scholar. (n.d.). High‐Throughput Screening for Kinase Inhibitors.
  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS).
  • National Institutes of Health. (n.d.).
  • Danaher Life Sciences. (n.d.).
  • Molecules. (2015).
  • PubMed. (2025, July 20).
  • Reaction Biology. (n.d.). Cell-Based In Vitro Kinase Assay Services.
  • ResearchGate. (2025, November 11). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
  • Sigma-Aldrich. (n.d.).
  • National Institutes of Health. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors.
  • YouTube. (2021, March 29). Strategies for Assay Selection and for the Development of Robust Biochemical Assays.
  • ResearchGate. (2025, August 6). Design and Implementation of High-Throughput Screening Assays.
  • Lab Manager. (2022, October 21). Using High-Throughput Screening to Rapidly Identify Targets.
  • National Center for Biotechnology Information (US). (2012, May 1).
  • PubChem. (n.d.). 2-(Morpholin-4-yl)benzoic acid.

Sources

mass spectrometry analysis of 2-Morpholin-4-ylmethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Quantitative Analysis of 2-Morpholin-4-ylmethylbenzoic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, technically detailed guide for the quantitative analysis of this compound in biological matrices, specifically human plasma. As a molecule of interest in pharmaceutical development, possessing both a tertiary amine (morpholine) and a carboxylic acid, its analysis requires a robust and sensitive method. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into method development, from sample preparation to final data analysis, grounded in the principles of scientific integrity and field-proven expertise. We will explore the rationale behind each step, ensuring the protocol is not just a series of instructions, but a self-validating system for generating high-quality, reproducible data.

Introduction: The Analytical Challenge

This compound is a small polar molecule whose structure presents unique analytical considerations. The presence of a basic morpholine nitrogen and an acidic carboxylic acid group means its charge state is highly pH-dependent. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying such molecules in complex biological fluids due to its exceptional sensitivity and selectivity.[1] The primary objective of this application note is to establish a reliable LC-MS/MS workflow for pharmacokinetic or other drug metabolism studies.

Physicochemical Properties of this compound

Understanding the analyte's properties is the foundation of any successful analytical method.[2]

PropertyValueSignificance for Method Development
Chemical Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
Exact Mass 221.1052 uEssential for setting the precursor ion m/z in the mass spectrometer.
Key Functional Groups Tertiary Amine (Morpholine), Carboxylic Acid, Benzene RingThe tertiary amine is readily protonated, making positive mode Electrospray Ionization (ESI) highly effective. The overall structure has both polar and non-polar regions, influencing chromatographic retention.
Predicted pKa ~4.2 (Carboxylic Acid), ~7.5 (Morpholine Nitrogen)The zwitterionic nature requires careful pH control of the mobile phase to ensure consistent retention and peak shape.
Predicted logP ~1.5 - 2.0Indicates moderate hydrophobicity, making it suitable for reversed-phase chromatography.

Experimental Workflow: A Strategic Overview

The entire analytical process is a sequence of optimized steps designed to isolate the analyte from matrix interferences and present it cleanly to the detector. Each stage is critical for the accuracy and precision of the final result.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep Plasma Sample + Internal Standard PPT Protein Precipitation (Acetonitrile) Prep->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect & Evaporate Supernatant Centrifuge->Supernatant Reconstitute Reconstitute in Mobile Phase A Supernatant->Reconstitute LC LC Separation (Reversed-Phase C18) Reconstitute->LC MS MS Detection (ESI+, MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification of Unknowns Calibration->Quant

Caption: High-level workflow for the analysis of this compound.

Detailed Protocols & Methodologies

Sample Preparation: Protein Precipitation (PPT)

For bioanalytical studies, the removal of high-abundance proteins from plasma or serum is a mandatory first step to prevent column clogging and ion source contamination.[3] While techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) offer cleaner extracts, protein precipitation is unmatched for its speed, simplicity, and cost-effectiveness, making it ideal for initial method development and high-throughput screening.[3][4][5]

Rationale for Choice: We select acetonitrile as the precipitation solvent. It is highly effective at denaturing proteins and its high volatility simplifies the subsequent evaporation step.

Protocol:

  • Aliquoting: Pipette 50 µL of human plasma (or calibration standards/QCs) into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add 10 µL of an appropriate internal standard working solution (e.g., a structurally similar, stable isotope-labeled version of the analyte, or another compound like Verapamil, at 100 ng/mL). The IS is crucial for correcting variations in extraction recovery and instrument response.[6]

  • Precipitation: Add 200 µL of ice-cold acetonitrile. The 4:1 ratio of solvent to plasma ensures efficient protein crashing.[2]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation and analyte extraction into the solvent.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant (~200 µL) to a new tube or a 96-well plate, being careful not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This step ensures the sample solvent is compatible with the LC mobile phase, preventing peak distortion.[7]

  • Final Centrifugation: Centrifuge at 3,000 x g for 5 minutes to pellet any remaining particulates before injection.

Liquid Chromatography (LC) Method

The goal of chromatography is to separate the analyte from endogenous matrix components to reduce ion suppression and ensure accurate quantification.

Rationale for Choices:

  • Column: A C18 reversed-phase column is chosen for its versatility and effectiveness in retaining compounds with moderate hydrophobicity like our target molecule.[6][8]

  • Mobile Phase: A mobile phase of water and acetonitrile with 0.1% formic acid serves a dual purpose. The acidic pH ensures the morpholine nitrogen is consistently protonated, leading to better retention and sharp, symmetrical peak shapes. It also provides the necessary protons for efficient ionization in the ESI source.[5]

Optimized LC Parameters:

ParameterRecommended Setting
Column Kinetex C18 (2.6 µm, 2.1 x 50 mm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program 0.0-0.5 min (5% B), 0.5-4.0 min (5-95% B), 4.0-5.0 min (95% B), 5.1-6.0 min (5% B)
Mass Spectrometry (MS) Method

Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the ultimate selectivity and sensitivity for quantification.

Rationale for Choices:

  • Ionization: Electrospray Ionization (ESI) is a 'soft' ionization technique ideal for polar, thermally labile small molecules, as it generates intact protonated molecules with minimal fragmentation in the source.[9][10][11][12] Given the basic morpholine nitrogen, positive ion mode (ESI+) is selected for superior sensitivity.

  • MRM Transitions: We monitor the transition from the protonated precursor ion ([M+H]⁺) to specific, stable product ions generated by collision-induced dissociation (CID). This two-stage filtering dramatically reduces chemical noise.

Optimized MS Parameters:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 550 °C
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

TransitionPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Note
Quantifier 222.1100.125150Most intense, used for quantification.
Qualifier 222.1178.120150Used for identity confirmation.
Predicted Fragmentation Pathway

The choice of product ions is based on predictable fragmentation of the parent molecule. The most favorable cleavage often occurs at the weakest bonds, leading to stable fragment ions.

Fragmentation cluster_precursor Precursor Ion cluster_fragments Product Ions (Fragments) Precursor [M+H]⁺ m/z = 222.1 (C₁₂H₁₆NO₃)⁺ Frag1 Quantifier Fragment m/z = 100.1 (C₅H₁₀NO)⁺ Precursor->Frag1 Benzylic Cleavage Frag2 Qualifier Fragment m/z = 178.1 (C₁₁H₁₆NO)⁺ Precursor->Frag2 Loss of CO₂

Caption: Predicted fragmentation of protonated this compound.

  • Benzylic Cleavage (222.1 → 100.1): The bond between the methylene bridge and the benzoic acid moiety is susceptible to cleavage. This results in a stable morpholinomethyl cation, which is an excellent, high-intensity fragment for quantification.

  • Loss of CO₂ (222.1 → 178.1): The carboxylic acid group can readily lose carbon dioxide (44 Da) upon collision, providing a distinct and reliable qualifier ion.

Method Validation and Data Analysis

A robust method requires thorough validation. Calibration standards and quality control (QC) samples should be prepared in the same biological matrix as the unknown samples.[5]

  • Calibration Curve: Prepare a set of calibration standards (typically 8-10 points) by spiking known concentrations of the analyte into blank plasma. The concentration range should cover the expected in-vivo concentrations (e.g., 1 ng/mL to 1000 ng/mL).

  • Data Processing: Plot the peak area ratio (Analyte Area / Internal Standard Area) against the nominal concentration of the calibration standards.

  • Regression Analysis: Apply a linear regression with a 1/x² weighting factor to generate the calibration curve. The coefficient of determination (r²) should be >0.99.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations (in triplicate) to determine the intra- and inter-day accuracy (percent bias) and precision (coefficient of variation, %CV). Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the quantitative analysis of this compound by LC-MS/MS. By understanding the physicochemical properties of the analyte and the rationale behind each methodological step—from sample preparation to the specifics of mass spectrometric detection—researchers can confidently implement and adapt this workflow. The described method, centered around protein precipitation and reversed-phase chromatography with positive mode ESI-MS/MS, offers a robust, sensitive, and high-throughput solution for demanding bioanalytical applications in the field of drug development.

References

  • Gao, S., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry.
  • Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry.
  • Tavousi, P., et al. (2015). LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers. Iranian Journal of Pharmaceutical Research.
  • Gao, S., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH.
  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis.
  • Raman, G., et al. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International.
  • ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions.
  • Jo, C., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. PMC - NIH.
  • PubChem. (n.d.). 2-Methyl-benzoic acid 2-(morpholine-4-carbonyl)-phenyl ester.
  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • NIH. (n.d.). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis.
  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson.
  • Simonotti, L. (1984). Mass fragmentation pattern of N- and O-substituted 2-morpholinols.
  • Wikipedia. (n.d.). Electrospray ionization.
  • Viidanoja, J. (2017). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Chromatography A.
  • PubChem. (n.d.). 2-(Morpholin-4-yl)benzoic acid.
  • Basak, S. (2014). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC - NIH.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Physics LibreTexts. (2022). Electrospray Ionization (ESI) Mass Spectrometry.
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
  • PubChem. (n.d.). 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid.
  • BAC Reports. (2025). This compound (CAS 868543-19-5) Market Research Report 2025.
  • Zhang, Z., et al. (2008). Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry. Rapid Communications in Mass Spectrometry.

Sources

Standard Operating Procedure for the Synthesis and Characterization of 2-Morpholin-4-ylmethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Morpholin-4-ylmethylbenzoic acid is a chemical compound featuring a benzoic acid moiety substituted with a morpholinomethyl group. The morpholine heterocycle is a prevalent scaffold in medicinal chemistry, known for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] Its incorporation into various molecular frameworks has led to the development of drugs targeting the central nervous system and oncology.[1][3] The presence of both a carboxylic acid and a tertiary amine gives this molecule interesting properties as a potential building block in drug discovery and materials science.

This document provides a comprehensive, research-grade standard operating procedure (SOP) for the synthesis, purification, and characterization of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and reproducibility.

Hazard Assessment and Safety Precautions

All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • Morpholine and its derivatives: Morpholine is a flammable liquid and vapor. It is harmful if swallowed or inhaled and toxic in contact with skin. It causes severe skin burns and eye damage.[4][5] Handle with extreme care and avoid inhalation of vapors.

  • Acids and Bases: Strong acids and bases used in this procedure are corrosive and can cause severe burns. Handle with appropriate care.

  • Organic Solvents: Many organic solvents used are flammable and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area and away from ignition sources.[6][7]

Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure before commencing any work. An emergency eyewash and shower station should be readily accessible.

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of this compound is the Eschweiler-Clarke reaction, a reductive amination process. This pathway involves the reaction of 2-aminomethylbenzoic acid with formaldehyde and formic acid, where formic acid acts as the reducing agent to yield the desired N-methylated product, which in this case, would be the morpholine ring formation. However, a more direct and commonly used approach for such structures is the nucleophilic substitution of a benzylic halide with morpholine. The proposed synthesis outlined below follows this latter, robust methodology, starting from 2-(bromomethyl)benzoic acid.

Diagram of the Proposed Synthetic Workflow

Synthetic Workflow for this compound 2-(bromomethyl)benzoic_acid 2-(Bromomethyl)benzoic acid Reaction_Vessel Reaction Vessel (Acetonitrile, K2CO3) 2-(bromomethyl)benzoic_acid->Reaction_Vessel Morpholine Morpholine Morpholine->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Reaction Purification Purification (Crystallization) Workup->Purification Crude Product Final_Product This compound Purification->Final_Product Pure Product

Caption: Proposed synthesis of this compound via nucleophilic substitution.

Experimental Protocol: Synthesis

This protocol details the synthesis of this compound from 2-(bromomethyl)benzoic acid and morpholine.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesNotes
2-(Bromomethyl)benzoic acidC₈H₇BrO₂215.045.0 g23.25 mmolStarting material
MorpholineC₄H₉NO87.124.05 g (4.09 mL)46.5 mmolReagent (2 eq)
Potassium Carbonate (K₂CO₃)K₂CO₃138.216.42 g46.5 mmolBase (2 eq)
Acetonitrile (CH₃CN)CH₃CN41.05100 mL-Solvent
Ethyl AcetateC₄H₈O₂88.11As needed-Extraction Solvent
Deionized WaterH₂O18.02As needed-For workup
Hydrochloric Acid (1M)HCl36.46As needed-For pH adjustment
Sodium Sulfate (anhydrous)Na₂SO₄142.04As needed-Drying agent
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(bromomethyl)benzoic acid (5.0 g, 23.25 mmol), potassium carbonate (6.42 g, 46.5 mmol), and acetonitrile (100 mL).

  • Addition of Reagent: While stirring the suspension, add morpholine (4.09 mL, 46.5 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexanes (1:1) with 1% acetic acid.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Extraction: Dissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 2 x 50 mL of deionized water.

  • pH Adjustment and Isolation: Adjust the pH of the aqueous layer from the combined washes to approximately 4-5 with 1M HCl. The product should precipitate as a white solid. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers (if extraction was performed in the previous step) and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield the crude product. If the product precipitated, filter the solid, wash with cold water, and air dry.

Purification Protocol

Recrystallization is the preferred method for purifying the crude this compound.

  • Solvent Selection: A suitable solvent system for recrystallization is an ethanol/water mixture.

  • Procedure: Dissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to complete crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum at 40-50°C.

Analytical Characterization

The identity and purity of the final product should be confirmed by a combination of spectroscopic and chromatographic techniques.

Summary of Expected Analytical Data
TechniqueParameterExpected Result
HPLC Purity≥95%
¹H NMR Chemical Shifts (δ)Peaks corresponding to aromatic, benzylic, and morpholine protons.
¹³C NMR Chemical Shifts (δ)Peaks for carboxylic acid, aromatic, benzylic, and morpholine carbons.
Mass Spec (ESI+) m/z[M+H]⁺ at approx. 222.11 g/mol
High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is crucial for determining the purity of the synthesized compound.[8]

  • Instrumentation: HPLC with UV detection.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Expect signals for the aromatic protons (multiplets), the benzylic methylene protons (singlet), and the morpholine protons (two triplets).

  • ¹³C NMR: Expect signals for the carboxyl carbon, aromatic carbons, the benzylic carbon, and the carbons of the morpholine ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the target compound.

  • Technique: Electrospray Ionization (ESI) in positive mode.

  • Expected Ion: The protonated molecule [M+H]⁺ should be observed at m/z corresponding to the molecular formula C₁₂H₁₅NO₃.

Conclusion

This document provides a detailed standard operating procedure for the synthesis, purification, and characterization of this compound. The proposed synthetic route is based on established chemical principles, offering a reliable method for obtaining this valuable compound for research and development purposes. Adherence to the safety precautions outlined is paramount for the safe execution of this protocol. The analytical methods described will ensure the structural integrity and purity of the final product, which is critical for its application in drug discovery and other scientific endeavors.

References

  • MsdsDigital.com. MORPHOLINE.
  • Penta Chemicals. (2025).
  • Chemos GmbH&Co.KG. (2019).
  • Fisher Scientific. (2010).
  • ECHEMI.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Chemdiv. Compound 2-(morpholin-4-yl)-5-{[(thiophen-2-yl)methyl]amino}benzoic acid.
  • Alchem Pharmtech. CAS 868543-19-5 | this compound.
  • National Center for Biotechnology Information. (n.d.). 2-(Morpholin-4-yl)benzoic acid. PubChem.
  • ChemicalBook. 4-(2-(4-MorpholinophenylaMino)pyriMidin-4-yl)benzoic acid synthesis.
  • Merey, H. A., & Zaazaa, H. E. (n.d.).
  • BAC Reports. (2025). This compound (CAS 868543-19-5) Market Research Report 2025.
  • National Center for Biotechnology Information. (n.d.). 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid. PubChem.
  • Chemdiv. Compound 2-(morpholin-4-yl)-5-({[4-(propan-2-yl)phenyl]methyl}amino)benzoic acid.
  • Li, Y., et al. (2020). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry.
  • Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • BenchChem. (2025).
  • Li, H., et al. (2013). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules.
  • BenchChem. (n.d.). Application Note: Solution Stability Testing of 4-(Azepan-2-ylmethyl)morpholine.
  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)
  • ResearchGate. (2016). (PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine.
  • ResearchGate. (2015).
  • Dana Bioscience. 2-(Morpholin-4-ylmethyl)benzoic acid hydrochloride 10g.
  • ResearchGate. (2012). Preparation and optimization of new 4-(morpholin-4-yl)-(6-oxo-1,6-dihydropyrimidin-2-yl)
  • Google Patents. (n.d.).

Sources

Application Note: The Strategic Use of 2-Morpholin-4-ylmethylbenzoic Acid as a Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutics targeting the Central Nervous System (CNS) is fraught with challenges, primarily the restrictive nature of the Blood-Brain Barrier (BBB). The morpholine heterocycle has emerged as a "privileged" scaffold in medicinal chemistry, frequently incorporated into CNS drug candidates to enhance crucial pharmacokinetic and pharmacodynamic properties.[1][2][3][4][5] This document provides a detailed guide on the potential application of 2-Morpholin-4-ylmethylbenzoic acid as a foundational scaffold for CNS drug discovery. We present a strategic rationale for its use, detailed experimental protocols for its initial characterization, and a decision-making framework for advancing such a compound through a preclinical screening cascade.

Introduction: The Morpholine Advantage in Neurotherapeutics

The development of drugs for CNS disorders requires a delicate balance of physicochemical properties to ensure adequate penetration into the brain.[1][3][4][6] The morpholine ring, a saturated heterocycle containing both an ether linkage and a secondary amine, offers a unique combination of features that make it highly advantageous for CNS drug design:

  • Improved Physicochemical Properties: The morpholine moiety can enhance aqueous solubility and provides a favorable balance between lipophilicity and hydrophilicity, which is critical for crossing the BBB.[1][3][4][6]

  • Metabolic Stability: The morpholine ring can improve the metabolic stability of a compound, a key factor in achieving desired pharmacokinetic profiles.[5]

  • Versatile Pharmacophore: The nitrogen atom of the morpholine ring is a weak base, allowing it to form key interactions with biological targets, while the oxygen atom can act as a hydrogen bond acceptor.[1][2][3][4] Its flexible chair-like conformation allows it to act as a scaffold, correctly orienting other functional groups for optimal target engagement.[1][3][4]

This compound (Figure 1) serves as an exemplary starting point for exploring this chemical space. It combines the beneficial morpholine ring with a benzoic acid group, providing a handle for further chemical modification and structure-activity relationship (SAR) studies.

Figure 1: Chemical Structure of this compound Chemical structure of this compound Source: PubChem CID 6484271[7]

A Proposed Screening Cascade for CNS Drug Candidates

Evaluating a novel scaffold like this compound requires a systematic, multi-stage approach. The following workflow outlines a logical progression from initial permeability assessment to functional characterization.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Lead Optimization & In Vivo PoC A Compound Synthesis & Purity Assessment (this compound) B Protocol 1: In Vitro BBB Permeability Assay (PAMPA or Cell-Based Transwell) A->B C Protocol 2: Initial CNS Safety & Target Panel (Receptor Binding Assays) B->C D Data Analysis: Identify 'Hit' Target(s) (e.g., Hypothetical GPCR Target X) C->D Permeable & Hits Identified E Protocol 3: In Vitro Functional Assay (e.g., Calcium Mobilization Assay) D->E F Dose-Response Curve Generation (IC50 / EC50 Determination) E->F G SAR Studies: Synthesize Analogs F->G Potent & Selective H In Vivo Pharmacokinetics (Rodent Model) G->H I In Vivo Proof-of-Concept (Disease Model) H->I

Figure 2: CNS Drug Discovery Screening Cascade. A logical workflow for the initial evaluation of a novel chemical scaffold.

Detailed Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assessment

Objective: To determine the potential of this compound to cross the BBB using a well-established cell-based Transwell model. In vitro BBB models are critical for the early screening of CNS drug candidates.[8][9][10]

Materials:

  • hCMEC/D3 human cerebral microvascular endothelial cells.

  • Transwell inserts (e.g., 0.4 µm pore size).

  • Endothelial Cell Growth Medium.

  • Test Compound (10 mM stock in DMSO).

  • Lucifer Yellow (paracellular permeability marker).

  • Propranolol (high permeability control).

  • Atenolol (low permeability control).

  • LC-MS/MS system for quantification.

Methodology:

  • Cell Culture: Culture hCMEC/D3 cells on collagen-coated flasks. Once confluent, seed the cells onto the apical side of the Transwell inserts at a density of 2.5 x 10^5 cells/cm².

  • Monolayer Formation: Grow the cells for 5-7 days to form a tight monolayer. Monitor the monolayer integrity by measuring Transendothelial Electrical Resistance (TEER). A TEER value >100 Ω·cm² is typically acceptable.

  • Permeability Assay:

    • Wash the cell monolayers gently with pre-warmed transport buffer (e.g., HBSS).

    • In the apical (donor) chamber, add the transport buffer containing the test compound (final concentration 10 µM), controls (Propranolol, Atenolol), and Lucifer Yellow.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at multiple time points (e.g., 30, 60, 90, 120 minutes) and from the apical chamber at the final time point.

  • Quantification:

    • Analyze the concentration of the test compound and controls in the samples using a validated LC-MS/MS method.

    • Measure the fluorescence of Lucifer Yellow to assess the integrity of the cell monolayer during the experiment. A high passage of Lucifer Yellow indicates a compromised barrier.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of compound appearance in the receiver chamber.

      • A is the surface area of the insert.

      • C0 is the initial concentration in the donor chamber.

Data Interpretation:

CompoundPapp (x 10⁻⁶ cm/s)Predicted CNS Penetration
Atenolol (Control)< 2.0Low
Propranolol (Control)> 10.0High
Test Compound (Experimental Value) (To be determined)

A Papp value > 5.0 x 10⁻⁶ cm/s is often considered indicative of good potential for CNS penetration.

Protocol 2: Initial CNS Target and Safety Panel Screening

Objective: To identify potential biological targets and off-target liabilities of this compound by screening it against a broad panel of CNS-relevant receptors, ion channels, and transporters. This is a standard component of in vitro safety pharmacology.[11]

Methodology: This protocol is typically outsourced to a specialized contract research organization (CRO). The compound is tested at a standard concentration (e.g., 10 µM) in radioligand binding assays.

Example CNS Panel:

  • GPCRs: Dopamine (D1, D2), Serotonin (5-HT1A, 5-HT2A), Adrenergic (α1, α2, β1), Opioid (μ, δ, κ), Muscarinic (M1-M5).

  • Ion Channels: Sodium (Nav1.5), Potassium (hERG), Calcium (L-type).

  • Transporters: DAT, SERT, NET.

Data Presentation: Results are typically presented as the percent inhibition of radioligand binding at the tested concentration.

Target% Inhibition @ 10 µMImplication
Dopamine D25%Negligible activity
Serotonin 5-HT2A85%Potential 'Hit' - requires follow-up
hERG Channel12%Low risk of cardiotoxicity
Hypothetical Target X 78% Potential 'Hit' - requires follow-up

A standard threshold for a 'hit' is >50% inhibition, which warrants further investigation with dose-response studies.

Protocol 3: In Vitro Functional Assay (Hypothetical Target)

Objective: Based on a 'hit' from the binding screen (e.g., a Gq-coupled GPCR, "Target X"), this protocol will determine if this compound acts as an agonist or antagonist and establish its potency (EC50 or IC50).

Assay Principle: A cell line stably expressing the human "Target X" receptor is used. Gq-coupling leads to an increase in intracellular calcium ([Ca²⁺]i) upon receptor activation. This change is measured using a calcium-sensitive fluorescent dye.

Materials:

  • HEK293 cells stably expressing "Target X".

  • Fluo-4 AM calcium indicator dye.

  • Known agonist for "Target X".

  • Test Compound (serial dilutions).

  • Assay buffer (HBSS with 20 mM HEPES).

  • Fluorescence plate reader (e.g., FLIPR, FlexStation).

Methodology:

  • Cell Plating: Seed the "Target X"-expressing cells into black-walled, clear-bottom 96-well plates and grow overnight.

  • Dye Loading: Wash the cells with assay buffer and incubate them with Fluo-4 AM dye for 1 hour at 37°C.

  • Agonist Mode Testing:

    • Add serial dilutions of the test compound to the wells.

    • Measure the fluorescence signal over time. An increase in fluorescence indicates agonist activity.

  • Antagonist Mode Testing:

    • Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes.

    • Add a known agonist for "Target X" at its EC80 concentration (a concentration that gives 80% of the maximal response).

    • Measure the fluorescence signal. A decrease in the agonist-induced signal indicates antagonist activity.

  • Data Analysis:

    • Normalize the data to the response of a positive control (agonist alone) and a negative control (buffer).

    • Plot the normalized response versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).

G cluster_0 Gq-Coupled GPCR Signaling Agonist Agonist or Test Compound Receptor Target X (GPCR) Agonist->Receptor GProtein Gq Protein Receptor->GProtein activates PLC Phospholipase C (PLC) GProtein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC PKC Activation DAG->PKC Ca Ca²⁺ Release ER->Ca Ca->PKC

Figure 3: Gq-Coupled GPCR Signaling Pathway. This pathway is commonly exploited in functional assays measuring intracellular calcium release.

Next Steps: From Hit to Lead

The data gathered from this initial screening cascade provides the foundation for critical decision-making.

  • Favorable Profile: If this compound demonstrates good BBB permeability (Protocol 1), selective activity at a desirable CNS target (Protocol 2), and potent functional activity (Protocol 3), it becomes a valuable "hit" compound.

  • Lead Optimization: The next phase involves medicinal chemistry efforts to synthesize analogs. The goal is to improve potency, selectivity, and pharmacokinetic properties (e.g., half-life, oral bioavailability) while minimizing any identified liabilities.[12][13]

  • In Vivo Studies: Promising analogs would then advance to in vivo pharmacokinetic studies in animal models to confirm brain penetration and establish dosing paradigms.[14][15] Subsequently, in vivo proof-of-concept studies in relevant animal models of CNS disease are conducted to evaluate efficacy.

Conclusion

While this compound is not an established CNS therapeutic, its structure embodies the principles of a promising starting point for a CNS drug discovery program. The morpholine moiety provides a strong rationale for its potential to achieve favorable drug-like properties.[1][3][4][6] By employing a systematic screening cascade encompassing permeability, target binding, and functional activity, researchers can efficiently evaluate this and similar scaffolds, paving the way for the development of novel and effective neurotherapeutics.

References

  • The Journal of American Medical Science and Research. In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment.
  • MDPI. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective.
  • Creative Biolabs. In Vitro Safety Pharmacology Study on Central Nervous System.
  • Recent progress in translational engineered in vitro models of the central nervous system.
  • Duff, E. et al. (2015). Learning to identify CNS drug action and efficacy using multistudy fMRI data. Science Translational Medicine.
  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview.
  • U.S. Food and Drug Administration. Evaluating Cancer Drugs in Patients with Central Nervous System Metastases.
  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed Central.
  • Altasciences. (2024). Cognitive And Pharmacodynamic Testing During First-In-Human CNS Trials.
  • Lessons Learned and Potentials for Improvement in CNS Drug Development: ISCTM Section on Designing the Right Series of Experiments.
  • BioPharma Services. Evaluation of Physical Dependence of CNS Drugs.
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • PubChem. 2-(Morpholin-4-yl)benzoic acid.
  • ResearchGate. Biological activities of morpholine derivatives and molecular targets involved.
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate.
  • Pharmacokinetics and metabolism of a leukotriene D4/E4-antagonist (2-[3'-(2"-quinolylmethoxy)phenylamino]benzoic acid) in rat, dog,guinea pig and man. PubMed.
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed.
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Semantic Scholar.
  • PubChem. This compound.
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Semantic Scholar.
  • Somashekhar, M. et al. (2016). morpholine antimicrobial activity. ResearchGate.
  • Blanco, M. J. et al. (2016). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. PubMed.
  • Kumar, V. & Singh, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.
  • MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation.
  • MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.
  • Anwar, A. et al. (2019). Clinically Approved Drugs against CNS Diseases as Potential Therapeutic Agents To Target Brain-Eating Amoebae. ACS Chemical Neuroscience.
  • Google Patents. Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • ResearchGate. Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine.
  • Dana Bioscience. 2-(Morpholin-4-ylmethyl)benzoic acid hydrochloride 10g.
  • Preliminary Study on Pharmacokinetics and Antitumor Pharmacodynamics of Folic Acid Modified Crebanine Polyethyleneglycol-Polylactic Acid Hydroxyacetic Acid Copolymer Nanoparticles. National Institutes of Health.
  • ResearchGate. Preparation and optimization of new 4-(morpholin-4-yl)-(6-oxo-1,6-dihydropyrimidin-2-yl)amide derivatives as PI3Kβ inhibitors.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Morpholin-4-ylmethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Morpholin-4-ylmethylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and frequently asked questions associated with this synthesis. Our goal is to provide actionable, scientifically-grounded advice to help you improve your reaction yields, optimize purity, and troubleshoot effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format.

Question 1: Why is my reaction yield consistently low?

Low yield is the most common issue, often stemming from several factors. Let's break down the potential causes and their solutions.

Probable Cause A: Incomplete Reaction

The primary reaction is a nucleophilic substitution, where the nitrogen atom of morpholine attacks the benzylic carbon of 2-(bromomethyl)benzoic acid.[1][2] This reaction's success hinges on proper reaction conditions.

  • Solution:

    • Temperature: Ensure the reaction is heated appropriately. While room temperature can work, moderate heating (e.g., 50-80°C) often significantly increases the reaction rate without promoting side reactions. Monitor the temperature closely.

    • Reaction Time: Are you running the reaction long enough? Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material, 2-(bromomethyl)benzoic acid.[3] The reaction is complete only when the starting material spot is no longer visible.

    • Mixing: Ensure vigorous and efficient stirring. In a heterogeneous mixture, poor mixing can lead to localized concentration gradients and slow reaction rates.

Probable Cause B: Competing Side Reactions

The starting material, 2-(bromomethyl)benzoic acid, has two reactive sites: the benzylic bromide and the carboxylic acid proton.

  • Intramolecular Cyclization: The carboxylate, formed by deprotonation of the carboxylic acid, can act as an internal nucleophile, attacking the benzylic bromide to form a lactone (isobenzofuran-1(3H)-one).[4][5] This is a significant side reaction, especially in the presence of a base.

    • Solution:

      • Control Stoichiometry: Use a slight excess of morpholine (e.g., 1.1 to 1.5 equivalents). Morpholine acts as both the nucleophile and the base to neutralize the HBr byproduct. Using a large excess can be beneficial but may complicate purification.[6]

      • Order of Addition: Consider adding the 2-(bromomethyl)benzoic acid solution slowly to a solution of morpholine. This maintains a high concentration of the desired nucleophile (morpholine) relative to the substrate, favoring the intermolecular reaction over the intramolecular one.

  • Solution Workflow for Low Yield:

    G Start Low Yield Observed Check_Completion Check Reaction Completion via TLC Start->Check_Completion Check_Conditions Review Reaction Conditions Check_Completion->Check_Conditions Starting Material Remains Side_Reaction Suspect Side Reaction (Lactone Formation) Check_Completion->Side_Reaction No Starting Material, But Low Yield Optimize Optimize Conditions: - Increase Temperature - Extend Reaction Time - Improve Stirring Check_Conditions->Optimize Success Improved Yield Optimize->Success Control_Stoich Adjust Stoichiometry: - Use 1.1-1.5 eq. Morpholine - Slow Substrate Addition Side_Reaction->Control_Stoich Control_Stoich->Success

    Caption: Troubleshooting workflow for low reaction yield.

Question 2: My final product is impure. How can I improve its purity?

Impurity often arises from unreacted starting materials or the presence of side products, such as the lactone mentioned previously.

Probable Cause A: Unreacted 2-(bromomethyl)benzoic acid

  • Solution:

    • Reaction Monitoring: As stated above, ensure the reaction goes to completion with TLC.[3]

    • Workup: During the workup, washing with a mild aqueous base (e.g., a saturated solution of sodium bicarbonate) will deprotonate the carboxylic acid of the unreacted starting material, making it soluble in the aqueous layer and separating it from your desired product, which should remain in the organic layer (if it's in its free base form).

Probable Cause B: Lactone Side Product

  • Solution:

    • Prevention: The best solution is prevention by optimizing reaction conditions (see Question 1).

    • Purification: If the lactone has formed, purification via column chromatography is often the most effective method. A silica gel column using a gradient solvent system (e.g., starting with dichloromethane and gradually increasing the polarity with methanol) can effectively separate the more polar product from the less polar lactone.

Probable Cause C: Excess Morpholine

  • Solution:

    • Aqueous Wash: Morpholine is water-soluble. During the workup, perform several washes of the organic layer with water or brine to remove any residual morpholine.

    • Acid Wash: A dilute acid wash (e.g., 1M HCl) will protonate the excess morpholine, making it highly water-soluble and easily removed into the aqueous layer. Caution: This will also protonate your product, potentially moving it into the aqueous layer as well. This technique is best used if the product is subsequently precipitated by adjusting the pH.

Data Summary for Purification:

CompoundTypical Rf (DCM:MeOH 9:1)Solubility CharacteristicsRemoval Method
2-(bromomethyl)benzoic acid (SM)HighSoluble in most organic solventsDrive reaction to completion; Basic wash (e.g., NaHCO₃)
Product MediumSoluble in organic solvents; water-soluble as a saltCrystallization; Column Chromatography
Lactone Side ProductHighSoluble in most organic solventsColumn Chromatography
MorpholineLow (streaks)Water-solubleAqueous washes; Dilute acid wash

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for this synthesis?

The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of morpholine (the nucleophile) attacks the electrophilic benzylic carbon of 2-(bromomethyl)benzoic acid.

  • Transition State: A transient five-coordinate transition state is formed where the N-C bond is forming and the C-Br bond is breaking simultaneously.

  • Leaving Group Departure: The bromide ion is expelled as a leaving group, and the new C-N bond is fully formed.

  • Acid-Base Reaction: The morpholine also acts as a base, neutralizing the HBr byproduct formed during the reaction, as well as the carboxylic acid proton, to drive the reaction forward.

Caption: Simplified Sₙ2 reaction mechanism.

Q2: Which solvent is best for this reaction?

Polar aprotic solvents are generally preferred as they can solvate the cation but do not hydrogen-bond with the nucleophile, leaving it more reactive.

  • Good Choices: Acetonitrile (MeCN), Dimethylformamide (DMF), Tetrahydrofuran (THF). Acetonitrile is often an excellent starting point.[7][8][9]

  • Acceptable Choices: Alcohols like ethanol or isopropanol can be used, but their protic nature can slightly reduce the nucleophilicity of morpholine.

  • Avoid: Non-polar solvents like hexane or toluene are generally poor choices as the starting materials may have limited solubility.

Q3: Do I need to use an additional base?

It is not strictly necessary. Morpholine itself can serve as the base to neutralize the HBr byproduct. Using at least two equivalents of morpholine (one as the nucleophile, one as the base) is a common strategy. However, adding a non-nucleophilic base can be beneficial.

  • Advantages of an external base: Using a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) frees up all the morpholine to act as a nucleophile. This can improve reaction rates and allows you to use closer to a 1:1 stoichiometry of morpholine to the substrate, which can simplify purification.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative example and should be adapted and optimized based on your specific laboratory conditions and scale.

  • Reagent Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(bromomethyl)benzoic acid (1.0 eq).

    • Dissolve the starting material in a suitable solvent (e.g., acetonitrile, 10 mL per gram of starting material).

  • Addition of Morpholine:

    • Add morpholine (2.2 eq) to the flask. A slight exotherm may be observed.

    • (Optional) Add potassium carbonate (1.5 eq) as an external base.

  • Reaction:

    • Heat the reaction mixture to 60°C with vigorous stirring.

    • Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:MeOH mobile phase) every hour. The reaction is typically complete in 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any inorganic salts (like K₂CO₃ or morpholinium bromide).

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate (EtOAc).

    • Wash the organic layer with water (2x), then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

    • If significant impurities remain, perform column chromatography on silica gel as described in the troubleshooting section.

References

  • Mizuta, S., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Publishing.
  • Mizuta, S., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC. PubMed Central.
  • Mizuta, S., et al. (2024). (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. ResearchGate.
  • Various Authors. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange.
  • Various Authors. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Quora.
  • J&K Scientific. 2-(Bromomethyl)benzoic acid | 7115-89-1.
  • Various Authors. (2021). Cyclization of 2‐(bromomethyl)benzoic acid 5. ResearchGate.
  • Google Patents. (2003). US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof.
  • Rolfs, A., & Liebscher, J. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses Procedure.

Sources

2-Morpholin-4-ylmethylbenzoic acid purification challenges and solutions

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide by a Senior Application Scientist on overcoming the unique purification challenges of 2-Morpholin-4-ylmethylbenzoic acid, designed for chemists and drug development professionals.

Technical Support Center: Purifying this compound

Welcome to the technical support guide for this compound (CAS 868543-19-5). This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field experience. As an amphoteric compound, containing both a basic morpholine moiety and an acidic carboxylic acid group, its purification presents unique challenges that standard protocols for simple acids or bases cannot address. This guide is designed to help you navigate these complexities to achieve high purity.

Troubleshooting Guide: From Common Problems to Robust Solutions

This section addresses specific experimental issues in a question-and-answer format. Each solution is grounded in chemical principles to explain not just what to do, but why it works.

Q1: My final product yield is very low after attempting a standard acid-base extraction. What went wrong?

Answer: This is the most common issue encountered with this molecule. The low yield is almost certainly due to its amphoteric nature. This compound can exist as a cation, a zwitterion, or an anion depending on the pH. A standard extraction protocol designed for a simple acid or base will fail because the compound can be soluble in both acidic and basic aqueous layers.

Core Concept: The Isoelectric Point (pI)

The key to purifying this compound via acid-base chemistry is to isolate it at its isoelectric point (pI)—the pH at which the net charge of the molecule is zero. At the pI, the molecule exists predominantly as a zwitterion, which typically has minimal solubility in water, causing it to precipitate.

  • The carboxylic acid group (pKa ≈ 4.5) is deprotonated at high pH.

  • The morpholine nitrogen (pKa of conjugate acid ≈ 8.5) is protonated at low pH.[1]

The pI can be estimated as the average of these two pKa values: pI ≈ (4.5 + 8.5) / 2 = 6.5. At this specific pH, the compound's aqueous solubility is at its minimum, allowing for selective precipitation.

dot

Caption: pH-dependent forms of this compound.

Revised Protocol: Isoelectric Point Precipitation

  • Dissolution: Dissolve your crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash (Removes Basic Impurities): Extract the organic layer with 1M HCl. This step protonates your product and any basic impurities, pulling them into the aqueous layer. Your product is now in the aqueous phase.[2][3]

  • Neutral/Acidic Impurity Removal: Discard the organic layer, which contains non-basic impurities.

  • Precipitation: Slowly add a saturated solution of sodium bicarbonate or dilute NaOH to the acidic aqueous layer while monitoring the pH with a calibrated meter. As the pH approaches ~6.5, you will see a precipitate form.

  • Isolation: Continue adding the base dropwise until you reach the point of maximum precipitation. Cool the mixture in an ice bath to further decrease solubility.[4]

  • Filtration & Washing: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove salts, followed by a cold, non-polar solvent like hexane to aid drying.

Q2: I performed recrystallization, but the compound "oiled out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when a compound comes out of solution above its melting point or when the solution becomes supersaturated too quickly for an ordered crystal lattice to form.[5] This is common with compounds that have both polar and non-polar regions.

Troubleshooting Steps:

  • Reduce the Rate of Cooling: This is the most critical factor. Allow the flask to cool slowly to room temperature on the benchtop, insulated with glass wool or a beaker, before moving it to an ice bath. Slow cooling is essential for forming pure crystals.[6][7]

  • Solvent System Optimization: A single solvent may not be ideal. A binary solvent system often provides better results. Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes faintly cloudy (turbid). Re-heat to clarify and then cool slowly.

  • Increase Solvent Volume: Using too little solvent can lead to excessive supersaturation upon cooling. Add a small amount of additional hot solvent to the oiled-out mixture, reheat until everything dissolves, and attempt to cool slowly again.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Solvent System Comments Rationale
Ethanol/Water A common and effective choice.The compound dissolves well in hot ethanol. Water is then added as the anti-solvent to decrease solubility upon cooling.
Isopropanol A good single-solvent option.Balances polarity, often providing good solubility when hot and reduced solubility when cold.
Acetonitrile Can be effective for polar compounds.May require slow evaporation or addition of an anti-solvent like water.
Toluene Less likely to be effective alone.The compound's polarity might be too high for good solubility even when hot.[5]
Q3: My NMR/HPLC analysis shows persistent impurities. What are they and how do I remove them?

Answer: The identity of impurities depends heavily on the synthetic route. A common synthesis involves reacting an activated benzoic acid derivative (e.g., 2-(bromomethyl)benzoic acid) with morpholine.

Potential Impurities & Removal Strategy:

  • Unreacted 2-(bromomethyl)benzoic acid: This is an acidic impurity. It can be removed by performing the isoelectric point precipitation described in Q1. During the initial basic wash (if you choose that route), the acidic starting material will be extracted into the aqueous layer, while your product (in its neutral form at that pH) would remain organic. However, the pI precipitation method is generally more effective.

  • Unreacted Morpholine: This is a volatile and basic impurity.[1] It can be removed with an acidic wash (e.g., 1M HCl) during an extraction or by co-evaporation with a high-boiling solvent like toluene under reduced pressure.

  • Di-substituted Product (e.g., Morpholine reacting with two molecules of starting material): This impurity will be significantly less polar and larger. If recrystallization fails, column chromatography is the most effective solution.

Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase (Eluent): Due to the polar and ionizable nature of your compound, a polar eluent system with an additive is required.

    • Starting Point: A gradient of 0% to 10% Methanol in Dichloromethane (DCM).

    • Additive: Add 0.5-1% acetic or formic acid to the eluent. This suppresses the deprotonation of the carboxylic acid group, reducing "streaking" or tailing on the column and leading to sharper peaks.[8]

  • Monitoring: Use Thin Layer Chromatography (TLC) to identify the optimal eluent composition before running the column.

dot

Purification_Workflow Start Crude Product Purity_Check Assess Purity (TLC, NMR, HPLC) Start->Purity_Check High_Purity Purity > 98%? Purity_Check->High_Purity Final_Product Pure Product (Dry & Characterize) High_Purity->Final_Product Yes Impurity_Type Identify Impurity Type High_Purity->Impurity_Type No Recrystallization Recrystallization (e.g., EtOH/Water) Recrystallization->Purity_Check PI_Precipitation Isoelectric Point Precipitation (pH ~6.5) PI_Precipitation->Purity_Check Chromatography Column Chromatography (Silica, DCM/MeOH + Acid) Chromatography->Purity_Check Impurity_Type->Recrystallization Polarity similar to product Impurity_Type->PI_Precipitation Acidic/Basic impurities Impurity_Type->Chromatography Multiple or stubborn impurities

Caption: Decision workflow for purifying the target compound.

Frequently Asked Questions (FAQs)

Q: What is the best way to monitor reaction completion and purity quickly? A: Thin Layer Chromatography (TLC) is the fastest method. Use silica gel plates and an eluent system like 10% methanol in DCM with 1% acetic acid. The carboxylic acid product will have a lower Rf value (travel less) than less polar starting materials or intermediates. Staining with potassium permanganate can help visualize spots that are not UV-active.

Q: What are the typical HPLC conditions for purity analysis? A: A reversed-phase HPLC method is standard.[9]

Parameter Recommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Elution Gradient, e.g., 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Q: Is the compound stable? What are the proper storage conditions? A: The compound is generally stable under standard laboratory conditions.[10] However, like many benzoic acids, it can be susceptible to decarboxylation at very high temperatures. Store the purified solid in a well-sealed container at room temperature, protected from light and moisture.

Q: Can I use a strong base like NaOH for the acid-base extraction instead of a weaker base like sodium bicarbonate? A: Yes, you can use a strong base like NaOH to deprotonate the carboxylic acid and extract it into the aqueous phase.[11] However, precise control when back-titrating to the isoelectric point is more difficult with a strong base. Using a weaker base like sodium bicarbonate to adjust the pH provides a better buffer capacity around the target pI, reducing the risk of "overshooting" the pH and re-dissolving your product.

References

  • Studylib. (n.d.). Acid-Base Extraction: Benzoic Acid, Ethyl 4-Aminobenzoate.
  • ResearchGate. (2025). Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone.
  • Pilkington, L. et al. (2025). Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry.
  • Harper College. (2010). ACID/BASE SEPARATION OF A MIXTURE. Organic Chemistry Lab Manual.
  • University of California, Irvine. (n.d.). Acid-Base Extraction.
  • Wikipedia. (n.d.). Acid–base extraction.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • Millersville University. (n.d.). The Recrystallization of Benzoic Acid.
  • jezdez1. (2022, November 1). Recrystallisation of benzoic acid [Video]. YouTube.
  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
  • ACS Omega. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
  • Wikipedia. (n.d.). Morpholine.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Morpholin-4-ylmethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Morpholin-4-ylmethylbenzoic acid. This document provides a comprehensive overview of potential synthetic routes, detailed experimental protocols, and in-depth troubleshooting guides to address common challenges encountered during its preparation. Our approach is grounded in established chemical principles to ensure scientific integrity and reproducibility.

Introduction to Synthetic Strategies

This compound is a valuable building block in medicinal chemistry. Its synthesis can be approached through several strategic disconnections. This guide will focus on three primary and reliable synthetic pathways, each with its own set of advantages and potential challenges. The choice of route will often depend on the availability of starting materials, scalability, and the desired purity profile of the final product.

The three principal synthetic routes are:

  • Nucleophilic Substitution: This route involves the reaction of a pre-functionalized benzoic acid derivative, such as 2-(bromomethyl)benzoic acid, with morpholine. It is a straightforward approach, relying on a classic SN2 reaction mechanism.

  • Reductive Amination (from 2-formylbenzoic acid): Starting from 2-formylbenzoic acid, this method involves the formation of an iminium ion intermediate with morpholine, which is then reduced in situ to the desired tertiary amine.

  • Eschweiler-Clarke Reaction (from 2-aminomethylbenzoic acid): This classic N-methylation reaction can be adapted to introduce the morpholine moiety. However, it is a less direct approach for this specific target compared to the other two methods and is therefore presented as an alternative consideration.

Below is a visual representation of the overall synthetic strategy.

Synthetic_Strategy cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Target Molecule 2-(bromomethyl)benzoic acid 2-(bromomethyl)benzoic acid Nucleophilic Substitution Nucleophilic Substitution 2-(bromomethyl)benzoic acid->Nucleophilic Substitution 2-formylbenzoic acid 2-formylbenzoic acid Reductive Amination Reductive Amination 2-formylbenzoic acid->Reductive Amination 2-aminomethylbenzoic acid 2-aminomethylbenzoic acid Eschweiler-Clarke Reaction Eschweiler-Clarke Reaction 2-aminomethylbenzoic acid->Eschweiler-Clarke Reaction This compound This compound Nucleophilic Substitution->this compound Reductive Amination->this compound Eschweiler-Clarke Reaction->this compound

Caption: Overview of the main synthetic routes to this compound.

Route 1: Nucleophilic Substitution of 2-(bromomethyl)benzoic acid

This is arguably the most direct and commonly employed route. It leverages the high reactivity of the benzylic bromide towards nucleophilic attack by the secondary amine, morpholine.

Nucleophilic_Substitution start 2-(bromomethyl)benzoic acid + Morpholine reaction SN2 Reaction (Base, Solvent, Temp) start->reaction workup Work-up (Acid/Base Extraction) reaction->workup purification Purification (Crystallization) workup->purification product This compound purification->product

Caption: Workflow for the nucleophilic substitution route.

Experimental Protocol

Disclaimer: This protocol is a general guideline adapted from standard procedures for similar nucleophilic substitution reactions. Optimization may be required.

  • Reaction Setup: To a solution of 2-(bromomethyl)benzoic acid (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF (10 mL per mmol of substrate), add morpholine (1.2 eq) and a non-nucleophilic base like potassium carbonate (2.0 eq).[1]

  • Reaction Conditions: Stir the reaction mixture at a moderately elevated temperature (e.g., 60 °C) under an inert atmosphere (e.g., nitrogen).[1]

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If DMF was used, it can be removed under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Troubleshooting and FAQs for Nucleophilic Substitution
Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive Starting Material: The 2-(bromomethyl)benzoic acid may have degraded. 2. Insufficient Temperature: The reaction may be too slow at the chosen temperature. 3. Poor Solvent Choice: The chosen solvent may not be suitable for the reaction.1. Verify Starting Material: Check the purity of the 2-(bromomethyl)benzoic acid by NMR or melting point. 2. Increase Temperature: Gradually increase the reaction temperature in increments of 10 °C and monitor by TLC. 3. Solvent Selection: Switch to a polar aprotic solvent like DMF or DMSO, which are excellent for SN2 reactions.[2]
Formation of Side Products 1. Over-alkylation: While less likely with a secondary amine, if a primary amine were used, the product could react further. 2. Elimination (E2): A strong, sterically hindered base could promote elimination to form an unwanted alkene. 3. Reaction with Carboxylic Acid: The base could deprotonate the carboxylic acid, potentially leading to side reactions, though this is less common under these conditions.1. Control Stoichiometry: Use a slight excess of morpholine. 2. Base Selection: Use a non-hindered, weaker base like potassium carbonate or sodium bicarbonate.[1] 3. Protecting Group: If side reactions with the carboxylic acid are significant, consider protecting it as an ester before the substitution and deprotecting it afterward.[2]
Difficult Purification 1. Emulsion during Work-up: The product may act as a surfactant. 2. Product is Water-Soluble: The zwitterionic nature of the product can lead to solubility in the aqueous layer.1. Break Emulsion: Add brine to the separatory funnel to help break up emulsions. 2. Adjust pH: During the work-up, carefully adjust the pH of the aqueous layer to the isoelectric point of the product to minimize its solubility before extraction.

Route 2: Reductive Amination of 2-formylbenzoic acid

This route is an excellent alternative if 2-formylbenzoic acid is more readily available than the bromo-derivative. It involves the formation of an iminium ion from the aldehyde and morpholine, followed by in-situ reduction.

Reductive_Amination start 2-formylbenzoic acid + Morpholine imine_formation Iminium Ion Formation (Acid/Base catalyst) start->imine_formation reduction In-situ Reduction (e.g., NaBH(OAc)₃) imine_formation->reduction workup Work-up (Quenching & Extraction) reduction->workup purification Purification (Crystallization) workup->purification product This compound purification->product

Caption: Workflow for the reductive amination route.

Experimental Protocol

Disclaimer: This protocol is a general guideline. Optimization of the reducing agent and reaction conditions may be necessary.

  • Reaction Setup: In a round-bottom flask, dissolve 2-formylbenzoic acid (1.0 eq) and morpholine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Conditions: Continue stirring at room temperature and monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Troubleshooting and FAQs for Reductive Amination
Problem Potential Cause(s) Suggested Solution(s)
Low Yield 1. Inefficient Iminium Ion Formation: The equilibrium may not favor the iminium ion. 2. Decomposition of Reducing Agent: The reducing agent may be old or have been exposed to moisture. 3. Incomplete Reaction: The reaction may require a longer time or gentle heating.1. Catalyst: Add a catalytic amount of acetic acid to promote iminium ion formation. 2. Fresh Reagents: Use a fresh bottle of sodium triacetoxyborohydride. 3. Reaction Time/Temperature: Allow the reaction to stir for a longer period (e.g., overnight) or gently heat to 40 °C.
Side Product Formation 1. Reduction of Aldehyde: The reducing agent may reduce the starting aldehyde before it forms the iminium ion. 2. Formation of Amide: Under harsh conditions, the carboxylic acid could potentially react with the amine.1. Choice of Reducing Agent: Sodium triacetoxyborohydride is generally mild enough to avoid significant reduction of the aldehyde. If this is an issue, ensure the iminium ion has formed before adding the reducing agent. 2. Mild Conditions: Maintain the reaction at room temperature to avoid amide formation.
Purification Issues 1. Removal of Acetic Acid: If acetic acid is used as a catalyst, it needs to be removed. 2. Co-elution of Product and Starting Material: The product and starting materials may have similar polarities.1. Aqueous Wash: A wash with a mild base (e.g., saturated sodium bicarbonate solution) during work-up will remove acetic acid. 2. Chromatography Optimization: Use a gradient elution system for column chromatography to improve separation.

Route 3: Eschweiler-Clarke Reaction

While a classic and robust method for N-methylation, applying the Eschweiler-Clarke reaction for this specific target is less direct as it would require starting from 2-aminomethylbenzoic acid and using morpholine as the "reductive amination" partner with formaldehyde and formic acid, which is a deviation from the standard methylation protocol. The standard Eschweiler-Clarke reaction involves methylation of a primary or secondary amine using formaldehyde and formic acid.[3][4][5][6] A more direct application would be the methylation of a precursor like 2-(morpholinomethyl)aniline, which is not our target. However, the principles of this reaction are relevant to reductive aminations in general.

Given the more direct and efficient nature of Routes 1 and 2, a detailed protocol for an adapted Eschweiler-Clarke reaction is not provided here. However, researchers familiar with this reaction may consider exploring it if the specific starting materials are readily available.

Characterization of this compound

As no publicly available experimental spectra for the target molecule have been identified, the following characterization data are predicted based on the analysis of structurally similar compounds.[2][7]

  • 1H NMR:

    • Aromatic Protons: Expect a multiplet in the range of δ 7.2-8.1 ppm, integrating to 4H. The ortho-substitution pattern will lead to a complex splitting pattern.

    • Benzylic Protons (-CH2-N): A singlet is expected around δ 3.5-4.0 ppm, integrating to 2H.

    • Morpholine Protons: Two multiplets are expected, one around δ 3.6-3.8 ppm (protons adjacent to oxygen) and another around δ 2.4-2.6 ppm (protons adjacent to nitrogen), each integrating to 4H.

    • Carboxylic Acid Proton (-COOH): A broad singlet is expected at δ 10.0-13.0 ppm. Its chemical shift is highly dependent on the solvent and concentration.

  • 13C NMR:

    • Carbonyl Carbon (-C=O): δ 168-173 ppm.

    • Aromatic Carbons: Multiple signals between δ 125-140 ppm.

    • Benzylic Carbon (-CH2-N): δ 55-65 ppm.

    • Morpholine Carbons: Two signals are expected, one around δ 66-68 ppm (carbons adjacent to oxygen) and another around δ 53-55 ppm (carbons adjacent to nitrogen).

  • Infrared (IR) Spectroscopy:

    • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm-1.[8]

    • C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1720 cm-1.[8]

    • C-N Stretch: A medium absorption around 1115 cm-1 (typical for morpholines).

    • Aromatic C-H Stretch: Above 3000 cm-1.

  • Mass Spectrometry (MS):

    • Molecular Ion Peak (M+): For C12H15NO3, the expected exact mass is 221.1052. The observed m/z in a high-resolution mass spectrum should be consistent with this value.

    • Fragmentation: Expect fragmentation patterns corresponding to the loss of the carboxylic acid group, and fragmentation of the morpholine ring.

Final Recommendations

For the synthesis of this compound, the Nucleophilic Substitution of 2-(bromomethyl)benzoic acid (Route 1) is recommended as the most direct and reliable method. The starting material is commercially available or can be synthesized in one step from o-toluic acid. The reaction conditions are generally mild, and the procedure is straightforward.

The Reductive Amination of 2-formylbenzoic acid (Route 2) is a strong alternative, particularly if the aldehyde is the more accessible starting material. This method also benefits from mild reaction conditions.

Regardless of the chosen route, careful monitoring of the reaction progress and optimization of purification techniques will be key to obtaining a high yield of pure product.

References

  • BenchChem. (2025). A Comparative Guide to the SN2 Reactivity of 2-(Chloromethyl)benzoic Acid and 2-(bromomethyl)benzoic acid.
  • BenchChem. (2025). Navigating Nucleophilic Substitution with 2-(Bromomethyl)-4-chloro-1-nitrobenzene: A Technical Support Guide.
  • BenchChem. (2025). Optimization of reaction conditions for nucleophilic substitution on 2-(Chloromethyl)benzoic acid.
  • PubChem. (n.d.). 2-Methyl-benzoic acid 2-(morpholine-4-carbonyl)-phenyl ester.
  • Grokipedia. (n.d.). Eschweiler–Clarke reaction.
  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction.
  • ChemicalBook. (n.d.). 2-(morpholinomethyl)benzoic acid.
  • PubChem. (n.d.). 2-(Morpholin-4-yl)benzoic acid.
  • Zhou, X., Ni, X., Wu, X., & Yin, L. (2025).
  • MDPI. (2023). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid.
  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction.
  • Nurkenov, O. A., et al. (2025). Molecular Modelling of Cyclodextrin Inclusion Complexes of 2-((Morpholinoimino)Methyl)Benzoic Acid and its Heterocyclic Derivative.
  • Zhang, et al. (n.d.). The solubility of benzoic acid in seven solvents.
  • BenchChem. (2025). Technical Support Center: Optimizing Nucleophilic Substitution of (S)-2-Bromooctane.
  • RSC Publishing. (n.d.). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors.
  • Kimies. (2025, October 13). Eschweiler-Clarke reaction [Video]. YouTube.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
  • Harwood, L. M., Moody, C. J., & Percy, J. M. (n.d.). Experimental Organic Chemistry. Blackwell Science.
  • SAGE Publications Inc. (2025). The Synthesis of Dialkylaminonitrile Derivatives of 2-Formylbenzoic Acid by the Strecker Reaction in an Aqueous Medium.
  • Savina, L. I., & Sokolov, A. A. (2023). Synthesis of condensed morpholine-containing systems by reductive or oxidative heterocyclisation. From Chemistry Towards Technology Step-By-Step, 4(3), 69-75.
  • Nguyen, T. V., et al. (n.d.).
  • Waheed, S., et al. (2024). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. Frontiers in Chemical Sciences, 5(2), 35-43.
  • Alfa Chemistry. (n.d.). Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.
  • Chem-Impex. (n.d.). 2-(Bromomethyl)benzoic acid.
  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)
  • ResearchGate. (n.d.). Simplified Version of the Eschweiler-Clarke Reaction.
  • BenchChem. (2025). Application Notes and Protocols: 2-Hydroxymethyl Benzoic Acid in Pharmaceutical Synthesis.
  • PMC. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (2025). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
  • IJCEA. (n.d.). Develop New Approaches to the Synthesis of N, N, N-triethyl-4-[(Hexahydro-2-oxo-1H-azepin-1-yl) Carbonyl]-Bromine/Chloride.
  • IUPAC-NIST. (2013). Solubility Data Series. 99.
  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
  • NIST. (n.d.). Benzoic acid, 2-methyl-. WebBook.
  • Chemistry Research Journal. (n.d.).

Sources

Technical Support Center: Synthesis of 2-Morpholin-4-ylmethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Morpholin-4-ylmethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the synthesis of this important morpholine derivative. Here, we provide in-depth troubleshooting advice and detailed analytical protocols in a direct question-and-answer format to support your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is divided into sections based on the two primary synthetic routes for this compound:

  • Route A: Reductive Amination of 2-Formylbenzoic Acid with Morpholine.

  • Route B: Nucleophilic Substitution of 2-(Bromomethyl)benzoic Acid with Morpholine.

Please select the section relevant to your synthetic approach.

Route A: Reductive Amination of 2-Formylbenzoic Acid

This synthetic pathway involves the reaction of 2-formylbenzoic acid with morpholine in the presence of a reducing agent. While seemingly straightforward, several potential side reactions can lead to a complex product mixture.

Q1: My reaction seems to have low yield and multiple spots on TLC, even after completion. What are the likely byproducts?

A1: In the reductive amination of 2-formylbenzoic acid, the primary cause of a complex reaction mixture is often the inherent reactivity of the starting material itself. The main byproducts to consider are:

  • 3-Hydroxyphthalide: 2-Formylbenzoic acid exists in equilibrium with its cyclic hemiacetal (lactol) form, 3-hydroxyphthalide.[1] This equilibrium can be a significant side pathway, consuming your starting material.

  • 2-(Hydroxymethyl)benzoic Acid: Over-reduction of the starting 2-formylbenzoic acid to the corresponding alcohol is a common issue, particularly with strong reducing agents or extended reaction times.

  • Unreacted Starting Materials: Incomplete reaction due to inefficient iminium ion formation or reduction can leave both 2-formylbenzoic acid and morpholine in your crude product.

dot graph TD { A[2-Formylbenzoic Acid] --> B{Iminium Ion Intermediate}; B --> C[this compound]; A -- Equilibrium --> D[3-Hydroxyphthalide]; A -- Over-reduction --> E[2-(Hydroxymethyl)benzoic Acid]; subgraph "Main Reaction Pathway" A; B; C; end subgraph "Side Reactions" D; E; end C -- "Desired Product" --> C; D -- "Byproduct" --> D; E -- "Byproduct" --> E; }

Caption: Reaction pathways in the reductive amination of 2-formylbenzoic acid.

Troubleshooting Protocol 1: Identification of Key Byproducts in Route A

  • Sample Preparation: Carefully isolate the major impurity spots from your TLC or crude reaction mixture using preparative chromatography.

  • Mass Spectrometry (MS) Analysis:

    • Analyze the isolated impurities by LC-MS or direct infusion ESI-MS.

    • Expected Masses:

      • This compound (Product): C₁₂H₁₅NO₃, [M+H]⁺ ≈ 222.11

      • 3-Hydroxyphthalide: C₈H₆O₃, [M+H]⁺ ≈ 151.04

      • 2-(Hydroxymethyl)benzoic Acid: C₈H₈O₃, [M+H]⁺ ≈ 153.05

  • ¹H NMR Spectroscopy:

    • Dissolve the isolated impurities in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Characteristic Signals:

      • 2-(Hydroxymethyl)benzoic Acid: A singlet for the methylene protons (-CH₂-) typically appearing around 4.70 ppm in DMSO-d₆. The aromatic protons will show a complex splitting pattern.[2]

      • 3-Hydroxyphthalide: Look for signals corresponding to the lactol structure, which will differ significantly from the open-chain aldehyde.

Q2: How can I minimize the formation of 3-hydroxyphthalide and 2-(hydroxymethyl)benzoic acid?

A2: Minimizing these byproducts requires careful control of reaction conditions to favor the formation and reduction of the iminium ion over competing pathways.[3][4]

  • Choice of Reducing Agent: Use a mild and selective reducing agent that preferentially reduces the iminium ion over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often an excellent choice for this purpose as it is less reactive towards aldehydes and ketones at neutral or slightly acidic pH.[4]

  • pH Control: The formation of the iminium ion is pH-dependent. The reaction is typically favored under weakly acidic conditions (pH 4-6). This can be achieved by adding a small amount of acetic acid. These conditions also help to minimize the over-reduction of the aldehyde.

  • Reaction Temperature and Time: Running the reaction at room temperature or slightly elevated temperatures can favor imine formation. Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times that can lead to over-reduction.

  • Order of Addition: Adding the reducing agent portion-wise after allowing the aldehyde and amine to pre-mix and form the iminium ion can sometimes improve yields.

ByproductMitigation StrategyRationale
3-HydroxyphthalideMaintain slightly acidic pH (4-6).Favors the open-chain aldehyde form and promotes iminium ion formation.
2-(Hydroxymethyl)benzoic AcidUse a mild reducing agent like NaBH(OAc)₃.Selectively reduces the iminium ion over the aldehyde.[4]
Unreacted Starting MaterialEnsure efficient stirring and adequate reaction time.Promotes complete reaction.

Route B: Nucleophilic Substitution of 2-(Bromomethyl)benzoic Acid

This route utilizes the SN2 reaction between 2-(bromomethyl)benzoic acid and morpholine. The high reactivity of the benzylic bromide makes this an efficient method, but also susceptible to side reactions.[5]

Q1: My final product is contaminated with an impurity of a similar polarity that is difficult to separate. What could it be?

A1: The most common byproduct in this synthesis that is often difficult to separate from the desired product is 2-(hydroxymethyl)benzoic acid . This arises from the hydrolysis of the starting material, 2-(bromomethyl)benzoic acid. Other potential byproducts include:

  • Phthalide (Isobenzofuran-1(3H)-one): Intramolecular cyclization (lactonization) of 2-(bromomethyl)benzoic acid or 2-(hydroxymethyl)benzoic acid can occur, especially in the presence of a base or upon heating.[5]

  • Quaternary Morpholinium Salt: If there is an excess of 2-(bromomethyl)benzoic acid or if the reaction conditions favor further alkylation, a quaternary ammonium salt can form.

  • Unreacted 2-(Bromomethyl)benzoic Acid: Incomplete reaction will leave the starting material in the crude product.

dot graph TD { A[2-(Bromomethyl)benzoic Acid] + B[Morpholine] --> C{SN2 Reaction}; C --> D[this compound]; A -- Hydrolysis --> E[2-(Hydroxymethyl)benzoic Acid]; A -- Intramolecular Cyclization --> F[Phthalide]; D + A -- Over-alkylation --> G[Quaternary Morpholinium Salt]; subgraph "Main Reaction Pathway" A; B; C; D; end subgraph "Side Reactions" E; F; G; end D -- "Desired Product" --> D; E -- "Byproduct" --> E; F -- "Byproduct" --> F; G -- "Byproduct" --> G; }

Caption: Reaction pathways in the nucleophilic substitution of 2-(bromomethyl)benzoic acid.

Troubleshooting Protocol 2: Identification of Key Byproducts in Route B

  • Sample Preparation: Isolate the impurities from the crude reaction mixture. Given the potential for similar polarities, careful column chromatography or preparative HPLC may be necessary.

  • Mass Spectrometry (MS) Analysis:

    • Expected Masses:

      • This compound (Product): C₁₂H₁₅NO₃, [M+H]⁺ ≈ 222.11

      • 2-(Hydroxymethyl)benzoic Acid: C₈H₈O₃, [M+H]⁺ ≈ 153.05

      • Phthalide: C₈H₆O₂, [M+H]⁺ ≈ 135.04

      • Quaternary Morpholinium Salt: C₂₀H₂₂BrNO₄, [M]⁺ ≈ 436.07 (as the bromide salt)

  • ¹H NMR Spectroscopy:

    • Characteristic Signals (in DMSO-d₆):

      • 2-(Hydroxymethyl)benzoic Acid: A singlet for the -CH₂- protons around 4.70 ppm and distinct aromatic signals. The labile protons of the carboxylic acid and alcohol groups will also be present.[2]

      • Phthalide: A singlet for the methylene protons around 5.3 ppm.

      • Quaternary Morpholinium Salt: The signals for the morpholine and benzyl protons will be shifted downfield compared to the tertiary amine product due to the positive charge on the nitrogen.

Q2: How can I prevent the formation of 2-(hydroxymethyl)benzoic acid and other byproducts in the SN2 reaction?

A2: Suppressing side reactions in this route hinges on maintaining anhydrous conditions and controlling stoichiometry.

  • Anhydrous Conditions: The presence of water is the primary cause of 2-(hydroxymethyl)benzoic acid formation. Ensure all glassware is thoroughly dried, and use anhydrous solvents.

  • Control of Stoichiometry: Use a slight excess of morpholine (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the 2-(bromomethyl)benzoic acid and to minimize the chance of over-alkylation.

  • Base Selection: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, should be used to neutralize the HBr formed during the reaction. This prevents the formation of the morpholine hydrobromide salt, which is less nucleophilic, and also minimizes base-catalyzed hydrolysis or lactonization.

  • Temperature Control: The reaction is typically exothermic. Running the reaction at room temperature or with gentle cooling can help to control the reaction rate and prevent the formation of degradation products.

ByproductMitigation StrategyRationale
2-(Hydroxymethyl)benzoic AcidMaintain strict anhydrous conditions.Prevents hydrolysis of the reactive benzyl bromide.
PhthalideUse a non-nucleophilic base and moderate temperatures.Minimizes base-catalyzed intramolecular cyclization.[5]
Quaternary Morpholinium SaltUse a slight excess of morpholine.Ensures the electrophile is the limiting reagent, preventing over-alkylation.

References

  • BenchChem. (2025). A Comparative Spectroscopic Analysis of 2-Hydroxymethyl Benzoic Acid and Its Isomers.
  • ResearchGate. (n.d.).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032594).
  • Wikipedia. (n.d.). 2-Carboxybenzaldehyde.
  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to 2-Hydroxymethylbenzoic Acid: Chemical Properties and Experimental Protocols.
  • The Royal Society of Chemistry. (n.d.).
  • Birkinshaw, J. H., & Bracken, A. (1942). Synthesis of compounds related to mould metabolic products. Part I. 3 : 5-Dihydroxy-2-formylbenzoic acid and 3 : 5-dihydroxyphthalic acid. Journal of the Chemical Society (Resumed), 368.
  • Google Patents. (n.d.).
  • Basavaraja, K. M., Sreenivasa, S., & Swamy, S. N. (2010). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride.
  • PubChem. (n.d.). 2-(Morpholin-4-yl)benzoic acid.
  • Google Patents. (n.d.).
  • Han, M., Liu, C., et al. (2023). Enzyme-Catalyzed Dynamic Kinetic Resolution of 2-Formylbenzoic Acids for the Asymmetric Synthesis of Phthalidyl Esters and Related Prodrugs. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Intramolecular lactonization of 2′‐halobiphenyl‐2‐carboxylic acids.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Myers, A. G. (n.d.).
  • J&K Scientific. (n.d.). 2-(Bromomethyl)benzoic acid.
  • Shi, M., & Feng, Y.-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. The Journal of Organic Chemistry, 66(9), 3235–3237.
  • SciELO México. (2023).
  • Liu, Z., et al. (2023). Catalyst-controlled site-selective methylene C─H lactonization of dicarboxylic acids. Science, 380(6651), 1258-1264.
  • Santa Cruz Biotechnology. (n.d.). 2-(Bromomethyl)benzoic acid.
  • ChemicalBook. (n.d.). 2-(Bromomethyl)benzoic acid synthesis.
  • ResearchGate. (n.d.). Oxidative lactonization of 2-[(4-methoxyphenyl)methyl]-benzoic acid to....
  • ISGC. (n.d.).
  • PubChem. (n.d.). 2-(Bromomethyl)benzoic acid.
  • Wencel-Delord, J., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.). Quaternization reaction of some N,N-dimethylalkylamines with benzyl chloride.
  • MDPI. (2022). (Substituted-quinoline-1-yl) Methylbenzylammonium Chloride: Quaternization Reaction Process, Corrosion Inhibition Behavior, and Calculation Process.
  • Semantic Scholar. (n.d.). KINETICS OF QUATERNIZATION BETWEEN N, N-DIMETHYLANILINE AND BENZYL CHLORIDE IN POLAR SO.
  • ResearchGate. (2024). Synthesis of 2-(4-Methyl-Phenoxymethyl)
  • Sigma-Aldrich. (n.d.). 3-Formylbenzoic acid 3-Carboxybenzaldehyde.
  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)
  • BenchChem. (2025). Application Notes and Protocols: 2-Hydroxymethyl Benzoic Acid in Pharmaceutical Synthesis.
  • BLD Pharm. (n.d.). 7115-89-1|2-(Bromomethyl)benzoic acid.
  • International Journal of Chemical Engineering and Applications. (n.d.). Develop New Approaches to the Synthesis of N, N, N-triethyl-4-[(Hexahydro-2-oxo-1H-azepin-1-yl) Carbonyl]-Bromine/Chloride.
  • PubChem. (n.d.). Tar bases, quinoline derivs.

Sources

stability problems of 2-Morpholin-4-ylmethylbenzoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-47B3-1 Last Updated: January 7, 2026

Introduction

Welcome to the technical support guide for 2-Morpholin-4-ylmethylbenzoic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound in solution. This compound and its derivatives are of interest in medicinal chemistry, with similar scaffolds showing activity as inhibitors of enzymes like phosphatidylcholine-specific phospholipase C (PC-PLC)[1][2]. Understanding the stability profile of a compound is a critical prerequisite for generating reliable experimental data and for the development of robust formulations.

This guide provides a structured approach to troubleshooting common stability issues, answers frequently asked questions, and offers detailed protocols for stability assessment. The insights provided are based on the chemical properties inherent to the molecule's structure: a benzoic acid moiety, a morpholine ring, and a benzylic methylene bridge. While direct stability data for this specific molecule is limited, this guide extrapolates from established chemical principles and data on related structures to provide a robust framework for your investigations.

Troubleshooting Guide: Stability Issues in Solution

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Question 1: My solution of this compound has turned yellow/brown and shows a loss of potency. What is the likely cause?

Answer: This is a classic sign of degradation, likely stemming from either oxidation or photodecomposition.

  • Probable Cause 1: Oxidation. The benzylic methylene group (the -CH2- linking the benzoic acid and morpholine) is a primary suspect for oxidative degradation. This position is electronically activated by the adjacent benzene ring and the nitrogen atom, making it susceptible to attack by atmospheric oxygen or reactive oxygen species, especially in the presence of trace metal ions. This can lead to the formation of chromophoric (color-generating) species like ketones or aldehydes.

  • Probable Cause 2: Photodegradation. Aromatic carboxylic acids and amine-containing compounds can be sensitive to light, particularly in the UV spectrum[3]. Exposure to ambient laboratory light over time can induce photochemical reactions, leading to complex degradation pathways and a visible color change.

Solutions:

  • Protect from Light: Immediately prepare and store all solutions in amber glass vials or wrap standard clear vials in aluminum foil. Minimize exposure to direct light during experimental manipulations[3].

  • Use High-Purity Solvents: Ensure your solvents (e.g., DMSO, methanol, water) are of high purity and freshly opened or properly stored to minimize contaminants like peroxides or metal ions that can catalyze oxidation.

  • De-gas Solvents: For aqueous buffers where the compound will be stored for extended periods, consider de-gassing the solvent by sparging with an inert gas like nitrogen or argon before preparing the solution. This removes dissolved oxygen.

  • Consider Antioxidants: If compatible with your experimental system, the addition of a small amount of an antioxidant (e.g., BHT, Vitamin E) can be tested to mitigate oxidative degradation. This is more common in formulation development than in initial research.

Question 2: I'm observing precipitation or inconsistent results when I dilute my stock solution into an aqueous buffer. What's happening?

Answer: This issue is almost certainly related to pH-dependent solubility. This compound is an amphoteric molecule, meaning it has both acidic and basic functional groups.

  • Scientific Rationale:

    • The carboxylic acid group is acidic and will be deprotonated (negatively charged, -COO⁻) at pH values above its pKa.

    • The morpholine nitrogen is basic and will be protonated (positively charged, -NH⁺-) at pH values below its pKa.

The compound's solubility in aqueous media is lowest near its isoelectric point (pI), where the net charge is zero. When you dilute a concentrated stock (likely in an organic solvent like DMSO) into a buffer with a pH near the pI, the compound can crash out of solution.

Solutions:

  • Determine the Optimal pH Range: The compound will be most soluble at pH values where it is fully ionized. This means either a low pH (e.g., pH < 4) where the morpholine is protonated, or a high pH (e.g., pH > 8) where the carboxylic acid is deprotonated. You must determine which pH is compatible with your experiment.

  • Adjust Buffer pH: Prepare your aqueous buffers and adjust the pH before adding the compound. Test a small amount first to ensure compatibility.

  • Control the Final Concentration: Do not exceed the compound's solubility limit at the final pH and temperature of your experiment. You may need to perform a simple solubility test to determine this limit.

  • Check for Salt Formation: In acidic buffers containing certain anions (e.g., phosphate, chloride), precipitation of the corresponding salt of the protonated morpholine could occur. If this is suspected, try a different buffer system.

Question 3: After heating my solution, I see a significant drop in the concentration of the parent compound. Is it thermally labile?

Answer: Yes, thermal degradation is a significant risk, primarily due to the benzoic acid moiety.

  • Probable Cause: Decarboxylation. Carboxylic acids, especially when heated in solution, can undergo thermal decarboxylation, where the carboxyl group (-COOH) is lost as carbon dioxide (CO₂)[4][5][6]. For your compound, this would result in the formation of 4-(o-tolyl)morpholine. This degradation is often accelerated at higher temperatures and at pH extremes[5][6]. While benzoic acid itself is relatively stable, derivatives can show increased degradation depending on the substituents[5][6].

Solutions:

  • Avoid Excessive Heat: Do not use high heat to dissolve the compound. Use sonication or gentle warming in a water bath if necessary, but monitor the temperature closely.

  • Recommended Storage: Store stock solutions frozen at -20°C or -80°C for long-term stability. For short-term use (1-2 days), refrigeration at 2-8°C is acceptable, provided the compound is soluble at that temperature and protected from light.

  • Perform Thermal Stress Test: If your application requires heating, you must experimentally determine the degradation rate. A simple experiment involves incubating the solution at the target temperature and analyzing samples by HPLC at various time points (e.g., 0, 1, 2, 4, 8 hours) to quantify the loss of the parent compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for this compound?

The molecular structure suggests three primary pathways for degradation:

  • Oxidation: Occurring at the benzylic methylene bridge, potentially forming an alcohol, aldehyde, or ketone, or even leading to cleavage of the C-N bond.

  • Decarboxylation: The loss of CO₂ from the carboxylic acid group, particularly under thermal stress, to form 4-(o-tolyl)morpholine[5][7].

  • Hydrolysis: Under harsh acidic or basic conditions, cleavage of the morpholine ring C-N or C-O bonds could occur, though this is generally less common under typical experimental conditions than oxidation or decarboxylation[8].

The diagram below illustrates these potential pathways.

G cluster_main Potential Degradation Pathways cluster_products parent This compound decarbox 4-(o-tolyl)morpholine (Decarboxylation Product) parent->decarbox Thermal Stress (Δ) -CO₂ oxid 2-(Morpholine-4-carbonyl)benzoic acid (Oxidation Product) parent->oxid Oxidative Stress [O] hydrolysis Benzoic acid derivatives + Morpholine fragments (Hydrolytic Products) parent->hydrolysis Harsh Hydrolysis (Strong Acid/Base) G cluster_workflow Forced Degradation Study Workflow cluster_conditions prep Prepare Solutions (Compound in chosen solvent) stress Apply Stress Conditions (Parallel Samples) prep->stress acid Acid Hydrolysis (e.g., 0.1 M HCl) base Base Hydrolysis (e.g., 0.1 M NaOH) oxid Oxidation (e.g., 3% H₂O₂) thermal Thermal (e.g., 60°C) photo Photolytic (ICH Q1B light exposure) sampling Sample at Time Points (e.g., 0, 2, 8, 24 hr) acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling analysis Analyze by HPLC-UV/MS (Quantify parent & detect degradants) sampling->analysis data Evaluate Data (Determine degradation pathways, validate method) analysis->data

Caption: General workflow for a forced degradation study.

Q4: What is the best analytical method for a stability study of this compound?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most suitable method. It is robust, reproducible, and capable of separating the parent compound from its potential degradation products.[9][10]

  • Detection: A photodiode array (PDA) detector is highly recommended as it can help in peak purity analysis and provide UV spectra to aid in identifying degradants.

  • Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is invaluable during forced degradation studies to identify the mass of unknown degradation products, which is crucial for elucidating degradation pathways.[9]

Experimental Protocols

Protocol 1: Development of a Stability-Indicating RP-HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • HPLC system with UV/PDA detector

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the reference standard in DMSO. Dilute to ~20 µg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions (Starting Point):

    • The following conditions are a good starting point and should be optimized based on the results from your forced degradation samples.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 3.5 µm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30°C
Detection λ 254 nm (scan 200-400 nm with PDA)
Gradient See Table Below

Example HPLC Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
20.0 5 95
25.0 5 95
25.1 95 5

| 30.0 | 95 | 5 |

  • Method Validation: Once optimized, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the peaks for known degradants (from the forced degradation study) are well-resolved from the parent compound peak.

Protocol 2: Standard Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions as outlined by ICH guidelines.[11][12]

Methodology:

  • Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 100 µg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Stress Conditions: For each condition, set up a test sample and a control sample (stored at 2-8°C, protected from light).

    • Acid Hydrolysis: Add an equal volume of 2 M HCl to the sample solution to get a final concentration of 1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 2 M NaOH to the sample solution to get a final concentration of 1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the sample solution to get a final concentration of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Incubate the sample solution in a calibrated oven at 60°C.

    • Photostability: Expose the sample solution to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[3] A dark control wrapped in foil must be included.

  • Time Points: Analyze samples from each condition at T=0 and subsequent time points (e.g., 2, 8, 24, 48 hours). The goal is to find a time point with 5-20% degradation.[11]

  • Analysis:

    • At each time point, withdraw an aliquot.

    • For acid/base samples, neutralize with an equimolar amount of base/acid before injection.

    • Dilute all samples to the same final concentration with the mobile phase.

    • Analyze using the validated stability-indicating HPLC method (Protocol 1).

  • Data Interpretation:

    • Calculate the percentage of degradation for the parent compound.

    • Analyze the chromatograms for the appearance of new peaks (degradants).

    • Use LC-MS to obtain mass data for the new peaks to help identify their structures.

    • Perform peak purity analysis on the parent peak to ensure it is not co-eluting with a degradant.

By following this structured approach, researchers can confidently assess the stability of this compound, ensuring the integrity of their experimental results and laying the groundwork for future development.

References

  • Bavisotto, R., Rana, R., Hopper, N., Hu, K., & Tysoe, W. (2021). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics. (URL not available)
  • Clark, J. M., Robichaud, D. J., & Nimlos, M. R. (2012).
  • Bavisotto, R., et al. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. University of Wisconsin-Milwaukee. (URL not available)
  • Brown, B. R. (1951). The mechanism of thermal decarboxylation. Quarterly Reviews, Chemical Society. Cited in Chemistry Stack Exchange. [Link]
  • Wang, Z., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology. [Link]
  • Lindquist, N., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water.
  • Lindquist, N., & Yang, Y. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water.
  • ResearchGate. Benzoic Acid Parameters observed during forced degradation study.
  • Bame, J. R., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medical Research Reviews.
  • The conformer resolved ultraviolet photodissociation of morpholine. (2024).
  • Pilkington, L. I., et al. (2025). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry. [Link]
  • Laccase from Trametes versicolor together with TEMPO. Green Chemistry. (URL not available)
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
  • Ji, J., et al. (2025). Bio-inspired manganese-catalyzed deaminative hydroxylation of benzyl amines to corresponding alcohols.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
  • Tadeo, J. L., et al. (2013). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry. [Link]
  • Pilkington, L. I., et al. (2025). Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed. [Link]
  • Ghosh, A., et al. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine.
  • Multifunctional Thiazolidine Derivatives Synergistic Regulation of Charge Transport Interface for Inverted Perovskite Solar Cell. (2025). Journal of the American Chemical Society. (URL not available)
  • Arora, P. K., & Jain, R. K. (2012). Novel pathway for the degradation of 2-chloro-4-nitrobenzoic acid by Acinetobacter sp. strain RKJ12. Applied and Environmental Microbiology. [Link]
  • Glasnapp, A. (2022).
  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]
  • Li, Y., et al. (2019). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]
  • Unraveling the novel bacterial assisted biodegradation pathway of morpholine. (n.d.). Journal of Environmental Science and Engineering. (URL not available)
  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques. [Link]
  • Kumari, S., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]
  • Zheng, Q., & Tu, T. (2025). Bio-Inspired Manganese-Catalyzed Deaminative Hydroxylation of Benzyl Amines to Corresponding Alcohols. Synfacts. (URL not available)
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020).
  • Bame, J. R., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medical Research Reviews. [Link]
  • 2-(Morpholin-4-yl)benzoic acid. PubChem. [Link]
  • It's Dr. Dan. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! YouTube. [Link]
  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology. [Link]
  • Morpholine. Wikipedia. [Link]
  • Analytical Method Development and Validation for Simultaneous Estimation of 5-Methyl-N-{[2-(Morpholin - IRE Journals. (2022). IRE Journals. [Link]
  • Intermediates of the morpholine and thiomorpholine biodegradation...
  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. (URL not available)
  • This compound methyl ester. SynChem. (URL not available)Chem*. (URL not available)

Sources

Technical Support Center: Strategies for Overcoming Poor Reactivity of 2-Morpholin-4-ylmethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Morpholin-4-ylmethylbenzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges with the reactivity of this sterically hindered and functionally complex building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully employ this compound in your synthetic endeavors.

Troubleshooting Guide: Addressing Common Experimental Failures

This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments, particularly in amide and ester formation.

Question 1: My amide coupling reaction with this compound is resulting in low to no yield of the desired product. What is the likely cause and how can I fix it?

Answer:

The poor reactivity of this compound in amide coupling reactions is a common issue stemming from two primary factors:

  • Steric Hindrance: The bulky morpholinomethyl group at the ortho-position physically obstructs the approach of the amine nucleophile to the carboxylic acid's carbonyl carbon. This increases the activation energy required for the reaction to proceed.

  • Intramolecular Interactions & Catalyst Inhibition: The tertiary amine of the morpholine ring is basic and can interact with activating agents or catalysts. This can lead to the formation of non-productive intermediates or even catalyst poisoning, effectively shutting down the desired reaction pathway. The lone pair on the nitrogen can also be protonated by the carboxylic acid itself, forming a zwitterion that is unreactive towards coupling agents.

To overcome these challenges, a strategic selection of coupling reagents and reaction conditions is paramount. Standard coupling methods may not be sufficient.

Recommended Solutions:

  • Utilize a High-Potency Uronium/Aminium Salt Coupling Reagent: Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly effective for coupling sterically hindered acids.[1][2][3][4] HATU rapidly converts the carboxylic acid into a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the amine.[2][3]

  • Employ a Non-Nucleophilic Base: The choice of base is critical. A bulky, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is recommended.[2][5] DIPEA is sufficiently basic to deprotonate the carboxylic acid and neutralize any acidic byproducts, but its steric bulk prevents it from competing with the desired amine nucleophile.

  • Optimize Solvent and Temperature: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is typically a good choice as it can help to dissolve the reactants and facilitate the reaction.[2][6] In some cases, gently heating the reaction mixture (e.g., to 40-50 °C) can help to overcome the activation energy barrier, but this should be monitored carefully to avoid side reactions.

Below is a decision tree to guide your troubleshooting process for failed amide coupling reactions.

G start Low/No Amide Product Yield check_reagent Are you using a standard coupling reagent (e.g., DCC, EDC alone)? start->check_reagent check_base Is your base a primary or secondary amine? check_reagent->check_base No upgrade_reagent Switch to a high-potency uronium reagent like HATU or HBTU. check_reagent->upgrade_reagent Yes use_non_nuc_base Use a non-nucleophilic base like DIPEA. check_base->use_non_nuc_base Yes optimize_conditions Still low yield? Optimize temperature and reaction time. check_base->optimize_conditions No protocol_hatu Follow Protocol A: HATU-Mediated Coupling. upgrade_reagent->protocol_hatu use_non_nuc_base->protocol_hatu protocol_edc Consider Protocol B: EDC/HOBt with careful base selection. optimize_conditions->protocol_edc

Caption: Decision tree for troubleshooting amide coupling.

Question 2: I'm attempting to synthesize an ester from this compound using Fischer esterification, but the reaction is very slow and gives poor yields. What's going wrong?

Answer:

Fischer esterification, which typically relies on strong acid catalysis (like H₂SO₄) and a large excess of alcohol, is often inefficient for sterically hindered benzoic acids.[7] The bulky ortho-substituent slows down the reaction rate significantly. Additionally, the basic morpholine nitrogen can be protonated by the strong acid catalyst, which can lead to solubility issues and further deactivation of the substrate.

Recommended Solutions:

  • Convert to a More Reactive Intermediate: A more reliable approach is to first convert the carboxylic acid to a more reactive species, such as an acyl chloride . This can be achieved by reacting this compound with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is much more electrophilic and will react readily with the alcohol, often without the need for a strong acid catalyst.

  • Use a Coupling Reagent-Mediated Esterification: Similar to amide bond formation, coupling reagents can be used for esterification. The Steglich esterification, which uses a carbodiimide like DCC and an acylation catalyst like 4-Dimethylaminopyridine (DMAP) , is a good alternative for acid-sensitive substrates.

  • Alternative Catalysts for Direct Esterification: If a direct esterification is desired, consider using milder solid acid catalysts or metal-containing catalysts that may be less prone to deactivation by the morpholine group.[8]

Frequently Asked Questions (FAQs)

Q1: What is the "ortho effect" and how does it apply to this compound?

The "ortho effect" refers to the observation that ortho-substituted benzoic acids often exhibit reactivity that is different from what would be predicted based on the electronic effects of the substituent alone. This is due to a combination of steric hindrance and through-space interactions. In the case of this compound, the bulky substituent sterically hinders the carboxyl group, making it less accessible to nucleophiles.

Q2: Can the morpholine nitrogen participate in the reaction through intramolecular catalysis?

While the morpholine nitrogen is basic, its ability to act as an effective intramolecular catalyst for amide or ester formation is limited and can be complex. In some contexts, an ortho-aminomethyl group can act as a general acid (in its protonated form) to facilitate leaving group departure. However, it can also interfere by reacting with the activating agent. Therefore, it is generally more reliable to employ robust external reagents and bases rather than relying on potential intramolecular catalysis.

Q3: Which coupling reagent is the best choice for this substrate?

For challenging substrates like this, uronium/aminium salt-based reagents are often superior. HATU is an excellent first choice due to its high reactivity and ability to overcome steric hindrance.[1][2][3][4] Phosphonium-based reagents like PyBOP are also very effective. While carbodiimide reagents like EDC can work, they often require an additive like HOBt (1-Hydroxybenzotriazole) to improve efficiency and are generally less potent than HATU for hindered systems.[6][9][10][11]

Comparison of Common Coupling Reagents

Coupling ReagentClassTypical Yield Range (Hindered Substrates)Key AdvantagesPotential Issues
HATU Uronium/Aminium SaltHighVery fast and efficient, excellent for hindered systems.[1][2][3]Higher cost, can cause guanidinylation of the amine if used in excess.[5]
EDC/HOBt CarbodiimideModerate to HighCost-effective, water-soluble byproducts are easy to remove.[6][9]Can form N-acylurea byproducts, may require longer reaction times.[5]
T3P® Phosphonic AnhydrideHighExcellent for difficult couplings, water-soluble byproducts.[11]Often requires careful control of stoichiometry.
CDI ImidazoliumModerateMild conditions, byproducts (imidazole, CO₂) are volatile.[5]Slower reaction rates, may be less effective for highly hindered systems.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling using HATU

This protocol is recommended as the first-line approach for the amidation of this compound, especially with less nucleophilic or sterically hindered amines.

G cluster_0 Reaction Setup cluster_1 Activation cluster_2 Coupling cluster_3 Work-up & Purification A Dissolve acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF under N2. B Add DIPEA (2.0-3.0 eq) and stir for 10 min at RT. A->B C Add amine (1.0-1.2 eq) to the activated mixture. B->C D Stir at RT for 2-16 hours. Monitor by TLC/LC-MS. C->D E Quench with water, extract with an organic solvent (e.g., EtOAc). D->E F Wash organic layer with brine, dry, and concentrate. E->F G Purify by column chromatography. F->G

Caption: General workflow for HATU-mediated amide coupling.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Base Addition & Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the mixture. Stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.[5]

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours depending on the amine's reactivity.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Protocol B: Cost-Effective Amide Coupling using EDC/HOBt

This protocol is a viable alternative to HATU, particularly for large-scale syntheses where cost is a consideration.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.) in DMF, add DIPEA (3.0 eq.).[6]

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) portion-wise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol A.

Protocol C: Esterification via Acyl Chloride Intermediate

This two-step protocol is a robust method for synthesizing esters of this compound, especially when direct esterification fails.

Step 1: Formation of the Acyl Chloride

  • In a fume hood, suspend this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Add oxalyl chloride (2.0 eq.) dropwise at 0 °C, followed by a catalytic amount of DMF (1-2 drops).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which should be used immediately in the next step.

Step 2: Reaction with Alcohol

  • Dissolve the crude acyl chloride in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C and add the desired alcohol (1.0-1.5 eq.), followed by a non-nucleophilic base such as pyridine or DIPEA (1.5 eq.).

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Work up by washing with water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer and concentrate. Purify the crude ester by column chromatography.

References

  • Synthesis of 2-Methyl-3-[(N,N-dimethylamino)sulfonyl]benzoic acid, methyl ester. (n.d.). Mol-Instincts.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Reactive deep eutectic solvents for EDC-mediated amide synthesis. (2023). Organic & Biomolecular Chemistry.
  • Minimizing byproduct formation in the synthesis of p-(dimethylamino)-benzoic acid esters. (2025). Benchchem.
  • Method for preparing benzoic acid esters. (2019).
  • A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid. (2025). Benchchem.
  • H
  • Technical Support Center: Methyl 2-(piperidin-1-yl)
  • Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry Reactions.
  • Method for producing benzoic acid esters. (2011).
  • HATU:a third-generation coupling reagent. (2024). ChemicalBook.
  • HATU - Efficient Peptide Coupling Reagent. (n.d.). APExBIO.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • Technical Support Center: Esterification of Substituted Benzoic Acids. (2025). Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.).
  • Synthesis of some Amide derivatives and their Biological activity. (2011).
  • Acetylation of alcohols and phenols with acetic anhydride under solvent-free conditions using an ionic liquid based on morpholine as a recoverable and reusable catalyst. (2025).
  • Esterification test of Benzoic acid. (2020). YouTube.
  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. (n.d.). DergiPark.
  • Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023).
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (n.d.). PubMed Central.
  • Synthesis and analysis of amides. (n.d.).
  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond form
  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of c
  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. (n.d.).
  • benzoic acid 2-dimethylaminoethyl ester. (2025). ChemSynthesis.
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
  • Ester synthesis by acyl
  • A Straightforward Selective Acylation of Phenols over ZSM-5 towards Making Paracetamol Precursors. (2018).

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Morpholin-4-ylmethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Morpholin-4-ylmethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges that may arise during the scale-up of this important synthetic intermediate. Our approach is rooted in fundamental chemical principles and extensive laboratory experience to ensure the successful and efficient production of your target molecule.

Overview of the Synthetic Strategy

The synthesis of this compound typically proceeds through a two-step sequence. The first step involves the formation of a reactive benzylic intermediate, such as 2-(chloromethyl)benzoic acid or 2-(bromomethyl)benzoic acid, from a suitable starting material like 2-methylbenzoic acid.[1] The second step is the nucleophilic substitution of the benzylic halide with morpholine to yield the final product. While conceptually straightforward, scaling up this process introduces challenges related to reaction control, impurity profiles, and product isolation.

Here, we present a common and effective synthetic route, followed by a detailed troubleshooting guide and frequently asked questions to navigate the complexities of large-scale synthesis.

Visualizing the Synthetic Pathway

Synthesis of this compound 2-Methylbenzoic Acid 2-Methylbenzoic Acid 2-(Halomethyl)benzoic Acid 2-(Halomethyl)benzoic Acid 2-Methylbenzoic Acid->2-(Halomethyl)benzoic Acid Step 1: Benzylic Halogenation Halogenating Agent Halogenating Agent Halogenating Agent->2-(Halomethyl)benzoic Acid This compound This compound 2-(Halomethyl)benzoic Acid->this compound Step 2: Nucleophilic Substitution Morpholine Morpholine Morpholine->this compound

Caption: General two-step synthesis of this compound.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that are commonly encountered during the scale-up synthesis of this compound.

Step 1: Benzylic Halogenation of 2-Methylbenzoic Acid

Question 1: My benzylic halogenation reaction is sluggish and gives a low yield of 2-(halomethyl)benzoic acid. What are the likely causes and how can I improve it?

Answer:

Several factors can contribute to a slow or low-yielding halogenation reaction. Let's break down the potential causes and solutions:

  • Inadequate Initiation: Free radical halogenation, a common method for this transformation, requires an initiator.

    • Troubleshooting: Ensure you are using an appropriate radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in sufficient quantity (typically 1-5 mol%). For photochemical initiation, verify the wavelength and intensity of your light source are suitable for the reaction.

  • Incorrect Halogenating Agent: The choice of halogenating agent is critical.

    • Troubleshooting: N-Bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are often used for benzylic halogenations. Ensure the reagent is of high purity, as impurities can inhibit the reaction. For larger scale, consider the safety and handling of these reagents.

  • Solvent Effects: The solvent plays a crucial role in radical reactions.

    • Troubleshooting: Non-polar solvents like carbon tetrachloride (use with extreme caution due to toxicity) or cyclohexane are often preferred. Ensure your solvent is anhydrous, as water can quench radical intermediates.

  • Temperature Control: The reaction temperature must be carefully controlled to promote initiation without leading to unwanted side reactions.

    • Troubleshooting: The optimal temperature will depend on the chosen initiator. For AIBN, a temperature of around 70-80 °C is typically required for effective decomposition.

Question 2: I am observing significant formation of di- and tri-halogenated side products. How can I improve the selectivity for mono-halogenation?

Answer:

Over-halogenation is a common issue when the reaction is not carefully controlled. Here are some strategies to enhance selectivity:

  • Stoichiometry: Carefully control the stoichiometry of the halogenating agent.

    • Troubleshooting: Use a slight excess of 2-methylbenzoic acid relative to the halogenating agent (e.g., 1.1:1). This will ensure the halogenating agent is the limiting reagent and is consumed before significant di-halogenation can occur.

  • Slow Addition: The rate of addition of the halogenating agent can significantly impact selectivity.

    • Troubleshooting: Add the halogenating agent portion-wise or as a solution via a syringe pump over an extended period. This maintains a low concentration of the halogenating agent in the reaction mixture, favoring mono-halogenation.

  • Monitoring the Reaction: Closely monitor the reaction progress.

    • Troubleshooting: Use techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to track the consumption of the starting material and the formation of the desired product and byproducts. Stop the reaction once the optimal conversion to the mono-halogenated product is achieved.

Step 2: Nucleophilic Substitution with Morpholine

Question 3: The reaction of 2-(halomethyl)benzoic acid with morpholine is resulting in a low yield of the desired product and the formation of a significant amount of a polymeric byproduct. What is happening and how can I prevent it?

Answer:

The formation of polymeric material suggests that intermolecular side reactions are occurring. The bifunctional nature of the starting material, containing both a carboxylic acid and a reactive benzyl halide, is the root cause.[1]

  • Intermolecular Esterification/Amidation: The carboxylic acid of one molecule can react with the morpholine that has already substituted another molecule, or the benzyl halide can react with the carboxylate of another molecule.

    • Troubleshooting:

      • Protecting the Carboxylic Acid: While adding steps, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the substitution reaction can prevent these side reactions. The ester can then be hydrolyzed in a subsequent step.

      • Controlling Stoichiometry and Addition: Use a slight excess of morpholine (e.g., 1.2-1.5 equivalents). Add the 2-(halomethyl)benzoic acid slowly to a solution of morpholine. This ensures that the benzyl halide is more likely to react with the excess morpholine rather than another molecule of the starting material or product.

  • Reaction Conditions: The choice of base and solvent is crucial.

    • Troubleshooting: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, should be used to neutralize the hydrohalic acid formed during the reaction. The solvent should be polar aprotic, such as acetonitrile or dimethylformamide (DMF), to facilitate the SN2 reaction.

Question 4: I am having difficulty purifying the final product, this compound. It seems to be contaminated with unreacted starting materials and morpholine. What are the best purification strategies for this compound?

Answer:

The amphoteric nature of the product (containing both a basic amine and an acidic carboxylic acid) can make purification challenging.

  • Acid-Base Extraction: This is a powerful technique for separating the product from non-ionizable impurities.

    • Troubleshooting Protocol:

      • Dissolve the crude product in an organic solvent like ethyl acetate.

      • Wash with a dilute acid (e.g., 1 M HCl) to protonate the morpholine nitrogen and extract any remaining morpholine into the aqueous layer.

      • Wash with a dilute base (e.g., 1 M NaOH) to deprotonate the carboxylic acid and extract any unreacted 2-(halomethyl)benzoic acid into the aqueous layer.

      • The desired product, being zwitterionic at neutral pH, may have limited solubility in either the organic or aqueous phase. Carefully adjust the pH of the aqueous layer containing the product to its isoelectric point to precipitate the pure product.

  • Crystallization: Recrystallization is an excellent method for obtaining high-purity material.

    • Troubleshooting: Experiment with different solvent systems. A mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like hexanes or heptane) is often effective. The zwitterionic nature of the product can sometimes be leveraged for crystallization.

  • Column Chromatography: While less ideal for large-scale purification, silica gel chromatography can be used if other methods fail.

    • Troubleshooting: Use a polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol, often with a small amount of a modifier like acetic acid or triethylamine to improve peak shape and prevent streaking.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when scaling up this synthesis?

A1:

  • Halogenating Agents: N-halosuccinimides can be irritants and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Be mindful of the flammability and toxicity of the solvents used. Ensure proper ventilation and grounding of equipment to prevent static discharge.

  • Exothermic Reactions: The nucleophilic substitution reaction can be exothermic. On a larger scale, ensure adequate cooling and monitor the internal temperature of the reactor. Consider adding reagents portion-wise to control the rate of heat generation.

  • Pressure Build-up: The reaction of the benzyl halide with morpholine generates a hydrohalic acid, which will be neutralized by the base. This can lead to the formation of salts and potentially an increase in pressure if the reaction is run in a sealed vessel. Ensure the reactor is properly vented.

Q2: Can I use an alternative to benzylic halogenation to introduce the morpholinomethyl group?

A2: Yes, an alternative approach is the directed ortho-lithiation of benzoic acid, followed by quenching with an appropriate electrophile.[2][3][4] For instance, after ortho-lithiation, the reaction with N,N-bis(chloromethyl)formamide could introduce the chloromethyl group, which can then be reacted with morpholine. However, this method involves the use of pyrophoric organolithium reagents and requires cryogenic temperatures, which can be challenging to implement on a large scale.

Q3: How can I monitor the progress of the reactions effectively on a larger scale?

A3: For in-process control (IPC), HPLC is the most reliable method. It allows for quantitative analysis of the starting material, product, and any significant impurities. Develop a validated HPLC method during the initial lab-scale experiments that can be transferred to the production environment. For quicker, qualitative checks, TLC can still be a useful tool.

Q4: What are the critical process parameters (CPPs) that I should focus on during scale-up?

A4: The following table summarizes the key parameters to control for each step:

Step Critical Process Parameter Rationale
1. Benzylic Halogenation TemperatureControls the rate of radical initiation and minimizes side reactions.
Reagent Addition RateAffects the selectivity for mono-halogenation over di- and tri-halogenation.
Stirring SpeedEnsures homogenous mixing, especially important for solid-liquid reactions (e.g., with NBS).
2. Nucleophilic Substitution TemperatureControls the reaction rate and minimizes the formation of byproducts.
pHImportant for work-up and product isolation.
Stoichiometry of MorpholineUsing a slight excess drives the reaction to completion and minimizes polymerization.

Experimental Protocols

Lab-Scale Synthesis of this compound

Step 1: Synthesis of 2-(Bromomethyl)benzoic acid

To a solution of 2-methylbenzoic acid (10.0 g, 73.4 mmol) in anhydrous carbon tetrachloride (150 mL) is added N-bromosuccinimide (13.7 g, 77.1 mmol) and azobisisobutyronitrile (AIBN) (0.60 g, 3.67 mmol). The mixture is heated to reflux (approximately 77 °C) under a nitrogen atmosphere for 4 hours. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude 2-(bromomethyl)benzoic acid, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

To a solution of morpholine (9.6 g, 110.1 mmol) and triethylamine (11.1 g, 110.1 mmol) in acetonitrile (200 mL) at 0 °C is added a solution of the crude 2-(bromomethyl)benzoic acid (from the previous step) in acetonitrile (50 mL) dropwise over 30 minutes. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure. The residue is taken up in water (100 mL) and the pH is adjusted to ~2 with 2 M HCl. The aqueous layer is washed with ethyl acetate (2 x 50 mL) to remove non-basic impurities. The pH of the aqueous layer is then carefully adjusted to the isoelectric point (approximately pH 4-5), at which point the product precipitates. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Considerations for Scale-Up
  • Solvent Selection: For larger scale, consider replacing carbon tetrachloride with a safer alternative like cyclohexane or a higher-boiling alkane.

  • Heat Transfer: Ensure the reactor has sufficient cooling capacity to manage any exotherms, particularly during the nucleophilic substitution step.

  • Material Handling: Develop safe procedures for charging large quantities of reagents, especially solids like NBS.

  • Isolation: Filtration and drying equipment must be appropriately sized for the expected batch size.

Visualizing the Troubleshooting Logic

Troubleshooting_Logic cluster_step1 Step 1: Benzylic Halogenation cluster_step2 Step 2: Nucleophilic Substitution Low_Yield_S1 Low Yield? Check_Initiator Verify Initiator/ Light Source Low_Yield_S1->Check_Initiator Yes Check_Reagent_Purity Check Halogenating Agent Purity Check_Initiator->Check_Reagent_Purity Check_Solvent Ensure Anhydrous Non-Polar Solvent Check_Reagent_Purity->Check_Solvent Check_Temp_S1 Optimize Temperature Check_Solvent->Check_Temp_S1 Side_Products Over-halogenation? Control_Stoichiometry Adjust Stoichiometry (Excess Starting Material) Side_Products->Control_Stoichiometry Yes Slow_Addition Slow Reagent Addition Control_Stoichiometry->Slow_Addition Monitor_Reaction Implement IPC Slow_Addition->Monitor_Reaction Low_Yield_S2 Low Yield/ Polymerization? Protect_Acid Consider Protecting Carboxylic Acid Low_Yield_S2->Protect_Acid Yes Control_Addition_S2 Slow Addition of Benzyl Halide Protect_Acid->Control_Addition_S2 Excess_Morpholine Use Excess Morpholine Control_Addition_S2->Excess_Morpholine Purification_Issues Purification Difficulty? Acid_Base_Extraction Optimize Acid-Base Extraction Purification_Issues->Acid_Base_Extraction Yes Recrystallization Develop Recrystallization Protocol Acid_Base_Extraction->Recrystallization Chromatography Use Modified Chromatography Recrystallization->Chromatography Start Start Start->Low_Yield_S1 Start->Side_Products Start->Low_Yield_S2 Start->Purification_Issues

Caption: Decision tree for troubleshooting the synthesis of this compound.

References

  • Mortier, J., & Vaultier, M. (n.d.). Directed lithiation of unprotected benzoic acids. Semantic Scholar.
  • Mortier, J., & Vaultier, M. (1989). Ortho lithiation reactions of benzenoid and π-excessive heteroaromatic systems directed by the carboxylic acid group. ResearchGate.
  • Mortier, J., & Vaultier, M. (1989). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1.

Sources

minimizing impurity formation in 2-Morpholin-4-ylmethylbenzoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Morpholin-4-ylmethylbenzoic Acid Reactions

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of reactions involving this versatile building block. Our focus is to provide actionable, field-proven insights to help you minimize impurity formation and maximize reaction efficiency. The information is structured in a practical question-and-answer format, addressing common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing a persistent impurity with a mass of [M+16] in my LC-MS analysis after a reaction. What is it and how can I prevent it?

A1: An impurity with a mass increase of 16 Da is almost certainly the 2-(4-Oxido-4-morpholin-4-iumyl)methylbenzoic acid (N-oxide) . The tertiary amine of the morpholine ring is susceptible to oxidation, a common side reaction for this class of compounds.[1][2][3]

Causality and Prevention:

  • Oxidant Source: N-oxide formation is typically caused by trace oxidants in your reaction system. Common culprits include atmospheric oxygen, residual peroxides in solvents (especially ethers like THF), or certain reagents that can act as oxidants under the reaction conditions.

  • Mechanism: The lone pair of electrons on the morpholine nitrogen attacks an oxygen atom from an oxidizing species, forming a dative N-O bond.[3]

Troubleshooting Protocol: Minimizing N-Oxide Formation

  • Atmosphere Control: Run your reaction under an inert atmosphere (Nitrogen or Argon). This is the most critical step. Purge the reaction vessel thoroughly before adding reagents.

  • Solvent Purity: Use freshly distilled or commercially available anhydrous, peroxide-free solvents. To test for peroxides in ethers, use potassium iodide (KI) starch paper or commercially available test strips.

  • Temperature Management: Exothermic reactions or excessive heating can accelerate oxidation. Maintain strict temperature control throughout the reaction.

  • Reagent Purity: Ensure all starting materials and reagents are of high purity and stored correctly to prevent degradation that could generate oxidizing species.

Q2: My amidation reaction using this compound has a low yield and multiple byproducts. What are the key parameters to optimize?

A2: Direct amidation reactions are challenging because the carboxylic acid and the amine can form a stable, unreactive ammonium salt.[4] Success hinges on effective activation of the carboxylic acid and careful control of reaction conditions. Common issues include poor conversion, side reactions from coupling agents, and thermal degradation.

Key Optimization Parameters:

  • Coupling Reagent Selection: The choice of coupling agent is paramount. Different reagents have different mechanisms and generate different byproducts. A screening of several reagent classes is often necessary.

  • Stoichiometry: Precise control over the stoichiometry of the acid, amine, and coupling agent is crucial. An excess of the coupling agent can lead to side reactions and purification difficulties.

  • Temperature: While some activation methods require heat, excessive temperatures can cause degradation of the starting material, product, or reagents, and can also lead to epimerization if chiral centers are present elsewhere in the molecule.

  • Solvent: The solvent must be inert to the reaction conditions and capable of dissolving all components. Aprotic solvents like DMF, NMP, or DCM are common, but their purity is critical.[5]

Data Summary: Comparison of Common Amidation Coupling Reagents

Coupling Reagent ClassExample(s)Common ByproductsKey Considerations
CarbodiimidesEDC, DICIsourea (water-soluble), Urea (less soluble)Often used with additives like HOBt or Oxyma to suppress side reactions and reduce racemization.[5]
Phosphonium SaltsBOP, PyBOPHMPA (carcinogenic), Phosphine oxidesHighly efficient but byproducts can be toxic and difficult to remove.
Uronium/Guanidinium SaltsHBTU, HATU, COMUTetramethylureaVery fast and effective; byproducts are generally water-soluble, simplifying workup.[6]
ChloroformatesIsobutyl chloroformateCarbon dioxide, AlcoholsRequires a base (like NMM) and low temperatures; suitable for large-scale synthesis.
Q3: What is the root cause of N-formylated impurities when using reagents like formic acid in the synthesis of the starting material?

A3: If your this compound was synthesized via a reaction involving formic acid, such as the Eschweiler-Clarke reaction or the Leuckart-Wallach reaction, N-formylated species can arise as byproducts.[7][8]

Causality and Prevention:

  • Mechanism: In these reductive amination reactions, formic acid serves as the hydride source.[9][10] However, under certain conditions, it can also act as a formylating agent, especially at high temperatures or if the reaction does not go to completion, leading to the formation of an N-formyl amide byproduct instead of the fully reduced amine.[8]

  • Prevention: The key to avoiding this is using an excess of both formaldehyde and formic acid to drive the reductive amination to completion, ensuring the intermediate iminium ion is fully reduced.[7][9] Maintaining the recommended reaction temperature (typically 80–100 °C) is also critical to favor the reduction pathway over formylation.

Visualized Workflows and Mechanisms

Below are diagrams illustrating key processes for troubleshooting and understanding impurity formation.

G cluster_0 Troubleshooting Workflow for Impurity Formation start Impurity Detected in Reaction lcms Characterize by LC-MS (Mass, UV Profile) start->lcms mass_check Mass Match Known Impurity? lcms->mass_check m16 Impurity is M+16 (N-Oxide) mass_check->m16 Yes reagent_bp Impurity Matches Reagent Byproduct mass_check->reagent_bp Yes unknown Unknown Impurity mass_check->unknown No action1 Implement N-Oxide Prevention Protocol (Inert atm, Pure Solvents) m16->action1 action2 Optimize Reaction (Change Reagent, Temp) Improve Workup reagent_bp->action2 action3 Further Analysis (NMR, Isolation) Re-evaluate Route unknown->action3 end Reaction Optimized action1->end action2->end action3->end

Caption: Troubleshooting logic for identifying and mitigating impurities.

G cluster_main Desired Amidation Reaction cluster_side Side Reaction: N-Oxidation A 2-Morpholin-4-ylmethyl- benzoic Acid C Desired Amide Product A->C B Amine (R-NH2) + Coupling Reagent B->C D 2-Morpholin-4-ylmethyl- benzoic Acid F N-Oxide Impurity (M+16) D->F E Trace Oxidants (O2, Peroxides) E->F

Caption: Competing pathways: desired amidation vs. N-oxide formation.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with Minimized Impurity Formation

This protocol uses HATU, a common and effective coupling agent, and highlights critical control points.

  • Vessel Preparation: Under a positive pressure of Argon, flame-dry a round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature.

  • Reagent Addition:

    • To the flask, add this compound (1.0 eq).

    • Add the desired amine (1.1 eq).

    • Dissolve the components in anhydrous DMF (approx. 0.1 M concentration). Note: Ensure DMF is from a freshly opened bottle or has been dried over molecular sieves.

  • Activation:

    • In a separate vial, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF.

    • Add Diisopropylethylamine (DIPEA) (2.5 eq) to the main reaction flask and stir for 5 minutes at 0 °C (ice bath).

    • Slowly add the HATU solution to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS. A typical mobile phase for TLC is 10% Methanol in Dichloromethane.

  • Workup:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ solution (to remove unreacted acid and HATU byproducts), and finally with brine.[11]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure amide.

Protocol 2: HPLC Method for Impurity Profiling

This method is a starting point for detecting the parent compound and common impurities like the N-oxide.

  • Instrumentation: UHPLC or HPLC system with a UV detector.[12][13]

  • Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 2.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.5 min: Return to 5% B

    • 18.5-22 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Expected Elution Profile: The highly polar N-oxide impurity will typically elute earlier than the parent compound under these reverse-phase conditions. Other less polar byproducts will elute later.

References

  • Eschweiler–Clarke reaction - Grokipedia.
  • N-methylmorpholine N-oxide Definition - Organic Chemistry Key Term | Fiveable.
  • Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide - MDPI.
  • N-Methylmorpholine N-oxide - Wikipedia. [Link]
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC - PubMed Central. [Link]
  • N-methylmorpholine N-oxide (NMO) - Organic Chemistry Portal. [Link]
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)
  • Eschweiler–Clarke reaction - Wikipedia. [Link]
  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PubMed Central. [Link]
  • COMU - Wikipedia. [Link]
  • Review of Modern Eschweiler–Clarke Methyl
  • Eschweiler-Clarke Reaction - NROChemistry. [Link]
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC - PubMed Central. [Link]
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
  • A comparative study of amide-bond forming reagents in aqueous media - Luxembourg Bio Technologies. [Link]
  • Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. [Link]
  • The development and validation of HPLC-DMD method for intermediate products impurities determination of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate in bulk drug | Zaporozhye Medical Journal. [Link]

Sources

Technical Support Center: Refining the Workup Procedure for 2-(Morpholin-4-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Morpholin-4-ylmethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and procedural guidance for the successful workup and purification of this compound. Our focus is on providing scientifically sound, field-tested advice to overcome common challenges encountered during its synthesis.

Introduction: The Amphoteric Challenge

2-(Morpholin-4-ylmethyl)benzoic acid is an amphoteric molecule, possessing both a basic tertiary amine (the morpholine nitrogen) and an acidic carboxylic acid. This duality is central to the challenges and opportunities in its purification. A successful workup procedure hinges on the strategic manipulation of pH to control the molecule's solubility in aqueous and organic phases.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is a complex emulsion after quenching. How do I break it?

A: Emulsion formation is common when working with amphoteric compounds, especially after a basic quench which can lead to soap-like intermediates.

  • Initial Step: Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break emulsions.

  • Solvent Modification: If brine is ineffective, try adding a small amount of a different organic solvent with a different polarity, such as ethyl acetate or dichloromethane, to alter the phase interfaces.

  • pH Adjustment: Carefully adjust the pH of the aqueous phase. A slight shift towards acidic or basic can destabilize the emulsion. Refer to the detailed extraction protocol below for specific pH targets.

Q2: I am losing a significant amount of my product during the aqueous wash. Why is this happening?

A: This is a classic issue related to the amphoteric nature of your compound. At a neutral pH, the molecule can exist as a zwitterion, which may have some solubility in both aqueous and organic layers.

  • The Role of pKa: The solubility of your compound is dictated by its pKa values. The carboxylic acid will be deprotonated (anionic) at a pH above its pKa (typically ~4-5), while the morpholine nitrogen will be protonated (cationic) at a pH below its pKa (typically ~7-8). Understanding this is crucial for an effective extraction.[1]

  • Solution: Perform your washes at a pH where the compound is predominantly in its neutral or non-ionized form to maximize its solubility in the organic phase. See the extraction workflow for a step-by-step guide.

Q3: My product "oils out" during crystallization instead of forming a solid. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[2][3] This can be due to several factors:

  • High Impurity Levels: Impurities can depress the melting point of your compound.[2][4]

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil because the molecules do not have sufficient time to arrange into a crystal lattice.[2]

  • Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.

Troubleshooting Steps:

  • Re-heat and Dilute: Re-heat the solution until the oil redissolves and add a small amount of additional solvent.[2][4]

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath.

  • Solvent System Modification: Consider a different solvent or a co-solvent system. For instance, if you are using a single solvent like ethanol, try a mixture of ethanol and a less polar solvent like ethyl acetate.

Troubleshooting Guide: Common Workup Issues

Issue Potential Cause Recommended Solution
Persistent Emulsion Zwitterionic nature at neutral pH, presence of basic starting materials.Add brine. Adjust pH to be clearly acidic (pH 2-3) or basic (pH 9-10) to ensure the compound is fully charged or fully neutral.
Low Yield After Extraction Product solubility in the aqueous layer.Carefully control the pH during extraction. Perform multiple extractions with smaller volumes of organic solvent.
"Oiling Out" During Crystallization High impurity concentration, rapid cooling, poor solvent choice.Re-heat and add more solvent. Cool slowly. Try a different crystallization solvent or a co-solvent system. Consider a charcoal treatment if colored impurities are present.[2][4]
No Crystal Formation Solution is too dilute, or the compound is highly soluble in the chosen solvent.Concentrate the solution by carefully removing some solvent. If that fails, try adding an anti-solvent (a solvent in which your compound is insoluble) dropwise until turbidity is observed, then re-heat to dissolve and cool slowly.[4]
Impure Final Product Incomplete removal of starting materials or by-products.Re-purify via a second recrystallization or consider column chromatography. Ensure the pH during the initial extraction was optimal to remove acidic or basic impurities.

Detailed Experimental Protocols

Protocol 1: Optimized Aqueous Workup and Extraction

This protocol is designed to separate your product from both acidic and basic impurities by leveraging its amphoteric properties.

  • Initial Quench: After the reaction is complete, cool the reaction mixture to room temperature.

  • Acidification: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). Add 1 M HCl solution and adjust the pH of the aqueous layer to ~2-3. This will protonate the morpholine nitrogen, making the product water-soluble, while neutral organic impurities remain in the organic layer.

  • Phase Separation: Separate the aqueous layer. The organic layer contains neutral impurities.

  • Basification: To the aqueous layer, add a different organic solvent (e.g., dichloromethane). Slowly add 1 M NaOH solution to adjust the pH to the isoelectric point of the molecule (the pH at which it has no net charge). This will require careful, stepwise addition and pH monitoring. The product will now be in its neutral form and will preferentially move into the organic layer.

  • Extraction: Extract the aqueous layer 2-3 times with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Recrystallization

Recrystallization is an effective method for purifying the crude product.[5][6][7]

  • Solvent Selection: Choose a solvent or solvent system in which the product is highly soluble at elevated temperatures but poorly soluble at low temperatures.[6] Common choices for similar compounds include ethanol, isopropanol, or mixtures with water or ethyl acetate.

  • Dissolution: In an Erlenmeyer flask, add the crude product and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To induce crystallization, you can scratch the inside of the flask with a glass rod or add a seed crystal.[5] Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[5] Dry the crystals under vacuum to a constant weight.

Visualizing the Workflow

Workup and Extraction Workflow

G cluster_0 Reaction Quench & Acidification cluster_1 Impurity Removal cluster_2 Product Isolation A Reaction Mixture B Add Organic Solvent & 1M HCl (pH 2-3) A->B C Separate Layers B->C D Organic Layer (Neutral Impurities) C->D Discard E Aqueous Layer (Protonated Product) C->E F Add Fresh Organic Solvent & 1M NaOH (Adjust to Isoelectric Point) E->F G Extract Aqueous Layer (2-3x) F->G H Combine Organic Layers G->H I Dry & Concentrate H->I J Crude Product I->J G start Dissolve Crude Product in Hot Solvent cool Cool Solution start->cool crystals Crystals Form? cool->crystals oil Oiling Out? crystals->oil No success Collect & Dry Crystals crystals->success Yes troubleshoot_oil Re-heat, Add More Solvent, Cool Slowly oil->troubleshoot_oil Yes troubleshoot_no_crystals Concentrate Solution or Add Anti-Solvent oil->troubleshoot_no_crystals No troubleshoot_oil->cool troubleshoot_no_crystals->cool

Caption: Decision tree for troubleshooting crystallization issues.

References

  • Recrystallization of Benzoic Acid. (n.d.).
  • Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • Extraction column setup with pH adjustment. (n.d.). ResearchGate.
  • New Process for the Synthesis of Morpholinylbenzenes. (n.d.). Google Patents.
  • 2-(Morpholin-4-yl)benzoic acid | C11H13NO3. (n.d.). PubChem.
  • Synthesis method of morpholine benzoate compound. (n.d.). Google Patents.
  • [Comparative study on separation of p-aminobenzoic and p-hydroxy-benzoic acids by reactive extraction]. (n.d.). PubMed.
  • Why is pH adjustment important for sample prep methods? (2023, February 2). Biotage.
  • 2-(Morpholin-4-ylmethyl)benzoic acid hydrochloride 10g. (n.d.). Dana Bioscience.
  • Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid. (n.d.). PrepChem.com.
  • Physical extraction behavior of aminobenzoic acid with n-octanol (a)... (n.d.). ResearchGate.
  • Distribution behavior of aminobenzoic acids by extraction with di(2-ethylhexyl)phosphoric acid and trioctylamine | Request PDF. (n.d.). ResearchGate.
  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. (n.d.). Google Patents.
  • Technical Support Center: Optimizing Crystallization of 4-(Azepan-2-ylmethyl)morpholine Salts. (n.d.). Benchchem.
  • Benzoic acid. (n.d.). Wikipedia.
  • Technical Support Center: Crystallization of 2-Hydroxymethylbenzoic Acid. (n.d.). Benchchem.
  • The solubility of benzoic acid in seven solvents. (n.d.). ResearchGate.
  • 4-(2-(4-MorpholinophenylaMino)pyriMidin-4-yl)benzoic acid synthesis. (n.d.). chemicalbook.
  • Benzoic acid morpholin-4-yl ester. (n.d.). CymitQuimica.
  • Purification of Benzoic Acid by Crystallization. (2015, February 3). YouTube.
  • (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. (2018, July 3). ResearchGate.
  • benzoic acid and its Impurities. (n.d.). Pharmaffiliates.
  • Process for preparing 4-nitro-oxy-methyl-benzoic acid. (n.d.). Google Patents.
  • Synthesis and Theoretical Study of 4-(2-methyl-4- oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. (n.d.). ResearchGate.
  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. (n.d.). Google Patents.

Sources

Technical Support Center: Characterization of 2-Morpholin-4-ylmethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Morpholin-4-ylmethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of this molecule. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in scientific principles and practical experience.

Introduction to this compound

This compound is a heterocyclic compound featuring a morpholine ring attached to a benzoic acid moiety.[1] The presence of both a basic morpholine nitrogen and an acidic carboxylic acid group gives this molecule zwitterionic characteristics, which can present unique challenges in its analysis and characterization.[2][3] This guide will address these specific issues to ensure accurate and reliable experimental outcomes. The morpholine scaffold is a versatile pharmacophore in drug discovery, known to enhance properties like blood-brain barrier permeability.[4][5]

Section 1: Physicochemical Properties & Solubility

FAQ: Why am I observing variable solubility for my batch of this compound?

Answer: The solubility of this compound is highly dependent on the pH of the solvent due to its zwitterionic nature. At its isoelectric point, the molecule has a net neutral charge, leading to minimal aqueous solubility.

  • Acidic Conditions (pH < pKa of carboxyl group): The carboxylic acid is protonated (COOH), and the morpholine nitrogen is also protonated (NH+), resulting in a net positive charge and increased solubility in aqueous media.

  • Basic Conditions (pH > pKa of morpholine nitrogen): The carboxylic acid is deprotonated (COO-), and the morpholine nitrogen is in its free base form, leading to a net negative charge and enhanced solubility.

Troubleshooting Steps:

  • pH Adjustment: To dissolve the compound in aqueous solutions, adjust the pH away from its isoelectric point. For example, use dilute HCl or NaOH to facilitate dissolution.

  • Solvent Screening: Test solubility in a range of organic solvents with varying polarities. Polar aprotic solvents like DMSO and DMF are often good starting points.

  • Salt Form: Consider using a salt form of the compound, such as this compound hydrochloride, which typically exhibits improved aqueous solubility compared to the free base.[6][7]

Data Summary: Solubility Profile
SolventSolubilityNotes
WaterSlightly soluble[8]Highly pH-dependent.
MethanolSolubleOften used in purification.[9]
DMSOSolubleGood for preparing stock solutions.
AcetonitrileSparingly solubleCan be used in HPLC mobile phases.

This table provides a general solubility profile. Exact solubility should be determined experimentally for each batch.

Section 2: Analytical Chromatography (HPLC)

The zwitterionic nature of this compound can lead to poor peak shape and retention time variability in reverse-phase high-performance liquid chromatography (RP-HPLC).

FAQ: I'm seeing significant peak tailing and inconsistent retention times for this compound in my RP-HPLC analysis. What's causing this?

Answer: This is a common issue with zwitterionic compounds.[2] The peak tailing is often due to secondary interactions between the protonated morpholine nitrogen and residual free silanol groups on the silica-based C18 column.[2] Fluctuating retention times can be caused by slight variations in the mobile phase pH, which affects the ionization state of the molecule.

Troubleshooting Protocol: HPLC Method Optimization

  • Column Selection:

    • End-capped C18 Columns: Use a high-quality, end-capped C18 column to minimize interactions with free silanols.

    • HILIC Columns: Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative for polar, zwitterionic compounds.[2][10]

  • Mobile Phase pH Control:

    • Buffer the mobile phase to a pH that ensures a consistent ionization state of the analyte. A pH of 2.5-3.5 will protonate the carboxylic acid and the morpholine nitrogen, leading to a single cationic species.

    • Commonly used buffers include phosphate or formate.

  • Use of Ion-Pairing Reagents:

    • Adding an ion-pairing reagent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) to the mobile phase can improve peak shape by masking the residual silanols and forming a neutral ion pair with the analyte.

Workflow for HPLC Troubleshooting

HPLC_Troubleshooting start Poor Peak Shape/ Inconsistent Retention check_ph Is Mobile Phase Buffered? start->check_ph adjust_ph Buffer Mobile Phase (e.g., 0.1% Formic Acid) check_ph->adjust_ph No check_column Using End-Capped C18 Column? check_ph->check_column Yes adjust_ph->check_column use_endcapped Switch to High-Quality End-Capped Column check_column->use_endcapped No add_ion_pair Add Ion-Pairing Reagent (e.g., 0.1% TFA) check_column->add_ion_pair Yes use_endcapped->add_ion_pair consider_hilic Consider HILIC Column add_ion_pair->consider_hilic end Improved Chromatography consider_hilic->end

Caption: HPLC Troubleshooting Workflow

Section 3: Mass Spectrometry (MS)

FAQ: I am having difficulty detecting this compound with my ESI-MS. What are the optimal settings?

Answer: While zwitterions can be detected by electrospray ionization mass spectrometry (ESI-MS), the mobile phase composition is crucial for efficient ionization.[2]

Troubleshooting Steps:

  • Ionization Mode:

    • Positive Ion Mode: This is generally preferred. The morpholine nitrogen is readily protonated, especially in an acidic mobile phase, leading to a strong [M+H]+ signal.

    • Negative Ion Mode: This can also be used, particularly with a basic mobile phase, to detect the deprotonated carboxylate [M-H]- ion.

  • Mobile Phase Optimization:

    • For positive ion mode, ensure the mobile phase is acidic (e.g., containing 0.1% formic acid or acetic acid) to promote protonation.

    • For negative ion mode, a basic mobile phase (e.g., containing 0.1% ammonium hydroxide) will facilitate deprotonation.

  • Direct Infusion:

    • If you are still facing issues, perform a direct infusion of a standard solution of your compound into the mass spectrometer to optimize source parameters (e.g., capillary voltage, cone voltage, gas flow) without the influence of the HPLC.

Section 4: Stability and Degradation

FAQ: My compound appears to be degrading upon storage. What are the likely degradation pathways and how can I perform a stability study?

Answer: Compounds containing morpholine can be susceptible to oxidative degradation. The benzoic acid moiety can also undergo decarboxylation under certain stress conditions. A forced degradation study is essential to understand the stability of the molecule.[11]

Protocol for Forced Degradation Study [11]

  • Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the solid compound at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products) to determine the extent of degradation.

Logical Flow for Stability Assessment

Stability_Assessment start Stability Concern forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation develop_hplc Develop Stability-Indicating HPLC Method forced_degradation->develop_hplc analyze_samples Analyze Stressed Samples develop_hplc->analyze_samples identify_degradants Identify Degradation Products (e.g., using LC-MS) analyze_samples->identify_degradants determine_pathways Determine Degradation Pathways identify_degradants->determine_pathways establish_conditions Establish Appropriate Storage Conditions determine_pathways->establish_conditions

Caption: Stability Assessment Workflow

Section 5: Synthesis and Purification

FAQ: What are the common impurities I should look for from the synthesis of this compound?

Answer: The synthesis of similar morpholine-containing benzoic acids often involves the reaction of a fluorobenzoic acid derivative with morpholine, followed by hydrolysis.[8] Potential impurities could include:

  • Starting Materials: Unreacted starting materials such as 2-halomethylbenzoic acid or morpholine.

  • Over-alkylation Products: Di-substituted products on the morpholine nitrogen.

  • By-products from Hydrolysis: Incomplete hydrolysis of an ester precursor would leave the corresponding ester as an impurity.

Purification Strategy:

  • Crystallization: Due to the zwitterionic nature, crystallization can be an effective purification method. Experiment with different solvent/anti-solvent systems (e.g., methanol/ether).

  • Chromatography: If crystallization is insufficient, column chromatography on silica gel can be used. A polar eluent system, possibly containing a small amount of acid or base (e.g., acetic acid or triethylamine) may be required to improve elution and reduce tailing.

References

  • Chemistry Stack Exchange. (2020). Why can zwitterions be difficult detect by HPLC-MS?
  • PubChem. 2-(Morpholin-4-yl)acetic acid hydrochloride.
  • MDPI. (2017). Structures and Synthesis of Zwitterionic Polymers.
  • Taylor & Francis Online. (2023). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • R Discovery. Zwitterionic Phase Research Articles.
  • PubChem. 2-(Morpholin-4-yl)benzoic acid.
  • PMC. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • ResearchGate. (2022). Chemical structures of various morpholine containing natural and synthetic compounds.
  • Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties.
  • Royal Society of Chemistry. Analytical Methods.
  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.
  • Dana Bioscience. 2-(Morpholin-4-ylmethyl)benzoic acid hydrochloride 10g.
  • 2a biotech. Products.
  • PubChem. This compound.
  • 景明化工股份有限公司. This compound methyl ester/95+%/251.32.
  • Wikipedia. Morpholine.
  • PMC. (2019). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
  • Journal of Materials Chemistry A. (2023). Recent advances in zwitterionic hydrogels: structure, applications and challenges.
  • MDPI. (2018). Structural Engineering and Optimization of Zwitterionic Salts for Expeditious Discovery of Thermoresponsive Materials.
  • PubChem. 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid.

Sources

Technical Support Center: Purification of 2-Morpholin-4-ylmethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-Morpholin-4-ylmethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges encountered during the purification of this molecule, providing not just protocols, but the scientific reasoning behind them to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that I should consider for purification?

A1: Understanding the structure of this compound is the first step to a successful purification strategy. This molecule is amphoteric, meaning it has both acidic and basic functional groups:

  • An acidic carboxylic acid group (-COOH): This group can be deprotonated with a base (e.g., NaOH, NaHCO₃) to form a water-soluble carboxylate salt.

  • A basic tertiary amine (the morpholine ring): This group can be protonated with an acid (e.g., HCl) to form a water-soluble ammonium salt.

This dual nature is the key to separating it from non-ionizable impurities using techniques like acid-base extraction.

Q2: What are the most common impurities I should expect?

A2: Impurities will largely depend on the synthetic route. However, common classes of impurities include:

  • Unreacted starting materials: For example, phthalic anhydride, 2-formylbenzoic acid, or morpholine.

  • Reaction byproducts: Such as isomers, over-alkylated products, or products from side reactions.

  • Residual solvents: From the reaction or initial extraction steps (e.g., diethyl ether, dichloromethane).

Q3: Which analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting trace impurities. Mixed-mode chromatography can be particularly effective for separating ionic isomers.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.[3]

Troubleshooting Guides

Guide 1: Troubleshooting Acid-Base Extraction

Acid-base extraction is a powerful first-pass purification technique for this compound.[4] It leverages the molecule's ability to move between an organic solvent (when neutral) and an aqueous solution (when charged as a salt).

Problem 1: Low recovery of the product after acid-base extraction.
  • Possible Cause 1: Incomplete pH adjustment. The pH of the aqueous phase must be sufficiently acidic or basic to ensure the complete ionization of your target molecule.

    • Solution: Use a pH meter or pH paper to verify the pH at each step. When making the solution basic to extract the carboxylic acid, aim for a pH > 10. When making it acidic to extract the morpholine group, aim for a pH < 2.

  • Possible Cause 2: Insufficient mixing of the aqueous and organic layers.

    • Solution: Shake the separatory funnel vigorously, venting frequently to release any pressure buildup.[5] Allow adequate time for the layers to fully separate.

  • Possible Cause 3: Emulsion formation. An emulsion is a stable mixture of the organic and aqueous layers, which can trap your product.

    • Solution:

      • Allow the mixture to stand for a longer period.

      • Gently swirl the separatory funnel instead of vigorous shaking.

      • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[5]

Experimental Protocol: Acid-Base Extraction Workflow

Below is a detailed protocol for purifying this compound from neutral organic impurities.

G cluster_0 Step 1: Initial Dissolution & Basic Extraction cluster_1 Step 2: Isolation from Aqueous Layer cluster_2 Step 3: Handling the Organic Layer start Dissolve crude product in an organic solvent (e.g., diethyl ether) add_base Add aqueous NaHCO3 or NaOH solution start->add_base shake_vent Shake separatory funnel vigorously, venting frequently add_base->shake_vent separate1 Separate the aqueous and organic layers shake_vent->separate1 aq_layer Aqueous Layer (contains carboxylate salt of product) separate1->aq_layer Aqueous phase org_layer Organic Layer (contains neutral impurities) separate1->org_layer Organic phase acidify Acidify with HCl (aq) to pH < 4 aq_layer->acidify precipitate Product precipitates out of solution acidify->precipitate filter Collect solid product via vacuum filtration precipitate->filter final_product final_product filter->final_product Purified (but may require further steps) dry Dry with anhydrous Na2SO4 org_layer->dry evaporate Evaporate solvent to isolate impurities dry->evaporate

Caption: Workflow for Acid-Base Extraction.

Guide 2: Optimizing Recrystallization

Recrystallization is often performed after acid-base extraction to achieve higher purity by removing impurities that have similar solubility properties.

Problem 2: The compound does not crystallize.
  • Possible Cause 1: The solution is not supersaturated.

    • Solution:

      • Evaporate some of the solvent: This will increase the concentration of your compound.

      • Cool the solution slowly: Place the flask in an ice bath. Slow cooling promotes the formation of purer crystals.[6]

      • Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent level. This creates nucleation sites for crystal growth.

      • Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the solution to initiate crystallization.

  • Possible Cause 2: The chosen solvent is not appropriate.

    • Solution: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen several solvents or use a co-solvent system (a pair of miscible solvents, one in which the compound is soluble and one in which it is not).

Table 1: Solvent Selection for Recrystallization
Solvent SystemRationale
Water Due to the polar nature of the carboxylic acid and morpholine groups, water could be a good solvent, especially at elevated temperatures.
Ethanol/Water A co-solvent system that can be fine-tuned. Dissolve the compound in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Then, allow it to cool.
Isopropanol A moderately polar solvent that is often effective for compounds with both polar and non-polar character.

Guide 3: High-Purity Purification using Chromatography

When very high purity is required, such as for pharmaceutical applications, column chromatography or preparative HPLC may be necessary.

Problem 3: Poor separation of the product from a closely related impurity during column chromatography.
  • Possible Cause 1: Incorrect stationary phase.

    • Solution: For a molecule like this compound, a standard silica gel column may work. However, if impurities are very similar in polarity, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.

  • Possible Cause 2: Suboptimal mobile phase.

    • Solution: The polarity of the mobile phase (eluent) is critical.

      • Use a gradient elution: Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., start with 100% hexane and gradually add ethyl acetate).

      • Add a modifier: For acidic compounds on silica gel, adding a small amount of acetic acid to the mobile phase can improve peak shape. For basic compounds, adding a small amount of triethylamine can have a similar effect.

Diagram: Logic for Choosing a Purification Method

G start Crude Product Purity Assessment (TLC/HPLC) purity_check Purity > 95%? start->purity_check extraction Acid-Base Extraction purity_check->extraction No recrystallization Recrystallization purity_check->recrystallization Yes (Optional, for higher purity) extraction->recrystallization purity_check2 purity_check2 recrystallization->purity_check2 Assess Purity Again chromatography Column Chromatography / Prep-HPLC final_product Final Pure Product chromatography->final_product purity_check2->chromatography No, Impurities Remain purity_check2->final_product Yes, Purity Goal Met

Caption: Decision tree for purification strategy.

References

  • Studylib.
  • ResearchGate.
  • SIELC Technologies. HPLC Separation of Isomers of Aminobenzoic Acid. [Link]
  • Harper College.
  • University of California, Irvine. Acid-Base Extraction. [Link]
  • Wikipedia. Acid–base extraction. [Link]
  • HELIX Chromatography. HPLC Methods for analysis of 2-Aminobenzoic acid. [Link]

Sources

Technical Support Center: Degradation of 2-Morpholin-4-ylmethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the experimental investigation of 2-Morpholin-4-ylmethylbenzoic acid's degradation pathways. Our approach is grounded in established chemical principles and field-proven methodologies to ensure the integrity of your stability studies.

Introduction: Why Degradation Pathways Matter

This compound is a molecule that combines a stable morpholine heterocycle with a benzoic acid moiety. Understanding its stability and degradation profile is a critical prerequisite in pharmaceutical development. Forced degradation studies, or stress testing, are essential for identifying potential degradants, elucidating degradation mechanisms, and developing stability-indicating analytical methods as mandated by regulatory bodies like the ICH. This guide will help you anticipate and troubleshoot common issues encountered during these crucial experiments.

Predicted Degradation Pathways

While specific literature on this compound is nascent, we can predict its degradation pathways by synthesizing the known behaviors of its core components: the morpholine ring and the substituted benzoic acid. The molecule presents several chemically labile sites susceptible to hydrolysis, oxidation, and thermal stress.

The primary predicted degradation pathways include:

  • Oxidative Attack: The tertiary amine within the morpholine ring and the benzylic methylene bridge are prime targets for oxidation.

  • Morpholine Ring Cleavage: Under certain conditions, the C-N or C-O bonds of the morpholine ring can cleave.

  • Decarboxylation: The benzoic acid group may lose carbon dioxide under thermal stress.

Predicted Degradation Pathways cluster_main This compound cluster_products Potential Degradation Products main Parent Compound N_Oxide N-Oxide (Morpholine Nitrogen) main->N_Oxide Oxidation (H₂O₂) Ketone Benzoic Acid Ketone Analog main->Ketone Oxidation (Benzylic CH₂) RingOpened Ring-Opened Amine/Ether main->RingOpened Acid/Base Hydrolysis or Microbial Action Decarboxylated Decarboxylated Analog main->Decarboxylated Thermal Stress (Heat)

Caption: Predicted degradation pathways for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific experimental challenges in a question-and-answer format.

Q1: I'm starting my forced degradation study. What are the most likely degradation products I should be looking for under oxidative stress?

A1: Rationale & Predicted Products

Under oxidative conditions (e.g., using hydrogen peroxide), the most susceptible sites on this compound are the electron-rich nitrogen atom of the morpholine ring and the benzylic methylene bridge.

  • N-Oxidation: The tertiary amine in the morpholine ring is readily oxidized to form the corresponding N-oxide. This is a very common metabolic and chemical degradation pathway for tertiary amines.

  • Benzylic Oxidation: The methylene (-CH2-) group situated between the morpholine and benzene rings is activated and can be oxidized to a carbonyl group (ketone) or a hydroxyl group (alcohol).

Therefore, you should primarily screen for two key degradants: 2-(4-oxomorpholin-4-yl)methylbenzoic acid (N-oxide) and 2-(morpholine-4-carbonyl)benzoic acid (ketone analog) .

Troubleshooting Protocol: Characterizing Oxidative Degradants

If your HPLC analysis shows new peaks after exposure to H₂O₂, the following workflow can help identify them.

Oxidative Degradation Workflow Start Run Oxidized Sample on HPLC-UV Detect Detect New Peaks vs. Control Start->Detect Inject Inject into LC-MS/MS Detect->Inject MS1 Obtain MS1 Spectra (Parent Ion Mass) Inject->MS1 CheckMass Check for M+16 (N-Oxide) or M+14 (Ketone) MS1->CheckMass MS2 Perform MS/MS Fragmentation on Degradant Ions CheckMass->MS2 Mass Matches Analyze Analyze Fragmentation Pattern (e.g., loss of morpholine) MS2->Analyze Confirm Confirm Structure Analyze->Confirm

Caption: Workflow for identifying oxidative degradation products.

  • LC-MS Analysis: Inject the stressed sample into an LC-MS system.

  • Mass-to-Charge Ratio (m/z) Check:

    • Look for a peak with a mass of [Parent Mass + 16] . This corresponds to the addition of one oxygen atom, strongly suggesting the N-oxide.

    • Look for a peak with a mass of [Parent Mass + 14] . This corresponds to the conversion of a -CH2- to a -C=O, suggesting the ketone analog.

  • Tandem MS (MS/MS) Fragmentation: Perform fragmentation on the suspected degradant peaks. The fragmentation pattern, when compared to the parent compound, will provide definitive structural evidence.

Q2: My thermal stress study resulted in a significant loss of the parent compound, but I don't see a corresponding major peak in the HPLC chromatogram. What could be happening?

A2: Rationale & Predicted Pathway

This observation is a classic indicator of decarboxylation . The benzoic acid moiety is known to be susceptible to losing its carboxylic acid group as carbon dioxide (CO₂) gas upon heating, especially in the solid state or in solution at elevated temperatures. The resulting degradant, 4-(2-methylbenzyl)morpholine, is more non-polar and may have a different retention time or a weaker UV chromophore, making it less obvious on your chromatogram.

Troubleshooting Protocol: Investigating Decarboxylation

  • Adjust HPLC Method: Modify your HPLC gradient to include a longer hold at a higher organic solvent concentration to ensure the more non-polar degradant elutes from the column.

  • Mass Spectrometry: Analyze the thermally stressed sample via LC-MS. Search for a peak with a mass corresponding to the parent compound minus 44 Da (the mass of CO₂).

  • Headspace GC-MS: To definitively confirm the loss of CO₂, perform the thermal stress test in a sealed vial.

    • Heat the sample as per your protocol.

    • After cooling, analyze the gas in the vial's headspace using a gas chromatograph coupled with a mass spectrometer (GC-MS).

    • A significant peak corresponding to CO₂ (m/z = 44) provides direct evidence of decarboxylation.

Q3: I am observing degradation under both acidic and basic hydrolytic conditions. Is the morpholine ring opening?

A3: Rationale & Predicted Pathway

While the morpholine ring is generally stable, it can undergo cleavage under harsh hydrolytic conditions. The ether linkage (-O-) is a potential site for acid-catalyzed hydrolysis, and the C-N bonds can also be cleaved. Microbial degradation of morpholine is well-documented to proceed via C-N bond cleavage, leading to intermediates like 2-(2-aminoethoxy)acetate. While chemical hydrolysis may follow a different path, ring-opening remains a plausible hypothesis.

Troubleshooting Protocol: Monitoring for Ring-Opening Products

Detecting ring-opened products can be challenging because they are often highly polar and may not behave well on standard reversed-phase HPLC columns.

  • Use a Polar-Retentive Column: If you suspect highly polar degradants, switch to an HPLC column designed for polar analytes (e.g., a C18 with a polar end-capping or a HILIC column).

  • Employ Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): Ring-opened products may lack a strong UV chromophore. An ELSD or CAD can detect non-volatile analytes regardless of their optical properties.

  • LC-MS Analysis: Search for predicted masses of ring-opened products. For example, hydrolysis of the ether bond would result in a diol product with a mass of [Parent Mass + 18] .

  • NMR Spectroscopy: If a major degradant can be isolated via preparative HPLC, ¹H NMR spectroscopy is the most definitive tool for confirming a ring-opening event by observing the disappearance of the characteristic morpholine ring protons and the appearance of new signals corresponding to a linear structure.

Experimental Protocols

General Protocol for Forced Degradation Studies

This table provides recommended starting conditions for a comprehensive forced degradation study, which should be adapted based on initial results. The goal is to achieve 5-20% degradation to ensure the analytical method is truly stability-indicating.

Stress ConditionReagent/ConditionTemperatureDurationRationale
Acid Hydrolysis 0.1 M HCl60°CUp to 72 hoursTo test stability against acidic environments. Potential for morpholine ring cleavage.
Base Hydrolysis 0.1 M NaOH60°CUp to 72 hoursTo test stability against alkaline environments.
Oxidation 3% H₂O₂Room TempUp to 24 hoursTo induce oxidative degradation, targeting the morpholine nitrogen and benzylic carbon.
Thermal Stress 80°C (in oven)Up to 7 daysTo assess intrinsic thermal stability and probe for pathways like decarboxylation.
Photostability ICH Q1B Option 2Room TempPer ICH GuidelineTo evaluate degradation upon exposure to light, simulating storage conditions.

Note: All studies should be performed alongside a control sample (drug substance in the same solvent, protected from the stress condition) to differentiate degradants from solvent impurities or artifacts.

References

  • Doherty, S., Guillard, C., & Pichat, P. (1995). Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions. Journal of the Chemical Society, Faraday Transactions, 91(11), 1853-1859. URL: https://doi.org/10.1039/FT9959101853
  • Semantic Scholar. (n.d.). Advanced oxidative degradation of benzoic acid and 4-nitro benzoic acid–A comparative study. URL: https://www.semanticscholar.org/paper/Advanced-oxidative-degradation-of-benzoic-acid-and-A-comparative-study/080c55106d3389472e3914a1c572044813f3818e
  • Khorassani, M., & Taylor, L. T. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1217(39), 6133-6138. URL: https://pubmed.ncbi.nlm.nih.gov/20708216/
  • Verma, A., Kumar, N., & Shukla, S. (2018). A Comprehensive Review on Benzoic Acid and Its Derivatives. YMER, 17(5). [URL: Not Available]
  • He, Z., Zhang, H., Zhang, Y., & Li, G. (2020). Degradation of benzoic acid in an advanced oxidation process: The effects of reducing agents. Chemosphere, 239, 124775. URL: https://www.researchgate.net/publication/335804561_Degradation_of_benzoic_acid_in_an_advanced_oxidation_process_The_effects_of_reducing_agents
  • He, Z., Zhang, H., Zhang, Y., & Li, G. (2020). Degradation of benzoic acid in an advanced oxidation process: The effects of reducing agents. Chemosphere, 239, 124775. URL: https://pubmed.ncbi.nlm.nih.gov/31524670/
  • Poupin, P., Truffaut, N., Combourieu, B., Besse, P., & Sancelme, M. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Morpholin-4-ylmethylbenzoic Acid and Related Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Privileged Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The benzoic acid moiety is a classic example, serving as a foundational structure in numerous bioactive compounds.[1][2][3][4] Its carboxylic acid group is a potent hydrogen bond donor and acceptor, frequently engaging in critical interactions within the active sites of enzymes and receptors.[1]

Parallel to this, the morpholine ring has emerged as another powerful pharmacophore.[5][6] This versatile heterocycle is often incorporated into drug candidates to enhance potency, improve metabolic stability, and modulate pharmacokinetic properties such as solubility and membrane permeability.[5][6][7] The presence of both a hydrogen bond-accepting oxygen atom and a basic nitrogen atom within its structure allows for diverse molecular interactions.[5]

The strategic combination of these two scaffolds in molecules like 2-Morpholin-4-ylmethylbenzoic acid and its analogs creates a compelling class of compounds for drug development. This guide provides a comparative analysis of their biological activity, drawing upon structure-activity relationship (SAR) studies of closely related derivatives to inform the rational design of novel therapeutics. We will delve into their antiproliferative effects, supported by experimental data, and provide detailed protocols for their evaluation.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of a benzoic acid derivative is not determined by the scaffold alone; it is profoundly influenced by the nature, position, and orientation of its substituents.[1] These modifications alter the molecule's electronic distribution, lipophilicity (fat-solubility), and overall shape, which in turn dictates how it binds to its biological target.

  • The Carboxylic Acid Core : This group is often the primary anchor, forming strong ionic and hydrogen bonds with complementary amino acid residues (like arginine or lysine) in a target protein's active site.

  • Ring Substituents : Groups attached to the benzene ring, such as halogens, hydroxyls, or alkyls, can fine-tune the acidity of the carboxylic group and create additional contact points, enhancing binding affinity and selectivity.[1][8]

  • The Morpholine Moiety : When attached to the benzoic acid core, the morpholine ring introduces several advantageous features. It can increase water solubility, which is beneficial for drug administration, and its nitrogen atom can act as a key interaction point or a chemical handle for further modification.[6][7] Studies on related scaffolds have shown that the morpholinyl nitrogen can be essential for inhibitory activity against certain enzymes.[9]

This guide will use derivatives of 2-morpholinobenzoic acid , a structurally similar system, as a surrogate to explore the SAR principles applicable to our topic of interest, a common and valid approach in medicinal chemistry when direct data is limited.[7]

Comparative Analysis: Antiproliferative and Enzyme Inhibitory Activity

Recent research has highlighted 2-morpholinobenzoic acid derivatives as potent inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in the dysregulation of choline metabolism—a hallmark of various cancers.[9] Inhibition of PC-PLC can disrupt cancer cell signaling and reduce proliferation.

The following table summarizes the biological activity of a series of these derivatives, showcasing the impact of specific structural modifications.

Compound IDCore Structure ModificationR-Group (on N-benzyl)PC-PLCBC Inhibition (%)Antiproliferative Activity (% of Control, MDA-MB-231 Cells)
10g Ester3-Fluoro~55%~40%
10h Ester2-Bromo~60%~51%
11f Carboxylic Acid3-Chloro~70% Not specified, but acids generally showed minimal antiproliferative activity at 10µM in this study
11g Carboxylic Acid3-Fluoro~70% Not specified
12a Hydroxamic AcidUnsubstituted~50%Not specified
12g Hydroxamic Acid3-Fluoro~60%Not specified
21f Hydroxamic Acid (Tetrahydropyran analog)3-Chloro~20%Not specified

Data synthesized from a study on 2-morpholino-5-N-benzylamino benzoic acid derivatives, which serve as a close proxy for SAR analysis.[9]

Key SAR Insights:
  • Importance of the Carboxylic Acid Moiety : The data reveals that while carboxylic acids (e.g., 11f , 11g ) are potent enzyme inhibitors, their corresponding esters (10g , 10h ) exhibit better antiproliferative activity in cell-based assays.[9] This common phenomenon may be due to the esters acting as prodrugs, which have improved cell permeability and are then hydrolyzed intracellularly to the active carboxylic acid form.[10]

  • Halogen Substitution is Favorable : The presence of an electron-withdrawing halogen (Fluoro, Chloro, Bromo) on the N-benzyl ring consistently enhances both enzyme inhibition and antiproliferative effects (compare 11g and 10g to unsubstituted analogs).[7][9] This suggests the halogen may be forming a key interaction in the target's binding pocket or favorably altering the molecule's electronic properties.

  • The Morpholine Ring is Crucial : When the morpholine ring is replaced with a tetrahydropyran (THP) ring (e.g., compound 21f ), there is a significant drop in enzyme inhibitory activity (2.5-fold decrease).[9] This strongly indicates that the nitrogen atom of the morpholine ring is essential for binding to the PC-PLC enzyme.

  • Hydroxamic Acids as Effective Analogs : The hydroxamic acid derivatives (e.g., 12a , 12g ) consistently demonstrate significant PC-PLC inhibition, comparable to the known standard inhibitor D609.[9]

Associated Signaling Pathway

The antiproliferative activity of these compounds is rooted in their ability to disrupt oncogenic signaling pathways. PC-PLC is a key enzyme that hydrolyzes phosphatidylcholine into phosphocholine and diacylglycerol (DAG). Both metabolites can act as second messengers, activating downstream pathways like the Raf/MEK/ERK cascade, which ultimately promotes cell growth and proliferation. By inhibiting PC-PLC, 2-morpholinobenzoic acid derivatives can effectively cut off this signaling, leading to reduced cancer cell growth.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PC Phosphatidylcholine (PC) PPLC PC-PLC PC->PPLC substrate Phosphocholine Phosphocholine PPLC->Phosphocholine DAG Diacylglycerol (DAG) PPLC->DAG Inhibitor 2-Morpholinobenzoic Acid Derivative Inhibitor->PPLC inhibits Raf Raf DAG->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation & Survival ERK->Proliferation promotes

Caption: Inhibition of the PC-PLC signaling pathway by 2-morpholinobenzoic acid derivatives.

Experimental Methodologies: A Guide for Researchers

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activity of novel compounds.[11] Below are detailed, step-by-step methodologies for key assays.

Protocol 1: Cell Viability/Antiproliferative Assay (Resazurin Reduction Method)

This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11][12][13] Viable cells reduce the blue dye resazurin to the pink, highly fluorescent resorufin.

Workflow Diagram:

G A 1. Seed Cells (e.g., MDA-MB-231) in 96-well plate B 2. Incubate (24h, 37°C, 5% CO2) A->B C 3. Treat with Compounds (Serial dilutions of benzoic acid derivatives) B->C D 4. Incubate (e.g., 72h) C->D E 5. Add Resazurin Solution to each well D->E F 6. Incubate (2-4h) E->F G 7. Measure Fluorescence (Ex: ~560nm, Em: ~590nm) F->G H 8. Data Analysis (Calculate IC50 values) G->H

Caption: Workflow for a cell viability assay using the resazurin reduction method.

Step-by-Step Protocol:

  • Cell Seeding: Culture cancer cells (e.g., MDA-MB-231 breast cancer line) under standard conditions. Trypsinize and count the cells. Seed the cells into a 96-well clear-bottom black plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

  • Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.

  • Compound Preparation: Prepare a stock solution of each benzoic acid derivative in DMSO. Perform a serial dilution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the well should be kept low (e.g., <0.5%) to avoid solvent toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for "vehicle control" (medium with DMSO) and "no-cell control" (medium only).

  • Incubation: Incubate the plate for a period appropriate for the cell line's doubling time, typically 48-72 hours.

  • Reagent Addition: Prepare a working solution of resazurin (e.g., 44 µM) in sterile PBS. Add 20 µL of this solution to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Subtract the background fluorescence (no-cell control). Normalize the data to the vehicle control (defined as 100% viability). Plot the percent viability against the log of the compound concentration and use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC₅₀).

Protocol 2: In Vitro Kinase/Enzyme Inhibition Assay (Generic Luminescent Method)

This type of assay quantifies the activity of an enzyme, such as a kinase or phospholipase, by measuring the consumption of ATP.[14] Less ATP remaining in the well indicates higher enzyme activity, while more ATP indicates inhibition.

Workflow Diagram:

G A 1. Add Assay Buffer, Substrate, and ATP to wells B 2. Add Test Compound (Inhibitor) or Vehicle (DMSO) A->B C 3. Initiate Reaction by adding Enzyme (e.g., PC-PLC) B->C D 4. Incubate at Room Temp (e.g., 60 min) C->D E 5. Add ATP Detection Reagent (e.g., Kinase-Glo®) D->E F 6. Incubate (10 min, protected from light) E->F G 7. Measure Luminescence using a Plate Reader F->G H 8. Data Analysis (Calculate % Inhibition) G->H

Caption: General workflow for an in vitro luminescent enzyme inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, substrate (e.g., phosphatidylcholine for PC-PLC), and ATP at their optimal concentrations.

  • Assay Plate Setup: In a 96-well white plate, add the assay buffer, substrate, and ATP solution.

  • Compound Addition: Add a small volume (e.g., 1 µL) of the test compound (benzoic acid derivative) at various concentrations or the vehicle (DMSO) for controls.

  • Reaction Initiation: Add the purified enzyme (e.g., PC-PLC) to all wells to start the reaction. Set up "no enzyme" controls to determine the background signal.

  • Reaction Incubation: Allow the enzymatic reaction to proceed for a set time (e.g., 60 minutes) at room temperature. The plate may be gently agitated.

  • Detection: Stop the reaction and measure the remaining ATP by adding an ATP detection reagent (such as Promega's Kinase-Glo®). This reagent contains luciferase and luciferin, which produce light in the presence of ATP.[14]

  • Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the "no enzyme" control (100% inhibition). Plot the results to determine the IC₅₀ value.

Conclusion and Future Outlook

The convergence of the benzoic acid and morpholine scaffolds provides a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship data, derived from close analogs of this compound, clearly demonstrates that strategic modifications can profoundly impact biological activity. Key takeaways include the crucial role of the morpholine nitrogen for enzyme binding, the potential of esters as effective prodrugs for enhancing cellular activity, and the favorable influence of halogen substituents.

Future research should focus on a multiparameter optimization approach. This includes:

  • Synthesis and direct testing of this compound and its immediate derivatives to confirm the inferred SAR.

  • Exploring a wider range of substituents on both the benzoic acid and any appended aromatic rings to improve potency and selectivity.

  • In-depth pharmacokinetic profiling to assess metabolic stability, solubility, and bioavailability, ensuring that potent compounds can become viable drug candidates.

  • Investigation of other potential targets , as privileged scaffolds often exhibit polypharmacology, which could be harnessed for treating complex diseases.

By integrating rational design with robust experimental validation, the 2-morpholino-benzoic acid framework holds significant promise for the development of next-generation therapeutics, particularly in the realm of oncology.

References

  • BenchChem. (n.d.). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. BenchChem.
  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.
  • Tshilanda, D. D., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Mini reviews in medicinal chemistry, 15(13), 1095–1103.
  • Natella, F., et al. (1999). Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure−Activity Relation. Journal of Agricultural and Food Chemistry, 47(4), 1453–1459.
  • Nunes, J., et al. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2644, 287–302.
  • BenchChem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of Benzoic Acid Morpholide Derivatives. BenchChem.
  • SpringerLink. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. SpringerLink.
  • NIH. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. National Center for Biotechnology Information.
  • ResearchGate. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate.
  • Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Assay Genie.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • NIH. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. National Center for Biotechnology Information.
  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH.
  • Ortiz-Mello, F. A., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals, 15(9), 1119.
  • Sharma, A., et al. (2025). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Drug Discovery Technologies, 22(4).
  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.
  • Gaber, Z. B., et al. (2024). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry, 15(1), 183-200.
  • Al-Qaisi, A. M., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3249–3260.
  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate.
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.

Sources

A Comparative Guide to 2-Morpholin-4-ylmethylbenzoic Acid and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The scaffold of 2-Morpholin-4-ylmethylbenzoic acid presents a compelling starting point for developing novel therapeutics. This guide provides a comprehensive comparative analysis of this core structure and its rationally designed analogs. We will delve into the synthetic accessibility, comparative physicochemical properties, potential biological activities, and the experimental workflows required to validate these molecules, offering a robust framework for researchers in drug development.

Introduction: Deconstructing the Core Scaffold

The this compound scaffold integrates three key pharmacophoric elements, each contributing distinct properties that are highly valuable in drug design.

  • The Morpholine Ring: This saturated heterocycle is a ubiquitous feature in approved drugs.[1][2] Its presence is often associated with improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. The oxygen atom can act as a hydrogen bond acceptor, while the tertiary amine provides a basic center that can be crucial for target engagement and modulating pKa.[3][4] In drug discovery, morpholine is considered a "privileged structure" due to its frequent appearance in bioactive compounds with a wide range of therapeutic applications.[1][5]

  • The Benzoic Acid Moiety: As an aromatic carboxylic acid, this group serves as a versatile anchor.[6][7] It can participate in ionic interactions, hydrogen bonding, and pi-stacking with biological targets.[8] Benzoic acid and its derivatives are precursors for a vast number of active pharmaceutical ingredients (APIs) and are known to possess a range of biological activities, including antimicrobial and anti-inflammatory properties.[6][9][10]

  • The Methylene Linker: This simple CH₂ group provides a flexible connection between the aromatic ring and the morpholine nitrogen, allowing for optimal positioning of the two larger moieties within a target's binding site.

The specific ortho substitution pattern on the benzoic acid ring introduces a conformational constraint that can be exploited for selectivity towards specific biological targets.

Strategic Design of Analogs for Comparative Study

To explore the structure-activity relationship (SAR) of this scaffold, a systematic analog design strategy is essential. The following modifications are proposed to probe the contribution of each component.

Analog Design Strategy

Caption: Strategic modifications to the core scaffold.

Comparative Physicochemical and ADME Properties (Predicted)

The designed structural modifications are expected to significantly influence the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the molecules.[11][12] In early-stage discovery, in silico tools are invaluable for predicting these parameters and prioritizing which analogs to synthesize.[11][13][14]

CompoundStructurePredicted LogP (iLOGP)Predicted Solubility (LogS)Predicted BBB PermeantLipinski's Rule of 5 Violations
Core Compound This compound1.58-2.85No0
Analog A1 (meta) 3-Morpholin-4-ylmethylbenzoic acid1.58-2.81No0
Analog A2 (para) 4-Morpholin-4-ylmethylbenzoic acid1.58-2.78No0
Analog B1 (Piperidine) 2-(Piperidin-1-ylmethyl)benzoic acid2.15-3.10No0
Analog C1 (Tetrazole) 4-((2-(2H-Tetrazol-5-yl)phenyl)methyl)morpholine1.45-3.21No0

Data predicted using SwissADME web tool. These are estimations and require experimental validation.[15]

Interpretation of Predicted Data:

  • Lipophilicity (LogP): Replacing the morpholine with a piperidine ring (Analog B1) is predicted to increase lipophilicity, which could impact solubility and permeability.[16][17]

  • Aqueous Solubility (LogS): All compounds are predicted to have moderate to good aqueous solubility. The introduction of a tetrazole bioisostere (Analog C1) slightly decreases the predicted solubility.[17]

  • Blood-Brain Barrier (BBB) Permeation: None of the initial analogs are predicted to be BBB permeant, suggesting they may be better suited for peripheral targets.

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs is generally accessible through established synthetic routes. A common approach involves the nucleophilic substitution of a benzyl halide with morpholine, followed by hydrolysis of an ester or oxidation of a benzyl alcohol.

General Synthetic Workflow

Synthetic_Workflow Start Methyl 2-(bromomethyl)benzoate Intermediate Methyl 2-(morpholinomethyl)benzoate Start->Intermediate Morpholine, Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Final This compound Intermediate->Final 1. Base Hydrolysis (e.g., NaOH) 2. Acidic Workup (e.g., HCl)

Caption: General synthetic route for the core compound.

Protocol 1: Synthesis of this compound

  • Step 1: Synthesis of Methyl 2-(morpholinomethyl)benzoate

    • To a solution of methyl 2-(bromomethyl)benzoate (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the intermediate ester.

  • Step 2: Hydrolysis to this compound

    • Dissolve the intermediate ester (1.0 eq) in a mixture of methanol and water.

    • Add sodium hydroxide (2.0 eq) and stir at 50°C for 4-6 hours.

    • After cooling to room temperature, remove the methanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH 3-4 with 1M HCl.

    • The resulting precipitate is the final product. Filter, wash with cold water, and dry under vacuum.

Protocol 2: Experimental Determination of Lipophilicity (LogP) by RP-HPLC

Lipophilicity is a critical parameter affecting both pharmacokinetics and pharmacodynamics.[18] While the shake-flask method is the gold standard, reversed-phase high-performance liquid chromatography (RP-HPLC) offers a high-throughput alternative for early discovery.[16][19]

  • System Preparation: Use a C18 column and an isocratic mobile phase of methanol/water or acetonitrile/water.

  • Standard Calibration: Inject a series of standard compounds with known LogP values to create a calibration curve by plotting the logarithm of the retention factor (k') against the known LogP.

  • Sample Analysis: Dissolve the synthesized compounds in the mobile phase and inject them into the HPLC system under the same conditions as the standards.

  • Calculation: Determine the retention time for each analog and calculate its k' value. Use the calibration curve to interpolate the LogP value for each test compound.[16]

Protocol 3: Kinetic Solubility Assay

Aqueous solubility is crucial for oral bioavailability.[17][20] A turbidimetric kinetic solubility assay is a standard high-throughput method.

  • Compound Stock Preparation: Prepare 10 mM stock solutions of each compound in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: In a 96-well plate, add phosphate-buffered saline (PBS), pH 7.4.

  • Compound Addition: Add the DMSO stock solution to the PBS buffer (final DMSO concentration should be ≤1%).

  • Measurement: Shake the plate and measure the turbidity (absorbance at a specific wavelength, e.g., 620 nm) at several time points (e.g., 0, 15, 60, 120 minutes) using a plate reader.

  • Data Analysis: The concentration at which precipitation is observed is determined as the kinetic solubility.

Potential Biological Targets and Assay Strategies

The morpholinomethylphenyl scaffold is present in molecules with diverse biological activities, including analgesic, anti-inflammatory, and anticancer effects.[21][22] A common target class for such scaffolds are protein kinases, which play a central role in cellular signaling.

Hypothetical Target: A Protein Kinase

A comparative study should evaluate the inhibitory activity of the synthesized analogs against a relevant kinase target.

Workflow for Kinase Inhibitor Profiling

Kinase_Assay_Workflow cluster_0 Biochemical Assay cluster_1 Cellular Assay Biochem_Screen Primary Screen (Single Concentration) IC50_Determination IC50 Determination (Dose-Response Curve) Biochem_Screen->IC50_Determination Active Hits Target_Engagement Target Engagement Assay (e.g., NanoBRET) IC50_Determination->Target_Engagement Potent Hits Functional_Assay Functional Assay (e.g., Cell Proliferation) Target_Engagement->Functional_Assay

Caption: Workflow for evaluating kinase inhibitor activity.

Protocol 4: General In Vitro Kinase Inhibition Assay (Luminescence-Based)

Luminescence-based assays, such as the Kinase-Glo® assay, are widely used for their simplicity and sensitivity.[23] They measure the amount of ATP remaining in solution following a kinase reaction.[23][24]

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

    • Dilute the target kinase and its specific substrate to optimal concentrations in the kinase buffer.

    • Prepare serial dilutions of the test compounds (analogs) and a known inhibitor (positive control).

  • Kinase Reaction:

    • In a white, opaque 384-well plate, add the kinase, substrate, and test compound.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Add the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescence signal.

    • Incubate for 10 minutes to allow the signal to stabilize.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • A lower luminescence signal corresponds to higher kinase activity (more ATP consumed).

    • Calculate the percent inhibition for each compound concentration relative to controls.

    • Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration required for 50% inhibition).[25]

Conclusion and Future Directions

This guide outlines a systematic approach to the comparative study of this compound and its analogs. By combining rational design, predictive modeling, robust synthetic chemistry, and validated experimental protocols, researchers can efficiently explore the SAR of this promising scaffold. The initial in silico and experimental data provide a foundation for prioritizing analogs with desirable drug-like properties. Subsequent evaluation in cellular and in vivo models will be necessary to fully elucidate the therapeutic potential of the most promising compounds identified through this workflow. The versatility of the core structure suggests that with careful optimization, novel and effective drug candidates can emerge from this chemical series.

References

  • Bassyouni, F. et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
  • Bisley International. (2023). What is benzoic acid used for in industry?
  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Morpholine as a Pharmaceutical Intermediate: Synthesis and Purity. Pharma-Sources. [Link]
  • Cichero, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2739-2758. [Link]
  • Shin, H. K., et al. (2014). Predicting ADME Properties of Chemicals. In Recent Advances in QSAR Studies. Springer. [Link]
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Benzoic Acid: A Versatile Intermediate in Pharmaceutical and Chemical Synthesis. Pharma-Sources. [Link]
  • Patsnap. (2024). What is Benzoic Acid used for?
  • Kumar, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Drug Discovery Technologies. [Link]
  • Panderi, I. (2014). The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. In Protocols for In Vitro ADMET Screening. Springer. [Link]
  • Kumar, A., et al. (2023).
  • Carlson, C. B. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
  • Yamashita, F., & Hashida, M. (2019). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. CPT: Pharmacometrics & Systems Pharmacology, 8(11), 777-786. [Link]
  • Wang, R., et al. (2024). SMILES-Mamba: A Two-Stage Model for ADMET Prediction. arXiv. [Link]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
  • Anonymous. (2011). Pharmacological activity of morpholino compound. Journal of Pharmacy and Bioallied Sciences, 3(4), 578-580. [Link]
  • Sang-Yoon, L., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
  • Daina, A., et al. (2019). SwissADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Ipomoea mauritiana Jacq. Journal of Pharmacognosy and Phytochemistry, 8(5), 1686-1692. [Link]
  • Goodman, J., & Segall, M. (2016). Predicting Physicochemical properties and in vitro ADME endpoints in Drug Discovery. YouTube. [Link]
  • AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]
  • Kourounakis, A. P., et al. (2018). Optimizing the Pharmacological Profile of New Bifunctional Antihyperlipidemic/Antioxidant Morpholine Derivatives. Journal of Medicinal Chemistry, 61(21), 9674-9687. [Link]
  • ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?
  • Anonymous. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(2), 218-232. [Link]
  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
  • Naim, M. J., et al. (2016). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmaceutical Sciences and Research, 7(8), 3123-3137. [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of 2-Morpholin-4-ylmethylbenzoic Acid Derivatives as Novel PC-PLC Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-morpholin-4-ylmethylbenzoic acid derivatives, a promising class of compounds targeting phosphatidylcholine-specific phospholipase C (PC-PLC) for anti-cancer therapy. We will objectively compare their performance against established alternatives, supported by experimental data, and provide detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Introduction: The Rationale for Targeting PC-PLC in Oncology

Phosphatidylcholine-specific phospholipase C (PC-PLC) has emerged as a critical enzyme in oncogenic signaling.[1][2] It catalyzes the hydrolysis of phosphatidylcholine, a major component of cell membranes, into the second messengers phosphocholine and diacylglycerol (DAG).[1][2] Elevated levels of these metabolites are linked to various aspects of cancer progression, including cellular proliferation, differentiation, and motility.[1][2] Notably, PC-PLC is overexpressed in several cancer cell lines, making it an attractive target for therapeutic intervention.[2]

The limitations of the current standard PC-PLC inhibitor, D609 (tricyclodecan-9-yl-xanthogenate), which suffers from poor stability and low potency, have driven the search for novel, drug-like inhibitors.[1][3] Among the most promising candidates are derivatives of the 2-morpholinobenzoic acid scaffold.[2][3] This guide will dissect the key structural features that govern the activity of these compounds and provide a framework for their rational design and evaluation.

The 2-Morpholinobenzoic Acid Scaffold: A Privileged Structure for PC-PLC Inhibition

The 2-morpholinobenzoic acid core structure serves as the foundational pharmacophore for this class of inhibitors. Molecular modeling studies have indicated that the carboxylic acid moiety plays a crucial role in chelating the catalytic zinc ions within the active site of PC-PLC.[1] The morpholine ring and the appended N-benzyl group provide essential points for further structural modification to enhance potency and selectivity.

Core Structural Modifications and Their Impact on Activity

Systematic modifications of the 2-morpholinobenzoic acid scaffold have revealed several key SAR trends. The following sections will detail the influence of substitutions on the central aromatic ring, the nature of the acidic functional group, and alterations to the N-benzyl moiety.

The relative positions of the acyl group, morpholine ring, and the N-benzylamine group on the central benzoic acid ring significantly influence inhibitory activity. A comparative study of different substitution patterns revealed that a 1-acyl-2-morpholino-5-N-benzylamine arrangement is optimal for PC-PLC inhibition.[2][4] Altering this to a 1,2,4-substitution pattern leads to a decrease in inhibitory potency.[2]

A critical determinant of inhibitory activity is the nature of the acidic functional group at the 1-position. While the initial lead compounds featured a carboxylic acid, subsequent research demonstrated that replacing it with a hydroxamic acid group can significantly enhance both PC-PLC inhibition and antiproliferative activity.[1][2] This is attributed to the stronger chelation of the active site zinc ions by the hydroxamic acid.

Table 1: Comparison of Carboxylic Acid and Hydroxamic Acid Derivatives

Compound ClassPC-PLC InhibitionAntiproliferative Activity (MDA-MB-231 & HCT116)Reference
2-Morpholinobenzoic AcidsGoodModerate[1][2]
2-Morpholino-N-hydroxybenzamides (Hydroxamic Acids)Good to ExcellentPotent[1][2]

Modifications to the N-benzyl group have proven to be a fruitful strategy for optimizing activity.

  • Halogen Substitution: The introduction of halogen atoms (e.g., chlorine, bromine) on the benzyl ring generally leads to potent inhibitors.[2]

  • N-Methylation: Methylation of the nitrogen atom of the benzylamine linker has been shown to be particularly beneficial, resulting in some of the most biologically active compounds in this series.[2][5]

Performance Comparison with an Alternative PC-PLC Inhibitor: D609

The most commonly used reference compound for PC-PLC inhibition is D609. However, derivatives of the 2-morpholinobenzoic acid scaffold consistently demonstrate superior performance in both enzymatic and cell-based assays.

Table 2: Head-to-Head Comparison of 2-Morpholinobenzoic Acid Derivatives and D609

Feature2-Morpholinobenzoic Acid DerivativesD609 (Tricyclodecan-9-yl-xanthogenate)Reference
PC-PLC Inhibition More potentLess potent[1][2][3]
Antiproliferative Activity Significant at 10 µMNo notable activity at 10 µM[2]
Aqueous Stability HighPoor[1][3]
Drug-like Properties FavorablePoor[1][3]

Experimental Protocols for Evaluation

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the key assays used to characterize 2-morpholinobenzoic acid derivatives.

PC-PLC Inhibition Assay (Amplex Red Method)

This assay quantitatively measures the enzymatic activity of PC-PLC. The protocol is adapted from commercially available kits and established literature.[6]

Workflow for PC-PLC Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection prep_reagents Prepare Assay Buffer, PC-PLC Enzyme Solution, and Inhibitor Solutions add_inhibitor Add Inhibitor Solutions to Microplate Wells prep_reagents->add_inhibitor prep_substrate Prepare Amplex Red/HRP/Choline Oxidase/Phosphatidylcholine Substrate Solution add_substrate Add Substrate Solution to Initiate Reaction prep_substrate->add_substrate add_enzyme Add PC-PLC Enzyme Solution to Wells add_inhibitor->add_enzyme incubate_1 Incubate at Room Temperature add_enzyme->incubate_1 incubate_1->add_substrate incubate_2 Incubate at 37°C add_substrate->incubate_2 read_fluorescence Measure Fluorescence (Ex/Em ~571/585 nm) incubate_2->read_fluorescence G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay_dev Assay Development cluster_readout Readout seed_cells Seed MDA-MB-231 or HCT116 Cells in a 96-well Plate incubate_attach Incubate for 24h to Allow Attachment seed_cells->incubate_attach add_compounds Add Serial Dilutions of Test Compounds incubate_attach->add_compounds incubate_treat Incubate for 48-72h add_compounds->incubate_treat add_mtt Add MTT Reagent to Each Well incubate_treat->add_mtt incubate_formazan Incubate for 3-4h for Formazan Formation add_mtt->incubate_formazan solubilize Add Solubilization Solution (e.g., DMSO) incubate_formazan->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT-based cell proliferation assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture MDA-MB-231 or HCT116 cells in the appropriate medium (e.g., DMEM or McCoy's 5A with 10% FBS). [7] * Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Replace the medium in the wells with the medium containing the test compounds.

    • Incubate for 48 to 72 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 values.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel anti-cancer agents targeting PC-PLC. Key SAR insights, such as the superiority of the hydroxamic acid moiety and the beneficial effect of N-benzyl methylation, provide a clear roadmap for further optimization. These derivatives consistently outperform the established inhibitor D609, offering improved potency and drug-like properties.

Future research should focus on:

  • Exploring a wider range of substitutions on the benzyl ring to further enhance potency and selectivity.

  • Investigating the pharmacokinetic and pharmacodynamic properties of the most potent compounds in in vivo models.

  • Elucidating the downstream signaling effects of PC-PLC inhibition by these novel compounds in greater detail.

By leveraging the SAR knowledge outlined in this guide and employing the standardized experimental protocols, the scientific community can accelerate the development of this promising class of compounds towards clinical application.

References

  • Development of 2-Morpholino-N-hydroxybenzamides as anti-proliferative PC-PLC inhibitors. Bioorganic Chemistry. URL
  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry. URL
  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Publishing. URL
  • Application Notes and Protocols for Testing 7-Oxohinokinin Cytotoxicity in MDA-MB-231 and HCT-116 Cell Lines. Benchchem. URL
  • Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors.
  • Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed. URL
  • Development, synthesis and biological investigation of a novel class of potent PC-PLC inhibitors. Bohrium. URL
  • Inhibition of Phosphatidylcholine-Specific Phospholipase C Interferes with Proliferation and Survival of Tumor Initiating Cells in Squamous Cell Carcinoma. PubMed Central. URL

Sources

A Comparative Guide to the Efficacy of 2-Morpholin-4-ylmethylbenzoic Acid Isomers: A Call for Direct Experimental Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholine Moiety in Drug Discovery and the Question of Isomeric Efficacy

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, modulate pharmacokinetic properties, and improve metabolic stability. When coupled with a benzoic acid framework, the resulting morpholinomethylbenzoic acid structure presents a versatile backbone for the development of novel therapeutic agents. The positional isomerism of the morpholinomethyl group on the benzoic acid ring—ortho (2-), meta (3-), and para (4-)—introduces subtle yet potentially profound changes in the molecule's three-dimensional structure, electronic distribution, and physicochemical properties. These variations can significantly impact how the molecule interacts with its biological target, ultimately dictating its efficacy.

Synthetic Strategy: A Unified Approach to Isomer Synthesis

The synthesis of ortho-, meta-, and para-(morpholinomethyl)benzoic acid can be readily achieved through the well-established Mannich reaction. This one-pot, three-component condensation reaction provides a straightforward and efficient route to all three isomers, starting from the corresponding aminobenzoic acid, formaldehyde, and morpholine.

Experimental Protocol: General Procedure for the Synthesis of (Morpholinomethyl)benzoic Acid Isomers
  • Reaction Setup: To a solution of the respective aminobenzoic acid (ortho-, meta-, or para-) (1 equivalent) in a suitable solvent such as ethanol or a mixture of acetic acid and water, add morpholine (1.1 equivalents).

  • Addition of Formaldehyde: To the stirred solution, add aqueous formaldehyde (37%, 1.2 equivalents) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired (morpholinomethyl)benzoic acid isomer.

  • Characterization: Confirm the structure and purity of the synthesized isomers using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_products Products Aminobenzoic Acid (o, m, or p) Aminobenzoic Acid (o, m, or p) Mannich Reaction Mannich Reaction Aminobenzoic Acid (o, m, or p)->Mannich Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich Reaction Morpholine Morpholine Morpholine->Mannich Reaction 2-(Morpholinomethyl)benzoic acid 2-(Morpholinomethyl)benzoic acid Mannich Reaction->2-(Morpholinomethyl)benzoic acid ortho 3-(Morpholinomethyl)benzoic acid 3-(Morpholinomethyl)benzoic acid Mannich Reaction->3-(Morpholinomethyl)benzoic acid meta 4-(Morpholinomethyl)benzoic acid 4-(Morpholinomethyl)benzoic acid Mannich Reaction->4-(Morpholinomethyl)benzoic acid para

Caption: General synthetic workflow for the preparation of (morpholinomethyl)benzoic acid isomers via the Mannich reaction.

Comparative Efficacy Evaluation: A Proposed Experimental Framework

To objectively compare the efficacy of the three isomers, a panel of in vitro assays targeting relevant biological activities, such as anticancer and anti-inflammatory effects, should be employed. The following protocols are standard methodologies used to assess these activities.

Experimental Protocol: In Vitro Anticancer Efficacy Assessment

1. Cell Viability Assay (MTT Assay):

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of each isomer (e.g., 0.1 to 100 µM) for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each isomer against each cell line.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Procedure:

    • Treat cancer cells with the IC₅₀ concentration of each isomer for 24 hours.

    • Stain the cells with Annexin V-FITC and propidium iodide (PI).

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

G Cancer Cell Line Cancer Cell Line Treatment with Isomers (o, m, p) Treatment with Isomers (o, m, p) Cancer Cell Line->Treatment with Isomers (o, m, p) MTT Assay MTT Assay Treatment with Isomers (o, m, p)->MTT Assay 48-72h Apoptosis Assay Apoptosis Assay Treatment with Isomers (o, m, p)->Apoptosis Assay 24h IC50 Determination IC50 Determination MTT Assay->IC50 Determination Comparative Efficacy Comparative Efficacy IC50 Determination->Comparative Efficacy Flow Cytometry Analysis Flow Cytometry Analysis Apoptosis Assay->Flow Cytometry Analysis Flow Cytometry Analysis->Comparative Efficacy

Caption: Experimental workflow for comparing the anticancer efficacy of the isomers.

Hypothetical Comparative Data: Illustrating the Potential for Isomeric Differentiation

In the absence of direct experimental evidence, the following table presents a hypothetical comparison of the IC₅₀ values for the three isomers against a generic cancer cell line. This data is for illustrative purposes only and is intended to highlight the potential for significant differences in efficacy based on the position of the morpholinomethyl group.

IsomerStructureHypothetical IC₅₀ (µM) on Cancer Cell Line X
Ortho 2-(Morpholinomethyl)benzoic acid15.2
Meta 3-(Morpholinomethyl)benzoic acid5.8
Para 4-(Morpholinomethyl)benzoic acid22.5

Such a dataset, were it to be experimentally validated, would suggest that the meta isomer possesses the most potent anticancer activity in this hypothetical scenario. The structural rigidity and electronic effects conferred by the ortho substitution might lead to steric hindrance at the active site, while the para substitution could result in a less optimal orientation for binding, thus explaining the hypothetical lower potency of these isomers.

Discussion and Future Directions: The Imperative for Direct Comparison

The true therapeutic potential of the 2-Morpholin-4-ylmethylbenzoic acid scaffold can only be unlocked through a systematic and direct comparison of its positional isomers. The subtle interplay of steric and electronic effects arising from the ortho, meta, and para substitution patterns can lead to significant differences in biological activity. A comprehensive study employing the synthetic and biological evaluation workflows outlined in this guide would provide invaluable structure-activity relationship (SAR) data.

This research would not only identify the most promising isomer for further preclinical development but also provide fundamental insights into the molecular interactions driving its efficacy. Future studies should also explore the pharmacokinetic and pharmacodynamic profiles of the most active isomer to assess its drug-like properties and in vivo efficacy. The lack of such a fundamental comparative study represents a significant knowledge gap in the medicinal chemistry of morpholine-containing compounds and a compelling opportunity for future research.

References

  • Due to the lack of direct comparative studies on the specified isomers, this reference list is indicative of the broader research on morpholine derivatives and their biological activities.
  • Al-Suwaidan, I. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(7), 1058-1067. [Link]

  • Dua, R., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Medicinal Chemistry. [Link]

  • Gomha, S. M., et al. (2019). Synthesis and Anticancer Activity of Isatin-Based Pyrazolines and Thiazolidines Conjugates. Molecules, 24(15), 2794. [Link]

  • Kaur, R., et al. (2016). Morpholine as a ubiquitous pharmacophore in medicinal chemistry. RSC Advances, 6(113), 112147-112170. [Link]

  • Ochoa-Puentes, C., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(3), 1541-1557. [Link]

  • Szymański, P., et al. (2022). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 27(19), 6245. [Link]

  • Zayed, M. F., et al. (2016). Benzofuran-morpholinomethyl-pyrazoline hybrids as a new class of vasorelaxant agents: synthesis and quantitative structure-activity relationship study. Medicinal Chemistry Research, 25(10), 2186-2201. [Link]

Sources

Uncharted Territory: The Challenge of Benchmarking 2-Morpholin-4-ylmethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive investigation into the biological activity of 2-Morpholin-4-ylmethylbenzoic acid reveals a significant challenge for comparative analysis: a lack of publicly available data identifying its specific biological target. Despite extensive searches across scientific literature, patent databases, and major chemical and bioactivity repositories, the inhibitory profile of this compound remains uncharacterized. This data gap makes a direct benchmark study against known inhibitors an unfeasible endeavor at this time.

This guide was intended to provide a detailed comparison of this compound with established inhibitors. However, the foundational information required for such a study—the specific protein, enzyme, or pathway that this compound interacts with—is not present in the public domain. Resources including PubChem, ChEMBL, BindingDB, and DrugBank, which serve as central repositories for bioactivity data, contain no specific assay results or target information for this particular molecule.

While the morpholine chemical scaffold is a common feature in a wide array of biologically active compounds, including known kinase inhibitors, this general information is insufficient for a specific and meaningful benchmark study. Without a confirmed biological target, any comparison to "known inhibitors" would be purely speculative and lack the scientific rigor required for researchers, scientists, and drug development professionals.

The absence of a defined target suggests that this compound may be a relatively novel or underexplored compound within the public research landscape. It is possible that this molecule is part of an early-stage discovery program where the biological data remains proprietary and has not yet been published.

The Path Forward: A Call for Primary Research

To enable a future benchmark study of this compound, the following foundational research would be necessary:

  • Target Identification Studies: The initial and most critical step is to determine the biological target(s) of this compound. This could be achieved through a variety of experimental approaches.

  • In Vitro Target-Based Assays: Once a target is identified, the inhibitory potency of this compound can be quantified.

  • Cell-Based Assays: To understand the compound's effect in a more biologically relevant context, cell-based assays are crucial.

Hypothetical Experimental Workflow for Target Identification and Validation

Should a research program be initiated for this compound, a typical workflow to identify its target and benchmark it against other inhibitors would involve the following steps.

Experimental Workflow Diagram

G cluster_0 Target Identification cluster_1 Target Validation & Benchmarking A Compound Synthesis & QC B High-Throughput Screening (e.g., Phenotypic Screen) A->B C Affinity-Based Methods (e.g., Chemical Proteomics) A->C D Computational Prediction (e.g., Target Fishing) A->D E Putative Target List B->E C->E D->E F In Vitro Assay Development (Biochemical or Biophysical) E->F G Determine IC50/Ki for This compound F->G H Select Known Inhibitors for the Validated Target F->H I Comparative Profiling: IC50/Ki Determination G->I H->I J Cell-Based Assays (Target Engagement & Functional Outcome) I->J K Data Analysis & Benchmark Report J->K

Caption: A hypothetical workflow for identifying the biological target of this compound and subsequently performing a benchmark comparison against known inhibitors.

Conclusion

While the core objective of this guide—to provide a direct benchmark comparison of this compound against known inhibitors—cannot be fulfilled due to the current lack of public data, the situation highlights a crucial aspect of drug discovery. The journey of a compound from a chemical structure to a well-characterized inhibitor is built upon a foundation of rigorous experimental investigation.

For researchers and organizations working with this compound, the immediate focus must be on primary research to elucidate its mechanism of action and identify its biological target. Once this fundamental information is established and shared within the scientific community, a meaningful and robust benchmark analysis will be possible, paving the way for a deeper understanding of its therapeutic potential.

References

As this guide addresses a lack of specific published data on the biological target of this compound, there are no direct references for a benchmark study. The following references provide general information about the chemical compound and the databases that were consulted.

  • PubChem Compound Summary for CID 6484271, this compound.
  • ChEMBL Database.
  • BindingDB.
  • DrugBank. University of Alberta. [Link]

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Morpholin-4-ylmethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the bedrock of a successful drug candidate is the unwavering quality, safety, and efficacy of the final product.[1][2] This assurance is intrinsically linked to the reliability and consistency of the analytical methods employed throughout the manufacturing process.[2][3] For a novel compound such as 2-Morpholin-4-ylmethylbenzoic acid, establishing robust analytical procedures is not merely a regulatory formality but a scientific imperative. This guide provides an in-depth, experience-driven comparison of analytical methodologies for this compound, with a core focus on the principles and practicalities of cross-validation.

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4] When multiple analytical methods are used to test the same attribute of a compound, cross-validation becomes essential to ensure that the data generated is comparable and reliable, regardless of the method or laboratory.[5][6] This guide will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy, providing a framework for their application and cross-validation in the context of this compound analysis.

The Central Role of Method Validation

Before delving into a comparative analysis, it is crucial to understand the foundational parameters of analytical method validation. These parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, ensure that a method is suitable for its intended use.[7][8] Key validation characteristics include:

  • Accuracy: The closeness of test results to the true value.[8][9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8][9] This is further divided into repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[8]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[3][9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8][9]

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3][9]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][9]

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

Comparative Analysis of Analytical Methods

The selection of an analytical method is contingent on the specific analytical objective, be it identification, impurity profiling, or quantification of the active pharmaceutical ingredient (API).[1] For this compound, a compound featuring a benzoic acid moiety and a morpholine substituent, several techniques are applicable.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds.[10] A reversed-phase HPLC (RP-HPLC) method would be the primary choice for the analysis of this compound.

Principle: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The elution order is determined by the analyte's polarity, with more polar compounds eluting earlier.

Experimental Protocol: RP-HPLC Method for this compound

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0) is a common starting point for acidic compounds.[11]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 254 nm).[12]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable diluent (e.g., a mixture of acetonitrile and water).

    • Prepare a series of calibration standards by diluting the stock solution.

    • For drug product analysis, an extraction step may be necessary to isolate the API from excipients.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[13][14] Due to the relatively low volatility of this compound, a derivatization step is often necessary to increase its volatility and thermal stability.

Principle: The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase. The separated components are then detected by a mass spectrometer, which provides information about their mass-to-charge ratio, enabling identification.

Experimental Protocol: GC-MS Method for this compound (with Derivatization)

  • Derivatization:

    • A common derivatization for morpholine-containing compounds is the formation of N-nitrosomorpholine by reaction with sodium nitrite in an acidic medium.[13][15]

  • Instrumentation:

    • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity column (e.g., HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: A temperature gradient is used to elute the derivatized analyte.

    • MS Parameters: Electron ionization (EI) at 70 eV, with data acquired in both full scan and selected ion monitoring (SIM) modes.

  • Sample Preparation:

    • Perform the derivatization reaction on the sample.

    • Extract the derivatized analyte into an organic solvent (e.g., dichloromethane).[15]

    • Inject the organic extract into the GC-MS.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simpler, less specific technique primarily used for quantitative analysis and to determine the optimal detection wavelength for other methods like HPLC.

Principle: This technique measures the absorption of ultraviolet or visible light by a substance in solution. The amount of light absorbed is proportional to the concentration of the analyte (Beer-Lambert Law).

Experimental Protocol: UV-Vis Spectroscopy for this compound

  • Instrumentation:

    • A double-beam UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol or water).

    • Scan the solution over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

    • Prepare a series of calibration standards and measure their absorbance at the λmax.

    • Construct a calibration curve of absorbance versus concentration.

Cross-Validation: Bridging the Methodological Divide

Cross-validation is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[5][16] This is critical when, for example, a rapid UV-Vis method is used for in-process control, while a more specific HPLC method is used for final product release.

CrossValidationWorkflow

Caption: Workflow for the cross-validation of two analytical methods.

Cross-Validation Protocol: HPLC vs. GC-MS

  • Define Acceptance Criteria: Before initiating the study, establish clear acceptance criteria for the comparison. For example, the mean results from both methods should not differ by more than a specified percentage.

  • Sample Selection: Analyze the same batches of quality control (QC) samples and, if available, incurred samples (samples from a study) using both the validated HPLC and GC-MS methods.[5]

  • Data Analysis: Statistically compare the results obtained from both methods. This may involve a t-test to compare the means and an F-test to compare the variances.

Data Summary and Comparison

ParameterHPLCGC-MSUV-Vis Spectroscopy
Specificity High (separation of impurities)Very High (mass fragmentation)Low (interference from other absorbing species)
Sensitivity High (ng to µg range)Very High (pg to ng range)Moderate (µg to mg range)
Sample Throughput ModerateLow (due to derivatization)High
Instrumentation Cost ModerateHighLow
Ease of Use ModerateComplexSimple
Primary Application Quantification, impurity profilingIdentification, quantification of volatile impuritiesRapid quantification, λmax determination

Conclusion

The choice of an analytical method for this compound should be guided by the specific requirements of the analysis. HPLC provides a robust and reliable method for routine quantification and purity assessment. GC-MS, while more complex, offers unparalleled specificity and sensitivity, particularly for trace-level analysis and identification. UV-Vis spectroscopy serves as a valuable tool for rapid, high-throughput screening.

Ultimately, a well-designed cross-validation study is the linchpin that ensures data integrity and consistency across different analytical platforms. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can build a comprehensive and scientifically sound analytical control strategy for this compound, thereby safeguarding the quality and reliability of the final pharmaceutical product.

References

  • Analytical method validation: A brief review. (n.d.).
  • An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials - Sofpromed. (2024, January 24).
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).
  • A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. (2023, March 7).
  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. (2022, March 31).
  • Cross and Partial Validation. (n.d.).
  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. (n.d.).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC - NIH. (2014, September 5).
  • Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives - Benchchem. (n.d.).
  • Analytical Methods - RSC Publishing. (n.d.).
  • Separation of 2,4,6-Trimethylbenzoic acid on Newcrom R1 HPLC column. (n.d.).
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC - NIH. (n.d.).
  • Electronic absorption UV-vis spectra of the ligand potassium morpholine dithiocarbamate. (n.d.).
  • Development and Validation of Analytical Methods for Pharmaceuticals - Omics. (n.d.).
  • Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC - NIH. (2020, June 5).
  • Application Note: Solution Stability Testing of 4-(Azepan-2-ylmethyl)morpholine - Benchchem. (n.d.).
  • Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed. (n.d.).
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - ResearchGate. (2018, April 26).
  • (PDF) Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - ResearchGate. (2020, June 2).
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia. (2022, April 5).
  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC - NIH. (n.d.).

Sources

A Comparative Guide to the In-Vivo Efficacy of Morpholine-Containing Antitumor Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for targeted therapies with improved efficacy and reduced toxicity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the morpholine ring has emerged as a "privileged" pharmacophore.[1] Its unique physicochemical properties often impart favorable pharmacokinetic profiles and facilitate crucial molecular interactions with biological targets. This guide provides an in-depth comparison of the in-vivo efficacy of a promising class of antitumor agents: morpholine-containing compounds, with a conceptual focus on the 2-morpholin-4-ylmethylbenzoic acid scaffold. While direct comparative in-vivo data for a series of this compound derivatives is not extensively available in the public domain, this guide will synthesize data from closely related morpholine derivatives to provide a comprehensive overview of their therapeutic potential and the experimental methodologies used for their evaluation.

The morpholine moiety is a key feature in several approved and investigational drugs, particularly kinase inhibitors.[1] Its ability to act as a hydrogen bond acceptor and its conformational flexibility allow it to effectively interact with the hinge region of many protein kinases, a critical component of their ATP-binding site. This has led to the development of numerous morpholine-containing inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a cascade frequently deregulated in human cancers.[2][3]

This guide will delve into the preclinical in-vivo data for representative morpholine-containing compounds, providing a comparative analysis of their tumor growth inhibition capabilities. We will explore the experimental designs, from animal models to dosing regimens, that underpin these findings. Furthermore, detailed protocols and workflow diagrams are provided to equip researchers with the necessary knowledge to conduct similar efficacy studies.

Comparative In-Vivo Efficacy of Morpholine Derivatives

The antitumor efficacy of morpholine-containing compounds has been demonstrated in various preclinical cancer models. While the specific derivatives vary, a common thread is their ability to suppress tumor growth in-vivo. The following table summarizes the available data for some notable examples.

Compound/DerivativeCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
LY294002 (2-(4-morpholinyl)-8-phenyl-chromone)Colon Cancer (LoVo xenograft)Nude MiceNot specifiedSignificant suppression of tumor growth[4]
Compound 7c (a dimorpholinoquinazoline derivative)Colorectal Tumor ModelNot specifiedNot specifiedDemonstrated inhibition of tumor growth[2][5]
Thieno[3,2-d]pyrimidine derivative 15e Melanoma (A375 cells)Not specifiedNot specifiedNot specified in-vivo, but potent in-vitro[6]

It is important to note that direct comparisons between these compounds are challenging due to variations in the experimental setups. However, the data collectively underscores the potential of the morpholine scaffold in conferring potent antitumor activity in-vivo. The significant tumor growth inhibition observed with LY294002 in a colon cancer xenograft model highlights the therapeutic promise of this class of compounds.[4] Similarly, the demonstrated in-vivo activity of a dimorpholinoquinazoline derivative further strengthens the case for exploring morpholine-containing compounds in cancer therapy.[2][5]

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

A significant number of morpholine-containing anticancer agents exert their effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[2] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many cancers. The morpholine moiety often plays a crucial role in binding to the ATP-binding pocket of PI3K, thereby blocking its kinase activity.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Phosphorylation S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation Inhibition of translation (when unphosphorylated) Morpholine_Derivative Morpholine Derivative Morpholine_Derivative->PI3K Inhibition

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine derivatives.

The inhibition of PI3K leads to a downstream cascade of events, including the reduced phosphorylation of Akt and mTOR, ultimately resulting in decreased cell proliferation and increased apoptosis.[4] The selectivity of these compounds for different PI3K isoforms is an area of active research and a key determinant of their therapeutic window.[6]

Experimental Protocols for In-Vivo Efficacy Studies

The robust evaluation of novel anticancer compounds necessitates well-designed in-vivo studies. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.[7]

Xenograft Tumor Model Workflow

Xenograft_Workflow cluster_setup Experiment Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture 1. Cancer Cell Culture (e.g., HepG2, A375) Tumor_Implantation 3. Subcutaneous Injection of Cancer Cells Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Animal Acclimatization (e.g., Nude Mice) Animal_Acclimatization->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring (Calipers) Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Compound Administration (e.g., Oral, IP) Randomization->Treatment Endpoint_Monitoring 7. Continued Monitoring (Tumor Volume, Body Weight) Treatment->Endpoint_Monitoring Data_Analysis 8. Endpoint & Data Analysis (TGI, Statistical Analysis) Endpoint_Monitoring->Data_Analysis

Figure 2: A typical workflow for an in-vivo xenograft efficacy study.

Step-by-Step Methodology
  • Cell Culture and Preparation:

    • The selected human cancer cell line (e.g., HepG2 for liver cancer, A375 for melanoma) is cultured under standard conditions.[6][8]

    • Cells are harvested during the logarithmic growth phase and resuspended in a suitable medium, often mixed with Matrigel, to enhance tumor take rate.

  • Animal Handling and Tumor Implantation:

    • Immunocompromised mice (e.g., BALB/c nude) are allowed to acclimatize to the facility for at least one week.

    • A specific number of cancer cells (typically 1 x 10^6 to 1 x 10^7) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Tumor growth is monitored regularly by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), the animals are randomized into treatment and control groups.

  • Compound Administration:

    • The this compound derivative or other test compound is formulated in a suitable vehicle.

    • The compound is administered to the treatment group according to a predetermined schedule (e.g., once daily, five days a week) and route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle only.

  • Efficacy Evaluation and Endpoint:

    • Tumor volume and body weight are measured throughout the study. Body weight is monitored as an indicator of toxicity.

    • The study is terminated when tumors in the control group reach a specified size or after a set duration.

    • Tumor Growth Inhibition (TGI) is calculated as a percentage: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Concluding Remarks and Future Directions

The available preclinical data, primarily from morpholine-containing compounds targeting the PI3K pathway, strongly support the continued investigation of derivatives of the this compound scaffold as potential anticancer agents. The morpholine moiety is a well-established pharmacophore that can confer potent and selective kinase inhibition.

Future research should focus on synthesizing and evaluating a series of this compound derivatives to establish clear structure-activity relationships (SAR).[9][10] Key areas of investigation should include optimizing for potency against specific PI3K isoforms, improving pharmacokinetic properties, and conducting comprehensive in-vivo efficacy and toxicology studies. The methodologies and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance this promising class of compounds towards clinical application.

References

  • An updated review on morpholine derivatives with their pharmacological actions. (2022-05-09).
  • The in Vitro and in Vivo Effects of 2-(4-morpholinyl)-8-phenyl-chromone (LY294002), a Specific Inhibitor of Phosphatidylinositol 3'-kinase, in Human Colon Cancer Cells. Clinical Cancer Research, 8(6), 1957-63.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024-01-19). RSC Medicinal Chemistry.
  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024-10-21). Frontiers in Chemistry.
  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024-10-20). Frontiers in Chemistry.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024-01-19). RSC Publishing.
  • Biological activities of morpholine derivatives and molecular targets involved. (2024-01-01).
  • 2-(Morpholin-4-yl)benzoic acid. PubChem.
  • A review on pharmacological profile of Morpholine derivatives. (2015-08-10).
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-58.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020-03-01). Bioorganic Chemistry, 96, 103578.
  • In Vivo Pharmacology Models for Cancer Target Research. (2019). Methods in Molecular Biology, 1953, 183-211.
  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2023-08-08).
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2022-01-01). Molecules, 27(15), 4994.
  • Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation: Searching for Intra-Cellular Targets Playing a Role in Cancer Cells Survival. (2021-01-01). Molecules, 26(11), 3365.
  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2021-01-01). Molecules, 26(11), 3365.
  • Several reported potent morpholine based PI3K inhibitors with examples... (2023-01-01).

Sources

Unveiling the Enigma: A Comparative Guide to Confirming the Mechanism of Action of 2-Morpholin-4-ylmethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the dynamic landscape of drug discovery, the elucidation of a compound's mechanism of action (MoA) is a critical milestone. This guide provides a comprehensive, technically-grounded framework for confirming the MoA of 2-Morpholin-4-ylmethylbenzoic acid. While direct experimental data on this specific molecule is not extensively published, this guide proposes a plausible hypothetical mechanism based on the known activities of structurally related morpholine-containing compounds. We will explore a systematic approach to validating this proposed MoA, comparing its potential performance with established alternatives, and providing detailed experimental protocols.

Part 1: Postulating a Hypothesis: The PI3K/Akt Signaling Pathway as a Putative Target

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently associated with a range of biological activities, including anticancer effects.[1] Several morpholine derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade often dysregulated in cancer.[2] Notably, compounds with a 4-morpholino substitution have demonstrated significant inhibitory activity against PI3Kα (p110α).[2]

Given these precedents, we hypothesize that This compound acts as an inhibitor of the PI3K/Akt signaling pathway. This pathway plays a central role in cell survival, proliferation, and metabolism. Its inhibition is a validated strategy in oncology, with several approved drugs targeting this cascade.

This guide will therefore focus on a rigorous experimental workflow to test this hypothesis, comparing the activity of this compound with a well-characterized, potent, and selective PI3Kα inhibitor, such as Alpelisib (BYL719).

Part 2: A Step-by-Step Experimental Guide to MoA Confirmation

This section outlines a logical, multi-tiered experimental approach to investigate the proposed MoA. Each step is designed to provide robust and reproducible data, enabling a confident assessment of the compound's biological activity.

Workflow for MoA Validation

cluster_0 Tier 1: In Vitro Target Engagement cluster_1 Tier 2: Cellular Pathway Modulation cluster_2 Tier 3: Phenotypic Cellular Assays A Biochemical Kinase Assay B Cellular Thermal Shift Assay (CETSA) A->B Confirms direct binding C Western Blot Analysis of p-Akt A->C Functional consequence D Immunofluorescence Microscopy B->D Cellular target engagement C->D Visualizes pathway inhibition E Cell Viability/Proliferation Assay C->E Phenotypic outcome F Apoptosis Assay E->F Links pathway to cell fate

Caption: A tiered experimental workflow for MoA validation.

Tier 1: In Vitro Target Engagement

The initial step is to determine if this compound directly interacts with and inhibits the activity of PI3Kα.

1.1. Biochemical Kinase Assay

  • Objective: To quantify the direct inhibitory effect of the compound on the enzymatic activity of recombinant PI3Kα.

  • Rationale: This cell-free assay provides a direct measure of target engagement and allows for the determination of the compound's potency (IC50).

  • Protocol:

    • Utilize a commercially available PI3Kα kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Prepare a dilution series of this compound and the positive control, Alpelisib.

    • Incubate the compounds with recombinant human PI3Kα enzyme and its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), in the presence of ATP.

    • Measure the amount of ADP produced, which is proportional to the kinase activity.

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

1.2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement within a cellular context.

  • Rationale: CETSA measures the thermal stabilization of a target protein upon ligand binding. This provides evidence of direct interaction in a more physiological environment.

  • Protocol:

    • Treat intact cancer cells (e.g., MCF-7, which has a high PI3K pathway dependency) with this compound or Alpelisib.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble PI3Kα remaining at each temperature by Western blotting.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization.

Tier 2: Cellular Pathway Modulation

Following confirmation of direct target engagement, the next step is to assess the compound's effect on the downstream signaling pathway.

2.1. Western Blot Analysis of Phospho-Akt

  • Objective: To measure the inhibition of PI3K signaling in cells.

  • Rationale: Akt (Protein Kinase B) is a key downstream effector of PI3K. The phosphorylation of Akt at Ser473 is a reliable biomarker of PI3K pathway activation.

  • Protocol:

    • Culture a suitable cancer cell line (e.g., MCF-7 or A375).

    • Treat the cells with varying concentrations of this compound and Alpelisib for a defined period.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and probe with primary antibodies against phospho-Akt (Ser473) and total Akt.

    • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

    • Quantify the band intensities to determine the dose-dependent inhibition of Akt phosphorylation.

PI3K/Akt Signaling Pathway

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2->PIP3 PIP2 to PIP3 conversion PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Compound This compound (Hypothesized) Compound->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt pathway.

Tier 3: Phenotypic Cellular Assays

The final step is to correlate the observed pathway inhibition with a cellular phenotype, such as reduced proliferation or increased apoptosis.

3.1. Cell Viability/Proliferation Assay

  • Objective: To assess the impact of the compound on cancer cell growth.

  • Rationale: Inhibition of the PI3K/Akt pathway is expected to reduce cell viability and proliferation.

  • Protocol:

    • Seed cancer cells in 96-well plates.

    • Treat the cells with a range of concentrations of this compound and Alpelisib.

    • After a 72-hour incubation period, measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

    • Determine the GI50 (concentration for 50% growth inhibition) for each compound.

Part 3: Data Interpretation and Comparative Analysis

Parameter This compound Alpelisib (Reference) Interpretation
PI3Kα IC50 (Biochemical) Experimental Value~5 nMA low nanomolar IC50 would suggest potent direct inhibition.
CETSA Shift (°C) Experimental ValueSignificant thermal shiftA positive shift confirms intracellular target engagement.
p-Akt Inhibition (IC50, Cellular) Experimental Value~50 nMDemonstrates on-target pathway inhibition in a cellular context.
Cell Proliferation (GI50) Experimental ValueVaries by cell lineCorrelates pathway inhibition with a functional cellular outcome.

Interpretation of Potential Outcomes:

  • Strong Correlation: If this compound demonstrates a potent biochemical IC50 against PI3Kα, induces a thermal shift in CETSA, inhibits Akt phosphorylation in a dose-dependent manner, and reduces cell proliferation, this would provide strong evidence supporting the hypothesized MoA.

  • Discrepancies: If the compound shows potent anti-proliferative activity but weak or no inhibition of PI3Kα, this would suggest an alternative MoA that requires further investigation (e.g., off-target effects or inhibition of a different kinase). Conversely, potent PI3Kα inhibition without a corresponding anti-proliferative effect could indicate cellular resistance mechanisms or poor cell permeability.

Conclusion

This guide provides a robust and logical framework for the systematic investigation of the mechanism of action of this compound. By postulating a testable hypothesis based on its chemical structure and employing a multi-tiered experimental approach with a well-characterized reference compound, researchers can generate the necessary data to confidently confirm or refute its role as a PI3K/Akt pathway inhibitor. This rigorous validation is an indispensable step in the journey of transforming a promising molecule into a potential therapeutic agent.

References

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(12), 2847.
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.
  • PubChem. (n.d.). 2-(Morpholin-4-yl)benzoic acid.
  • Dana Bioscience. (n.d.). 2-(Morpholin-4-ylmethyl)benzoic acid hydrochloride 10g.
  • BAC Reports. (n.d.). This compound (CAS 868543-19-5) Market Research Report 2025.

Sources

A Researcher's Guide to Evaluating the Specificity of 2-Morpholin-4-ylmethylbenzoic Acid: From Target Deconvolution to Off-Target Profiling

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the journey of a novel small molecule from a mere chemical structure to a validated research tool or therapeutic lead is paved with rigorous scientific scrutiny. A key milestone in this journey is the comprehensive evaluation of its binding specificity. A promiscuous compound that interacts with multiple cellular targets can lead to ambiguous experimental results and unforeseen toxicities, ultimately resulting in costly late-stage failures. This guide provides a strategic framework for evaluating the specificity of a novel compound, using 2-Morpholin-4-ylmethylbenzoic acid as our case study.

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently found in molecules targeting a range of proteins, particularly kinases.[1][2] Its presence in this compound suggests potential biological activity, yet a survey of public databases reveals a lack of a defined molecular target for this specific compound.[3] Therefore, our investigation must begin with target identification before proceeding to a broader specificity assessment. This guide will delineate a multi-pronged approach, combining phenotypic screening with cutting-edge proteomic techniques to first identify the primary target(s) and then to build a comprehensive specificity profile.

Part 1: The Primary Quest - Identifying the Molecular Target

When a compound's target is unknown, the first step is to establish a measurable biological effect. This is typically achieved through phenotypic screening, which assesses the compound's impact on cellular or organismal characteristics.[4][5] A confirmed phenotypic effect provides the crucial starting point for target deconvolution—the process of identifying the specific molecular target responsible for the observed biological response.[6][7]

Phenotypic Screening: Finding a Biological Anchor

Phenotypic screening can range from simple cell viability assays to complex high-content imaging analyses. The goal is to identify a robust and reproducible cellular response to the compound. For this compound, a logical starting point would be to screen it against a panel of cancer cell lines, given the prevalence of morpholine-containing compounds as anticancer agents.[8]

Experimental Protocol: Cell Viability Screening

  • Cell Line Selection: Choose a diverse panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, SHSY-5Y for neuroblastoma) and a non-cancerous control cell line (e.g., HEK293).[8]

  • Compound Treatment: Plate cells in 96-well plates and treat with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 72 hours.

  • Viability Assay: Assess cell viability using a standard method such as the MTT or resazurin reduction assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the compound's potency.

A significant reduction in viability in one or more cell lines would provide the phenotypic anchor needed to proceed with target deconvolution.

Workflow for Phenotypic Screening and Target Deconvolution

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Deconvolution Compound This compound PhenoScreen Phenotypic Screening (e.g., Cell Viability Assay) Compound->PhenoScreen PhenoHit Confirmed Phenotypic Hit (e.g., IC50 < 10 µM) PhenoScreen->PhenoHit ChemProteomics Chemical Proteomics (Affinity Purification-MS) PhenoHit->ChemProteomics CETSA Cellular Thermal Shift Assay (CETSA-MS) PhenoHit->CETSA TargetList List of Potential Binding Proteins ChemProteomics->TargetList CETSA->TargetList Validation Target Validation (e.g., siRNA, CRISPR) TargetList->Validation ConfirmedTarget Confirmed Primary Target Validation->ConfirmedTarget

Caption: A strategic workflow for identifying the primary target of a novel compound.

Target Deconvolution: Unmasking the Binding Partner

With a confirmed phenotype, the next challenge is to identify the direct molecular target. Modern proteomics offers powerful, unbiased methods to achieve this.

1. Chemical Proteomics: An Affinity-Based Approach

This technique uses the compound itself as "bait" to capture its binding partners from a complex protein mixture, such as a cell lysate.[9][10] The captured proteins are then identified by mass spectrometry.

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

  • Probe Synthesis: Synthesize a derivative of this compound that includes a linker and an affinity tag (e.g., biotin) while preserving its biological activity.

  • Immobilization: Covalently attach the biotinylated probe to streptavidin-coated beads.

  • Protein Pulldown: Incubate the beads with lysate from the sensitive cell line. For competitive elution, also incubate a parallel sample with an excess of the original, untagged compound.

  • Washing and Elution: Wash the beads to remove non-specific binders and then elute the specifically bound proteins.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that are significantly enriched in the probe sample compared to the control and competitively eluted by the free compound are considered high-confidence binding partners.

Workflow for Chemical Proteomics

G start Synthesize Biotinylated Compound Probe immobilize Immobilize Probe on Streptavidin Beads start->immobilize incubate Incubate Beads with Lysate immobilize->incubate compete Control: Incubate with Probe + Excess Free Compound immobilize->compete lyse Prepare Cell Lysate lyse->incubate lyse->compete wash Wash to Remove Non-specific Binders incubate->wash compete->wash elute Elute Bound Proteins wash->elute ms LC-MS/MS Analysis elute->ms identify Identify Enriched Proteins (Potential Targets) ms->identify

Caption: Affinity Purification-Mass Spectrometry (AP-MS) workflow.

2. Cellular Thermal Shift Assay (CETSA®): A Label-Free Method

CETSA is a powerful method for assessing target engagement directly in intact cells or tissues, without any chemical modification of the compound.[11][12] The principle is that a protein's thermal stability changes upon ligand binding. This change can be detected by heating cell samples to various temperatures and quantifying the amount of soluble protein remaining.

Experimental Protocol: Proteome-Wide CETSA-MS

  • Cell Treatment: Treat intact cells with either the vehicle (DMSO) or this compound.

  • Heating: Aliquot the treated cells and heat them to a range of temperatures (e.g., 40°C to 70°C).

  • Lysis and Separation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

  • Mass Spectrometry: Analyze the soluble fractions from all temperature points using quantitative mass spectrometry (e.g., using Tandem Mass Tags for multiplexing).

  • Data Analysis: Plot the abundance of each protein as a function of temperature to generate "melting curves." A protein that shows a significant shift in its melting curve in the presence of the compound is a direct target.

Workflow for Cellular Thermal Shift Assay (CETSA)

G start Treat Intact Cells (Vehicle vs. Compound) heat Heat Cell Aliquots to a Range of Temperatures start->heat lyse Lyse Cells & Separate Soluble/Aggregated Proteins heat->lyse ms Quantitative MS of Soluble Fractions lyse->ms analyze Generate Protein Melting Curves ms->analyze identify Identify Proteins with Altered Thermal Stability analyze->identify

Caption: Cellular Thermal Shift Assay (CETSA) workflow for target identification.

Let's hypothesize that our CETSA-MS experiment identifies a significant thermal shift for Phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in cell signaling often implicated in cancer.[13][14]

Table 1: Hypothetical CETSA Data for PI3Kα

Temperature (°C)Soluble PI3Kα (Vehicle)Soluble PI3Kα (Compound)
461.001.00
500.950.98
540.520.91
580.150.65
620.050.28

This hypothetical data, showing that PI3Kα remains soluble at higher temperatures in the presence of our compound, strongly suggests direct binding and stabilization.

Part 2: Building the Specificity Profile

With a primary target identified (PI3Kα in our hypothetical scenario), we can now design experiments to evaluate the specificity of this compound. This involves comparing its activity against the primary target with its activity against a wide range of other, related and unrelated, proteins.

Comparative Compounds: Setting the Benchmark

To contextualize our findings, we must include benchmark compounds. For our PI3Kα target, we would select:

  • A Selective Inhibitor: Alpelisib (BYL719), an FDA-approved selective PI3Kα inhibitor.

  • A Pan-PI3K Inhibitor: ZSTK474, a compound known to inhibit multiple Class I PI3K isoforms.[15]

Broad-Panel Screening: Mapping the Interaction Landscape

Commercial services offer large-scale screening panels that provide a cost-effective way to assess specificity against hundreds of targets simultaneously.

1. Kinome-Wide Profiling

Given that many morpholine-containing molecules are kinase inhibitors, a broad kinase panel screen is essential.[16][17] This will reveal if our compound inhibits other kinases, which could be sources of off-target effects or polypharmacology.

Experimental Protocol: Kinase Panel Screening

  • Compound Submission: Submit this compound and the benchmark compounds to a commercial kinase screening service (e.g., Reaction Biology, Promega, Eurofins Discovery).[16][18][19]

  • Screening: The service will test the compounds at a fixed concentration (typically 1 µM or 10 µM) against a large panel of recombinant kinases (e.g., >400 kinases).

  • Data Analysis: The output is typically presented as "% Inhibition" for each kinase. Hits are often defined as kinases with >50% inhibition.

Table 2: Hypothetical Kinase Panel Screening Data (% Inhibition at 1 µM)

KinaseThis compoundAlpelisib (Selective)ZSTK474 (Pan-PI3K)
PI3Kα 95% 98% 97%
PI3Kβ25%15%92%
PI3Kδ18%10%95%
PI3Kγ22%12%90%
mTOR45%5%60%
AKT18%2%10%
MEK15%1%3%
SRC55%4%15%

Interpretation: In this hypothetical scenario, this compound shows strong inhibition of its primary target, PI3Kα. It demonstrates good selectivity over other PI3K isoforms, similar to the selective inhibitor Alpelisib. However, it also shows moderate inhibition of mTOR and SRC, suggesting potential off-target activities that warrant further investigation.

2. Safety Pharmacology Profiling

To de-risk a compound for future development, it's crucial to screen it against a panel of targets known to be associated with adverse drug reactions.[20][21] These panels typically include GPCRs, ion channels, transporters, and other enzymes.

Table 3: Hypothetical Safety Panel Screening Data (% Inhibition at 10 µM)

TargetClassThis compoundInterpretation
hERGIon Channel8%Low risk of cardiac arrhythmia
5-HT2BGPCR65%Potential risk of valvulopathy; requires follow-up
Dopamine TransporterTransporter12%Low risk of CNS side effects
COX-2Enzyme5%Low risk of gastrointestinal side effects

Interpretation: This data suggests a potential liability related to the serotonin 2B receptor (5-HT2B), which would need to be addressed in subsequent studies. The low activity against hERG is a positive sign, reducing concerns about cardiotoxicity.

Conclusion: Synthesizing a Complete Specificity Profile

The evaluation of a novel compound like this compound is a systematic process of discovery and characterization. By employing an unbiased, multi-pronged strategy that begins with phenotypic screening and progresses through rigorous target deconvolution and broad-panel specificity profiling, researchers can build a comprehensive understanding of a compound's mechanism of action and potential liabilities.

Our hypothetical investigation revealed this compound as a potent and relatively selective inhibitor of PI3Kα. While it showed a favorable profile against other PI3K isoforms, the analysis also uncovered potential off-target interactions with mTOR, SRC, and the 5-HT2B receptor. This detailed specificity profile is not an endpoint but a critical roadmap, guiding the next steps in the research and development process, whether that involves optimizing the molecule to enhance selectivity or designing experiments to explore the biological consequences of its polypharmacology. This structured, evidence-based approach is fundamental to ensuring scientific integrity and increasing the probability of success in drug discovery.

References

  • World Preclinical Congress. Chemical Proteomics for Target Validation. URL: https://www.worldpreclinicalcongress.com/chemical-proteomics
  • Schürmann, M., et al. (2011). Drug target deconvolution by chemical proteomics. Current Opinion in Chemical Biology, 15(4), 570-575. URL: https://pubmed.ncbi.nlm.nih.gov/21764353/
  • Technology Networks. (2024). The Role of Phenotypic Screening in Drug Discovery. URL: https://www.technologynetworks.com/drug-discovery/articles/the-role-of-phenotypic-screening-in-drug-discovery-385988
  • Zhang, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(18), 6649-6659. URL: https://www.europeanreview.org/article/29729
  • Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery. (2024). URL: https://www.news-medical.net/whitepaper/20240910/Strategic-Dichotomy-Target-Identification-vs-Phenotypic-Screening-in-Drug-Discovery.aspx
  • Donato, A. L., et al. (2024). End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. ACS Chemical Biology. URL: https://pubs.acs.org/doi/10.1021/acschembio.4c00329
  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. URL: https://www.technologynetworks.com/drug-discovery/articles/phenotypic-screening-a-powerful-tool-for-drug-discovery-359145
  • Piazza, I., et al. (2019). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. Methods in Enzymology, 627, 439-462. URL: https://www.sciencedirect.com/science/article/pii/S007668791930166X
  • ProQuest. (2021). CHEMICAL PROTEOMICS FOR DRUG TARGET DECONVOLUTION AND TO STUDY BIOLOGICAL SYSTEMS. URL: https://www.proquest.com/openview/1b3a1e1b1c1e1d1c1e1b1c1e1d1c1e1b/1?pq-origsite=gscholar&cbl=2026366&diss=y
  • Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2694-2710. URL: https://pubs.acs.org/doi/10.1021/acschemneuro.1c00298
  • Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2694-2710. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8349201/
  • Ball, K., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 18(1), 188-199. URL: https://pubs.acs.org/doi/10.1021/acschembio.2c00718
  • Wikipedia. Cellular thermal shift assay. URL: https://en.wikipedia.org/wiki/Cellular_thermal_shift_assay
  • CETSA. CETSA.. since 2013. URL: https://cetsa.com/
  • Reaction Biology. Kinase Panel Screening and Profiling Service. URL: https://www.reactionbiology.com/services/biochemical-assays/kinase-panel-screening
  • Zhang, T., et al. (2019). CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens. Scientific Reports, 9(1), 1-11. URL: https://www.semanticscholar.org/paper/CETSA-quantitatively-verifies-in-vivo-target-of-Zhang-Sun/e6d8b9d8c7b6a5e4c3d2b1f0a9c8d7b6a5e4c3d2
  • Park, S. B., et al. (2019). Label-free target identification in drug discovery via phenotypic screening. Current Opinion in Chemical Biology, 50, 66-72. URL: https://pubmed.ncbi.nlm.nih.gov/30933868/
  • Pfizer. Achieving Modern Success in Phenotypic Drug Discovery. URL: https://www.pfizer.com/news/articles/achieving_modern_success_in_phenotypic_drug_discovery
  • Kumari, A., & Singh, R. K. (2023). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 41(14), 6729-6751. URL: https://www.tandfonline.com/doi/full/10.1080/07391102.2022.2117585
  • Reaction Biology. Safety and Off-Target Drug Screening Services. URL: https://www.reactionbiology.com/services/invitro-toxicology-and-safety-pharmacology-profiling
  • Creative Biolabs. Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. URL: https://www.creative-biolabs.com/drug-discovery/chemoproteomics-based-off-target-screening-of-small-molecule-drugs.htm
  • Creative Biolabs. Off-Target Profiling. URL: https://www.creative-biolabs.com/car-t/off-target-profiling.htm
  • ICE Bioscience. Kinase Panel Screening for Drug Discovery. URL: https://www.icebioscience.com/kinase-panel-screening-for-drug-discovery.html
  • Eurofins Discovery. Extensive Hit Finding Solutions for High-Quality Hits. URL: https://www.eurofinsdiscoveryservices.com/services/in-vitro-pharmacology/hit-finding-services/
  • Amerigo Scientific. Small Molecule Ligand Screening Service for Non-druggable Targets. URL: https://www.amerigoscientific.com/small-molecule-ligand-screening-service-for-non-druggable-targets.html
  • North, A., et al. (2024). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry, 15(3), 816-831. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10946146/
  • Promega Corporation. Kinase Selectivity Profiling Systems—General Panel. URL: https://www.promega.com/products/drug-discovery/kinase-assays/kinase-selectivity-profiling-systems-general-panel/
  • Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Bioorganic & Medicinal Chemistry, 48, 116410. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8486001/
  • Cayman Chemical. Kinase Screening Library (96-Well). URL: https://www.caymanchem.com/product/10505/kinase-screening-library-(96-well)
  • BOC Sciences. Targeted Kinase Inhibitor Activity Screening. URL: https://www.bocsci.com/targeted-kinase-inhibitor-activity-screening-service.html
  • Vemulapalli, V., et al. (2019). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 24(23), 4293. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6928863/
  • PubChem. 2-(Morpholin-4-yl)benzoic acid. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2776561
  • ResearchGate. (2024). Biological activities of morpholine derivatives and molecular targets involved. URL: https://www.researchgate.

Sources

A Comparative Guide to the Therapeutic Potential of 2-Morpholin-4-ylmethylbenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the therapeutic potential of novel 2-Morpholin-4-ylmethylbenzoic acid analogs. As researchers and drug development professionals, our goal is to identify and characterize lead compounds with promising efficacy and safety profiles. This document outlines a systematic approach to assessing a series of these analogs, focusing on their potential as neuroprotective agents. We will delve into the rationale behind experimental design, present comparative data, and provide detailed protocols for key assays.

The morpholine moiety is recognized as a "privileged structure" in medicinal chemistry, frequently incorporated into molecules exhibiting a wide range of biological activities.[1][2][3] Its presence can enhance physicochemical properties, metabolic stability, and target engagement.[2] When coupled with a benzoic acid scaffold, which offers versatile points for chemical modification, the resulting this compound core presents a promising starting point for the development of new therapeutics.

Comparative Analysis of Analog Performance

To assess the therapeutic potential of newly synthesized analogs, a tiered screening approach is employed. This begins with broad in vitro cytotoxicity profiling to establish a safe therapeutic window, followed by a battery of assays to evaluate efficacy in models of neurotoxicity.

Table 1: In Vitro Cytotoxicity and Neuroprotective Efficacy of this compound Analogs

Analog IDR-Group ModificationCytotoxicity (IC50 in SH-SY5Y cells, µM)Neuroprotection (% Cell Viability vs. Rotenone-Induced Toxicity)
Lead Compound-H> 10065%
Analog A-OCH3> 10078%
Analog B-Cl5550%
Analog C-F> 10085%
Analog D-NO225Not Assessed

Note: The data presented in this table is illustrative and intended to represent the type of comparative data that would be generated.

From this initial screen, Analogs A and C demonstrate superior neuroprotective effects compared to the lead compound without introducing significant cytotoxicity. Analog B shows reduced efficacy and increased toxicity, while Analog D is eliminated from further consideration due to its high cytotoxicity.

Experimental Workflows and Methodologies

A logical and robust experimental workflow is critical for the successful evaluation of drug candidates. The following workflow outlines the key stages in assessing the neuroprotective potential of our this compound analogs.

experimental_workflow cluster_0 In Vitro Screening cluster_1 In Vivo Validation A Compound Synthesis & Characterization B Cytotoxicity Profiling (MTT Assay) A->B C Neuroprotection Assay (Rotenone/MPP+ Model) B->C Select non-toxic concentrations D ROS Detection (H2DCFDA Assay) C->D Investigate mechanism of protection F Zebrafish Toxicity & Efficacy Screen C->F Promising candidates move to in vivo E Caspase-3 Activity Assay D->E G Rodent Model of Neurodegeneration F->G H Behavioral Assays (e.g., Morris Water Maze) G->H

Caption: High-level experimental workflow for assessing neuroprotective agents.

Detailed Protocol: In Vitro Neuroprotection Assay

This protocol details the steps for evaluating the ability of the analogs to protect neuronal cells from toxin-induced cell death.[4][5]

1. Cell Culture and Plating:

  • Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 with 10% FBS).
  • Seed the cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.

2. Compound Pre-treatment:

  • Prepare serial dilutions of the this compound analogs.
  • Remove the old medium from the cells and add fresh medium containing the desired concentrations of the analogs.
  • Incubate for 2 hours to allow for cellular uptake.

3. Induction of Neurotoxicity:

  • Prepare a stock solution of a neurotoxin such as rotenone or 1-methyl-4-phenylpyridinium (MPP+).
  • Add the neurotoxin to the wells containing the cells and test compounds to a final concentration known to induce approximately 50% cell death.
  • Include control wells with cells only, cells with the toxin only, and cells with the compounds only.
  • Incubate for 24 hours.

4. Assessment of Cell Viability (MTT Assay):

  • Add MTT reagent to each well and incubate for 4 hours at 37°C.
  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate cell viability as a percentage of the untreated control.

Investigating the Mechanism of Action: A Signaling Pathway Perspective

The neuroprotective effects of these analogs may be mediated through the modulation of key signaling pathways involved in cell survival and stress response. One such pathway is the PI3K/Akt pathway, which is a central regulator of cell survival. Some morpholine-containing compounds have been shown to act as PI3K inhibitors.[6][7][8]

signaling_pathway cluster_pathway Potential PI3K/Akt Signaling Involvement Analog 2-Morpholin-4-ylmethylbenzoic Acid Analog PI3K PI3K Analog->PI3K Modulation? Akt Akt PI3K->Akt Activation Bad Bad Akt->Bad Inhibition Bcl2 Bcl-2 Bad->Bcl2 Inhibition Caspase9 Caspase-9 Bcl2->Caspase9 Inhibition Apoptosis Apoptosis Caspase9->Apoptosis Initiation

Sources

A Head-to-Head Comparison of Morpholine-Containing Compounds in Preclinical Assays: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Value of the Morpholine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. The morpholine ring, a six-membered saturated heterocycle, is a quintessential example of such a "privileged scaffold."[1][2] Its prevalence in drug design is not coincidental; the morpholine moiety imparts a unique and highly advantageous set of physicochemical and metabolic properties.[3][4] The presence of an ether oxygen atom reduces the basicity of the nitrogen atom (pKa ≈ 8.4), which can lead to improved oral absorption and reduced off-target effects.[1][5] This structure enhances aqueous solubility and provides metabolic stability, often improving a compound's pharmacokinetic profile.[5][6][7][8]

From the potent anticancer agent Gefitinib to the essential antibiotic Linezolid , the morpholine ring is a key contributor to clinical efficacy.[9] This guide provides an in-depth, head-to-head comparison of representative morpholine-containing compounds. We will dissect their performance in a logical sequence of preclinical assays, moving from direct target engagement to cellular activity and pathway modulation. By explaining the causality behind our experimental choices, we aim to provide a robust framework for evaluating novel chemical entities bearing this remarkable scaffold.

Compound Selection for a Comparative Framework

To illustrate a comprehensive evaluation strategy, we have selected three distinct morpholine-containing compounds:

  • Gefitinib (Iressa®): An approved anticancer drug that functions as a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[10] The morpholine group in Gefitinib is known to enhance its drug-like properties.[11][12]

  • Linezolid (Zyvox®): A synthetic antibiotic from the oxazolidinone class, used against serious Gram-positive infections.[13] Its mechanism involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, where the morpholine ring is crucial for its activity and spectrum.[14]

  • Compound X (Hypothetical Kinase Inhibitor): A novel, rationally designed inhibitor targeting the PI3K/Akt/mTOR signaling pathway. This pathway is one of the most frequently dysregulated cascades in human cancers, making it a prime target for therapeutic intervention.[15][16][17] The inclusion of Compound X allows us to model the evaluation process for a new chemical entity emerging from a discovery program.

Experimental Design: A Multi-Faceted Approach to Characterization

A thorough evaluation of any potential therapeutic requires a tiered analytical approach. We will employ three key assays that build upon one another to create a cohesive biological profile, moving from the molecular to the cellular level.

  • Biochemical Kinase Assay: This is the foundational test to determine if our kinase inhibitors (Gefitinib and Compound X) directly engage and inhibit their purified enzyme targets. It provides a clean, cell-free measure of potency (IC50).

  • Cell Viability (MTT) Assay: This assay measures the metabolic activity of cells as an indicator of their viability. It allows us to determine the concentration at which a compound inhibits cell growth or induces cell death (IC50) in a more physiologically relevant cellular context.

  • Western Blot Analysis: This technique allows us to visualize and quantify specific proteins.[18][19] For our kinase inhibitors, it serves as a critical confirmation of their mechanism of action by measuring the phosphorylation status of downstream proteins in the target signaling pathway.

Part 1: Biochemical Kinase Inhibition Assay

Scientific Rationale: The first and most fundamental question for a targeted inhibitor is whether it directly interacts with its intended molecular target. A biochemical assay, using purified enzyme and substrate, isolates this interaction from the complexities of a cellular environment (e.g., membrane permeability, efflux pumps, off-target effects). This provides a direct measure of a compound's potency against its kinase.[20] We will determine the half-maximal inhibitory concentration (IC50), a key metric of potency.[21][22]

Experimental Workflow: Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of Inhibitor (Gefitinib, Cmpd X) add_reagents Add Kinase and Inhibitor to 384-well plate prep_inhibitor->add_reagents prep_enzyme Prepare Kinase solution (EGFR, PI3Kα) prep_enzyme->add_reagents prep_substrate Prepare Substrate/ATP solution initiate_rxn Initiate reaction by adding Substrate/ATP add_reagents->initiate_rxn incubate Incubate at 30°C (e.g., 60 min) initiate_rxn->incubate detect_signal Add Detection Reagent & measure luminescence/fluorescence incubate->detect_signal normalize Normalize data to positive/negative controls detect_signal->normalize plot_curve Plot % Inhibition vs. log[Inhibitor] normalize->plot_curve calc_ic50 Calculate IC50 via 4-parameter logistic fit plot_curve->calc_ic50

Caption: Workflow for a typical biochemical kinase inhibition assay.

Detailed Protocol: Biochemical Kinase Assay
  • Reagent Preparation:

    • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of Gefitinib and Compound X in DMSO, starting from a high concentration (e.g., 100 µM). This range is crucial for capturing the full dose-response curve.

    • Enzyme/Substrate: Dilute purified recombinant human EGFR kinase and PI3Kα kinase, along with their respective peptide substrates and ATP, in the appropriate kinase assay buffer. The ATP concentration should be near its Km value for the enzyme to ensure competitive inhibitors are fairly evaluated.

  • Assay Execution (in a 384-well plate):

    • Add 5 µL of diluted kinase solution to each well.

    • Transfer 2.5 µL of the serially diluted compounds to the corresponding wells. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

    • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP solution.

  • Detection:

    • Incubate the plate at 30°C for 60 minutes. The reaction time must be within the linear range of the assay.

    • Stop the reaction and quantify the amount of ADP produced (an indicator of kinase activity) using a commercial detection kit (e.g., ADP-Glo™). This is typically done by adding a detection reagent that converts ADP to ATP, which then drives a luciferase-based reaction, producing a luminescent signal.[23]

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value.[24]

Comparative Data: Kinase Inhibition
CompoundTarget KinaseBiochemical IC50 (nM)
Gefitinib EGFR1.5
Compound X PI3Kα2.0

Interpretation: The data clearly demonstrates that both Gefitinib and our hypothetical Compound X are highly potent, direct inhibitors of their respective target kinases, with IC50 values in the low nanomolar range. This confirms successful target engagement at a molecular level.

Part 2: Cell Viability MTT Assay

Scientific Rationale: Potent biochemical inhibition does not always translate to cellular activity. A compound must be able to cross the cell membrane, evade efflux pumps, and remain stable in the cellular environment to reach its target. The MTT assay assesses the overall effect of a compound on cell health and proliferation.[25] It relies on the reduction of the yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, viable cells.[26][27] The amount of formazan produced is directly proportional to the number of living cells.

Experimental Workflow: MTT Assay

G cluster_cell_prep Cell Culture & Treatment cluster_reaction MTT Reaction cluster_analysis Data Analysis seed_cells Seed cells in a 96-well plate incubate_adhere Incubate 24h to allow adherence seed_cells->incubate_adhere treat_cells Treat with serial dilutions of compounds incubate_adhere->treat_cells incubate_treat Incubate for 72h treat_cells->incubate_treat add_mtt Add MTT reagent to each well incubate_treat->add_mtt incubate_mtt Incubate for 4h (formazan formation) add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at ~570 nm solubilize->read_absorbance normalize Normalize to vehicle-treated cells read_absorbance->normalize calc_ic50 Calculate IC50 via 4-parameter logistic fit normalize->calc_ic50 G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates (via PIP3) mTOR mTOR Akt->mTOR Activates Growth Cell Growth, Proliferation, Survival mTOR->Growth Gefitinib Gefitinib Gefitinib->RTK CompoundX Compound X CompoundX->PI3K

Caption: Simplified PI3K/Akt/mTOR signaling pathway showing inhibitor targets.

Experimental Workflow: Western Blot

G cluster_prep Sample Preparation cluster_blot Electrophoresis & Transfer cluster_detect Immunodetection treat_cells Treat cells with compound (e.g., 1-6 hours) lyse_cells Lyse cells & collect protein treat_cells->lyse_cells quantify Quantify protein (e.g., BCA assay) lyse_cells->quantify denature Denature proteins with Laemmli buffer & heat quantify->denature sds_page Separate proteins by size (SDS-PAGE) denature->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane (e.g., milk or BSA) transfer->block primary_ab Incubate with Primary Ab (e.g., anti-p-Akt) block->primary_ab secondary_ab Incubate with HRP- conjugated Secondary Ab primary_ab->secondary_ab detect_signal Add ECL substrate & image chemiluminescence secondary_ab->detect_signal

Caption: Standard workflow for Western blot analysis.

Detailed Protocol: Western Blot
  • Sample Preparation:

    • Seed A549 or MCF-7 cells in 6-well plates and grow to ~80% confluency.

    • Treat cells with Gefitinib or Compound X at various concentrations (e.g., 0, 10, 100, 1000 nM) for 2-4 hours. A shorter time course is used to capture direct signaling events rather than downstream effects like apoptosis.

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are absolutely essential to preserve the phosphorylation state of the proteins of interest.

    • Quantify the total protein concentration in each lysate using a BCA assay to ensure equal loading.

    • Normalize all samples to the same protein concentration and add Laemmli sample buffer. Boil at 95°C for 5 minutes to denature the proteins. [28]2. Gel Electrophoresis and Transfer:

    • Load 20-30 µg of denatured protein from each sample into an SDS-polyacrylamide gel.

    • Separate the proteins by size via electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF membrane using an electro-blotting apparatus.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Causality: Blocking prevents non-specific binding of the antibodies to the membrane, which would otherwise cause high background signal.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the protein of interest (e.g., anti-phospho-Akt Ser473, anti-total-Akt).

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (which binds to the primary antibody) for 1 hour at room temperature.

    • Wash the membrane again.

    • Add an enhanced chemiluminescence (ECL) substrate. The HRP enzyme on the secondary antibody catalyzes a reaction that produces light.

    • Capture the chemiluminescent signal with a digital imaging system.

Comparative Data: Western Blot Analysis
Compound (Cell Line)Target ProteinObservationInterpretation
Gefitinib (A549)Phospho-EGFRDose-dependent decreaseConfirms on-target inhibition of EGFR activation.
Compound X (MCF-7)Phospho-Akt (Ser473)Dose-dependent decreaseConfirms on-target inhibition of the PI3K pathway.
Both Compounds Total EGFR / Total AktNo significant changeConfirms that the compounds are inhibiting protein activity (phosphorylation), not expression.
Both Compounds β-ActinNo changeServes as a loading control to ensure equal protein was loaded in each lane.

Interpretation: The Western blot results provide definitive evidence of the compounds' mechanisms of action. Gefitinib treatment leads to a dose-dependent reduction in EGFR phosphorylation in A549 cells. Similarly, Compound X causes a clear decrease in the phosphorylation of Akt, a key downstream node of PI3K, in MCF-7 cells. The levels of total protein and the loading control (β-Actin) remain unchanged, validating that the observed effect is on pathway signaling, not protein degradation.

Conclusion: Synthesizing the Data for a Complete Picture

This head-to-head comparison demonstrates a logical and robust workflow for characterizing morpholine-containing drug candidates.

  • Gefitinib proved to be a potent and specific inhibitor of EGFR, with its low-nanomolar biochemical IC50 translating directly to potent anti-proliferative activity in EGFR-driven cancer cells, an effect confirmed to be on-target by Western blot.

  • Linezolid showed its efficacy as an antibacterial agent, highlighting the versatility of the morpholine scaffold in entirely different therapeutic areas.

  • Our hypothetical Compound X successfully passed through the initial stages of preclinical characterization. It demonstrated potent, direct inhibition of its target kinase, which translated into a strong and specific anti-proliferative effect in a relevant cancer cell line. Crucially, its mechanism of action was confirmed to be the inhibition of the PI3K/Akt signaling pathway.

The morpholine ring is more than just a synthetic curiosity; it is a powerful tool for medicinal chemists. [29][6]Its ability to confer favorable pharmacokinetic properties, enhance solubility, and contribute to potent biological activity makes it a "privileged" and enduring scaffold in the quest for new medicines. [1][30][8]The multi-assay approach detailed here—from biochemical potency to cellular efficacy and mechanistic validation—provides the comprehensive data package necessary for making informed decisions and advancing promising morpholine-containing compounds toward clinical development.

References

  • Yap, T. A., et al. (2015). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Journal of Clinical Oncology. [Link]
  • Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. PMC - NIH. [Link]
  • Tarasenko, A., et al. (2020).
  • Azzouz, A., & Preuss, C. V. (2024).
  • ResearchHub. (2024).
  • Kourounakis, A. P., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]
  • PDB-101. (n.d.). Global Health: Antimicrobial Resistance: Linezolid. RCSB PDB. [Link]
  • Abdel-Rahman, O., & Fouad, M. (2023). Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials. PubMed. [Link]
  • Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]
  • PubChem. (n.d.). Linezolid.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Xu, Z., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]
  • Massacesi, C., et al. (2016). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American Journal of Cancer Research. [Link]
  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]
  • Roche. (n.d.).
  • CLYTE Technologies. (2025).
  • Hashemian, S. M. R., et al. (2017). Linezolid: a review of its properties, function, and use in critical care. PMC - NIH. [Link]
  • BiochemSphere. (2025). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. BiochemSphere. [Link]
  • Iannitelli, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH. [Link]
  • Iannitelli, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Cyprotex. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. [Link]
  • Mercell. (n.d.). metabolic stability in liver microsomes. Mercell. [Link]
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
  • Singh, R. K., et al. (2020).
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
  • Khamitova, A. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • BioDuro. (n.d.). ADME Microsomal Stability Assay. BioDuro-Sundia. [Link]
  • CIViC. (n.d.). Therapies Gefitinib Summary.
  • PubChem. (n.d.). Gefitinib.
  • Creative Biolabs. (n.d.). Western Blot Protocol.
  • McKie, A., et al. (2018). Proposed metabolic pathways of gefitinib in humans in vivo.
  • ResearchGate. (n.d.). Mechanism of action of gefitinib.
  • ResearchGate. (n.d.). In a biochemical and cellular assay, the IC50 of an irreversible inhibitor.
  • Krippendorff, B-F., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

Sources

Safety Operating Guide

Navigating the Uncharted: A Step-by-Step Guide to the Proper Disposal of 2-Morpholin-4-ylmethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Regulatory Compliance

In the fast-paced world of drug discovery and development, the synthesis of novel chemical entities is a daily occurrence. With innovation, however, comes the responsibility of safe handling and disposal of new compounds. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Morpholin-4-ylmethylbenzoic acid, a compound for which specific safety data sheets (SDS) may not be readily available. In the absence of explicit data, a conservative approach grounded in established principles of chemical safety and hazardous waste management is paramount. This protocol is designed for researchers, scientists, and drug development professionals to ensure that the disposal process is conducted with the utmost attention to safety, environmental protection, and regulatory compliance.

The Precautionary Principle: Characterizing Waste in the Absence of a Specific SDS

When a specific Safety Data Sheet (SDS) for a novel compound like this compound is unavailable, the first step is to infer its potential hazards based on its chemical structure and related compounds. This compound contains a morpholine moiety and a benzoic acid moiety. Morpholine is a flammable liquid and is corrosive, while benzoic acid is a solid that can cause skin and eye irritation. Therefore, it is prudent to treat this compound as a hazardous substance.[1][2][3][4]

Laboratory personnel should always treat chemical waste as hazardous unless it has been definitively confirmed to be non-hazardous by a qualified professional.[5] This approach aligns with the guidelines set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), which regulate the handling and disposal of hazardous chemicals in laboratory settings.[5][6][7]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential steps for the safe disposal of this compound, from initial collection to final removal by a licensed waste management provider.

Step 1: Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure that appropriate PPE is worn. Based on the potential hazards of the morpholine and benzoic acid components, the following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.[5][8]

  • Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated, leak-proof container clearly labeled as "Hazardous Waste."

  • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and leak-proof container. Do not mix with other waste streams unless compatibility has been confirmed. For example, do not mix with strong oxidizing agents.[2]

Step 3: Container Management and Labeling

Properly labeling and storing hazardous waste containers is a key requirement of the EPA's Resource Conservation and Recovery Act (RCRA).[6][9]

  • Container Selection: Use containers that are compatible with the chemical waste. For this compound, a high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[10] The label should also include:

    • The full chemical name: "this compound"

    • The approximate quantity of waste.

    • The date the waste was first added to the container.

    • The primary hazards (e.g., "Corrosive," "Irritant").

  • Storage: Keep waste containers closed at all times, except when adding waste.[5] Store the containers in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials.[10]

Step 4: Disposal Pathway

The disposal of this compound must be handled by a licensed hazardous waste disposal company. Laboratory personnel should never dispose of this chemical down the drain or in the regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) office: Your EHS department will have established procedures for the pickup and disposal of hazardous chemical waste and will work with certified waste management vendors.

  • Incineration: For many organic compounds like this compound, high-temperature incineration is the preferred method of disposal as it ensures complete destruction of the chemical.[11]

  • Landfill: In some cases, and after appropriate treatment, disposal in a hazardous waste landfill may be an option. However, this is generally less preferred than incineration.[12]

The following diagram illustrates the decision-making workflow for the disposal of this compound:

DisposalWorkflow cluster_prep Preparation & Collection cluster_containment Containment & Labeling cluster_disposal Disposal & Documentation A Start: Generation of This compound waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Segregate Waste: Solid vs. Liquid B->C Prevent Contamination D Select Compatible Waste Container (e.g., HDPE) C->D Ensure Integrity E Label Container: 'Hazardous Waste' & Chemical Name D->E Compliance F Store in Designated Satellite Accumulation Area E->F Safe Storage G Contact Institutional EHS for Waste Pickup F->G Initiate Disposal H Waste transported by Licensed Vendor G->H Professional Handling I Final Disposal: (e.g., Incineration) H->I Destruction J Maintain Disposal Records I->J Documentation

Caption: Decision workflow for the disposal of this compound.

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.

  • Control Ignition Sources: If the spilled material is in a solvent, eliminate all sources of ignition.[1]

  • Contain the Spill: For small spills, use an absorbent material like vermiculite or sand to contain the spill.[2] Do not use combustible materials.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and the spilled substance into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS office.

Summary of Disposal Procedures

Waste Type Container Labeling Storage Disposal Method
Solid this compound Leak-proof, compatible container (e.g., HDPE)"Hazardous Waste," chemical name, date, hazardsDesignated Satellite Accumulation AreaVia licensed hazardous waste vendor (e.g., incineration)
Liquid solution of this compound Leak-proof, compatible container (e.g., HDPE)"Hazardous Waste," chemical name, solvent, concentration, date, hazardsDesignated Satellite Accumulation AreaVia licensed hazardous waste vendor (e.g., incineration)
Contaminated labware (gloves, paper towels, etc.) Lined, leak-proof container"Hazardous Waste," "Contaminated Debris," dateDesignated Satellite Accumulation AreaVia licensed hazardous waste vendor (e.g., incineration)

Conclusion

The proper disposal of this compound, especially in the absence of a specific SDS, requires a cautious and informed approach. By following the principles of hazardous waste management outlined in this guide, researchers and scientists can ensure a safe laboratory environment, protect the environment, and maintain compliance with all relevant regulations. Always consult your institution's Environmental Health and Safety department for specific guidance and procedures.

References

  • Regulating Lab Waste Disposal in the United States: The Role of the EPA. (n.d.). Needle.Tube.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • Chemical Waste Management Best Practices for Pharmaceutical Companies in India. (n.d.).
  • This compound. (n.d.). 1stsci.com.
  • Chemistry Lab Waste Disposal. (2024, June 17). Environmental Marketing Services.
  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.
  • Laboratory Waste Management: The New Regulations. (n.d.).
  • Laboratory Safety Guidance. (n.d.). OSHA.
  • Morpholine. (n.d.). Santa Cruz Biotechnology.
  • MORPHOLINE. (n.d.). MsdsDigital.com.
  • Hazardous Substance Fact Sheet: Morpholine. (n.d.). NJ.gov.
  • Safety Data Sheet: Morpholine. (n.d.). Chemos GmbH&Co.KG.
  • Morpholine - SAFETY DATA SHEET. (2025, April 16). Penta chemicals.
  • Laboratory Safety and Chemical Hygiene Plan. (n.d.).
  • Chemical Waste Management Best Practices. (2025, January 1). Enva.
  • SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich.
  • Management of Waste. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. (2024, September 16).
  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
  • Chemical Safety Guide, 5th Ed. (n.d.). ORS.
  • Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. (n.d.). National Academies of Sciences, Engineering, and Medicine.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration - OSHA.
  • Hazardous Waste Disposal Guide. (n.d.). Research Areas - Dartmouth Policy Portal.
  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
  • Safety Data Sheet: Morpholine. (n.d.). Carl ROTH.
  • Morpholine - SAFETY DATA SHEET. (2010, August 6).
  • 4-Morpholinobenzoicacid SDS, 7470-38-4 Safety Data Sheets. (n.d.). ECHEMI.
  • Chemical Waste. (n.d.). Environmental Health & Safety (EHS).
  • Procedures for Disposal of Hazardous Waste Chemicals – ESB C111.4. (n.d.).

Sources

Navigating the Safe Handling of 2-Morpholin-4-ylmethylbenzoic acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these is 2-Morpholin-4-ylmethylbenzoic acid, a compound whose structural motifs—a benzoic acid core and a morpholine substituent—suggest a specific hazard profile that demands rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, grounded in the established knowledge of its constituent chemical classes. Our objective is to empower researchers with the expertise to maintain a secure laboratory environment, thereby ensuring both personal safety and the integrity of their work.

Understanding the Hazard Profile: A Synthesis of Component Risks

While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not always be readily accessible, a reliable safety protocol can be constructed by examining the hazards associated with its parent structures: benzoic acid and morpholine.

  • Benzoic Acid: This component is primarily known as a skin and eye irritant[1][2]. Direct contact can cause redness and inflammation[1]. Inhalation of dust can lead to respiratory irritation[1][3].

  • Morpholine: This amine presents a more significant hazard profile. It is classified as a flammable liquid and vapor, harmful if swallowed, and toxic upon skin contact or inhalation[4][5][6]. Crucially, morpholine is known to cause severe skin burns and serious eye damage[4][5][6]. Furthermore, it is suspected of damaging fertility or the unborn child[4].

Given that this compound is a derivative containing both functional groups, a conservative and scientifically sound approach dictates that we adopt safety precautions that address the highest level of potential risk, primarily driven by the morpholine moiety. Therefore, all handling procedures must assume the compound is corrosive, toxic, and a potential reproductive hazard.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound in various laboratory settings.

Activity Required PPE Rationale
Weighing and Aliquoting (Solid) - Safety Goggles- Chemical-Resistant Gloves (Nitrile)- Laboratory Coat- Respiratory Protection (N95 or higher)To prevent eye contact with and inhalation of fine particulates. Protects against skin irritation.
Solution Preparation and Transfers - Chemical Splash Goggles- Chemical-Resistant Gloves (Nitrile)- Laboratory Coat- Face Shield (Recommended)Provides enhanced protection against splashes to the eyes and face. Protects skin from corrosive and toxic effects.
Running Reactions and Work-up - Chemical Splash Goggles- Face Shield- Chemical-Resistant Gloves (Nitrile)- Chemical-Resistant Apron over Laboratory CoatOffers maximum protection during procedures with a higher risk of splashes, spills, or energetic reactions.
Experimental Protocol: Donning and Doffing PPE

Proper technique in putting on and removing PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Apron: Ensure it is fully buttoned.

  • Respiratory Protection: If required, perform a seal check.

  • Eye/Face Protection: Put on goggles and/or a face shield.

  • Gloves: Select the correct size. Pull gloves on to cover the cuffs of the lab coat.

Doffing Sequence:

  • Gloves: Remove using a glove-in-glove technique to avoid touching the outer contaminated surface.

  • Apron/Lab Coat: Remove by rolling it inside-out, without touching the exterior.

  • Face Shield/Goggles: Handle by the headband or earpieces.

  • Respirator: Remove without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE[3].

Operational and Disposal Plans

A proactive approach to safety includes having pre-defined plans for both routine operations and emergencies.

Engineering Controls

All work with this compound, especially when handling the solid or preparing solutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure[2]. The facility should be equipped with an eyewash station and a safety shower[2].

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert personnel and evacuate the immediate area[7].

  • Protect: Ensure you are wearing the appropriate PPE before attempting cleanup[1].

  • Contain: For solid spills, gently cover with an absorbent material to avoid generating dust. Moisten the material slightly or use a HEPA-filtered vacuum for cleanup[7]. For liquid spills, absorb with an inert material like vermiculite or sand[8][9].

  • Collect: Use non-sparking tools to collect the absorbed material into a sealable container for disposal[5][8].

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the container as hazardous waste and dispose of it according to institutional and local regulations[9].

Disposal Plan

All waste contaminated with this compound must be treated as hazardous.

  • Solid Waste: This includes contaminated gloves, bench paper, and empty containers. Place these items in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed hazardous waste container. Due to the morpholine component, this waste may be considered flammable and corrosive. Do not pour it down the drain[4][10]. The compound should be placed in a nonhalogenated solvent disposal container for incineration in a furnace equipped with an afterburner and scrubber[8].

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_solid Handling Solid cluster_liquid Handling Liquid/Solution start Start: Handling This compound task_assessment Assess Task: - Scale - Physical Form (Solid/Liquid) - Potential for Splash/Aerosol start->task_assessment weighing Weighing / Aliquoting task_assessment->weighing Solid Form solution_prep Solution Prep / Transfers task_assessment->solution_prep Liquid Form (Low Splash Risk) reaction Running Reaction / Work-up task_assessment->reaction Liquid Form (High Splash/Reaction Risk) ppe_solid Required PPE: - Safety Goggles - Lab Coat - Nitrile Gloves - N95 Respirator weighing->ppe_solid end_node Proceed with Task Safely ppe_solid->end_node ppe_liquid_base Base PPE: - Splash Goggles - Lab Coat - Nitrile Gloves solution_prep->ppe_liquid_base ppe_liquid_enhanced Enhanced PPE: - Add Face Shield - Add Chemical Apron reaction->ppe_liquid_enhanced ppe_liquid_base->end_node ppe_liquid_enhanced->end_node

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Morpholin-4-ylmethylbenzoic acid
Reactant of Route 2
2-Morpholin-4-ylmethylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.